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Dicarbonic acid

Cat. No.: B1204607
CAS No.: 503-81-1
M. Wt: 106.03 g/mol
InChI Key: ZFTFAPZRGNKQPU-UHFFFAOYSA-N
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Description

Dicarbonic acid is an organic compound with the molecular formula C₂H₂O₅ . As a dicarboxylic acid, it is part of a broader class of compounds containing two carboxyl functional groups, which are of significant interest in various chemical and biochemical research applications . Dicarboxylic acids, in general, serve as important building blocks in organic synthesis and are utilized in the production of polymers, such as polyesters and polyamides . This reagent is provided for laboratory research purposes. Researchers are encouraged to consult the certificate of analysis for specific lot-specific data, including purity and concentration. Note: Specific research applications, mechanism of action, and detailed physicochemical properties for this compound should be verified and added here upon obtaining reliable data. This product is designated "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2O5 B1204607 Dicarbonic acid CAS No. 503-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

carboxy hydrogen carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O5/c3-1(4)7-2(5)6/h(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTFAPZRGNKQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(O)OC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863972
Record name Dicarbonic acid
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Molecular Weight

106.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-81-1
Record name Dicarbonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrocarbonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel Dicarboxylic Acids for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicarboxylic acids are a pivotal class of molecules in organic chemistry and drug development, serving as versatile building blocks for polymers, and as active pharmaceutical ingredients (APIs). Their dual carboxyl functional groups allow for a wide range of chemical modifications, making them ideal candidates for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis and characterization of novel dicarboxylic acids. It details established and modern synthetic protocols, comprehensive characterization techniques, and explores their burgeoning role in cellular signaling and therapeutic applications.

Introduction: The Significance of Dicarboxylic Acids in Pharmaceuticals

Dicarboxylic acids, characterized by the presence of two carboxylic acid functional groups, are integral to various biological and industrial processes. In the pharmaceutical industry, they are utilized as precursors for APIs and additives.[1] Their applications extend to the production of biodegradable polymers for drug delivery and tissue engineering.[1] For instance, succinic acid is used as a buffering agent in treating metabolic acidosis, while fumaric acid is employed in psoriasis treatment.[1] The versatility of dicarboxylic acids also allows their use in reactions like the Diels-Alder reaction to form cyclic compounds, which are crucial in synthesizing natural products and pharmaceuticals.[1] Medium-chain dicarboxylic acids (MCDAs), with carbon chains of C4–C10, are of particular interest due to their diverse pharmacological effects.[2][3]

Synthesis of Novel Dicarboxylic Acids

The synthesis of dicarboxylic acids can be broadly categorized into classical methods and modern catalytic approaches. The choice of method often depends on the desired structure, scalability, and environmental considerations.

Classical Synthetic Routes

Traditional methods for dicarboxylic acid synthesis often involve the oxidation of suitable precursors or the elaboration of smaller molecules.

A common and effective method for synthesizing aliphatic dicarboxylic acids is the oxidative cleavage of the carbon-carbon double bond in cyclic alkenes.[4][5] Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) are typically employed.[6][7]

Experimental Protocol: Synthesis of Adipic Acid from Cyclohexene

This protocol details the synthesis of adipic acid via the potassium permanganate-mediated oxidation of cyclohexene.[8]

Materials:

  • Cyclohexene

  • Potassium permanganate (KMnO₄)

  • Water

  • 1% Sodium hydroxide (B78521) (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a 250 mL Erlenmeyer flask, combine 50 mL of water, 2 mL of cyclohexene, and 8.4 g of potassium permanganate.[8]

  • Loosely stopper the flask and swirl vigorously for 5 minutes. The flask should become warm. If not, gently warm the mixture on a steam bath.[8]

  • Continue to swirl the flask at frequent intervals for 20 minutes, maintaining the temperature between 35°C and 40°C. If the temperature exceeds 45°C, cool the flask in an ice-water bath.[8]

  • Filter the mixture through a large Buchner funnel under vacuum.[8]

  • Rinse the reaction flask with two 10 mL portions of hot 1% sodium hydroxide solution and pour the rinsings through the filter.[8]

  • Transfer the filtrate to a 250 mL beaker and boil until the volume is reduced to approximately 10 mL.[8]

  • Cool the solution in an ice-water bath and acidify to a pH of about 1 by the cautious, dropwise addition of concentrated hydrochloric acid with stirring.[8]

  • Add an additional 3 mL of concentrated HCl, stir, and allow the beaker to stand in the ice bath for 5-10 minutes to complete crystallization.[8]

  • Collect the adipic acid product by vacuum filtration and recrystallize from a minimal amount of boiling water.[8]

  • Dry the purified product under vacuum.[8]

The balanced equation for this reaction is: 3 C₆H₁₀ + 8 KMnO₄ → 3 HOOC(CH₂)₄COOH + 8 MnO₂ + 8 KOH + 2 H₂O[8]

A greener alternative to this method involves the use of hydrogen peroxide as the oxidant in the presence of a catalyst, which avoids the use of nitric acid and reduces the emission of nitrous oxide, a greenhouse gas.[9][10] This process can yield adipic acid in the range of 70% to 79%.[10]

The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids, and it can be adapted to synthesize dicarboxylic acids.[11][12][13] The high acidity of the α-protons of malonic esters allows for easy deprotonation to form a stabilized enolate, which can then be alkylated.[1]

Experimental Protocol: Synthesis of a Dicarboxylic Acid via Malonic Ester Synthesis

This protocol outlines the general steps for synthesizing a dicarboxylic acid using diethyl malonate.

Materials:

Procedure:

  • Deprotonation: Dissolve diethyl malonate in absolute ethanol and treat it with a strong base like sodium ethoxide to form the sodiomalonic ester enolate.[14]

  • Alkylation: Add the dihaloalkane to the solution of the enolate. The enolate will undergo nucleophilic substitution with the alkyl halide. To synthesize a dicarboxylic acid, a dihaloalkane is used, and the reaction is typically performed with an excess of the sodiomalonic ester to favor double displacement.[14]

  • Hydrolysis: The resulting tetraester is hydrolyzed to the corresponding tetracarboxylic acid by heating with an aqueous acid or base.[11][14]

  • Decarboxylation: The tetracarboxylic acid is then heated to induce decarboxylation, where two carboxyl groups are lost as carbon dioxide, yielding the desired dicarboxylic acid.[11][14]

Modern Catalytic Methods

Modern synthetic chemistry has introduced more efficient and selective methods for dicarboxylic acid synthesis.

Palladium(II)-catalyzed direct carboxylation of C-H bonds offers a powerful strategy for synthesizing aromatic and vinyl dicarboxylic acids. This method involves a C-H activation/CO insertion sequence.[15]

Characterization of Dicarboxylic Acids

The unambiguous identification and characterization of newly synthesized dicarboxylic acids are crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of a molecule.[16][17]

  • ¹H NMR: The protons of the carboxylic acid groups typically appear as a broad singlet in the region of 10-13 ppm. The chemical shifts and coupling patterns of the protons on the carbon backbone provide detailed structural information.[16]

  • ¹³C NMR: The carbonyl carbons of the carboxylic acid groups are typically observed in the range of 160-180 δ.[17]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of the carboxylic acid functional group.[18][19][20][21]

  • The O-H stretch of a carboxylic acid appears as a very broad band in the 3300-2500 cm⁻¹ region.[19]

  • The C=O stretch of the carbonyl group is observed as a strong, sharp peak between 1760 and 1690 cm⁻¹.[19]

Analytical Data

The following table summarizes key characterization data for a series of common aliphatic dicarboxylic acids.

Dicarboxylic AcidMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility in Water ( g/100g at ~25°C)[22]
Succinic Acid (C4)C₄H₆O₄118.09185-1908.3
Glutaric Acid (C5)C₅H₈O₄132.1295-9863.9
Adipic Acid (C6)C₆H₁₀O₄146.14152-1541.5
Pimelic Acid (C7)C₇H₁₂O₄160.17103-1055.0
Suberic Acid (C8)C₈H₁₄O₄174.19141-1440.16
Azelaic Acid (C9)C₉H₁₆O₄188.22106-1090.24
Sebacic Acid (C10)C₁₀H₁₈O₄202.25133-1370.1

Visualization of Workflows and Pathways

Experimental Workflows

Visualizing experimental workflows can aid in understanding the sequence of operations.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Reactants (e.g., Cyclohexene, KMnO4) Reaction Oxidation Reaction Reactants->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Crude_Product Crude Dicarboxylic Acid Workup->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Dicarboxylic Acid Recrystallization->Pure_Product

Caption: General workflow for the synthesis and purification of a dicarboxylic acid.

Characterization_Workflow Sample Synthesized Dicarboxylic Acid NMR NMR Spectroscopy (1H & 13C) Sample->NMR IR IR Spectroscopy Sample->IR EA Elemental Analysis Sample->EA Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation EA->Structure_Confirmation

Caption: Workflow for the characterization of a synthesized dicarboxylic acid.

Role in Cellular Signaling: The Succinate (B1194679) Example

Certain dicarboxylic acids, such as succinate, are not just metabolic intermediates but also act as signaling molecules.[[“]][24] Succinate can accumulate and be released from cells, where it can activate specific receptors or modulate intracellular pathways.[3]

One key signaling role of succinate is its ability to stabilize Hypoxia-Inducible Factor-1α (HIF-1α) by inhibiting prolyl hydroxylases, which enhances inflammatory responses.[3] Extracellularly, succinate can act on Succinate Receptor 1 (SUCNR1), a G-protein coupled receptor, to modulate immune cell activity.[3][[“]]

Succinate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Succinate_ext Extracellular Succinate SUCNR1 SUCNR1 (GPR91) Succinate_ext->SUCNR1 GPCR_Signaling G-Protein Signaling (e.g., MAPK, NF-κB) SUCNR1->GPCR_Signaling Inflammatory_Response Modulation of Inflammatory Response GPCR_Signaling->Inflammatory_Response Succinate_int Intracellular Succinate PHD Prolyl Hydroxylases Succinate_int->PHD inhibition HIF1a HIF-1α PHD->HIF1a hydroxylation & degradation HIF1a_stabilized Stabilized HIF-1α HIF1a->HIF1a_stabilized stabilization Gene_Expression Altered Gene Expression HIF1a_stabilized->Gene_Expression Gene_Expression->Inflammatory_Response

Caption: Simplified signaling pathway of the dicarboxylic acid succinate.

Conclusion and Future Directions

The synthesis and characterization of novel dicarboxylic acids remain a vibrant area of research with significant implications for drug development. The methodologies outlined in this guide provide a foundation for researchers to design and create new molecular entities. As our understanding of the role of dicarboxylic acids in cellular signaling expands, so too will the opportunities for developing innovative therapeutics that target these pathways. Future research will likely focus on developing even more efficient, sustainable, and stereoselective synthetic methods, as well as further elucidating the complex biological roles of these versatile molecules.

References

"dicarbonic acid derivatives and their chemical properties"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dicarbonic Acid Derivatives: Chemical Properties, Synthesis, and Applications

For: Researchers, Scientists, and Drug Development Professionals

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups (-COOH).[1] Their general formula can be represented as HOOC-R-COOH, where 'R' is an aliphatic or aromatic backbone.[2] These compounds are fundamental building blocks in both nature and synthetic chemistry, serving as precursors to a vast array of derivatives and polymers.[3] Their chemical behavior is largely analogous to monocarboxylic acids, but the presence of two carboxyl groups imparts unique properties, such as higher acidity, increased polarity, and the ability to form condensation polymers.[2][4]

The derivatives of dicarboxylic acids are formed by replacing the hydroxyl (-OH) group of one or both carboxyl groups with other functional groups.[2] Key classes of these derivatives include esters, amides, acid anhydrides, and acid halides. A special class of derivatives are the dialkyl pyrocarbonates (also known as dialkyl dicarbonates), which are esters of the unstable this compound. These derivatives exhibit a wide range of chemical reactivities and physical properties, making them invaluable in organic synthesis, materials science, and pharmacology.

Key Classes of Dicarboxylic Acid Derivatives

Dicarboxylic Acid Esters

Diesters are formed by the reaction of a dicarboxylic acid with two equivalents of an alcohol. They are widely used as plasticizers, lubricants, and solvents.[3] Shorter-chain diesters are pleasant-smelling liquids often used in perfumes, while longer-chain variants are crucial in the formulation of high-performance lubricants due to their thermal stability and low volatility.[3]

Dicarboxylic Acid Amides (Polyamides)

When dicarboxylic acids react with diamines, they form polyamides, a major class of engineering thermoplastics.[5] The amide linkage (-CO-NH-) is formed via a condensation reaction, eliminating water.[5] This reaction is the basis for the synthesis of important polymers like Nylon and Kevlar, which are valued for their exceptional strength and thermal resistance.[5]

Dicarboxylic Acid Anhydrides

Certain dicarboxylic acids, such as phthalic acid or glutaric acid, can undergo intramolecular dehydration upon heating to form stable cyclic anhydrides.[6] These anhydrides are highly reactive acylating agents and serve as important intermediates in the synthesis of esters, amides, and imides.

Pyrocarbonates (Dialkyl Dicarbonates)

Dialkyl pyrocarbonates, such as diethyl pyrocarbonate (DEPC), are esters of this compound. DEPC is a potent electrophile and is widely used in molecular biology as a strong, albeit non-specific, inhibitor of nuclease enzymes like RNase.[7][8] It acts by covalently modifying nucleophilic amino acid residues, particularly histidine.[7][8]

Chemical Properties and Reactivity

The reactivity of dicarboxylic acids is dictated by their two carboxyl groups. They can undergo reactions at one or both sites to form mono- or di-substituted derivatives.

  • Acidity : The two carboxyl groups influence each other's acidity. The first dissociation constant (pKa1) is lower (more acidic) than that of a comparable monocarboxylic acid due to the electron-withdrawing inductive effect of the second carboxyl group.[4] Conversely, the second dissociation constant (pKa2) is higher (less acidic) because removing a proton from an already negatively charged species is electrostatically unfavorable.[4]

  • Esterification : The formation of esters from dicarboxylic acids and alcohols, typically under acidic catalysis (Fischer-Speier esterification), is a reversible equilibrium-driven process. The reaction is often pushed to completion by using an excess of the alcohol or by removing water as it forms.[6][9]

  • Amidation : The reaction with amines to form amides requires activation of the carboxylic acid, often by converting it to a more reactive derivative like an acid chloride, or by using condensing agents such as triphenyl phosphite (B83602) (in the Yamazaki-Higashi phosphorylation method).[10]

  • Pyrocarbonate Reactivity : DEPC is highly reactive towards nucleophiles. It readily carbethoxylates the imidazole (B134444) ring of histidine residues in proteins, rendering them inactive.[1][7] It is unstable in aqueous solutions, especially in the presence of nucleophilic buffers like Tris, and hydrolyzes to ethanol (B145695) and carbon dioxide.[7]

Physicochemical Data

Quantitative data on the properties of dicarboxylic acids and their derivatives are crucial for experimental design and application development.

Table 1: Acid Dissociation Constants (pKa) of Common Dicarboxylic Acids in Water

The distance between the two carboxyl groups significantly impacts acidity. As the chain length increases, the inductive effect of one group on the other diminishes, and the pKa values converge.

Dicarboxylic AcidFormulapKa1pKa2
Oxalic AcidHOOC-COOH1.254.27
Malonic AcidHOOC-CH₂-COOH2.835.69
Succinic AcidHOOC-(CH₂)₂-COOH4.215.64
Glutaric AcidHOOC-(CH₂)₃-COOH4.345.41
Adipic AcidHOOC-(CH₂)₄-COOH4.435.41
Pimelic AcidHOOC-(CH₂)₅-COOH4.505.43
Suberic AcidHOOC-(CH₂)₆-COOH4.525.49
Azelaic AcidHOOC-(CH₂)₇-COOH4.555.41
Sebacic AcidHOOC-(CH₂)₈-COOH4.725.45
Data compiled from multiple sources.[4][11]
Table 2: Solubility of Dicarboxylic Acids in Water

Solubility in water is highest for short-chain acids and generally decreases with increasing molar mass due to the growing hydrophobic nature of the alkyl chain.[12][13] An interesting oscillation is observed where acids with an even number of carbon atoms are often less soluble than their odd-numbered neighbors, a phenomenon attributed to differences in crystal lattice energy.[4][12]

Dicarboxylic AcidSolubility (g / 100 g H₂O at 20-25°C)
Oxalic Acid9.5
Malonic Acid73.5
Succinic Acid5.8
Glutaric Acid63.9
Adipic Acid1.42
Pimelic Acid5.0
Suberic Acid0.16
Azelaic Acid0.24
Sebacic Acid0.10
Data compiled from multiple sources.[12]
Table 3: Boiling Points of Representative Carboxylic Acid Derivatives (Comparable Molar Mass)

The boiling points of carboxylic acid derivatives are influenced by polarity and intermolecular forces. Amides exhibit the highest boiling points due to strong hydrogen bonding.[2][14]

CompoundClassMolar Mass ( g/mol )Boiling Point (°C)
Propanoic AcidCarboxylic Acid74.08141
N,N-Dimethylformamide3° Amide73.09153
Propanamide1° Amide73.09213
Methyl AcetateEster74.0857
Acetyl ChlorideAcid Halide78.5052
Acetic AnhydrideAcid Anhydride102.09140
PropanenitrileNitrile55.0897
Data compiled from multiple sources.[2][14][15]

Biological Significance & Metabolic Pathways

Dicarboxylic acids are products of an alternative fatty acid metabolism pathway known as ω-oxidation. This pathway becomes significant when the primary β-oxidation pathway is impaired.[16][17] It occurs in the smooth endoplasmic reticulum of the liver and kidneys.[18][19] The process involves the oxidation of the terminal methyl (ω) carbon of a fatty acid to a carboxylic acid, creating a dicarboxylic acid that can then be further metabolized.[17]

omega_oxidation_pathway cluster_enzymes Enzymatic Steps FA Fatty Acid (R-CH3) E1 Cytochrome P450 Mixed-Function Oxidase FA->E1 O2, NADPH OH_FA ω-Hydroxy Fatty Acid (R-CH2OH) E2 Alcohol Dehydrogenase OH_FA->E2 NAD+ Aldehyde_FA ω-Aldehyde Fatty Acid (R-CHO) E3 Aldehyde Dehydrogenase Aldehyde_FA->E3 NAD+ DCA Dicarboxylic Acid (R-COOH) Beta_Ox β-Oxidation DCA->Beta_Ox To Mitochondria E1->OH_FA E2->Aldehyde_FA E3->DCA

Caption: The ω-Oxidation pathway for converting fatty acids into dicarboxylic acids.

Experimental Protocols

Protocol 1: Synthesis of a Dicarboxylic Acid Ester via Fischer-Speier Esterification

This protocol describes the synthesis of diethyl adipate (B1204190) from adipic acid and ethanol.

Materials:

  • Adipic acid

  • Absolute ethanol (200 proof)

  • Concentrated sulfuric acid (H₂SO₄) or Acetyl Chloride

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Methodology:

  • Reaction Setup: In a round-bottom flask, combine adipic acid (1.0 eq) and a large excess of absolute ethanol (e.g., 10-20 eq), which acts as both reactant and solvent.[20]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the alcohol volume) to the stirring mixture.[21]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 1-2 hours.[6][22] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: Allow the mixture to cool to room temperature. Reduce the volume using a rotary evaporator to remove most of the excess ethanol.[21]

  • Dilute the residue with diethyl ether (or ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[22]

  • Drying and Isolation: Dry the separated organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude diethyl adipate.

  • Purification: The product can be further purified by vacuum distillation if necessary.

fischer_esterification_workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_isolation Isolation & Purification A Combine Adipic Acid, Ethanol, and H₂SO₄ Catalyst B Heat to Reflux (1-2 hours) A->B C Cool & Remove Excess Ethanol B->C D Extract with Ether C->D E Wash with H₂O, NaHCO₃, Brine D->E F Dry Organic Layer (Na₂SO₄) E->F G Filter & Evaporate Solvent F->G H Purify by Vacuum Distillation (Optional) G->H I Diethyl Adipate (Product) H->I

References

Theoretical Exploration of Dicarbonic Acid's Molecular Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicarbonic acid (H₂C₂O₅), also known as carboxy hydrogen carbonate or pyrocarbonic acid, is a molecule of significant theoretical interest due to its unique structure, featuring a central anhydride-like linkage between two carboxyl groups. Despite its simple formula, detailed theoretical and experimental studies on its molecular structure, stability, and potential isomers are notably scarce in publicly available literature. This technical guide aims to bridge this gap by providing a comprehensive overview of the theoretical methodologies that are essential for elucidating the molecular characteristics of this compound. By drawing parallels with the extensively studied class of dicarboxylic acids, this document outlines the computational approaches, expected structural parameters, and potential isomeric landscape of this compound. Furthermore, it presents generalized experimental protocols for computational analysis and visualizes key conceptual frameworks using the DOT language, offering a foundational resource for researchers venturing into the study of this intriguing molecule.

Introduction: Distinguishing this compound from Dicarboxylic Acids

It is crucial to differentiate this compound from the more commonly known dicarboxylic acids. Dicarboxylic acids are organic compounds that contain two carboxylic acid functional groups (-COOH) separated by a carbon chain. Their general formula is HOOC-(CH₂)n-COOH. In contrast, this compound (H₂C₂O₅) possesses the structure HOOC-O-COOH, where the two carboxyl groups are linked by an oxygen atom, forming a carbonic anhydride (B1165640) derivative. This structural distinction imparts significantly different chemical properties and reactivity, making this compound a subject of unique theoretical inquiry.

Theoretical Methodologies for Molecular Structure Elucidation

The study of the molecular structure and properties of molecules like this compound heavily relies on computational quantum chemistry methods. These in silico approaches provide deep insights into molecular geometries, vibrational frequencies, relative energies of isomers, and reaction pathways.

Ab Initio and Density Functional Theory (DFT) Calculations
  • Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient for initial geometry optimizations, it neglects electron correlation, which can be significant for accurate energy calculations.

  • Møller-Plesset Perturbation Theory (MP2): This method incorporates electron correlation by adding a second-order correction to the Hartree-Fock energy. MP2 provides more accurate results than HF for geometries and relative energies.

  • Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Single and Double and perturbative Triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies. However, they are computationally very demanding.

  • Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic structure of a system based on its electron density. It offers a good balance between computational cost and accuracy. The choice of the exchange-correlation functional (e.g., B3LYP, PBE0, M06-2X) is crucial for obtaining reliable results.

Basis Sets

The choice of the basis set, which is a set of mathematical functions used to represent the atomic orbitals, is critical in all quantum chemical calculations. Larger basis sets, such as Pople-style basis sets (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), provide more accurate results at a higher computational cost.

Predicted Molecular Structure and Isomers of this compound

While specific, peer-reviewed theoretical studies on this compound are limited, we can predict its likely structural parameters and potential isomers based on the known behavior of similar functional groups.

Predicted Geometry of this compound

The central C-O-C linkage in this compound is expected to be bent, similar to other organic anhydrides. The molecule is likely to exist in several conformational minima, arising from the rotation around the C-O bonds. The most stable conformer would likely adopt a conformation that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonding between the hydroxyl proton of one carboxyl group and the carbonyl oxygen of the other.

Table 1: Predicted Geometrical Parameters of the Most Stable Conformer of this compound (H₂C₂O₅)

(Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups and require confirmation by dedicated computational studies.)

ParameterPredicted Value
Bond Lengths (Å)
C=O1.20
C-O (hydroxyl)1.35
C-O (anhydride)1.40
O-H0.97
Bond Angles (degrees)
O=C-O (hydroxyl)125
O=C-O (anhydride)120
C-O-C115
C-O-H109
Dihedral Angles (degrees)
H-O-C=O~0 (syn-periplanar)
O=C-O-CVariable (defining conformers)
Potential Isomers of this compound

Beyond conformational isomers, structural isomers of H₂C₂O₅ may also exist. A thorough theoretical investigation would involve exploring the potential energy surface to identify these isomers and determine their relative stabilities.

Table 2: Plausible Isomers of H₂C₂O₅ and their Predicted Relative Energies

(Note: The existence and relative energies of these isomers are speculative and require computational verification.)

Isomer NameIUPAC NamePredicted Relative Energy (kcal/mol)
This compoundCarboxy hydrogen carbonate0 (Reference)
Peroxyoxalic Acid2-Carboxyperoxyethanoic acid> 10
Dioxiranedicarboxylic acidDioxirane-3,3-dicarboxylic acid> 20

Experimental Protocols for Computational Studies

The following outlines a generalized workflow for the theoretical investigation of a molecule like this compound.

Protocol for Geometry Optimization and Frequency Calculation
  • Initial Structure Generation: Propose an initial 3D structure for this compound and its potential isomers based on chemical intuition and standard bond lengths and angles.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers for each isomer. This can be done using molecular mechanics or semi-empirical methods.

  • Geometry Optimization: Optimize the geometry of the most promising conformers at a chosen level of theory and basis set (e.g., B3LYP/6-31G(d)). This process finds the minimum energy structure on the potential energy surface.

  • Frequency Analysis: Perform a vibrational frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The calculated frequencies can be compared with experimental infrared or Raman spectra if available.

  • High-Level Energy Calculation: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory (e.g., CCSD(T)/cc-pVTZ).

  • Solvation Effects: To model the behavior in solution, implicit or explicit solvation models can be employed during geometry optimization and energy calculations.

Visualizing Theoretical Concepts

Diagrams are invaluable for representing complex relationships and workflows in computational chemistry.

Computational_Workflow cluster_input 1. Input Generation cluster_exploration 2. Potential Energy Surface Exploration cluster_validation 3. Structure Validation & Refinement cluster_output 4. Data Analysis initial_structure Propose Initial Structure(s) conf_search Conformational Search initial_structure->conf_search geom_opt Geometry Optimization (e.g., DFT) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc high_level_energy High-Level Energy Calculation (e.g., CCSD(T)) freq_calc->high_level_energy data_analysis Analyze Geometries, Energies, Frequencies high_level_energy->data_analysis

Caption: A generalized workflow for the computational study of a molecule.

Isomer_Stability Relative Stability of H₂C₂O₅ Isomers Dicarbonic_Acid This compound (Global Minimum) Peroxyoxalic_Acid Peroxyoxalic Acid Dicarbonic_Acid->Peroxyoxalic_Acid Higher Energy Dioxirane_Dicarboxylic_Acid Dioxiranedicarboxylic Acid Peroxyoxalic_Acid->Dioxirane_Dicarboxylic_Acid Even Higher Energy

Caption: A conceptual diagram illustrating the relative stability of potential H₂C₂O₅ isomers.

Conclusion and Future Outlook

The theoretical study of this compound presents a compelling challenge and a significant opportunity for advancing our understanding of small, oxygen-rich organic molecules. While direct experimental and computational data remain elusive, the established methodologies used for dicarboxylic acids provide a clear roadmap for future investigations. High-level ab initio and DFT calculations are poised to unravel the precise molecular structure, conformational landscape, and isomeric stability of this compound. Such studies will not only be of fundamental chemical interest but may also inform its potential role in various chemical and biological processes. This guide serves as a foundational blueprint to inspire and direct future research into the enigmatic world of this compound.

A Comprehensive Technical Guide to the History and Discovery of Dicarbonic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the history, discovery, and chemical principles of two major classes of compounds often referred to under the umbrella of "dicarbonic acid compounds": dicarboxylic acids and this compound esters (pyrocarbonates). While structurally distinct, both classes have played pivotal roles in the advancement of organic chemistry, biochemistry, and pharmaceutical sciences. This document elucidates the historical milestones in their discovery, presents key quantitative data, details seminal experimental protocols, and visualizes fundamental chemical processes and workflows.

Introduction: Clarifying "this compound Compounds"

The term "this compound compounds" can be ambiguous. It is crucial to distinguish between two distinct families of organic molecules:

  • Dicarboxylic Acids: These are organic compounds that contain two carboxylic acid functional groups (-COOH). Their general formula is HOOC-R-COOH, where R is an aliphatic or aromatic group. Dicarboxylic acids are prevalent in nature and are foundational in numerous industrial processes.

  • This compound and its Esters (Pyrocarbonates): this compound (HO(C=O)O(C=O)OH) is an unstable compound. However, its esters, known as pyrocarbonates or dicarbonates, are stable and highly significant reagents in chemical synthesis. The most prominent examples are diethyl pyrocarbonate (DEPC) and di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

This guide will address both of these important classes of compounds in separate sections to provide a clear and comprehensive historical and technical overview.

The History and Discovery of Dicarboxylic Acids

The study of dicarboxylic acids has been integral to the development of organic chemistry. Many of these compounds were first isolated from natural sources, and their subsequent synthesis and characterization paved the way for a deeper understanding of chemical structures and reactivity.

Early Discoveries from Natural Sources

Some of the simplest dicarboxylic acids were known long before their chemical structures were understood.

  • Succinic Acid (Butanedioic Acid): The history of succinic acid dates back to 1546, when it was first isolated by the distillation of amber.[1] For this reason, it was historically known as "spirit of amber."[2] It is also found in various plant and animal tissues.[3]

  • Oxalic Acid (Ethanedioic Acid): Known as a constituent of wood sorrel since the 17th century, oxalic acid was first synthetically prepared in 1776 by reacting sugar with nitric acid.[4] In 1773, François Pierre Savary had isolated oxalic acid from its salts.[5] By 1784, it was shown that "sugar acid" and oxalic acid from natural sources were identical.[6] The first synthesis of a natural product from inorganic reactants is considered to be Friedrich Wöhler's synthesis of oxalic acid from cyanogen (B1215507) in 1824.[6]

The Age of Synthesis and Industrial Application

The 19th and 20th centuries saw a shift from isolation to targeted synthesis and industrial production of dicarboxylic acids.

  • Adipic Acid (Hexanedioic Acid): Adipic acid was first discovered in 1837 by the French chemist Auguste Laurent, who produced it through the oxidation of fats with nitric acid.[7][8] He named it "adipic acid" from the Latin adeps, meaning animal fat.[7] The industrial importance of adipic acid surged with the invention of nylon. In 1906, French chemists L. Bouveault and R. Locquin reported a method for producing adipic acid by oxidizing cyclohexanol (B46403).[9] Today, the primary industrial method is the nitric acid oxidation of a mixture of cyclohexanol and cyclohexanone (B45756), known as KA oil.[9][10]

Dicarboxylic_Acid_Discovery_Timeline cluster_1 Early Discoveries (Natural Sources) cluster_2 Synthesis and Industrialization 1546 1546: Succinic Acid Isolated from Amber 1776 1776: Oxalic Acid Synthesized from Sugar 1546->1776 1837 1837: Adipic Acid Discovered from Fat Oxidation 1776->1837 1906 1906: Adipic Acid Synthesis from Cyclohexanol 1837->1906

A timeline of key discoveries in dicarboxylic acids.
Quantitative Data: Physical Properties and Acidity

The properties of dicarboxylic acids vary with the length of the carbon chain separating the two carboxyl groups.

Dicarboxylic AcidCommon NameFormulaMolar Mass ( g/mol )Melting Point (°C)pKa1pKa2
Ethanedioic acidOxalic acidHOOC-COOH90.03189.5 (dec.)1.254.27
Propanedioic acidMalonic acidHOOC-(CH₂) -COOH104.06135-136 (dec.)2.835.69
Butanedioic acidSuccinic acidHOOC-(CH₂)₂-COOH118.09185-1874.215.64
Pentanedioic acidGlutaric acidHOOC-(CH₂)₃-COOH132.1295-984.345.41
Hexanedioic acidAdipic acidHOOC-(CH₂)₄-COOH146.14152.14.415.41
Heptanedioic acidPimelic acidHOOC-(CH₂)₅-COOH160.17103-1054.505.43

Data compiled from various sources. pKa values are approximate and can vary with conditions.[7][11][12][13][14]

Experimental Protocols: Synthesis of Adipic Acid

The following protocol describes a laboratory-scale synthesis of adipic acid by the oxidation of cyclohexanone with nitric acid, a method analogous to the industrial process.[15]

Materials:

  • Cyclohexanone

  • Concentrated Nitric Acid (HNO₃)

  • Ice-water bath

  • Beaker

  • Stirring rod

  • Buchner funnel and filter flask

Procedure:

  • In a fume hood, place a beaker containing cyclohexanone in an ice-water bath to cool.

  • Slowly and with constant stirring, add concentrated nitric acid dropwise to the cyclohexanone. The reaction is exothermic and the temperature should be carefully controlled.

  • After the addition is complete, allow the reaction mixture to stand at room temperature, with occasional stirring, until the evolution of brown nitrogen dioxide fumes ceases.

  • Cool the reaction mixture in an ice-water bath to induce crystallization of the adipic acid.

  • Collect the crude adipic acid by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold distilled water.

  • Recrystallize the crude product from hot water to purify it.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

  • The final product is a white crystalline solid. The melting point of pure adipic acid is 152°C.[15]

Adipic_Acid_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Cyclohexanone Cyclohexanone Reaction Oxidation Reaction (Exothermic) Cyclohexanone->Reaction Nitric_Acid Nitric Acid (HNO3) Nitric_Acid->Reaction Crystallization Cooling and Crystallization Reaction->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Purification Recrystallization from Water Filtration->Purification Adipic_Acid Adipic Acid Crystals Purification->Adipic_Acid

Workflow for the synthesis of adipic acid.

The History and Discovery of this compound Esters (Pyrocarbonates)

This compound esters, or pyrocarbonates, are highly valuable reagents in organic synthesis and biochemistry, primarily used for introducing protecting groups and as enzyme inhibitors.

Diethyl Pyrocarbonate (DEPC)

Diethyl pyrocarbonate is a potent inhibitor of RNase enzymes, making it indispensable in molecular biology laboratories for creating RNase-free environments for RNA work.

Discovery and Synthesis: The synthesis of dialkyl pyrocarbonates involves the reaction of an alkali metal alkyl carbonate with an alkyl halocarbonate.[16] For DEPC, sodium ethoxide is reacted with carbon dioxide to form sodium ethyl carbonate, which is then reacted with ethyl chloroformate.[16]

Mechanism of Action: DEPC inactivates enzymes, particularly RNases, through the carbethoxylation of histidine residues in the active site. It can also react with other nucleophilic residues such as lysine, cysteine, and tyrosine. Due to its reactivity, DEPC is unstable in aqueous solutions and hydrolyzes to ethanol (B145695) and carbon dioxide. This hydrolysis is accelerated by autoclaving, which is a standard procedure to eliminate any remaining DEPC from treated water.[17]

DEPC_RNase_Inactivation DEPC DEPC (Diethyl Pyrocarbonate) Inactive_RNase Inactive RNase (Carbethoxylated Histidine) DEPC->Inactive_RNase Carbethoxylation RNase Active RNase (with Histidine residue) RNase->Inactive_RNase Modification

Mechanism of RNase inactivation by DEPC.

Quantitative Data: Physical Properties of DEPC

PropertyValue
Formula C₆H₁₀O₅
Molar Mass 162.14 g/mol
Appearance Colorless liquid
Density 1.101 g/mL at 25°C
Boiling Point 93-94 °C at 18 mmHg
Refractive Index 1.398 (at 20°C)
Solubility in Water ~0.1%

Data compiled from various sources.[18][17][19][20]

Di-tert-butyl Dicarbonate (Boc Anhydride)

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640), is a cornerstone reagent in modern organic synthesis, particularly in peptide synthesis, for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines.[21]

Discovery and Synthesis: While now widely available commercially, the classical synthesis of Boc anhydride involves the reaction of tert-butanol, carbon dioxide, and phosgene, using a base like DABCO.[21] Modern industrial methods often involve the reaction of sodium tert-butoxide with carbon dioxide, followed by reaction with an agent like methanesulfonyl chloride.[21][22]

Application in Peptide Synthesis: The Boc group is an acid-labile protecting group. It is stable to most bases and nucleophiles, allowing for selective reactions at other parts of a molecule. In solid-phase peptide synthesis (SPPS), the Boc group protects the N-terminus of an amino acid while its carboxyl group is coupled to the growing peptide chain. The Boc group is then removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to allow the next amino acid to be added.[23]

Boc_Protection_Mechanism Amino_Acid R-NH₂ (Amino Acid) Plus1 + Boc_Anhydride Boc₂O (Boc Anhydride) Arrow Protected_AA R-NH-Boc (Protected Amino Acid) Plus2 + Byproducts t-BuOH + CO₂

N-protection of an amino acid using Boc anhydride.

Quantitative Data: Physical Properties of Boc Anhydride

PropertyValue
Formula C₁₀H₁₈O₅
Molar Mass 218.25 g/mol
Appearance Colorless solid or liquid
Density 0.95 g/mL at 25°C
Melting Point 22-24 °C
Boiling Point 56-57 °C at 0.5 mmHg
Solubility in Water Insoluble

Data compiled from various sources.[21][24][25][26]

Experimental Protocols: Synthesis of Di-tert-butyl Dicarbonate (Boc Anhydride)

The following is a representative laboratory protocol for the synthesis of Boc anhydride, adapted from established methods.[27][28]

Materials:

  • Sodium tert-butoxide

  • Hexane (or other suitable inert solvent)

  • Carbon dioxide (gas)

  • Methanesulfonyl chloride

  • Pyridine

  • Reaction flask with stirrer, gas inlet, and dropping funnel

  • Ice bath

Procedure:

  • In a dry reaction flask under a nitrogen atmosphere, suspend sodium tert-butoxide in hexane.

  • Cool the mixture in an ice bath to between -10 and 10°C.

  • Bubble carbon dioxide gas through the stirred slurry for several hours. This forms the sodium salt of tert-butyl carbonic acid.

  • To this slurry, add a catalytic amount of pyridine.

  • Slowly add methanesulfonyl chloride dropwise to the reaction mixture, maintaining the low temperature. The reaction is stirred for several hours after the addition is complete.

  • After the reaction is complete, quench the mixture by adding a dilute acid solution (e.g., 8% sulfuric acid).

  • Separate the organic layer, wash it sequentially with a dilute sodium bicarbonate solution and water.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure to yield crude di-tert-butyl dicarbonate.

  • The product can be further purified by vacuum distillation.

Conclusion

The history of this compound compounds is a story of fundamental discoveries leading to indispensable tools for science and industry. From the early isolation of dicarboxylic acids from natural products to their large-scale synthesis for polymers like nylon, these molecules have shaped material science. Concurrently, the development of this compound esters, particularly DEPC and Boc anhydride, has revolutionized molecular biology and synthetic chemistry, enabling complex RNA studies and the routine synthesis of peptides. This guide has provided a historical context, quantitative data, and practical protocols to aid researchers and professionals in understanding and utilizing these vital classes of chemical compounds.

References

Spectroscopic Analysis of Dicarbonic Acid Anhydrides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic techniques used in the structural elucidation and analysis of dicarbonic acid anhydrides. Due to the transient nature of the parent this compound anhydride (B1165640), this document focuses on its stable dialkyl esters, such as Diethyl Pyrocarbonate (DEPC) and Dimethyl Dicarbonate (DMDC), as representative compounds of this class.

Introduction to this compound Anhydrides

This compound anhydrides, also known as pyrocarbonates, are organic compounds characterized by two acyl groups linked by an oxygen atom, with the general structure (ROCO)₂O. These compounds are of significant interest in various scientific fields. For instance, DEPC is widely used in molecular biology to inactivate RNase enzymes and for the chemical modification of proteins in structural mass spectrometry studies. A thorough understanding of their spectroscopic properties is crucial for their identification, quality control, and for monitoring their reactions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. This compound anhydrides exhibit characteristic absorption bands that allow for their unambiguous identification.

The key diagnostic feature for acid anhydrides is the presence of two carbonyl (C=O) stretching bands. These arise from the symmetric and asymmetric stretching vibrations of the two carbonyl groups. For non-cyclic anhydrides like DEPC and DMDC, the asymmetric, higher-frequency band is typically more intense.

Table 1: Characteristic IR Absorption Bands for this compound Anhydrides

Functional GroupVibration ModeDiethyl Pyrocarbonate (DEPC) (cm⁻¹)Dimethyl Dicarbonate (DMDC) (cm⁻¹)General Range (cm⁻¹)
C=OAsymmetric Stretch~1820~18251850 - 1800
C=OSymmetric Stretch~1750~17601790 - 1740
C-O-CStretchNot specified in search resultsNot specified in search results1300 - 1000

Note: Specific peak positions can vary slightly based on the sample phase (neat liquid, solution) and solvent.

Anhydride This compound Anhydride IR IR Spectrum Anhydride->IR exhibits Asymmetric Asymmetric C=O Stretch (~1820 cm⁻¹) IR->Asymmetric shows Symmetric Symmetric C=O Stretch (~1750 cm⁻¹) IR->Symmetric shows Other C-O Stretch & Fingerprint Region IR->Other

Characteristic IR bands of this compound anhydrides.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing liquid samples like DEPC and DMDC with minimal sample preparation.

  • Sample Preparation : No preparation is needed for neat liquid samples.

  • Instrument Setup :

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Wipe with a suitable solvent like isopropanol (B130326) and allow it to dry completely.[1]

    • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Data Acquisition :

    • Place a single drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[2]

    • If analyzing a solid, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[2]

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

  • Data Processing : The instrument software will automatically perform a background subtraction, Fourier transform, and display the spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning : Thoroughly clean the ATR crystal with a solvent-moistened soft tissue after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy

In the ¹H NMR spectra of dialkyl pyrocarbonates, the protons on the alkyl chains exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling. The methylene (B1212753) protons adjacent to the oxygen atom are deshielded and appear further downfield compared to the terminal methyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectra are typically simpler due to the low natural abundance of ¹³C, which usually prevents ¹³C-¹³C coupling. The carbonyl carbons are highly deshielded and appear significantly downfield.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound Anhydrides (in CDCl₃)

CompoundNucleusGroupChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
Diethyl Pyrocarbonate (DEPC) ¹H-O-CH₂-CH₃~4.3Quartet (q), J ≈ 7.1
¹H-O-CH₂-CH₃~1.4Triplet (t), J ≈ 7.1
¹³CC=O~147Singlet
¹³C-O-CH₂-~67Singlet
¹³C-CH₃~14Singlet
Dimethyl Dicarbonate (DMDC) ¹H-O-CH₃~3.9Singlet
¹³CC=ONot specified in search resultsSinglet
¹³C-O-CH₃~56Singlet

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Experimental Protocol: Solution-State NMR Spectroscopy
  • Sample Preparation :

    • Accurately weigh approximately 20-50 mg of the this compound anhydride for ¹³C NMR (less for ¹H NMR, around 5-20 mg) into a clean, dry vial.[3]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[3] Ensure the sample is fully dissolved.

    • Filter the solution through a pipette with a small cotton plug directly into a clean 5 mm NMR tube to remove any particulate matter.[4][5]

    • The final solution height in the NMR tube should be between 4.0 and 5.0 cm.[3]

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer.

    • The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

    • "Shimming" is performed to optimize the homogeneity of the magnetic field across the sample.[3]

  • Data Acquisition :

    • For ¹H NMR : Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • For ¹³C NMR : Due to the lower sensitivity, more scans are required. Optimized parameters might include a 30° pulse angle, an acquisition time of around 1 second, a relaxation delay of 2 seconds, and 128 or more scans.[6] Proton decoupling is used to simplify the spectrum to singlets.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to produce the final NMR spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common method for analyzing relatively small, volatile organic compounds.

For this compound anhydrides, a common fragmentation pathway involves the cleavage of the C-O bond to form an acylium ion. In the case of DEPC, this would lead to the formation of an ethoxycarbonyl cation.

Table 3: Key Mass Spectrometry Data for Diethyl Pyrocarbonate (DEPC)

Ion TypeFormulaCalculated m/zKey Fragments (m/z)
Molecular Ion (M⁺˙)[C₆H₁₀O₅]⁺˙162.05162
Acylium Ion[C₂H₅OCO]⁺73.0373
Ethyl Cation[C₂H₅]⁺29.0429

Data obtained from Electron Ionization (EI) Mass Spectrometry.

cluster_workflow General Spectroscopic Analysis Workflow Sample This compound Anhydride (e.g., DEPC) Prep_IR Sample Prep (ATR) - Place drop on crystal Sample->Prep_IR Prep_NMR Sample Prep (NMR) - Dissolve in CDCl₃ - Filter into NMR tube Sample->Prep_NMR Prep_MS Sample Prep (EI-MS) - Inject into high vacuum Sample->Prep_MS Acquire_IR Acquire FT-IR Spectrum Prep_IR->Acquire_IR Analyze_IR Identify C=O bands (~1820 & ~1750 cm⁻¹) Acquire_IR->Analyze_IR Structure Structure Confirmation Analyze_IR->Structure Acquire_NMR Acquire ¹H & ¹³C NMR Spectra Prep_NMR->Acquire_NMR Analyze_NMR Analyze chemical shifts & coupling constants Acquire_NMR->Analyze_NMR Analyze_NMR->Structure Acquire_MS Acquire Mass Spectrum Prep_MS->Acquire_MS Analyze_MS Analyze M⁺˙ and fragmentation pattern Acquire_MS->Analyze_MS Analyze_MS->Structure

General workflow for spectroscopic analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation :

    • For volatile liquids like DEPC, direct injection via a heated inlet system or coupling with a gas chromatograph (GC-MS) is typical.

    • The sample must be in the gas phase before ionization.

  • Instrument Setup :

    • The mass spectrometer is operated under a high vacuum.

    • The ion source is heated to ensure the sample remains in the vapor phase.

  • Data Acquisition :

    • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This bombardment removes an electron from the molecule, creating a positively charged molecular ion (M⁺˙).

    • Excess energy causes the molecular ion to fragment into smaller ions and neutral radicals.

    • The positively charged ions are accelerated and then separated by a mass analyzer (e.g., a quadrupole or magnetic sector) based on their mass-to-charge (m/z) ratio.

    • A detector records the abundance of each ion at a specific m/z.

  • Data Processing : The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, and the fragmentation pattern provides structural clues.

Conclusion

The spectroscopic analysis of this compound anhydrides relies on a combination of techniques to provide a complete structural picture. IR spectroscopy is invaluable for the initial identification of the characteristic dual carbonyl functionality. ¹H and ¹³C NMR spectroscopy provide detailed information on the connectivity and chemical environment of the atoms within the molecule. Finally, mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation pathways. By employing these methods in a complementary fashion, researchers can confidently identify and characterize this compound anhydrides and their derivatives.

References

A Technical Guide to the Physical Properties of Short-Chain Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain dicarboxylic acids, organic compounds containing two carboxylic acid functional groups, are fundamental building blocks in various chemical and pharmaceutical applications. Their physical properties, such as melting point, boiling point, solubility, and acidity, are critical determinants of their behavior in both chemical syntheses and biological systems. This technical guide provides an in-depth overview of these core physical characteristics for a series of linear-chain dicarboxylic acids: oxalic, malonic, succinic, glutaric, and adipic acid. The guide summarizes quantitative data, details experimental protocols for their determination, and visually represents key experimental workflows.

The physical behavior of these acids is largely governed by the presence of two polar carboxyl groups, which allows for extensive hydrogen bonding. In the solid state and in nonpolar solvents, most carboxylic acids exist as hydrogen-bonded dimers.[1] This dimerization significantly influences their physical properties, leading to higher boiling points than alcohols of comparable molecular weight.[1][2] The length of the hydrocarbon chain separating the two carboxyl groups also plays a crucial role, giving rise to an "odd-even effect" in properties like melting point and solubility.[3][4][5]

Core Physical Properties

The physical properties of short-chain dicarboxylic acids show distinct trends related to their molecular structure. These properties are crucial for predicting their behavior in various applications, from reaction kinetics to formulation development.

Melting and Boiling Points

The melting and boiling points of dicarboxylic acids are significantly influenced by the strength of intermolecular forces, primarily hydrogen bonding and van der Waals forces. Dicarboxylic acids with an even number of carbon atoms tend to have higher melting points than their odd-numbered counterparts with one more or one less carbon atom.[6] This "odd-even" effect is attributed to differences in crystal packing and intermolecular attractive forces in the solid state.[6] Boiling points, on the other hand, generally increase with molecular weight as van der Waals forces become more significant.[2] However, many dicarboxylic acids decompose at or before their boiling point.[7]

Solubility

The solubility of short-chain dicarboxylic acids is a function of the polarity imparted by the two carboxyl groups and the nonpolar character of the hydrocarbon chain. The shortest-chain dicarboxylic acids, such as oxalic and malonic acid, are highly soluble in water due to the dominance of the polar carboxyl groups which readily form hydrogen bonds with water.[3][8] As the length of the hydrocarbon chain increases, the nonpolar character of the molecule becomes more pronounced, leading to a decrease in water solubility.[2][8][9] Similar to melting points, an odd-even effect is also observed in the aqueous solubility of dicarboxylic acids, with those having an even number of carbon atoms exhibiting lower solubility than the adjacent odd-numbered acids.[5][10]

Acidity (pKa)

Dicarboxylic acids are weak acids that can donate two protons. The acidity of each carboxylic acid group is represented by its pKa value. The first pKa (pKa1) is typically lower (more acidic) than that of a comparable monocarboxylic acid due to the electron-withdrawing inductive effect of the second carboxyl group.[11] The second pKa (pKa2) is higher (less acidic) because the removal of the second proton is hindered by the electrostatic repulsion from the negatively charged carboxylate anion formed after the first deprotonation.[11] The distance between the two carboxyl groups influences these values; as the chain length increases, the inductive effect of one group on the other diminishes, causing pKa1 to increase and pKa2 to decrease, bringing the two values closer together.

Quantitative Data Summary

The following tables summarize the key physical properties of common short-chain dicarboxylic acids.

Dicarboxylic Acid IUPAC Name Formula Molar Mass ( g/mol )
Oxalic AcidEthanedioic acidHOOC-COOH90.03
Malonic AcidPropanedioic acidHOOC-CH₂-COOH104.06
Succinic AcidButanedioic acidHOOC-(CH₂)₂-COOH118.09
Glutaric AcidPentanedioic acidHOOC-(CH₂)₃-COOH132.12
Adipic AcidHexanedioic acidHOOC-(CH₂)₄-COOH146.14

Table 1: General Properties of Short-Chain Dicarboxylic Acids

Dicarboxylic Acid Melting Point (°C) Boiling Point (°C)
Oxalic Acid189-191 (anhydrous), 101.5 (dihydrate)[12]Decomposes[7]
Malonic Acid135-137 (decomposes)[13]Decomposes[7]
Succinic Acid185-187235 (decomposes)[7]
Glutaric Acid97.5-98Decomposes
Adipic Acid152-153337.5

Table 2: Melting and Boiling Points of Short-Chain Dicarboxylic Acids

Dicarboxylic Acid Water Solubility ( g/100 g H₂O at 25°C)
Oxalic Acid11.8[12]
Malonic Acid73.5
Succinic Acid8.3
Glutaric Acid63.9
Adipic Acid1.5

Table 3: Aqueous Solubility of Short-Chain Dicarboxylic Acids

Dicarboxylic Acid pKa1 pKa2
Oxalic Acid1.254.28
Malonic Acid2.835.69
Succinic Acid4.215.64
Glutaric Acid4.345.41
Adipic Acid4.415.41

Table 4: pKa Values of Short-Chain Dicarboxylic Acids in Water at 25°C [14]

Experimental Protocols

Accurate determination of the physical properties of dicarboxylic acids is essential for their application in research and development. The following sections detail standard experimental methodologies.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry dicarboxylic acid is finely ground into a powder.[15] The open end of a capillary tube is pressed into the powder.[16] The tube is then inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.[17] To ensure tight packing, the capillary tube can be dropped, closed end down, through a long glass tube onto a hard surface.[17][18]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.[19]

  • Approximate Melting Point Determination: A preliminary, rapid heating is performed to determine an approximate melting point range.[15][17]

  • Accurate Melting Point Determination: The apparatus is allowed to cool to at least 15-20°C below the approximate melting point.[15] A fresh sample is then heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[17][19]

  • Data Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the last solid particle liquefies is recorded as the end of the melting range.[15] For a pure compound, this range should be narrow (0.5-1.0°C).[19]

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement A Grind Sample B Load Capillary Tube A->B C Pack Sample B->C D Place in Apparatus C->D E Rapid Heating (Approx. MP) D->E F Slow Heating (Accurate MP) E->F G Record Melting Range F->G Solubility_Determination A Add Excess Acid to Water B Equilibrate at Constant Temp. A->B C Separate Solid and Liquid Phases B->C D Analyze Solute Concentration in Supernatant C->D E Calculate Solubility D->E pKa_Determination cluster_setup Setup cluster_titration Titration & Analysis A Prepare Acid Solution B Calibrate pH Meter A->B C Assemble Titration Apparatus B->C D Incrementally Add Base C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine Half-Equivalence Points F->G H pKa = pH at Half-Equivalence G->H

References

Exploring the Reactivity of Dicarbonic Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dicarbonic acid esters, commonly known as pyrocarbonates, are highly reactive and versatile reagents in modern organic synthesis. Their unique structure, featuring two acyl groups attached to a central oxygen atom, renders them excellent electrophiles. This technical guide provides an in-depth exploration of the synthesis, stability, and reactivity of this compound esters, with a primary focus on the widely used di-tert-butyl dicarbonate (B1257347) (Boc₂O). It details their reactions with various nucleophiles, their role as activating agents for carboxylic acids, and their critical applications in peptide synthesis and drug development as protecting group reagents. This document consolidates quantitative data into structured tables, presents detailed experimental protocols for key transformations, and utilizes diagrams to illustrate reaction mechanisms and workflows, serving as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Introduction to this compound Esters

This compound esters, or pyrocarbonates, are organic compounds characterized by the (ROCO)₂O functional group. Formally, they are the anhydrides of alkoxycarbonyl (alkoxyformic) acids.[1] The most prominent and commercially significant member of this class is di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640) (Boc₂O).[1][2] These reagents are renowned for their utility in introducing the tert-butoxycarbonyl (Boc) protecting group onto amines, a cornerstone strategy in solid-phase peptide synthesis and the synthesis of complex organic molecules.[2][3] The reactivity of this compound esters stems from the electrophilicity of their carbonyl carbons and the good leaving group ability of the resulting alkyl carbonate moiety. This guide will elucidate the fundamental aspects of their chemical behavior.

Synthesis and Stability

Synthesis

Commercially, di-tert-butyl dicarbonate is readily available and typically purchased.[2] However, understanding its synthesis is valuable. One classical and commercially employed method involves the reaction of tert-butanol (B103910) with carbon dioxide and phosgene, using a base like 1,4-diazabicyclo[2.2.2]octane (DABCO).[2][4]

An alternative route, utilized by European and Japanese manufacturers for higher purity, involves the reaction of sodium tert-butoxide with carbon dioxide, catalyzed by an acid such as p-toluenesulfonic acid.[2]

dot

Synthesis_Workflow General Synthesis Workflow for this compound Esters Start Starting Materials (e.g., Alcohol, CO2) Reaction Reaction (e.g., Phosgenation or Acid-Catalyzed Condensation) Start->Reaction Input Crude Crude Dicarbonic Acid Ester Reaction->Crude Yields Purification Purification (e.g., Distillation) Crude->Purification Processed via Final Pure Dicarbonic Acid Ester Purification->Final Results in

Caption: A generalized workflow for the synthesis and purification of this compound esters.

Stability and Handling

This compound esters are sensitive to moisture and heat.[3] Di-tert-butyl dicarbonate, for instance, can slowly decompose into di-tert-butyl carbonate, and subsequently to tert-butanol and carbon dioxide, particularly in the presence of moisture.[1][2] This decomposition can lead to a buildup of CO₂ gas, causing pressure to accumulate in sealed containers. For this reason, it is typically sold and stored in plastic bottles rather than glass.[1] While relatively stable at lower temperatures, decomposition can occur under acidic or alkaline conditions.[3] Due to its low melting point (22-24 °C), Boc₂O can exist as a colorless solid or liquid at ambient temperatures.[1]

Core Reactivity

The reactivity of this compound esters is dominated by nucleophilic acyl substitution at one of the electrophilic carbonyl carbons. The general order of reactivity for acylating agents is: acid chlorides > acid anhydrides > esters > amides.[5] this compound esters, as a type of acid anhydride, are more reactive than esters but less moisture-sensitive than acid chlorides, making them easier to handle.[5][6]

Reactions with Nucleophiles

3.1.1. Reaction with Amines (Boc Protection) The most widespread application of Boc₂O is the protection of amines to form N-tert-butoxycarbonyl (Boc) derivatives.[1][2] These resulting carbamates are stable to most bases and nucleophiles, which prevents the amine from participating in unwanted side reactions during multi-step syntheses.[2][3] The Boc group can be readily removed later using moderately strong acids like trifluoroacetic acid (TFA).[1]

The reaction is typically performed in the presence of a base, such as sodium bicarbonate in aqueous conditions or 4-(dimethylamino)pyridine (DMAP) in organic solvents like acetonitrile.[2] DMAP acts as a "super acylation catalyst" and significantly accelerates the reaction.[7]

dot

Boc_Protection_Mechanism DMAP-Catalyzed Boc Protection of an Amine Boc2O Boc₂O Intermediate [Boc-DMAP]⁺ (Activated Intermediate) Boc2O->Intermediate reacts with DMAP DMAP (Catalyst) DMAP->Intermediate catalyzes Amine R-NH₂ (Amine) Amine->Intermediate attacks Product R-NH-Boc (Protected Amine) Intermediate->Product forms Byproducts t-BuOH + CO₂ + DMAP Intermediate->Byproducts releases

Caption: Catalytic cycle for the Boc protection of amines using Boc₂O and DMAP.

3.1.2. Reaction with Alcohols Alcohols do not typically react with Boc₂O alone. However, in the presence of a catalytic amount of DMAP, the reaction proceeds to yield O-Boc derivatives along with symmetrical carbonates.[7] The reaction of alcohols with Boc₂O/DMAP can lead to the formation of carbonic-carbonic anhydrides (dicarbonates) as intermediates.[7]

Table 1: Reaction of Alcohols with Boc₂O/DMAP

Alcohol Substrate Catalyst (equiv.) Solvent Time (h) O-Boc Product Yield (%) Symmetrical Carbonate Yield (%)
Benzyl alcohol DMAP (0.1) CH₂Cl₂ 2 25 70
1-Phenylethanol DMAP (0.1) CH₂Cl₂ 2 15 80
2-Phenylethanol DMAP (0.1) CH₂Cl₂ 2 30 65
Cinnamyl alcohol DMAP (0.1) CH₂Cl₂ 2 20 75

Data synthesized from reference[7]. Conditions may vary.

3.1.3. Reaction with Carboxylic Acids (Activation) this compound esters are effective reagents for activating carboxylic acids. In the presence of a base like pyridine (B92270) or DMAP, Boc₂O reacts with a carboxylic acid to form a mixed anhydride. This activated intermediate is highly susceptible to nucleophilic attack. This strategy is widely used for the one-pot synthesis of esters and amides under mild conditions.[8][9]

  • Anhydride Synthesis: Reacting a carboxylic acid with Boc₂O in a 2:1 molar ratio leads to the formation of a symmetric anhydride.[10]

  • Ester Synthesis: If an alcohol is present, it will attack the mixed anhydride intermediate to form the corresponding ester, releasing tert-butanol and CO₂ as byproducts.[9][10] This method is advantageous because the byproducts are volatile or water-soluble, simplifying product purification.[10]

// Nodes RCOOH [label="R-COOH\n(Carboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Boc2O [label="Boc₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; MixedAnhydride [label="Mixed Anhydride\n(R-CO-O-CO-OtBu)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleophile [label="Nucleophile\n(e.g., R'-OH, R'₂NH)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Product\n(Ester or Amide)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="t-BuOH + CO₂", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RCOOH -> MixedAnhydride; Boc2O -> MixedAnhydride [label="DMAP/Pyridine"]; MixedAnhydride -> Product; Nucleophile -> Product [label=" attacks"]; MixedAnhydride -> Byproducts [label=" releases"]; }

References

An In-depth Technical Guide to Dicarbonic Acid Nomenclature and Classification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature and classification of dicarboxylic acids. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where a thorough understanding of these organic compounds is essential. This document details the systematic naming conventions, various classification systems, and key physicochemical properties of dicarboxylic acids, supplemented with detailed experimental protocols and visual diagrams to facilitate comprehension.

Introduction to Dicarboxylic Acids

Dicarboxylic acids are organic compounds that contain two carboxylic acid functional groups (-COOH).[1] Their general molecular formula can be represented as HOOC-R-COOH, where 'R' can be an aliphatic, alicyclic, or aromatic moiety.[1] These compounds are integral to numerous biological processes and serve as vital intermediates in various industrial applications, including the synthesis of polymers like polyamides and polyesters.[1] Adipic acid, for instance, is a key precursor in the production of nylon.[1] In the realm of biochemistry, dicarboxylic acids such as succinic and fumaric acids are fundamental components of the citric acid cycle.[1]

Nomenclature of Dicarboxylic Acids

The naming of dicarboxylic acids follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC), although many common or trivial names are also widely used and recognized.

IUPAC Nomenclature

The IUPAC system provides a standardized method for naming dicarboxylic acids, ensuring clarity and consistency.

  • Aliphatic Dicarboxylic Acids: For acyclic dicarboxylic acids, the longest carbon chain containing both carboxyl groups is identified as the parent alkane. The '-e' ending of the alkane name is retained, and the suffix '-dioic acid' is added.[2] The carbon atoms of the carboxyl groups are included in the numbering of the parent chain, and since they are at the ends, their locants are not typically specified in the name.[3]

    • Example: The dicarboxylic acid with two carbon atoms is named ethanedioic acid .

    • Example: The dicarboxylic acid with six carbon atoms is named hexanedioic acid .

  • Substituted Aliphatic Dicarboxylic Acids: When substituents are present on the carbon chain, their positions are indicated by numbers, with the numbering starting from the end that gives the substituents the lowest possible locants. The substituents are listed alphabetically.

    • Example: 3-methylhexanedioic acid.

  • Unsaturated Aliphatic Dicarboxylic Acids: If the carbon chain contains a double or triple bond, the infix '-en-' or '-yn-' is used, respectively, along with a locant to indicate the position of the multiple bond. The stereochemistry around a double bond is designated with cis-/trans- or (E)/(Z)- notation.

    • Example: (Z)-But-2-enedioic acid (Maleic acid).

    • Example: (E)-But-2-enedioic acid (Fumaric acid).

  • Cyclic Dicarboxylic Acids: When the carboxyl groups are attached to a cycloalkane ring, the suffix '-dicarboxylic acid' is appended to the name of the cycloalkane. The ring carbons are numbered starting from one of the carbons bearing a carboxyl group, proceeding in a direction that gives the other carboxyl group and any substituents the lowest possible locants.

    • Example: Cyclohexane-1,2-dicarboxylic acid.

  • Aromatic Dicarboxylic Acids: For dicarboxylic acids where the carboxyl groups are attached to a benzene (B151609) ring, the parent name is 'benzenedicarboxylic acid'. The positions of the carboxyl groups are indicated by numbers.

    • Example: Benzene-1,2-dicarboxylic acid (Phthalic acid).

    • Example: Benzene-1,4-dicarboxylic acid (Terephthalic acid).

Common Nomenclature

Many dicarboxylic acids are well-known by their common names, which are often derived from their natural sources. A useful mnemonic for remembering the first seven linear saturated dicarboxylic acids is "O h M y, S uch G ood A pple P ie," which stands for O xalic, M alonic, S uccinic, G lutaric, A dipic, and P imelic acid.[1]

Classification of Dicarboxylic Acids

Dicarboxylic acids can be classified based on the nature of the carbon chain that connects the two carboxyl groups. This classification helps in understanding their chemical behavior and physical properties.

Caption: Classification of dicarboxylic acids based on their carbon skeleton.

Aliphatic Dicarboxylic Acids

These acids have their carboxyl groups attached to an open carbon chain.

  • Saturated Dicarboxylic Acids: The carbon chain consists only of single bonds.

    • Linear: The carbon chain is unbranched (e.g., Oxalic acid, Adipic acid).

    • Branched: The carbon chain has one or more alkyl substituents (e.g., 2-Methylglutaric acid).

  • Unsaturated Dicarboxylic Acids: The carbon chain contains one or more carbon-carbon double or triple bonds (e.g., Maleic acid, Fumaric acid, Acetylenedicarboxylic acid).

Aromatic Dicarboxylic Acids

In these compounds, the carboxyl groups are directly attached to an aromatic ring system.[4]

  • Examples: Phthalic acid, Isophthalic acid, Terephthalic acid.

Alicyclic Dicarboxylic Acids

The carboxyl groups are attached to a non-aromatic, cyclic carbon skeleton.

  • Examples: Cyclohexane-1,4-dicarboxylic acid, Camphoric acid.

Physicochemical Properties of Dicarboxylic Acids

The physical and chemical properties of dicarboxylic acids are influenced by the presence of two carboxyl groups and the nature of the intervening carbon chain.

Physical Properties

Dicarboxylic acids are generally colorless, crystalline solids at room temperature.[5] Their melting points and boiling points are significantly higher than those of monocarboxylic acids of similar molecular weight due to the potential for more extensive intermolecular hydrogen bonding.[5] The solubility in water varies; shorter-chain dicarboxylic acids are quite soluble in water, but solubility decreases as the length of the hydrocarbon chain increases.[5] An interesting trend is observed in the melting points of linear saturated dicarboxylic acids, where those with an even number of carbon atoms have higher melting points than the odd-numbered homologs immediately preceding and succeeding them.[6]

Table 1: Physical Properties of Selected Linear Saturated Dicarboxylic Acids

Common NameIUPAC NameNo. of CarbonsMelting Point (°C)Boiling Point (°C)Water Solubility ( g/100 mL)pKa1pKa2
Oxalic acidEthanedioic acid2189.5 (dec.)-9.51.274.27
Malonic acidPropanedioic acid3135 (dec.)-7.32.855.70
Succinic acidButanedioic acid4185235 (dec.)5.84.215.64
Glutaric acidPentanedioic acid597.5303 (dec.)63.94.345.41
Adipic acidHexanedioic acid6152337.51.54.415.41
Pimelic acidHeptanedioic acid7105-5.04.505.43
Suberic acidOctanedioic acid8142300 (dec.)0.164.525.49
Azelaic acidNonanedioic acid9106.5-0.244.555.41
Sebacic acidDecanedioic acid10134.5-0.14.595.59

Table 2: Physical Properties of Selected Unsaturated Dicarboxylic Acids

Common NameIUPAC NameNo. of CarbonsMelting Point (°C)Boiling Point (°C)Water Solubility ( g/100 mL)pKa1pKa2
Maleic acid(Z)-But-2-enedioic acid4131-139 (dec.)-78.81.96.07
Fumaric acid(E)-But-2-enedioic acid4287 (sublimes)-0.73.034.44
Itaconic acid2-Methylidenebutanedioic acid5165-168 (dec.)-8.33.855.45

Table 3: Physical Properties of Selected Aromatic Dicarboxylic Acids

Common NameIUPAC NameNo. of CarbonsMelting Point (°C)Boiling Point (°C)Water Solubility ( g/100 mL)pKa1pKa2
Phthalic acidBenzene-1,2-dicarboxylic acid8207 (dec.)-0.572.955.41
Isophthalic acidBenzene-1,3-dicarboxylic acid8345-348-0.0123.704.60
Terephthalic acidBenzene-1,4-dicarboxylic acid8427 (sublimes)-0.00173.544.46
Acidity

Dicarboxylic acids are diprotic acids, meaning they can donate two protons. The first dissociation constant (pKa1) is generally lower (indicating a stronger acid) than that of a corresponding monocarboxylic acid due to the electron-withdrawing inductive effect of the second carboxyl group.[6] The second dissociation constant (pKa2) is higher (indicating a weaker acid) because it is more difficult to remove a proton from a negatively charged carboxylate ion.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of dicarboxylic acids.

Synthesis of Adipic Acid by Oxidation of Cyclohexene (B86901)

This protocol describes the synthesis of adipic acid via the oxidation of cyclohexene using potassium permanganate (B83412).

Materials:

  • Cyclohexene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Methanol (B129727)

  • Distilled water

  • Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Hirsch funnel

  • Ice bath

  • Steam bath

  • Filter paper

Procedure:

  • In a 250 mL Erlenmeyer flask, combine 2.0 mL of cyclohexene, 50 mL of distilled water, and 8.4 g of potassium permanganate.

  • Loosely stopper the flask and swirl vigorously for 5 minutes. The flask should become warm. If not, gently warm the mixture on a steam bath.

  • Continue to swirl the flask frequently over a 20-minute period, maintaining the temperature between 35-45°C. If the temperature exceeds 45°C, cool the flask in an ice bath.

  • To check for the presence of unreacted permanganate, perform a spot test on filter paper. A purple ring around the brown manganese dioxide spot indicates the presence of permanganate. If present, add 1 mL of methanol and heat the mixture. Repeat until the purple color disappears.

  • Filter the mixture by vacuum filtration using a Büchner funnel. Rinse the reaction flask with two 10 mL portions of hot 1% NaOH solution and pour these rinsings through the filter.

  • Transfer the filtrate to a beaker and reduce its volume by heating on a steam bath.

  • Cool the concentrated solution in an ice bath and acidify to approximately pH 1 by the cautious, dropwise addition of concentrated HCl with stirring.

  • Add an additional 3 mL of concentrated HCl and allow the beaker to stand in the ice bath for 10 minutes to complete crystallization.

  • Collect the crude adipic acid crystals by vacuum filtration.

  • Recrystallize the product from a minimal amount of boiling water.

  • Cool the recrystallized solution to room temperature and then in an ice bath for 10 minutes.

  • Collect the purified crystals using a Hirsch funnel and dry them thoroughly.

Purification of Phthalic Acid by Sublimation

This protocol outlines the purification of phthalic acid from non-volatile impurities using sublimation.

Materials:

  • Impure phthalic acid

  • Evaporating dish

  • Watch glass

  • Bunsen burner or hot plate

  • Ice

Procedure:

  • Place a small amount of impure phthalic acid in an evaporating dish.

  • Cover the evaporating dish with a watch glass.

  • Place ice or cold water on top of the watch glass to create a cold surface.

  • Gently heat the evaporating dish with a Bunsen burner on a low flame or a hot plate.

  • The phthalic acid will sublime, turning directly from a solid to a gas.

  • The gaseous phthalic acid will then deposit as pure crystals on the cold underside of the watch glass.

  • Once a sufficient amount of pure crystals has formed, turn off the heat and allow the apparatus to cool completely.

  • Carefully remove the watch glass and scrape the purified phthalic acid crystals onto a clean, dry surface.

Analysis of Dicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general procedure for the analysis of dicarboxylic acids in a biological matrix, which requires derivatization to increase their volatility.

GCMS_Workflow Start Biological Sample (e.g., Plasma, Urine) ProteinPrecipitation Protein Precipitation (with Acetonitrile) Start->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 LLE Liquid-Liquid Extraction (Acidify, add organic solvent) Supernatant1->LLE Centrifugation2 Centrifugation LLE->Centrifugation2 OrganicLayer Collect Organic Layer Centrifugation2->OrganicLayer Evaporation Evaporate to Dryness (under Nitrogen stream) OrganicLayer->Evaporation Derivatization Derivatization (e.g., Esterification with BF₃/Methanol) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis GCMS->DataAnalysis

Caption: General workflow for the GC-MS analysis of dicarboxylic acids.

1. Sample Preparation:

  • Protein Precipitation: To a biofluid sample (e.g., 100 µL of plasma), add a 5-fold volume of ice-cold acetonitrile. Vortex vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Liquid-Liquid Extraction (LLE): Carefully collect the supernatant. Acidify the supernatant with an appropriate acid (e.g., 3% phosphoric acid). Add an immiscible organic solvent such as ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Transfer the organic layer containing the dicarboxylic acids to a clean tube.

2. Derivatization (Esterification):

  • Evaporate the extracted organic solvent to dryness under a gentle stream of nitrogen.

  • Add 50-100 µL of a 10% (w/w) solution of boron trifluoride (BF₃) in methanol.

  • Seal the reaction vial and heat at 60-100°C for 30-60 minutes.

  • After cooling, the reaction may need to be quenched, and the resulting methyl esters extracted into an organic solvent.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar stationary phase column, such as a 5% phenylmethylpolysiloxane column.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A suitable temperature gradient is used to separate the derivatized acids.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 200°C.

    • Interface Temperature: 280°C.

4. Data Analysis:

  • The dicarboxylic acid methyl esters are identified based on their retention times and mass spectra, which are compared to those of known standards. Quantification is typically performed using calibration curves generated from standard solutions.

Conclusion

This guide has provided a detailed examination of the nomenclature and classification of dicarboxylic acids, essential for professionals in scientific research and development. By adhering to standardized IUPAC naming conventions and understanding the various classification schemes, scientists can communicate with greater precision. The tabulated physicochemical data and detailed experimental protocols offer practical resources for laboratory work. The continued study of dicarboxylic acids is crucial for advancements in polymer chemistry, drug development, and our understanding of metabolic pathways.

References

Bio-based Production of Dicarboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The shift towards a bio-based economy has spurred significant research into the microbial production of dicarboxylic acids (DCAs), valuable platform chemicals traditionally derived from petrochemicals. This guide provides an in-depth overview of the core principles, key metabolic pathways, production organisms, and experimental methodologies in this rapidly evolving field. Quantitative data is summarized for comparative analysis, and detailed protocols for key experiments are provided to facilitate practical application.

Introduction to Dicarboxylic Acids and their Bio-production

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. They serve as essential monomers for the synthesis of a wide range of polymers, including polyamides (nylons), polyesters, and polyurethanes, and also find applications in lubricants, adhesives, and pharmaceuticals.[1][2] The bio-based production of DCAs offers a sustainable alternative to conventional chemical synthesis, utilizing renewable feedstocks and microbial cell factories.[3]

Key Microbial Platforms for Dicarboxylic Acid Production

A variety of microorganisms have been engineered for the production of different DCAs. The choice of microbial host is critical and depends on factors such as its native metabolism, tolerance to substrate and product, and the availability of genetic tools.

  • Escherichia coli : A well-characterized prokaryotic host, extensively used for the production of short-chain DCAs like succinic and adipic acid due to its rapid growth and well-established genetic manipulation tools.[4][5]

  • Saccharomyces cerevisiae : A robust eukaryotic yeast with high tolerance to acidic conditions, making it an attractive host for the production of DCAs like succinic and adipic acid, as it can simplify downstream processing.[6][7]

  • Candida yeasts (e.g., Candida tropicalis) : Oleaginous yeasts known for their ability to metabolize alkanes and fatty acids, making them particularly suitable for the production of long-chain dicarboxylic acids (LCDAs).[1][8][9]

  • Corynebacterium glutamicum : A Gram-positive bacterium traditionally used for amino acid production, which has also been successfully engineered to produce DCAs like glutaric acid.[10][11]

Metabolic Pathways for Dicarboxylic Acid Biosynthesis

Several native and engineered metabolic pathways are exploited for the microbial production of DCAs. Understanding and manipulating these pathways is central to achieving high titers, yields, and productivities.

Succinic Acid Production Pathways

Succinic acid is a C4 dicarboxylic acid primarily produced via the reductive branch of the tricarboxylic acid (TCA) cycle. Key enzymes in this pathway include pyruvate (B1213749) carboxylase, malate (B86768) dehydrogenase, and fumarate (B1241708) reductase. In E. coli, the glyoxylate (B1226380) shunt can also contribute to succinate (B1194679) formation.

Succinic_Acid_Pathway Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Glycolysis Pyruvate Pyruvate PEP->Pyruvate Oxaloacetate Oxaloacetate PEP->Oxaloacetate Pyruvate Carboxylase (PYC) Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Malate Malate Oxaloacetate->Malate Malate Dehydrogenase (MDH) Fumarate Fumarate Malate->Fumarate Fumarase (FUM) Succinate Succinate Fumarate->Succinate Fumarate Reductase (FRD)

Simplified metabolic pathway for succinic acid production.
Adipic Acid Production Pathways

Adipic acid, a C6 DCA, can be produced through various engineered pathways. One prominent route in S. cerevisiae involves the conversion of intermediates from the shikimate pathway to cis,cis-muconic acid, which is then reduced to adipic acid.[7][12] Another strategy is the reverse adipate (B1204190) degradation pathway.[2]

Adipic_Acid_Pathway Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway _3_Dehydroshikimate 3-Dehydroshikimate Shikimate_Pathway->_3_Dehydroshikimate Protocatechuate Protocatechuate _3_Dehydroshikimate->Protocatechuate 3-Dehydroshikimate Dehydratase Catechol Catechol Protocatechuate->Catechol Protocatechuate Decarboxylase cc_Muconic_Acid cis,cis-Muconic Acid Catechol->cc_Muconic_Acid Catechol 1,2-Dioxygenase Adipic_Acid Adipic Acid cc_Muconic_Acid->Adipic_Acid Enoate Reductase

Biosynthetic pathway of adipic acid from glucose via muconic acid.
Long-Chain Dicarboxylic Acid (LCDA) Production Pathway

LCDAs are typically produced in oleaginous yeasts like Candida tropicalis from alkanes or fatty acids via the ω-oxidation pathway. This pathway involves the terminal oxidation of the substrate by cytochrome P450 monooxygenases, followed by further oxidation to the corresponding dicarboxylic acid. To enhance production, the competing β-oxidation pathway is often blocked through genetic engineering.[1][8][9]

LCDA_Pathway Alkane n-Alkane / Fatty Acid Omega_Hydroxy_FA ω-Hydroxy Fatty Acid Alkane->Omega_Hydroxy_FA Cytochrome P450 Monooxygenase Beta_Oxidation β-Oxidation (Blocked) Alkane->Beta_Oxidation Omega_Aldehyde_FA ω-Aldehyde Fatty Acid Omega_Hydroxy_FA->Omega_Aldehyde_FA Fatty Alcohol Oxidase/Dehydrogenase LCDA Long-Chain Dicarboxylic Acid Omega_Aldehyde_FA->LCDA Fatty Aldehyde Dehydrogenase Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

ω-Oxidation pathway for long-chain dicarboxylic acid production.

Quantitative Data on Dicarboxylic Acid Production

The following tables summarize key production metrics for various dicarboxylic acids in different microbial hosts and fermentation modes. This data allows for a comparative assessment of the current state-of-the-art in bio-based DCA production.

Table 1: Production of Succinic Acid

MicroorganismFermentation ModeTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
E. coli AFP111Fed-batch99.21.1 g/g1.3[13]
E. coli KJ134Batch711 g/g-[5]
A. succinogenes AS-PMFFed-batch500.79 g/g-[14]
S. cerevisiae Δsdh1Δsdh2Δidh1Δidp1Shake flask3.620.11 mol/mol glucose-[4]

Table 2: Production of Adipic Acid

MicroorganismFermentation ModeTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
S. cerevisiae (engineered)Fed-batch0.01009--[2][7]
P. occidentalis (for muconic acid)Fed-batch38.8 (muconic acid)0.1340.511[6]

Table 3: Production of Glutaric Acid

MicroorganismFermentation ModeTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
C. glutamicum (engineered)Fed-batch105.30.541.53[11][15]
C. glutamicum (engineered)Fed-batch900.70 mol/mol1.8[16]
E. coli LQ-1Fed-batch53.70.64 mol/mol-[16]

Table 4: Production of Long-Chain Dicarboxylic Acids (LCDAs)

Dicarboxylic AcidMicroorganismFermentation ModeTiter (g/L)Yield (%)Productivity (g/L/h)Reference
Dodecanedioic acid (C12)C. tropicalis (engineered)Fed-batch140--[17]
Tetradecanedioic acid (C14)C. tropicalis (engineered)Fed-batch210--[17]
Hexadecanedioic acid (C16)C. tropicalis (engineered)-----
Octadecanedioic acid (C18)C. tropicalis (engineered)Fed-batch100--[17]
Sebacic acid (C10)C. tropicalis (engineered)Fed-batch98.3>98 (molar)0.57[18][19]
Dodecanedioic acid (C12)C. tropicalisFed-batch66--[20]

Experimental Protocols

This section provides detailed methodologies for key experiments in the bio-based production of dicarboxylic acids.

Gene Disruption in Saccharomyces cerevisiae (Example: URA3 marker)

This protocol describes a common method for gene deletion in S. cerevisiae using a selectable marker, which is a fundamental technique in metabolic engineering.[21]

Materials:

  • Yeast strain for transformation

  • Disruption cassette (e.g., URA3 marker flanked by homologous regions to the target gene)

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Transformation reagent (e.g., LiAc/PEG method)

  • Selective medium (e.g., synthetic complete medium lacking uracil)

Procedure:

  • Prepare Yeast Competent Cells:

    • Inoculate a single colony of the yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.

    • Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-1.0.

    • Harvest the cells by centrifugation and wash with sterile water.

    • Resuspend the cells in the transformation reagent.

  • Transformation:

    • Add the disruption cassette DNA to the competent cell suspension.

    • Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-25 minutes.

  • Selection:

    • Plate the transformed cells onto the selective medium.

    • Incubate at 30°C for 2-4 days until colonies appear.

  • Verification:

    • Confirm the gene disruption in the selected colonies by colony PCR or Southern blotting.

Fed-Batch Fermentation of E. coli for Dicarboxylic Acid Production

This protocol outlines a general procedure for high-density fed-batch fermentation of E. coli to produce dicarboxylic acids. Specific parameters will vary depending on the strain and the target product.

Materials:

  • Engineered E. coli strain

  • Seed culture medium (e.g., LB broth)

  • Batch fermentation medium (defined mineral salt medium with glucose)

  • Feeding medium (concentrated glucose and nutrient solution)

  • Bioreactor with pH, temperature, and dissolved oxygen (DO) control

  • Base (e.g., NH4OH) for pH control

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony into seed culture medium and grow overnight at 37°C.

  • Batch Phase:

    • Inoculate the bioreactor containing the batch medium with the seed culture.

    • Maintain the temperature at 37°C and the pH at a setpoint (e.g., 7.0) by the automated addition of base.

    • Control the DO level at a setpoint (e.g., 30% of air saturation) by adjusting the agitation speed and airflow rate.

    • The batch phase continues until the initial glucose is depleted, often indicated by a sharp increase in DO.

  • Fed-Batch Phase:

    • Initiate the feeding of the concentrated glucose solution. The feeding strategy can be exponential to maintain a constant specific growth rate or a constant feed rate.

    • Continue to control temperature, pH, and DO.

    • If applicable, induce the expression of production pathway genes at a specific cell density.

  • Harvesting and Analysis:

    • The fermentation is terminated when the desired product concentration is reached or when productivity declines.

    • Samples are taken throughout the fermentation to monitor cell growth (OD600), substrate consumption, and product formation (e.g., by HPLC).

Purification of Succinic Acid from Fermentation Broth by Crystallization

This protocol describes a common method for the recovery and purification of succinic acid from a fermentation broth.[22][23]

Materials:

  • Fermentation broth containing succinic acid

  • Sulfuric acid (H2SO4)

  • Activated carbon (optional, for decolorization)

  • Filtration apparatus

  • Crystallization vessel with temperature control

Procedure:

  • Cell Removal:

    • Remove microbial cells and other solids from the fermentation broth by centrifugation or microfiltration.

  • Acidification and Crystallization:

    • Adjust the pH of the clarified broth to approximately 2.0 with sulfuric acid to convert the succinate salt to succinic acid.

    • Cool the acidified broth to a low temperature (e.g., 4°C) to induce the crystallization of succinic acid.

  • Decolorization (Optional):

    • If the solution is colored, it can be treated with activated carbon before or after crystallization to remove pigments.

  • Crystal Recovery and Washing:

    • Collect the succinic acid crystals by filtration.

    • Wash the crystals with cold, acidified water to remove impurities.

  • Drying:

    • Dry the purified succinic acid crystals under vacuum.

Purification of Long-Chain Dicarboxylic Acids (LCDAs)

The purification of LCDAs often involves a multi-step process due to their lower solubility in aqueous solutions.[1][3]

Materials:

  • Fermentation broth containing LCDAs

  • Acid (e.g., HCl or H2SO4) and Base (e.g., NaOH)

  • Filtration and centrifugation equipment

  • Crystallization vessel

Procedure:

  • Primary Filtration:

    • Subject the fermentation broth to membrane filtration to remove cells and obtain a clear filtrate.

  • Acidification and Crystallization:

    • Acidify the filtrate to precipitate the crude LCDA.

    • Separate the solid LCDA by filtration or centrifugation.

  • Dissolution and Secondary Filtration:

    • Dissolve the crude LCDA in water by adding a base to form a salt solution.

    • Perform a second membrane filtration to remove any remaining impurities.

  • Recrystallization:

    • Acidify the purified salt solution to recrystallize the LCDA.

    • Collect the purified crystals by filtration, wash with water, and dry.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows in the development of a microbial strain for dicarboxylic acid production and the downstream purification process.

Strain_Development_Workflow Host_Selection Host Microorganism Selection Pathway_Design Metabolic Pathway Design & Engineering Host_Selection->Pathway_Design Gene_Synthesis Gene Synthesis & Codon Optimization Pathway_Design->Gene_Synthesis Strain_Construction Strain Construction (Transformation & Integration) Gene_Synthesis->Strain_Construction Shake_Flask Shake Flask Cultivation & Screening Strain_Construction->Shake_Flask Bioreactor_Optimization Bioreactor Process Optimization Shake_Flask->Bioreactor_Optimization Scale_Up Scale-Up Bioreactor_Optimization->Scale_Up

Workflow for microbial strain development for DCA production.

Purification_Workflow Fermentation_Broth Fermentation Broth Cell_Removal Cell Removal (Centrifugation/Filtration) Fermentation_Broth->Cell_Removal Clarified_Broth Clarified Broth Cell_Removal->Clarified_Broth Precipitation Product Precipitation (pH Adjustment) Clarified_Broth->Precipitation Crude_Product Crude Product Precipitation->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Dicarboxylic Acid Recrystallization->Pure_Product Drying Drying Pure_Product->Drying Final_Product Final Product Drying->Final_Product

General workflow for the purification of dicarboxylic acids.

Conclusion

The bio-based production of dicarboxylic acids is a promising and rapidly advancing field. Through metabolic engineering and process optimization, microbial cell factories are becoming increasingly efficient at converting renewable feedstocks into valuable chemical building blocks. This guide has provided a comprehensive overview of the key technologies and methodologies, offering a valuable resource for researchers and professionals working to advance the sustainable production of chemicals. Further research will continue to focus on discovering and engineering novel pathways, improving strain robustness, and developing more efficient downstream processing technologies to enhance the economic viability of bio-based DCAs.

References

A Technical Guide to the Synthesis of Aromatic Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aromatic dicarboxylic acids are a cornerstone of modern chemistry, serving as indispensable building blocks in the synthesis of polymers, pharmaceuticals, and other high-value materials. Their rigid structures and bifunctional nature allow for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the core synthetic methodologies for preparing aromatic dicarboxylic acids, with a focus on experimental protocols and quantitative data to aid researchers in their practical applications.

Oxidation of Alkylarenes

The oxidation of alkyl-substituted aromatic compounds is the most prevalent and industrially significant method for the synthesis of aromatic dicarboxylic acids. The choice of oxidant and reaction conditions is crucial for achieving high yields and purity.

Catalytic Air Oxidation of Xylenes

The commercial production of terephthalic acid (TPA), isophthalic acid (IPA), and phthalic anhydride (B1165640) (the precursor to phthalic acid) predominantly relies on the liquid-phase air oxidation of the corresponding xylene isomers. The most notable industrial method is the Amoco process.[1][2]

This process typically employs a catalyst system comprising cobalt and manganese salts, with a bromide source as a promoter, in an acetic acid solvent.[1][3] The reaction is conducted at elevated temperatures and pressures.[2][3]

Oxidation_of_Xylenes cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products p-Xylene p-Xylene Terephthalic Acid Terephthalic Acid p-Xylene->Terephthalic Acid Oxidation m-Xylene m-Xylene Isophthalic Acid Isophthalic Acid m-Xylene->Isophthalic Acid Oxidation o-Xylene o-Xylene Phthalic Anhydride Phthalic Anhydride o-Xylene->Phthalic Anhydride Oxidation Air (O2) Air (O2) Air (O2)->Terephthalic Acid Air (O2)->Isophthalic Acid Air (O2)->Phthalic Anhydride Co/Mn/Br catalyst Co/Mn/Br catalyst Co/Mn/Br catalyst->Terephthalic Acid Co/Mn/Br catalyst->Isophthalic Acid Co/Mn/Br catalyst->Phthalic Anhydride Acetic Acid Acetic Acid Acetic Acid->Terephthalic Acid Acetic Acid->Isophthalic Acid Acetic Acid->Phthalic Anhydride High T, P High T, P High T, P->Terephthalic Acid High T, P->Isophthalic Acid High T, P->Phthalic Anhydride

Table 1: Typical Reaction Conditions for the Amoco Process [2][3]

ParameterValue
Substratep-Xylene
ProductTerephthalic Acid
OxidantAir
SolventAcetic Acid
CatalystCo(OAc)₂, Mn(OAc)₂, NaBr
Temperature175-225 °C
Pressure15-30 bar
p-Xylene Conversion>98%
Selectivity to TPA~95%
Oxidation with Strong Stoichiometric Oxidants

For laboratory-scale syntheses, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid, or nitric acid can be employed.[4][5] These methods are often effective for a wider range of alkyl-substituted arenes but can generate significant waste.

Table 2: Laboratory-Scale Oxidation of Alkylarenes

SubstrateOxidantProductYieldReference
p-MethylacetophenoneKMnO₄, NaOH; then H₂SO₄Terephthalic Acid84-88%[4]
p-CymeneNa₂Cr₂O₇, H₂SO₄Terephthalic Acid-[4]
NaphthaleneKMnO₄ or K₂Cr₂O₇Phthalic Acid (via anhydride)-[6]
m-XyleneChromic AcidIsophthalic Acid-[7]

Experimental Protocol: Synthesis of Terephthalic Acid from p-Methylacetophenone[4]

Materials:

  • p-Methylacetophenone (100 g, 0.75 mole)

  • Concentrated Nitric Acid (sp. gr. 1.42, 250 mL, 4 moles)

  • Water (1 L)

  • Sodium Hydroxide (35 g)

  • Potassium Permanganate (300 g, 1.9 moles)

  • Ethanol (B145695) (25 mL)

  • Concentrated Sulfuric Acid (sp. gr. 1.84, 108 mL)

Procedure:

  • Initial Oxidation: In a 3-L flask, add p-methylacetophenone to a mixture of concentrated nitric acid and water. Reflux the mixture for 4 hours in a fume hood.

  • Isolation of Intermediate: Cool the mixture. Collect the resulting sticky, yellow solid on a Büchner funnel, press it well, and wash with 300 mL of cold water.

  • Permanganate Oxidation: Transfer the moist solid to a 3-L three-necked flask fitted with a mechanical stirrer and a reflux condenser. Add 1 L of water and 35 g of sodium hydroxide. Heat the stirred mixture to near boiling.

  • Incrementally add 300 g of potassium permanganate in portions of about 20 g, maintaining the boiling of the mixture without external heating.

  • After the addition is complete, reflux the mixture for 2 hours. If any permanganate remains, add 25 mL of ethanol to quench it.

  • Work-up: Filter the hot mixture through a Büchner funnel and wash the manganese dioxide cake with 500 mL of hot water.

  • Precipitation: Combine the filtrates, heat them to near boiling, and acidify with a solution of 108 mL of concentrated sulfuric acid in 400 mL of water.

  • Final Product Isolation: Cool the mixture to room temperature. Filter the precipitated terephthalic acid and wash it with three successive 100-mL portions of cold water.

  • Drying: Dry the product on a steam bath. The expected yield is 105–109 g (84–88%).

The Henkel Reaction (Raecke Process)

The Henkel reaction is a thermal disproportionation or rearrangement of aromatic carboxylates.[8] This process is typically carried out at high temperatures in the presence of a catalyst, such as cadmium or zinc salts, and under an inert atmosphere or carbon dioxide pressure.[8][9] For example, potassium benzoate (B1203000) can be converted to dipotassium (B57713) terephthalate (B1205515) and benzene.[9]

Henkel_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Potassium Benzoate Potassium Benzoate Dipotassium Terephthalate Dipotassium Terephthalate Potassium Benzoate->Dipotassium Terephthalate Disproportionation Benzene Benzene Potassium Benzoate->Benzene Byproduct High T (350-500 °C) High T (350-500 °C) High T (350-500 °C)->Dipotassium Terephthalate Cd or Zn catalyst Cd or Zn catalyst Cd or Zn catalyst->Dipotassium Terephthalate CO2 atmosphere CO2 atmosphere CO2 atmosphere->Dipotassium Terephthalate

Table 3: Henkel Reaction Parameters [8][9]

ParameterDescription
SubstratesAlkali metal salts of aromatic carboxylic acids (e.g., potassium benzoate, potassium phthalates)
ProductsSymmetrical aromatic dicarboxylates (e.g., terephthalate) and the parent aromatic compound (e.g., benzene)
Temperature350-500 °C
AtmosphereInert (e.g., N₂) or CO₂ under pressure (10-140 atm)
CatalystsCadmium or zinc salts (2-10 mol%)

Experimental Protocol: General Laboratory Procedure for the Henkel Reaction[8]

Materials:

  • Potassium salt of an aromatic carboxylic acid (e.g., potassium benzoate)

  • Cadmium iodide (CdI₂) or other suitable catalyst

  • High-pressure autoclave

Procedure:

  • Preparation: Thoroughly dry the potassium salt of the aromatic carboxylic acid. Mix the salt with the catalyst (e.g., 5 mole % CdI₂).

  • Reaction Setup: Place the mixture in a high-pressure autoclave.

  • Reaction Conditions: Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 10-100 atm). Heat the autoclave to the reaction temperature (e.g., 400-450 °C) and maintain for the desired reaction time (typically 20-30 minutes).

  • Work-up: After cooling, depressurize the autoclave. Dissolve the solid product in water.

  • Product Isolation: Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the aromatic dicarboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. The product can be further purified by recrystallization or sublimation.

Carbonylation Reactions

Carbonylation reactions introduce a carboxyl group onto an aromatic ring using carbon monoxide (CO) as the source. These reactions are typically catalyzed by transition metals, most notably palladium.

Palladium-Catalyzed Carbonylation of Aryl Halides

Aryl iodides and bromides can be converted to their corresponding aromatic carboxylic acids or esters via palladium-catalyzed carbonylation.[10][11] The reaction is performed in the presence of carbon monoxide, a palladium catalyst, and a nucleophile (water for the acid, an alcohol for the ester).[10]

Carbonylation_Workflow Aryl Halide Aryl Halide Reaction Mixture Reaction Mixture Aryl Halide->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture CO CO CO->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heating Heating Reaction Mixture->Heating Work-up Work-up Heating->Work-up Aromatic Carboxylic Acid Aromatic Carboxylic Acid Work-up->Aromatic Carboxylic Acid

Table 4: Conditions for Palladium-Catalyzed Carboxylation of Benzoic Acid Derivatives [12]

SubstrateProductCatalystOxidantBaseSolventTemp (°C)Yield
o-Toluic Acid3-Methylphthalic AcidPd(OAc)₂ (10 mol%)Ag₂CO₃NaOAcDioxane15085%
p-Toluic Acid4-Methylphthalic AcidPd(OAc)₂ (10 mol%)Ag₂CO₃NaOAcDioxane15082%
m-Anisic Acid3-Methoxyphthalic AcidPd(OAc)₂ (10 mol%)Ag₂CO₃NaOAc, K₂HPO₄Dioxane15075%

Other Synthetic Routes

Hydrolysis of Phthalic Anhydride

Phthalic acid is commercially produced by the hydrolysis of phthalic anhydride, which is obtained from the catalytic oxidation of ortho-xylene or naphthalene.[6][13] This two-step process is highly efficient for large-scale production.[13]

Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation method that involves the reaction of a phenoxide with carbon dioxide under pressure and heat to yield an aromatic hydroxy acid.[14][15] While primarily used for synthesizing phenolic acids like salicylic (B10762653) acid, it represents a fundamental carboxylation strategy.[14]

Diels-Alder Reactions of Biomass-Derived Furans

A sustainable route to terephthalic acid involves the Diels-Alder reaction of ethylene (B1197577) with oxidized derivatives of 5-hydroxymethylfurfural (B1680220) (HMF), a chemical derived from biomass.[16] This approach offers a potential pathway to "green" polyethylene (B3416737) terephthalate (PET).[16]

Direct C-H Carboxylation with CO₂

Recent advancements have focused on the direct carboxylation of aromatic C-H bonds using carbon dioxide, which is an attractive green chemistry approach.[17][18] These methods often employ palladium catalysts or strong base systems to activate the C-H bond and facilitate the reaction with CO₂.[17][18]

This guide provides a foundational understanding of the primary methods for synthesizing aromatic dicarboxylic acids. For specific applications, further optimization of the described protocols may be necessary. Researchers are encouraged to consult the cited literature for more detailed information on specific substrates and reaction conditions.

References

An In-depth Technical Guide to Understanding the pKa Values of Diprotic Acids: Carbonic and Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the acid dissociation constants (pKa values) for carbonic acid and dicarboxylic acids. It addresses the common terminological confusion surrounding "dicarbonic acid" by focusing on the scientifically accurate concepts of diprotic acids, which possess two distinct pKa values. The document outlines the theoretical basis for these values, presents quantitative data in structured tables, details the experimental protocols for their determination, and provides visualizations for key dissociation pathways.

Carbonic Acid (H₂CO₃): A Critical Diprotic System

Carbonic acid is a vital diprotic acid in biological and chemical systems, playing a crucial role in blood pH regulation, ocean chemistry, and carbon capture technologies. Its diprotic nature means it donates protons in two distinct steps, each characterized by a unique pKa value. A key complexity in understanding carbonic acid's acidity is the equilibrium between dissolved carbon dioxide (CO₂) and the carbonic acid molecule itself (H₂CO₃). This leads to two different values for its first dissociation constant: the "effective" pKa and the "true" pKa.

Data Presentation: pKa Values of Carbonic Acid

The dissociation constants of carbonic acid are well-studied, though the distinction between its intrinsic acidity and its apparent acidity in aqueous solution is critical for accurate application.

ConstantValue (at 25 °C)Description
pKa₁ (effective) ~6.35The apparent first dissociation constant in aqueous solution. This value accounts for the equilibrium [CO₂(aq)] ⇌ [H₂CO₃] and is most relevant for physiological and environmental systems.
pKa₁ (true) ~3.45 - 3.75The intrinsic acid dissociation constant of the H₂CO₃ molecule itself.[1] Its determination requires specialized rapid-reaction techniques to measure the dissociation before the molecule dehydrates to CO₂.
pKa₂ ~10.33The second dissociation constant, representing the dissociation of the bicarbonate ion (HCO₃⁻) to the carbonate ion (CO₃²⁻).
Visualization: Dissociation Pathway of Carbonic Acid

The stepwise dissociation of carbonic acid and its relationship with aqueous CO₂ is a fundamental concept.

G cluster_effective Effective pKa₁ ≈ 6.35 CO2_aq CO₂(aq) + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2_aq->H2CO3 Hydration HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 pKa₁ (true) ≈ 3.45 CO3 CO₃²⁻ (Carbonate) HCO3->CO3 pKa₂ ≈ 10.33

Caption: Dissociation of Carbonic Acid.

Experimental Protocols for pKa Determination

The unstable nature of the carbonic acid molecule necessitates distinct experimental approaches to measure its "true" and "effective" pKa values.

This advanced method allows for the measurement of proton transfer on a timescale faster than the decomposition of carbonic acid.[1][2]

  • Reagent Preparation :

    • Prepare a solution of a suitable photoacid, such as 6-hydroxy-1-sulfonate pyrene (B120774) sodium salt, whose fluorescence properties are pH-dependent.

    • Prepare solutions of sodium bicarbonate (NaHCO₃), lactic acid, and pyruvic acid to serve as proton acceptors and for creating a comparative free-energy correlation.

  • Instrumentation :

    • Utilize a time-correlated single-photon counting (TCSPC) system coupled with a laser for photo-excitation.

  • Procedure :

    • The photoacid is optically excited with a laser pulse in the presence of the bicarbonate anion (the proton acceptor).

    • The fluorescence lifetime of the photoacid is measured. The rate of proton transfer from the excited photoacid to the bicarbonate ion is derived from the quenching of the fluorescence.

    • This on-contact proton transfer rate is measured with high precision.

  • Data Analysis :

    • A Marcus free-energy correlation is used to plot the proton-transfer rate against the ΔpKa (the difference between the pKa of the photoacid and the pKa of the conjugate acid of the base).

    • By using the known pKa values of lactic and pyruvic acids as anchor points on this plot, the pKa of carbonic acid can be precisely determined from its measured proton transfer rate.[2] This method yields a pKa value of approximately 3.49 ± 0.05.[2]

This method is adapted for determining the dissociation constants in a complex medium like seawater but illustrates the principles for measuring the overall system constants.[3]

  • Sample Preparation :

    • Take a known volume of the aqueous sample (e.g., natural or artificial seawater).

    • Acidify the sample with a strong acid (e.g., HCl) and strip it of all CO₂ by bubbling with a CO₂-free gas (e.g., nitrogen).

  • Instrumentation :

    • A temperature-controlled titration cell equipped with a high-precision pH electrode and a stirrer.

    • A calibrated burette for the addition of titrant.

  • Titration Procedure :

    • Calibrate the pH electrode within the sample by performing a titration with a standardized strong acid (e.g., HCl).

    • Adjust the pH of the CO₂-free sample to a value near the expected midpoint of the two pKa values (pH ≈ 0.5 * (pKa₁ + pKa₂)) using a standardized strong base (e.g., 0.1 M NaOH).

    • Add a known, solid amount of sodium bicarbonate (NaHCO₃) to the solution.

    • Monitor the pH until a stable reading is achieved. This endpoint pH, along with the known total alkalinity and total inorganic carbon, allows for the calculation of the pKa values.

  • Data Analysis :

    • The pKa values are calculated from the equilibrium concentrations of H⁺, HCO₃⁻, and CO₃²⁻, which are derived from the pH measurements and the known additions of acid, base, and bicarbonate, using established thermodynamic models.

Dicarboxylic Acids: Structure and Acidity

Dicarboxylic acids are organic compounds containing two carboxylic acid (-COOH) functional groups. Their diprotic nature results in two pKa values. The first dissociation (pKa₁) is typically more acidic (lower pKa) than that of a comparable monocarboxylic acid due to the electron-withdrawing inductive effect of the second carboxyl group. The second dissociation (pKa₂) is significantly less acidic (higher pKa) because it involves removing a proton from an already negatively charged monoanion, which is electrostatically unfavorable.

Data Presentation: pKa Values of Common Dicarboxylic Acids

The acidity of dicarboxylic acids varies with the distance between the two carboxyl groups. As the chain length increases, the influence of one group on the other diminishes, and the pKa values converge.

Dicarboxylic AcidStructurepKa₁pKa₂
Oxalic AcidHOOC-COOH1.254.27
Malonic AcidHOOC-CH₂-COOH2.855.70
Succinic AcidHOOC-(CH₂)₂-COOH4.215.64
Glutaric AcidHOOC-(CH₂)₃-COOH4.345.41
Adipic AcidHOOC-(CH₂)₄-COOH4.435.41
Phthalic AcidC₆H₄(COOH)₂2.955.41
Visualization: General Dissociation of a Dicarboxylic Acid

This diagram illustrates the two sequential proton loss steps common to all dicarboxylic acids.

G Diacid HOOC-R-COOH (Dicarboxylic Acid) Monoanion ⁻OOC-R-COOH (Monoanion) Diacid->Monoanion pKa₁ Dianion ⁻OOC-R-COO⁻ (Dianion) Monoanion->Dianion pKa₂

Caption: Dissociation of a Dicarboxylic Acid.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard, high-precision method for determining the pKa values of stable weak acids and bases, including dicarboxylic acids.[4][5]

  • Reagent and Sample Preparation :

    • Titrant : Prepare and standardize a carbonate-free solution of a strong base (e.g., 0.1 M NaOH). This is crucial as dissolved CO₂ can interfere with the titration curve.

    • Sample : Accurately weigh a pure sample of the dicarboxylic acid and dissolve it in deionized, CO₂-free water to a known concentration (typically 1-10 mM).

    • Ionic Strength : Add a neutral salt (e.g., KCl to a final concentration of 0.15 M) to maintain a constant ionic strength throughout the titration.[6]

  • Instrumentation :

    • An automated titrator or a manual setup consisting of a calibrated pH meter with a combination glass electrode, a magnetic stirrer, and a Class A burette.

    • The pH meter must be calibrated immediately before use with at least three standard buffers (e.g., pH 4, 7, and 10).[6]

  • Titration Procedure :

    • Place a known volume of the dicarboxylic acid solution into a titration vessel.

    • If necessary, acidify the solution with a small amount of strong acid (e.g., 0.1 M HCl) to ensure the starting pH is well below the expected pKa₁.

    • Immerse the calibrated pH electrode and a stirrer bar into the solution. Purge the headspace with an inert gas like nitrogen to prevent CO₂ absorption.[6]

    • Begin stirring and allow the initial pH reading to stabilize.

    • Add the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH is well above the expected pKa₂ (e.g., pH 12-12.5).[5]

  • Data Analysis :

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • The curve for a dicarboxylic acid will show two distinct equivalence points.

    • The pKa values are determined at the half-equivalence points. The pKa₁ is the pH at the point where half of the first equivalence point volume of NaOH has been added. The pKa₂ is the pH at the point halfway between the first and second equivalence points.

    • For higher accuracy, the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve can be plotted to precisely locate the equivalence points.

References

Dicarbonic Acids as Polymer Building Blocks: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dicarbonic acids, also known as dicarboxylic acids, are a versatile class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of polymers. Their bifunctional nature, characterized by the presence of two carboxylic acid groups, allows them to react with co-monomers such as diols and diamines to form polyesters and polyamides, respectively. These polymers find extensive applications in diverse fields, including as engineering plastics, fibers, and advanced biomaterials for drug delivery and tissue engineering. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of polymers derived from dicarbonic acids, with a focus on experimental methodologies and quantitative data.

Polymer Synthesis from Dicarbonic Acids: Key Methodologies

The polymerization of dicarbonic acids with suitable co-monomers can be achieved through several methods, each offering distinct advantages in terms of reaction conditions, polymer properties, and scalability. The most common techniques are melt polycondensation, solution polycondensation, and interfacial polymerization.

Melt Polycondensation

Melt polycondensation is a widely used industrial method for synthesizing polyesters. This solvent-free process involves heating the dicarbonic acid and a diol above the melting points of the monomers and the resulting polymer. The reaction is typically carried out in two stages: an initial esterification step at atmospheric pressure, followed by a polycondensation step under high vacuum and elevated temperatures to remove the water byproduct and drive the reaction toward high molecular weight polymer formation.[1]

Solution Polycondensation

In solution polycondensation, the this compound (or its more reactive derivative, such as a diacyl chloride) and the co-monomer are dissolved in an inert solvent. The reaction proceeds at a lower temperature compared to melt polycondensation, which is advantageous for thermally sensitive monomers. The removal of the byproduct (e.g., water or HCl) is crucial for achieving high molecular weights.

Interfacial Polymerization

Interfacial polymerization is a rapid and efficient method for producing polyamides at low temperatures. This technique involves the reaction of a dicarboxylic acid chloride dissolved in an organic solvent with a diamine dissolved in an immiscible aqueous phase. The polymerization occurs at the interface between the two liquid phases.[2][3]

Quantitative Data on Polymers from Dicarbonic Acids

The choice of this compound and the polymerization method significantly influences the properties of the resulting polymer. The following tables summarize key quantitative data for representative polyesters and polyamides synthesized from various dicarbonic acids.

Table 1: Properties of Polyesters Synthesized from Dicarbonic Acids

This compoundDiolPolymerization MethodCatalystMolar Ratio (Acid:Diol)Temp (°C)Time (h)Mn ( g/mol )PDITm (°C)Tg (°C)Yield (%)Reference
Adipic Acid1,4-ButanediolMelt PolycondensationH₃PO₄/H₂SO₄1:1.25190306100-55--[4]
Adipic Acid1,4-ButanediolMelt PolycondensationScandium trifluoromethanesulfonate (B1224126) / Tetraisopropyl titanate1:1.02150-2102-----[5]
Succinic Acid1,4-ButanediolMelt Polycondensation---------[6]
Sebacic Acid1,8-OctanediolEnzymatic PolymerizationLipase-4548-----[7]
Terephthalic Acid / Adipic Acid1,4-ButanediolMelt PolycondensationTetrabutyl titanate-stibium acetate1.40:1 (total acid:diol)180-275---110-120-30-[8]
2,5-Furandicarboxylic Acid (FDCA) / Succinic Acid1,4-ButanediolRing-Opening Polymerization---------[9]

Table 2: Properties of Polyamides Synthesized from Dicarbonic Acids

This compound (or derivative)DiaminePolymerization MethodSolventMolar Ratio (Acid:Diamine)Temp (°C)TimeMn ( g/mol )PDITm (°C)Tg (°C)Yield (%)Reference
Sebacoyl ChlorideHexamethylenediamine (B150038)Interfacial PolymerizationHexane (B92381)/Water-Room Temp------[3][10][11]
Terephthaloyl Chloridep-Phenylenediamine (B122844)Solution PolycondensationNMP/CaCl₂---4000-16000----[12]
Terephthaloyl Chloridep-PhenylenediamineSolution PolycondensationN-methylpyrrolidone--5 to 80------[13]
Dimethyl furan-2,5-dicarboxylate1,8-OctanediamineEnzymatic PolymerizationDiphenyl ether-80-14072-----[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative polymers from dicarbonic acids.

Melt Polycondensation of Adipic Acid and 1,4-Butanediol to Synthesize Poly(butylene adipate)

Materials:

  • Adipic acid (0.1 mol)

  • 1,4-Butanediol (0.125 mol)

  • Phosphoric acid (H₃PO₄) / Sulfuric acid (H₂SO₄) catalyst (0.1–0.5% w/w of total monomers)[4]

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

Procedure:

  • Charge the reaction flask with adipic acid and 1,4-butanediol.

  • Add the H₃PO₄/H₂SO₄ catalyst to the mixture.

  • Heat the mixture to 190°C under a slow stream of nitrogen with continuous stirring.

  • Maintain the temperature and stirring for 2.5 hours to facilitate the initial esterification, during which water will distill off.

  • After the initial stage, apply a vacuum of approximately 15 mbar to the system.

  • Continue the polycondensation under vacuum at 190°C for 30 hours to increase the molecular weight of the polymer.[4]

  • Cool the reactor to room temperature and collect the solid poly(butylene adipate).

  • The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

  • Dry the purified polymer in a vacuum oven at a moderate temperature.

Interfacial Polymerization of Sebacoyl Chloride and Hexamethylenediamine to Synthesize Nylon 6,10

Materials:

  • Sebacoyl chloride (3.0 mL)

  • Hexane (100 mL)

  • Hexamethylenediamine (2.2 g)

  • Sodium hydroxide (B78521) (NaOH) (1.5 g)

  • Distilled water (50 mL)

  • 250 mL beaker

  • Forceps

Procedure:

  • Prepare the organic phase by dissolving 3.0 mL of sebacoyl chloride in 100 mL of hexane in a 250-mL beaker.[3]

  • Prepare the aqueous phase by dissolving 2.2 g of hexamethylenediamine and 1.5 g of NaOH in 50 mL of distilled water in a separate beaker.[3]

  • Carefully pour the aqueous solution on top of the organic solution in the first beaker, minimizing disturbance to create a distinct interface.

  • A film of Nylon 6,10 will form instantly at the interface.

  • Using forceps, gently grasp the center of the polymer film and pull it upwards out of the beaker. A continuous rope of nylon can be drawn.

  • Wash the resulting nylon rope thoroughly with water and then with ethanol (B145695) to remove unreacted monomers and byproducts.

  • Allow the nylon to air dry.

Solution Polycondensation of Terephthaloyl Chloride and p-Phenylenediamine to Synthesize Poly(p-phenylene terephthalamide) (Kevlar)

Materials:

  • p-Phenylenediamine (PPD)

  • Terephthaloyl chloride (TPC)

  • N-Methyl-2-pyrrolidone (NMP) with dissolved calcium chloride (CaCl₂) as the solvent system.

  • Reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve p-phenylenediamine in the NMP/CaCl₂ solvent system.

  • Cool the solution and then add terephthaloyl chloride portion-wise with vigorous stirring. The reaction is exothermic.

  • Continue stirring until the viscosity of the solution increases significantly, indicating polymer formation.

  • Precipitate the polymer by pouring the viscous solution into a non-solvent like water.

  • Collect the precipitated polymer by filtration, wash it thoroughly with water and then with a solvent like ethanol to remove impurities.

  • Dry the polymer under vacuum.

Applications in Drug Development and Biomedicine

Dicarbonic acids and the polymers derived from them play a crucial role in the development of advanced drug delivery systems and biomaterials for tissue engineering.

Dicarboxylic Acids as Linkers in Drug Delivery

Dicarboxylic acids can be used as linkers to conjugate drugs to polymers, forming polymer-drug conjugates. This approach can improve drug solubility, stability, and pharmacokinetic profiles.

Drug_Delivery_Workflow cluster_synthesis Polymer-Drug Conjugate Synthesis cluster_application Application Polymer Polymer with Pendant Groups (e.g., -OH, -NH2) DCA Dicarboxylic Acid Linker Polymer->DCA Esterification/ Amidation Drug Drug Molecule with Reactive Group DCA->Drug Esterification/ Amidation Conjugate Polymer-Drug Conjugate Drug->Conjugate Administration Administration Conjugate->Administration Formulation Release Controlled Drug Release (Hydrolysis of Linker) Administration->Release Target Therapeutic Target Release->Target

Caption: Workflow for creating and using a polymer-drug conjugate with a dicarboxylic acid linker.

Biodegradable Polymers for Tissue Engineering Scaffolds

Polyesters derived from dicarboxylic acids and diols are often biodegradable and biocompatible, making them excellent candidates for fabricating scaffolds for tissue engineering. These scaffolds can provide mechanical support for cell growth and tissue regeneration and then degrade into non-toxic products that are eliminated from the body.[15][16]

Tissue_Engineering_Workflow cluster_synthesis Scaffold Fabrication cluster_application Tissue Regeneration Monomers Dicarboxylic Acid + Diol Polymerization Polymerization (e.g., Melt Polycondensation) Monomers->Polymerization Polymer Biodegradable Polyester (B1180765) Polymerization->Polymer Fabrication Scaffold Fabrication (e.g., Electrospinning, 3D Printing) Polymer->Fabrication Scaffold Porous Scaffold Fabrication->Scaffold CellSeeding Cell Seeding Scaffold->CellSeeding Incubation In Vitro / In Vivo Incubation CellSeeding->Incubation TissueFormation New Tissue Formation Incubation->TissueFormation Degradation Scaffold Degradation TissueFormation->Degradation Concurrent Process

Caption: Workflow for the fabrication and application of a biodegradable polymer scaffold for tissue engineering.

Cationic Polymers for Gene Delivery

Polymers containing amine groups, which can be derived from dicarboxylic acids and diamines, can be designed to be cationic at physiological pH. These cationic polymers can form complexes with negatively charged nucleic acids (like DNA and RNA) and facilitate their delivery into cells for gene therapy applications.[17][18]

Gene_Delivery_Workflow cluster_formation Polyplex Formation cluster_delivery Cellular Delivery CationicPolymer Cationic Polymer Polyplex Polyplex (Polymer-Nucleic Acid Complex) CationicPolymer->Polyplex NucleicAcid Nucleic Acid (DNA/RNA) NucleicAcid->Polyplex CellUptake Cellular Uptake (Endocytosis) Polyplex->CellUptake EndosomalEscape Endosomal Escape CellUptake->EndosomalEscape GeneExpression Gene Expression EndosomalEscape->GeneExpression

Caption: Workflow illustrating the use of cationic polymers for gene delivery.

References

Stability and Degradation of Dicarbonic Acids and Their Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The term "dicarbonic acid" can refer to several classes of compounds, each with distinct stability profiles and degradation pathways relevant to pharmaceutical development and organic synthesis. This technical guide provides an in-depth analysis of the stability and degradation of key this compound derivatives—namely pyrocarbonates like dimethyl dicarbonate (B1257347) (DMDC) and di-tert-butyl dicarbonate (Boc anhydride)—as well as the broader class of dicarboxylic acids. The inherent instability of the parent this compound (H₂C₂O₅) makes it a transient species with limited practical data available; therefore, this guide will focus on its more stable and widely used analogues.

Stability and Degradation of Pyrocarbonates

Pyrocarbonates are characterized by a carbonic anhydride (B1165640) linkage that is susceptible to nucleophilic attack, leading to their degradation. The stability of these compounds is highly dependent on the surrounding chemical environment, including pH, temperature, and the presence of nucleophiles.

Dimethyl Dicarbonate (DMDC)

Dimethyl dicarbonate is a colorless liquid primarily used as a cold sterilant and preservative in beverages.[1][2][3] Its efficacy stems from its rapid hydrolysis in aqueous solutions to non-toxic byproducts, primarily methanol (B129727) and carbon dioxide.[2][3][4]

Degradation Pathways:

The primary degradation pathway for DMDC in aqueous media is hydrolysis. In the presence of other nucleophiles, such as ethanol (B145695) or amino acids, DMDC can also form other byproducts.[1]

  • Hydrolysis: DMDC + H₂O → 2 CH₃OH + 2 CO₂

  • Reaction with Ethanol: DMDC + CH₃CH₂OH → Ethyl methyl carbonate + CH₃OH + CO₂

  • Reaction with Amino Acids: DMDC reacts with nucleophilic side chains of amino acids, leading to the inactivation of microbial enzymes.[5]

Quantitative Stability Data:

Table 1: Stability Data for Dimethyl Dicarbonate (DMDC)

ParameterConditionValueReference(s)
Half-life 32°C in aqueous solution~10 minutes[6]
Di-tert-butyl Dicarbonate (Boc Anhydride)

Di-tert-butyl dicarbonate is a widely used reagent in organic synthesis for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines.[7][8] Its stability is a critical factor in its application and is markedly different from DMDC, showing greater stability in the absence of strong acids or nucleophilic catalysts.

Degradation Pathways:

The degradation of Boc anhydride is primarily driven by hydrolysis, which is accelerated by acidic or strongly basic conditions and the presence of nucleophiles.[9]

  • Hydrolysis (Moisture): Boc Anhydride + H₂O → 2 (CH₃)₃COH (tert-butanol) + 2 CO₂[7]

  • Acid-Catalyzed Decomposition: In the presence of strong acids, the Boc group is cleaved.

  • Base-Accelerated Decomposition: While the Boc group is generally stable to many bases, strong nucleophilic bases can accelerate the decomposition of Boc anhydride itself.[1]

  • Thermal Decomposition: At elevated temperatures (above 65°C), Boc anhydride decomposes to isobutene, tert-butanol, and carbon dioxide.[10]

Quantitative Stability Data:

The stability of Boc anhydride is highly dependent on the reaction conditions, particularly the presence of bases which can act as nucleophiles or catalysts for decomposition.

Table 2: Stability of Di-tert-butyl Dicarbonate (Boc Anhydride) in the Presence of Bases

BaseSolventTemperature (°C)Approximate Half-life/Decomposition TimeReference(s)
Triethylamine (TEA)Anhydrous THF25> 24 hours[1]
PyridineAnhydrous THF25~ 18 hours[1]
4-(Dimethylamino)pyridine (DMAP)Anhydrous THF25< 1 hour[1]
Sodium Bicarbonate (sat. aq.)THF/Water (1:1)25~ 12 hours[1]

Stability and Degradation of Dicarboxylic Acids

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. Their stability is generally higher than that of pyrocarbonates, but they can undergo degradation under certain conditions, which is a critical consideration in drug formulation and development.[4]

Chemical Degradation Pathways

Dicarboxylic acids can undergo thermal degradation, photodegradation, and oxidative degradation. The specific pathway and products depend on the structure of the dicarboxylic acid and the stress conditions applied.

  • Thermal Degradation: Upon heating, some dicarboxylic acids can undergo decarboxylation or dehydration to form cyclic anhydrides. For example, succinic acid can lose water to form succinic anhydride.[2] Thermogravimetric analysis (TGA) of succinic acid shows it melts and then evaporates upon heating in both nitrogen and carbon dioxide atmospheres.[1][5][11]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of dicarboxylic acids. The extent of degradation and the products formed are dependent on the specific dicarboxylic acid and the presence of photosensitizers.[12]

Quantitative Stability Data:

Quantitative data on the stability of various dicarboxylic acids under pharmaceutically relevant conditions is extensive and highly specific to the compound and formulation. The following table provides an example of thermal stability data for succinic acid.

Table 3: Thermal Decomposition Data for Succinic Acid

AtmosphereTemperature Range (°C)ProcessReference(s)
N₂ / CO₂165 - 260Melting and Evaporation[11]
Biological Degradation Pathways

In biological systems, particularly in mammals, long-chain dicarboxylic acids are metabolized primarily through peroxisomal β-oxidation. This is an alternative pathway to the mitochondrial β-oxidation of fatty acids.[13] The process begins with ω-oxidation of monocarboxylic acids to form dicarboxylic acids, which are then shortened in the peroxisomes.

Experimental Protocols

Accurate assessment of the stability and degradation of dicarbonic acids and their derivatives requires robust analytical methodologies. The following sections detail common experimental protocols.

HPLC-UV Method for Monitoring Pyrocarbonate Degradation

This method is suitable for quantifying the degradation of pyrocarbonates like Boc anhydride over time.

Objective: To determine the degradation rate of a pyrocarbonate in a given solvent system.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile phase: Acetonitrile and water (gradient or isocratic, may contain a buffer like ammonium (B1175870) formate).

  • Pyrocarbonate standard.

  • Solvent for the stability study (e.g., buffered aqueous solution, organic solvent).

  • Quenching solution (if necessary to stop the degradation at specific time points).

Procedure:

  • Method Development and Validation:

    • Develop an HPLC method that provides good separation between the parent pyrocarbonate and its expected degradation products.

    • Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.[14]

  • Sample Preparation:

    • Prepare a stock solution of the pyrocarbonate in a suitable solvent.

    • Initiate the stability study by diluting the stock solution into the desired test medium (e.g., buffer at a specific pH and temperature).

  • Time-Point Analysis:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • If necessary, quench the reaction immediately (e.g., by dilution in a cold, non-reactive solvent).

    • Inject the sample onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area of the parent pyrocarbonate at each time point.

    • Plot the concentration or peak area of the pyrocarbonate as a function of time.

    • Determine the degradation kinetics (e.g., first-order rate constant, half-life) from the plot.

LC-MS/MS Method for Quantification of Dicarboxylic Acid Degradation Products

This method offers high sensitivity and selectivity for identifying and quantifying the degradation products of dicarboxylic acids in complex matrices.[15][16]

Objective: To identify and quantify known and unknown degradation products of a dicarboxylic acid under stress conditions.

Materials:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Appropriate LC column (e.g., C18, HILIC).

  • Mobile phase: Typically a mixture of water and an organic solvent (e.g., acetonitrile, methanol) with a modifier (e.g., formic acid, ammonium formate).

  • Dicarboxylic acid sample.

  • Stress chambers (e.g., for thermal, photolytic, oxidative, and hydrolytic stress).

Procedure:

  • Forced Degradation Study:

    • Expose the dicarboxylic acid (in solid or solution form) to various stress conditions (e.g., heat, light, acid, base, oxidizing agent) as per ICH guideline Q1A.[14]

  • Sample Preparation:

    • Dissolve the stressed samples in a suitable solvent.

    • Perform any necessary sample cleanup (e.g., solid-phase extraction) to remove interfering substances.

  • LC-MS/MS Analysis:

    • Develop an LC method to separate the parent dicarboxylic acid from its degradation products.

    • Optimize MS/MS parameters for the detection of the parent compound and potential degradation products. This may involve full scan analysis to identify unknown degradants and multiple reaction monitoring (MRM) for quantification of known degradants.

  • Data Analysis:

    • Identify degradation products by comparing their mass spectra with known compounds or by interpreting fragmentation patterns.

    • Quantify the degradation products using appropriate calibration standards.

NMR Spectroscopy for Monitoring Hydrolysis Reactions

NMR spectroscopy is a powerful tool for real-time monitoring of chemical reactions, including the hydrolysis of pyrocarbonates, without the need for chromatographic separation.[9][17]

Objective: To monitor the hydrolysis of a pyrocarbonate and identify its degradation products in real-time.

Materials:

  • Nuclear Magnetic Resonance (NMR) spectrometer.

  • NMR tubes.

  • Pyrocarbonate sample.

  • Deuterated solvent (e.g., D₂O, acetone-d₆) for the reaction.

Procedure:

  • Sample Preparation:

    • Dissolve the pyrocarbonate in the deuterated solvent directly in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the rate of the reaction.

  • Data Analysis:

    • Process the NMR spectra (e.g., Fourier transform, phase correction, baseline correction).

    • Identify the signals corresponding to the parent pyrocarbonate and its degradation products.

    • Integrate the respective signals to determine the relative concentrations of the species over time.

    • Plot the concentrations as a function of time to determine the reaction kinetics.

Visualization of Pathways and Workflows

Degradation Pathways

cluster_DMDC DMDC Degradation DMDC Dimethyl Dicarbonate (DMDC) Methanol Methanol DMDC->Methanol Hydrolysis EMC Ethyl Methyl Carbonate DMDC->EMC Ethanolysis CarbomethoxylatedAA Carbomethoxylated Amino Acid DMDC->CarbomethoxylatedAA Aminolysis H2O Water H2O->Methanol CO2 Carbon Dioxide Ethanol Ethanol Ethanol->EMC AminoAcid Amino Acid (e.g., Histidine) AminoAcid->CarbomethoxylatedAA

Caption: Degradation pathways of Dimethyl Dicarbonate (DMDC).

cluster_Boc Boc Anhydride Degradation Boc Di-tert-butyl Dicarbonate (Boc Anhydride) tBuOH tert-Butanol Boc->tBuOH Hydrolysis Isobutene Isobutene Boc->Isobutene Thermal Decomposition H2O Water H2O->tBuOH CO2 Carbon Dioxide Heat Heat (>65°C) Heat->Isobutene

Caption: Degradation pathways of Di-tert-butyl Dicarbonate.

cluster_DCA_Metabolism Biological Degradation of Dicarboxylic Acids MCFA Monocarboxylic Fatty Acid omega_ox ω-Oxidation (Microsomes) MCFA->omega_ox DCA Dicarboxylic Acid omega_ox->DCA peroxisome Peroxisomal β-Oxidation DCA->peroxisome short_DCA Chain-Shortened Dicarboxylic Acid peroxisome->short_DCA acetylCoA Acetyl-CoA peroxisome->acetylCoA

Caption: Biological degradation pathway of dicarboxylic acids.

Experimental Workflows

cluster_HPLC HPLC-UV Workflow for Stability start Start prep Prepare Pyrocarbonate Solution in Test Medium start->prep incubate Incubate at Controlled Temperature prep->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction (if necessary) sample->quench inject Inject into HPLC-UV System quench->inject analyze Analyze Chromatogram & Quantify Peak Area inject->analyze kinetics Determine Degradation Kinetics analyze->kinetics end End kinetics->end

Caption: HPLC-UV workflow for pyrocarbonate stability testing.

cluster_LCMS LC-MS/MS Workflow for Degradation Profiling start Start stress Forced Degradation (Heat, Light, pH, Oxidation) start->stress dissolve Dissolve Stressed Sample stress->dissolve cleanup Sample Cleanup (e.g., SPE) dissolve->cleanup inject Inject into LC-MS/MS System cleanup->inject identify Identify Degradation Products (Full Scan) inject->identify quantify Quantify Degradation Products (MRM) inject->quantify end End

Caption: LC-MS/MS workflow for dicarboxylic acid degradation profiling.

References

A Comprehensive Technical Guide to the Solubility of Dicarbonic Acids in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of dicarbonic acids in a variety of organic solvents. Understanding these solubility characteristics is critical for a wide range of applications, including drug development, polymer chemistry, and material science. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key concepts and workflows to aid in research and development.

Quantitative Solubility Data

The solubility of dicarboxylic acids in organic solvents is influenced by several factors, including the carbon chain length of the acid, the polarity of the solvent, and the temperature. The following tables summarize the mole fraction solubility (x) and solubility in grams per 100g of solvent for a homologous series of dicarboxylic acids in various common organic solvents at different temperatures.

Table 1: Solubility of Dicarboxylic Acids in Ethanol

Dicarboxylic AcidTemperature (K)Mole Fraction (x)Solubility ( g/100g )
Oxalic Acid298.15-23.7
Malonic Acid298.150.133-
Succinic Acid298.150.0345.4
Glutaric Acid298.15--
Adipic Acid298.150.041-
Pimelic Acid298.15--
Suberic Acid298.15--
Azelaic Acid298.15-19.8
Sebacic Acid298.15--

Table 2: Solubility of Dicarboxylic Acids in Acetone

Dicarboxylic AcidTemperature (K)Mole Fraction (x)Solubility ( g/100g )
Oxalic Acid293.15--
Malonic Acid298.15--
Succinic Acid298.150.0142.7
Glutaric Acid298.15--
Adipic Acid298.150.038-
Pimelic Acid298.15--
Suberic Acid298.15--
Azelaic Acid298.15--
Sebacic Acid298.15-Soluble

Table 3: Solubility of Dicarboxylic Acids in Ethyl Acetate

Dicarboxylic AcidTemperature (K)Mole Fraction (x)Solubility ( g/100g )
Oxalic Acid298.15-Soluble
Malonic Acid298.150.008-
Succinic Acid298.150.003-
Glutaric Acid298.15--
Adipic Acid298.150.007-
Pimelic Acid298.15--
Suberic Acid298.15--
Azelaic Acid298.15--
Sebacic Acid298.15--

Table 4: Solubility of Various Dicarboxylic Acids in Other Organic Solvents

Dicarboxylic AcidSolventTemperature (K)Solubility ( g/100g )
Glutaric AcidCyclohexanone293.1515.8[1]
Glutaric AcidCyclohexanol293.1510.2[1]
Glutaric AcidAcetic Acid293.1525.6[1]
Glutaric Acidn-Butanol298.1523.4[1]
Azelaic AcidDMSO-~10 mg/mL[2]
Azelaic AcidDimethyl Formamide-~10 mg/mL[2]
Sebacic AcidChloroformRoom Temp.Soluble[3][4]
Oxalic AcidDiethyl Ether293.151.4
Oxalic AcidMethanol298.1527.01
Succinic AcidDiethyl Ether-0.88[2]
Succinic AcidMethanol--
Adipic AcidMethanol298.15-
Malonic AcidMethanol298.15Soluble[5]

The "Odd-Even" Effect in Dicarboxylic Acid Solubility

A notable phenomenon in the solubility of dicarboxylic acids is the "odd-even effect," where dicarboxylic acids with an odd number of carbon atoms exhibit higher solubility in polar solvents compared to their adjacent counterparts with an even number of carbon atoms.[6][7][8] This effect is attributed to differences in the crystal lattice structures of the solid acids.

Dicarboxylic acids with an even number of carbon atoms tend to pack more efficiently in their crystal lattice, resulting in stronger intermolecular forces that require more energy to overcome during dissolution. Conversely, the packing of odd-numbered dicarboxylic acids is less efficient, leading to weaker intermolecular interactions and, consequently, higher solubility.[6]

OddEvenEffect cluster_even Even Number of Carbons cluster_odd Odd Number of Carbons Even Efficient Crystal Packing Strong Stronger Intermolecular Forces Even->Strong LowSol Lower Solubility Strong->LowSol Odd Less Efficient Crystal Packing Weak Weaker Intermolecular Forces Odd->Weak HighSol Higher Solubility Weak->HighSol

Fig. 1: Logical relationship of the odd-even effect on solubility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable data. The following sections detail the methodologies for three common experimental techniques used to measure the solubility of dicarboxylic acids in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent to determine the mass of the dissolved solute.

Protocol:

  • Saturation: An excess amount of the dicarboxylic acid is added to a known volume of the organic solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.

  • Evaporation: A precisely measured volume or mass of the clear supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is obtained.

  • Calculation: The solubility is calculated as the mass of the dissolved solute per unit mass or volume of the solvent.

GravimetricMethod start Start saturate 1. Prepare Saturated Solution (Excess Solute in Solvent) start->saturate equilibrate 2. Equilibrate at Constant T (Agitation for 24-72h) saturate->equilibrate separate 3. Separate Solid and Liquid (Filtration/Centrifugation) equilibrate->separate evaporate 4. Evaporate Solvent from Known Volume of Supernatant separate->evaporate weigh 5. Weigh Dried Solute evaporate->weigh calculate 6. Calculate Solubility weigh->calculate end End calculate->end

Fig. 2: Experimental workflow for the Gravimetric Method.
Static Analytic Method

The static analytic method is a precise technique for determining the solubility of a solid in a liquid at various temperatures. It involves equilibrating a solid-liquid mixture at a specific temperature and then analyzing the composition of the liquid phase.

Protocol:

  • Sample Preparation: A known mass of the dicarboxylic acid and the solvent are placed in a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

  • Equilibration: The mixture is stirred continuously while the temperature is maintained at the desired setpoint by a circulating fluid in the jacket. The system is allowed to equilibrate for several hours.

  • Sampling: Once equilibrium is reached, stirring is stopped, and the solid phase is allowed to settle. A sample of the clear supernatant is withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of solid particles.

  • Analysis: The concentration of the dicarboxylic acid in the collected sample is determined by a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or titration.

  • Data Collection: Steps 2-4 are repeated at different temperatures to obtain a solubility curve.

StaticAnalyticMethod start Start prepare 1. Prepare Slurry in Jacketed Vessel start->prepare equilibrate 2. Equilibrate at Target T with Stirring prepare->equilibrate settle 3. Stop Stirring and Allow Solid to Settle equilibrate->settle sample 4. Withdraw Filtered Supernatant Sample settle->sample analyze 5. Analyze Sample (e.g., HPLC, Titration) sample->analyze repeat 6. Repeat for Different Temperatures analyze->repeat end End repeat->end

Fig. 3: Experimental workflow for the Static Analytic Method.
Laser Monitoring Technique

The laser monitoring technique, also known as the dynamic method, is a rapid and automated method for determining the temperature at which a solid of known composition dissolves completely in a solvent.

Protocol:

  • Sample Preparation: A precise amount of the dicarboxylic acid is weighed and added to a known mass of the solvent in a jacketed glass vessel equipped with a stirrer and a temperature sensor.

  • Heating and Monitoring: The suspension is stirred continuously while being heated at a slow, controlled rate (e.g., 0.1-0.5 K/min). A laser beam is passed through the suspension, and the light transmission is monitored by a detector.

  • Dissolution Point Determination: As the solid dissolves, the turbidity of the solution decreases, and the light transmission increases. The temperature at which the light transmission reaches a maximum and constant value corresponds to the complete dissolution of the solid. This temperature is recorded as the solubility temperature for that specific composition.

  • Data Collection: The experiment is repeated with different compositions of the solute and solvent to construct a phase diagram.[9]

LaserMonitoringTechnique start Start prepare 1. Prepare Suspension of Known Composition start->prepare heat 2. Heat at a Controlled Rate with Stirring prepare->heat monitor 3. Monitor Light Transmission with a Laser heat->monitor detect 4. Detect Temperature of Complete Dissolution monitor->detect repeat 5. Repeat for Different Compositions detect->repeat end End repeat->end

Fig. 4: Experimental workflow for the Laser Monitoring Technique.

Factors Influencing Solubility

The solubility of dicarboxylic acids in organic solvents is a complex interplay of several factors. A thorough understanding of these factors is essential for solvent selection and process optimization.

  • Polarity of Solute and Solvent: The "like dissolves like" principle is a fundamental guideline. Dicarboxylic acids, with their two polar carboxyl groups, are generally more soluble in polar organic solvents (e.g., alcohols, acetone) than in nonpolar solvents (e.g., hexane).

  • Hydrogen Bonding: The ability of the carboxylic acid groups to act as both hydrogen bond donors and acceptors plays a significant role. Solvents that can participate in hydrogen bonding with the dicarboxylic acid (e.g., alcohols) will generally be better solvents.

  • Chain Length of Dicarboxylic Acid: As the length of the hydrocarbon chain between the two carboxyl groups increases, the nonpolar character of the molecule increases. This generally leads to a decrease in solubility in polar solvents.

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid dicarboxylic acid is a critical factor. As mentioned in the "odd-even" effect, a more stable crystal lattice (higher lattice energy) will result in lower solubility.

FactorsInfluencingSolubility cluster_factors Influencing Factors Solubility Solubility of Dicarboxylic Acids Polarity Solute/Solvent Polarity Solubility->Polarity Hbond Hydrogen Bonding Solubility->Hbond ChainLength Chain Length Solubility->ChainLength Temp Temperature Solubility->Temp Lattice Crystal Lattice Energy Solubility->Lattice

Fig. 5: Key factors influencing the solubility of dicarboxylic acids.

References

Methodological & Application

Application Notes and Protocols for GC-MS Analysis of Dicarboxylic Acids in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of dicarboxylic acids (DCAs) in environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS). DCAs are significant organic compounds found in the environment that can act as tracers for aerosol sources and are involved in atmospheric processes. Their accurate quantification is crucial for environmental monitoring and research.

Introduction

Dicarboxylic acids are characterized by the presence of two carboxylic acid functional groups. In environmental science, low-molecular-weight (LMW) DCAs (from C₂ to C₁₀) are of particular interest as they are abundant in atmospheric aerosols and can influence cloud condensation nuclei (CCN) and ice nuclei (IN) activity, thereby affecting climate and rainfall patterns. GC-MS is a robust and widely used analytical technique for the identification and quantification of DCAs due to its high sensitivity and selectivity. However, due to the low volatility and polar nature of DCAs, a derivatization step is mandatory to convert them into more volatile and thermally stable esters or silyl (B83357) derivatives prior to GC-MS analysis.

This document outlines the complete workflow from sample collection and preparation to instrumental analysis, including two common derivatization methods: silylation and esterification.

Quantitative Data Summary

The following table summarizes typical concentrations of various dicarboxylic acids found in atmospheric aerosol samples, as determined by GC-MS. These values can vary significantly depending on the sampling location, season, and meteorological conditions.

Dicarboxylic AcidAbbreviationTypical Concentration Range (ng/m³)Reference
Oxalic AcidC₂91.9 - 240[1]
Malonic AcidC₃11.3 - 56.7[1]
Succinic AcidC₄9.2 - 49.2[1]
Glutaric AcidC₅8.7 - 35.3[1]
Adipic AcidC₆Not Detected - 37.8 (for total C₆-C₁₀)[1]
Pimelic AcidC₇Not Detected - 37.8 (for total C₆-C₁₀)[1]
Suberic AcidC₈Not Detected - 37.8 (for total C₆-C₁₀)[1]
Azelaic AcidC₉Not Detected - 37.8 (for total C₆-C₁₀)[1]
Sebacic AcidC₁₀Not Detected - 37.8 (for total C₆-C₁₀)[1]

Note: The limits of detection for these methods are typically in the range of 0.3 to 4 ng/m³.[2][3][4]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key experimental workflows for the GC-MS analysis of dicarboxylic acids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Environmental Sample (e.g., Aerosol Filter) extraction Extraction sample->extraction Solvent concentration Concentration extraction->concentration Evaporation derivatization Derivatization (Silylation or Esterification) concentration->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing gcms->data

Caption: General workflow for GC-MS analysis of dicarboxylic acids.

derivatization_options cluster_silylation Silylation cluster_esterification Esterification dca Dicarboxylic Acid (R(COOH)₂) silylation_reagent BSTFA + TMCS dca->silylation_reagent esterification_reagent BF₃/Butanol dca->esterification_reagent silylated_dca Silylated DCA (R(COOSi(CH₃)₃)₂) silylation_reagent->silylated_dca esterified_dca Esterified DCA (R(COOC₄H₉)₂) esterification_reagent->esterified_dca

Caption: Common derivatization pathways for dicarboxylic acids.

Detailed Experimental Protocols

The following are detailed protocols for the key experimental steps in the GC-MS analysis of dicarboxylic acids from environmental samples.

Protocol 1: Sample Extraction from Aerosol Filters

This protocol is optimized for the extraction of water-soluble dicarboxylic acids from aerosol filter samples.

Materials:

  • Aerosol filter sample (e.g., quartz fiber filter)

  • Methanol/Dichloromethane (90:10, v/v) solvent mixture[3] or ultrapure water

  • Ultrasonic bath

  • Centrifuge

  • Vials with Teflon-lined caps

Procedure:

  • Cut a portion of the aerosol filter into small pieces and place them in a vial.

  • Add a known volume of the extraction solvent (e.g., 10 mL of methanol/dichloromethane mixture).[3] Alternatively, for water-soluble species, use ultrapure water.[5]

  • Sonicate the sample in an ultrasonic bath for approximately 15-30 minutes. Repeat the extraction process three times for exhaustive extraction.[5]

  • After extraction, centrifuge the sample to pellet any filter debris.

  • Carefully transfer the supernatant to a clean vial.

  • Concentrate the extract to dryness under a gentle stream of nitrogen gas. The sample is now ready for derivatization.

Protocol 2: Derivatization

Two common derivatization methods are presented below. The choice between silylation and esterification may depend on the specific dicarboxylic acids of interest and the sample matrix.[2][4]

Method A: Silylation with BSTFA

This method converts carboxylic acid groups to their trimethylsilyl (B98337) (TMS) esters. N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) is a widely used silylating agent, often with a catalyst like trimethylchlorosilane (TMCS).[6]

Materials:

  • Dried sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[6]

  • Anhydrous solvent (e.g., pyridine (B92270) or acetonitrile)

  • Heating block or oven

Procedure:

  • To the dried sample extract, add a small volume of anhydrous solvent to redissolve the residue.

  • Add the derivatizing reagent. A typical ratio is 30 µL of BSTFA + 1% TMCS in a 200 µL reaction mixture.[6]

  • Securely cap the vial and heat the mixture at 70°C for 90 minutes to ensure complete derivatization.[6]

  • After cooling to room temperature, the sample is ready for GC-MS injection.

Method B: Esterification with BF₃/Butanol

This method converts carboxylic acids to their butyl esters.[7]

Materials:

  • Dried sample extract

  • Boron trifluoride (BF₃) in butanol (e.g., 14% w/v)

  • Heating block or oven

Procedure:

  • To the dried sample extract, add a known volume of BF₃/butanol reagent.

  • Securely cap the vial and heat the mixture at 80-100°C for 1-3 hours.[4]

  • After cooling to room temperature, add a non-polar solvent (e.g., hexane) and ultrapure water to the vial.

  • Vortex the mixture to extract the derivatized esters into the organic phase.

  • Carefully collect the organic layer for GC-MS analysis.

Protocol 3: GC-MS Instrumental Analysis

The following are typical GC-MS parameters for the analysis of derivatized dicarboxylic acids. These may require optimization based on the specific instrument and target analytes.

Gas Chromatograph (GC) Conditions:

  • Column: Non-polar capillary column, such as a 5% phenylmethylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.[4][8]

  • Injection Mode: Splitless.

  • Injection Volume: 1-2 µL.[8]

  • Injector Temperature: 250-300°C.[1][8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60-80°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 10°C/min.

    • Ramp 2: Increase to 300°C at a rate of 5°C/min, hold for 10-15 minutes.

Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Ion Source Temperature: 200-230°C.[8]

  • Transfer Line Temperature: 280-300°C.[8]

  • Scan Mode: Full scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.[4]

Data Analysis:

  • Identification of dicarboxylic acid derivatives is achieved by comparing their mass spectra and retention times with those of authentic standards.

  • Quantification is performed by creating a calibration curve using external or internal standards.

Troubleshooting

  • Incomplete Derivatization: This can manifest as poor peak shape or multiple peaks for a single analyte.[9] To address this, ensure reagents are fresh and anhydrous, optimize reaction time and temperature, and consider using a molar excess of the derivatizing reagent.[9]

  • Peak Tailing: This may be due to active sites in the GC system.[9] Ensure the use of a deactivated liner and column.

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with derivatization or chromatographic analysis.[9] A sample cleanup step, such as solid-phase extraction (SPE), may be necessary.[1]

References

Application Notes and Protocols: Dicarboxylic Acids as Crosslinking Agents in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic acids are versatile and widely utilized crosslinking agents for a variety of natural and synthetic polymers. Their biocompatibility, biodegradability, and the ability to form stable crosslinks make them particularly attractive for applications in the biomedical field, including drug delivery, tissue engineering, and wound healing. This document provides detailed application notes, experimental protocols, and quantitative data on the use of dicarboxylic acids to crosslink polymers such as polyvinyl alcohol (PVA), chitosan (B1678972), gelatin, and collagen.

The crosslinking mechanism primarily involves the formation of ester or amide bonds between the carboxylic acid groups of the dicarboxylic acid and the hydroxyl or amine groups present on the polymer chains. This process transforms soluble or thermally unstable polymers into insoluble, stable, and mechanically robust three-dimensional networks. The physicochemical properties of the resulting hydrogels, such as swelling ratio, mechanical strength, degradation rate, and drug release kinetics, can be precisely tuned by selecting the appropriate dicarboxylic acid, its concentration, and the reaction conditions.

Featured Dicarboxylic Acids and Their Applications

A variety of dicarboxylic acids can be employed as crosslinking agents, each imparting unique properties to the resulting polymer network. The choice of dicarboxylic acid depends on the desired application and the specific polymer being used.

Dicarboxylic AcidPolymer(s) Commonly CrosslinkedKey Applications & Properties
Succinic Acid Chitosan, Collagen, PVAEnhances mechanical strength and thermal stability of scaffolds for tissue engineering.[1][2][3][4] Known for its non-toxic nature.[1]
Adipic Acid Chitosan, Gelatin, CollagenImproves mechanical properties and water resistance of films and hydrogels.[5] Often activated with NHS for efficient crosslinking of collagen.
Malic Acid PVAUsed to create hydrogels with tunable swelling and thermal properties for agricultural applications.[6]
Fumaric Acid PVA, Carboxymethylcellulose (CMC)Creates pH-sensitive hydrogels suitable for controlled drug delivery. The unsaturated nature also allows for free-radical polymerization.
Oxalic Acid ChitosanCan form ionically self-crosslinking chitosan gels.
Glutaric Acid ChitosanUsed to prepare biocompatible hydrogels with pH-dependent swelling behavior.

Experimental Protocols

Protocol 1: Succinic Acid Crosslinking of a Chitosan Hydrogel for Tissue Engineering Scaffolds

This protocol describes the preparation of a three-dimensional chitosan scaffold crosslinked with succinic acid, suitable for tissue engineering applications.[7][8]

Materials:

  • Chitosan (from shrimp shells, ≥75% deacetylated)

  • Succinic acid (SA)

  • Deionized water

  • 0.05 N Sodium hydroxide (B78521) (NaOH) in ethanol

  • Ethanol

Equipment:

  • Glass beakers

  • Magnetic stirrer and stir bar

  • Centrifuge

  • Freeze-dryer

  • pH meter

Procedure:

  • Chitosan Solution Preparation:

    • Prepare a 1% (w/v) chitosan solution by dispersing 1 g of chitosan powder in 100 mL of deionized water in a glass beaker.

    • Stir the suspension vigorously at room temperature until a uniform dispersion is achieved.

  • Crosslinking Reaction:

    • Prepare a 0.2% (w/v) succinic acid solution by dissolving 0.2 g of succinic acid in 100 mL of deionized water.

    • Slowly add the succinic acid solution to the chitosan suspension while stirring continuously.

    • Continue stirring the mixture for 1 hour at ambient temperature.

  • Scaffold Fabrication:

    • Pour the resulting hydrogel into appropriate molds (e.g., petri dishes).

    • Freeze the hydrogels at -20°C for 12 hours, followed by -80°C for another 12 hours.

    • Lyophilize the frozen hydrogels for 48 hours to obtain porous 3D scaffolds.

  • Neutralization and Purification:

    • Neutralize the scaffolds by washing them repeatedly with a 0.05 N NaOH/ethanol solution.

    • Subsequently, wash the scaffolds with a water/ethanol (7:3) mixture to remove any unreacted chemicals and by-products.

    • Finally, lyophilize the purified scaffolds for 24 hours.

Protocol 2: Malic Acid Crosslinking of a Polyvinyl Alcohol (PVA) Hydrogel

This protocol details the synthesis of a PVA hydrogel crosslinked with L-malic acid, which can be used in various biomedical and agricultural applications.[6]

Materials:

  • Polyvinyl alcohol (PVA)

  • L-malic acid

  • Hydrochloric acid (HCl, 1M) as a catalyst

  • Distilled water

Equipment:

  • Beaker

  • Hot plate with magnetic stirring capability

  • Oven

Procedure:

  • PVA Solution Preparation:

    • Prepare a PVA solution by dissolving approximately 26 g of PVA in 494 mL of distilled water with constant stirring at room temperature for 30 minutes.

    • Heat the solution to 85°C and continue stirring for 40 minutes until the PVA is completely dissolved.

  • Crosslinking Reaction:

    • To the PVA solution, add approximately 114 g of distilled water.

    • Add 1% (w/w) of L-malic acid relative to the PVA content.

    • Add 4 mL of 1M HCl as a catalyst.

    • Stir the mixture continuously for a specified time (e.g., 1, 2, or 3 hours) at a controlled temperature to induce crosslinking.

  • Hydrogel Casting and Curing:

    • Pour the resulting solution into a petri dish or another suitable mold.

    • Place the mold in an oven at a specific temperature (e.g., 80°C) for a defined period (e.g., 4-6 hours) to complete the crosslinking and evaporate the solvent.

  • Purification and Drying:

    • Immerse the resulting hydrogel film in distilled water for 24 hours to remove any unreacted malic acid, catalyst, and polymer chains.

    • Dry the purified hydrogel at 40°C until a constant weight is achieved.

Quantitative Data Summary

The properties of dicarboxylic acid-crosslinked polymers are highly dependent on the type and concentration of the crosslinking agent. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Succinic Acid Concentration on the Mechanical Properties of Chitosan and Collagen Scaffolds[1]
PolymerSuccinic Acid Conc. (w/v)Tensile Strength (MPa)Young's Modulus (MPa)Stiffness (N/mm)
Chitosan0.0% (Native)--0.79
Chitosan0.2%-10.62.91
Collagen0.0% (Native)--0.3
Collagen0.2%-20.450.97
Table 2: Swelling Ratio of Dicarboxylic Acid Crosslinked Polyvinyl Alcohol (PVA) Films[9]
Dicarboxylic AcidCrosslinker Conc. (wt%)Swelling Ratio (%)
Succinic Acid10~150
Succinic Acid20~125
Succinic Acid30~100
Maleic Acid10~125
Maleic Acid20~100
Maleic Acid30~80
Table 3: In Vitro Degradation of Crosslinked Gelatin Hydrogels[3][10]
Crosslinking AgentGelatin ConcentrationDegradation TimeMass Loss (%)
EDC-crosslinkedNot specified2 days~10
EDC-crosslinkedNot specified5 weeks~10
Genipin10% (w/v)1 day~20
Genipin10% (w/v)7 days~80

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical crosslinking mechanism and a general experimental workflow for the synthesis and characterization of dicarboxylic acid-crosslinked hydrogels.

crosslinking_mechanism cluster_reactants Reactants cluster_product Product Polymer Polymer Chain (-OH or -NH2 groups) Catalyst Heat / Catalyst Polymer->Catalyst DicarboxylicAcid Dicarboxylic Acid (HOOC-R-COOH) DicarboxylicAcid->Catalyst CrosslinkedPolymer Crosslinked Polymer Network (Ester or Amide Linkage) Catalyst->CrosslinkedPolymer Esterification / Amidation Water Water (H2O) (Byproduct) Catalyst->Water

Caption: Dicarboxylic acid crosslinking of a polymer via esterification or amidation.

experimental_workflow cluster_characterization Characterization Techniques A 1. Polymer & Dicarboxylic Acid Solution Preparation B 2. Mixing and Reaction (Stirring, Heating) A->B C 3. Hydrogel Formation (Casting / Molding) B->C D 4. Curing / Crosslinking (Oven / Freeze-drying) C->D E 5. Purification (Washing) D->E F 6. Characterization E->F G Swelling Studies F->G H Mechanical Testing F->H I Degradation Analysis F->I J Drug Release Kinetics F->J

Caption: General workflow for hydrogel synthesis and characterization.

References

Application Notes & Protocols for Quantifying Dicarbonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dicarboxylic acids, organic compounds featuring two carboxylic acid functional groups, are pivotal in various industrial, metabolic, and pharmaceutical contexts. The precise quantification of their isomers, such as the geometric isomers maleic acid (cis-butenedioic acid) and fumaric acid (trans-butenedioioic acid), is critical. In drug development, for instance, fumaric acid is an active pharmaceutical ingredient (API), while maleic acid can be an impurity whose levels are strictly regulated. This document provides detailed application notes and protocols for the robust quantification of dicarbonic acid isomers using modern analytical techniques.

High-Performance Liquid Chromatography (HPLC & UPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile dicarboxylic acids. When coupled with tandem mass spectrometry (LC-MS/MS), it offers exceptional sensitivity and selectivity.[1]

Application Note: HPLC with UV Detection

HPLC with UV detection is a widely accessible method for quantifying dicarboxylic acids, particularly when concentrations are not at trace levels. The separation is typically achieved on a reverse-phase column.[1] Detection at low wavelengths (~200 nm) is common, though this may lack the specificity of MS detection in complex matrices.[1][2]

Key Considerations:

  • Isomer Separation: Geometric isomers like maleic and fumaric acid can often be separated based on their different polarities and interactions with the stationary phase.

  • Mobile Phase: A simple mobile phase of water and acetonitrile (B52724) with an acid modifier like formic or perchloric acid is typically effective.[2]

  • Limitations: For complex samples, co-eluting compounds can interfere with quantification. Sensitivity may be insufficient for trace-level analysis.[1]

Application Note: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is the gold standard for high-sensitivity, high-selectivity quantification of dicarboxylic acid isomers. It combines the superior separation efficiency of UPLC with the precise detection of tandem mass spectrometry.[3]

Principle: The sample is injected into the UPLC system, where isomers are chromatographically separated. The eluent enters the mass spectrometer, where molecules are ionized (typically via electrospray ionization - ESI in negative mode).[1] Specific precursor ions are selected, fragmented, and the resulting product ions are monitored for quantification using Multiple Reaction Monitoring (MRM).[1][4] This technique can confidently identify and quantify isomers like maleic acid even in the presence of its isobaric counterpart, fumaric acid.

Protocol: Quantification of Maleic and Fumaric Acid in a Drug Substance by UPLC-MS/MS

This protocol outlines a method for determining the levels of maleic and fumaric acid in a pharmaceutical sample.

A. Reagents and Materials

  • Maleic Acid Reference Standard

  • Fumaric Acid Reference Standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Volumetric flasks, pipettes, and autosampler vials

B. Instrumentation and Conditions

  • LC System: Agilent 1290 Infinity II or equivalent UPLC system.

  • MS System: AB SCIEX QTRAP® 5500 or equivalent triple quadrupole mass spectrometer.

  • Column: Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150mm.[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.[1]

  • Ionization Mode: ESI Negative.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

C. Sample and Standard Preparation

  • Standard Stock Solutions (2000 mg/L): Accurately weigh about 20 mg of maleic acid and fumaric acid standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.[3]

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions with a 50:50 mixture of water and acetonitrile.

  • Sample Preparation: Accurately weigh a portion of the drug substance, dissolve in a known volume of 50:50 water/acetonitrile, and vortex to ensure dissolution. Filter the sample through a 0.22 µm syringe filter into an autosampler vial.[1] A dilution factor may be necessary depending on the expected concentration.

D. Data Analysis

  • Construct calibration curves for maleic acid and fumaric acid by plotting the peak area against the concentration.

  • Determine the concentration of each isomer in the sample by interpolating its peak area from the corresponding calibration curve.

  • Use MRM ratios for confident compound identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For dicarboxylic acids, which are polar and non-volatile, a crucial derivatization step is required to make them suitable for GC analysis.[6][7]

Application Note: Derivatization is Key

Direct injection of dicarboxylic acids into a GC system leads to poor chromatographic performance and potential thermal decomposition.[6] Derivatization converts the polar carboxylic acid groups into less polar, more volatile esters or silyl (B83357) derivatives.[7]

  • Silylation: This method replaces acidic protons with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][8] BSTFA is often preferred as it can provide lower detection limits and higher reproducibility.[8][9]

  • Esterification: This involves converting carboxylic acids into esters (e.g., methyl or butyl esters) using reagents like BF₃/methanol or butanolic HCl.[8][10]

Protocol: GC-MS Analysis of Dicarboxylic Acids in Biological Samples

This protocol provides a general procedure for extracting and quantifying dicarboxylic acids from a biofluid like plasma or urine.

A. Reagents and Materials

  • Dicarboxylic Acid Standards (e.g., succinic, glutaric, adipic)

  • Internal Standard (e.g., isotopically labeled succinic acid)

  • Acetonitrile (ACS grade)

  • Ethyl Acetate or Methyl Tert-Butyl Ether (MTBE)

  • Derivatization Reagent: BSTFA with 1% TMCS (trimethylchlorosilane)

  • Pyridine or other suitable solvent

  • Centrifuge tubes, reaction vials, GC vials

B. Sample Preparation

  • Protein Precipitation: To 1 mL of biofluid in a centrifuge tube, add 5 mL of ice-cold acetonitrile. Vortex vigorously and centrifuge at 14,000 RPM for 15 minutes at 4°C.[11]

  • Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube. Acidify with 3% phosphoric acid. Add 5 mL of ethyl acetate, vortex thoroughly, and centrifuge to separate the layers.[11]

  • Evaporation: Carefully transfer the organic layer (top layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation): To the dried extract, add the internal standard and 50-100 µL of BSTFA (with 1% TMCS).[11] Seal the vial and heat at 70°C for 60 minutes.[9] After cooling, the sample is ready for injection.

C. Instrumentation and Conditions

  • GC System: Agilent 7890B or equivalent.

  • MS System: Agilent 5977B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[11]

  • Injection Mode: Splitless.[11]

  • Injector Temperature: 250°C.[11]

  • Carrier Gas: Helium at 1.7 mL/min.[11]

  • Oven Program: Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

D. Data Analysis

  • Identify the derivatized dicarboxylic acids based on their retention times and mass spectra.

  • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is a high-efficiency separation technique suitable for charged species like dicarboxylic acids.

Application Note: CE for Dicarboxylic Acid Series

CE is particularly effective for separating a homologous series of α,ω-dicarboxylic acids (e.g., C2 to C10).[12] The separation can be achieved rapidly, often within five minutes.[12][13]

  • Detection: Indirect UV detection is commonly used. A background electrolyte (BGE) that absorbs UV light is chosen, and the analytes, which do not absorb, create negative peaks as they displace the BGE.[14]

  • Flow Reversal: To speed up the analysis of anions, the electroosmotic flow (EOF) is often reversed using additives like myristyltrimethylammonium bromide (MTAB) or cetyltrimethylammonium hydroxide (B78521) (CTAOH).[14][15]

Protocol: CE Separation of C2-C10 Dicarboxylic Acids

This protocol is adapted for the analysis of a standard mixture of dicarboxylic acids.

A. Reagents and Materials

  • Dicarboxylic Acid Standards (Oxalic, Malonic, Succinic, Glutaric, Adipic, etc.)

  • 2,6-pyridinedicarboxylic acid (PDC) for BGE.[15]

  • β-alanine for BGE.[15]

  • Cetyltrimethylammonium hydroxide (CTAOH) as EOF modifier.[15]

  • Sodium Hydroxide (1 M) for capillary conditioning.

  • Ultrapure Water.

B. Instrumentation and Conditions

  • CE System: Agilent 7100 or equivalent, with a diode-array detector (DAD).

  • Capillary: Fused-silica, 50 µm I.D., ~58 cm total length.[12]

  • Background Electrolyte (BGE): 24 mmol/L PDC, 76 mmol/L β-alanine, and 4 mmol/L CTAOH (pH 4).[15]

  • Separation Voltage: -24 kV to -30 kV (reversed polarity).[12][15]

  • Temperature: 25°C.[12]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 6 seconds).[12]

  • Detection: Indirect UV at 290 nm.[15]

C. Procedure

  • Capillary Conditioning: Before first use, flush the capillary sequentially with 1 M NaOH, water, and BGE. Between runs, rinse with BGE for 1 minute.[15]

  • Standard/Sample Preparation: Dissolve standards in ultrapure water to the desired concentration.

  • Analysis: Inject the standard mixture and apply the separation voltage. The anions will migrate toward the anode (detector side due to flow reversal).

Quantitative Data Summary

The following tables summarize typical performance parameters for the described analytical methods.

Table 1: Performance of LC-MS/MS Methods

Analyte Method LOQ (Limit of Quantification) Linearity (r²) Recovery Reference
Maleic Acid UPLC-MS/MS sub-ng/mL >0.999 91.9% @ 20 ppb
Fumaric Acid UPLC-MS/MS sub-ng/mL >0.999 -

| Methylmalonic Acid | LC-MS/MS | 0.1 µmol/L | Up to 150 µmol/L | - |[10][16] |

Table 2: Performance of GC-MS Derivatization Methods for C3-C9 Dicarboxylic Acids

Derivatization Method Detection Limit Reproducibility (RSD%) Notes Reference
Silylation (BSTFA) ≤ 2 ng/m³ ≤ 10% Preferred for low sample amounts [8][9]

| Esterification (BF₃/Alcohol) | ≤ 4 ng/m³ | ≤ 15% | Suitable for general use |[8] |

Table 3: Performance of Capillary Electrophoresis Methods

Analyte Series Method Detection Limit Reproducibility (Migration Time RSD%) Reference
C2-C10 Acids CE-Indirect UV 1 - 5 mg/L < 1% (within-day) [14]

| TCA Cycle Acids | CZE-DAD | 0.24 - 1.84 mg/L | - |[15] |

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Drug Product, Biofluid) Extract 2. Extraction / Dissolution Sample->Extract Cleanup 3. Cleanup / Filtration (e.g., SPE, LLE, Syringe Filter) Extract->Cleanup Deriv 4. Derivatization (Required for GC-MS) Cleanup->Deriv If Applicable Inject 5. Injection Cleanup->Inject Deriv->Inject Separate 6. Chromatographic Separation (HPLC / GC / CE) Detect 7. Detection (MS / UV-DAD) Process 8. Peak Integration Detect->Process Quant 9. Quantification (vs. Calibration Curve) Process->Quant Report 10. Reporting Quant->Report

Caption: General workflow for dicarboxylic acid isomer analysis.

G cluster_properties Analyte Properties cluster_methods Recommended Method Start Start: Quantify Dicarboxylic Acid Isomers Volatility Volatile & Thermally Stable? Start->Volatility Chromophore Strong UV Chromophore? Volatility->Chromophore No GCMS GC-MS with Derivatization Volatility->GCMS Yes Concentration Trace Levels Expected? Chromophore->Concentration No HPLCUV HPLC-UV Chromophore->HPLCUV Yes LCMS LC-MS/MS Concentration->LCMS Yes CE Capillary Electrophoresis (CE) Concentration->CE No (Ionic Analytes) CE->HPLCUV Alternative

Caption: Decision tree for selecting an analytical method.

References

Application Notes and Protocols for the Esterification of Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of dicarboxylic acids is a fundamental and widely utilized transformation in organic synthesis, with significant applications in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs), prodrugs, and drug delivery systems. Dicarboxylic acid esters also serve as crucial intermediates in the production of polymers, plasticizers, and other valuable materials. The presence of two carboxylic acid functionalities presents unique challenges and opportunities, such as achieving selective mono-esterification versus di-esterification and managing the potential for intramolecular side reactions.

This document provides a comprehensive overview of various protocols for the esterification of dicarboxylic acids, including detailed experimental procedures and comparative data to assist researchers in selecting the most appropriate method for their specific application.

I. Classical Esterification Methods

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method involving the reaction of a dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[1][2][3] The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, or the water formed during the reaction is removed, often by azeotropic distillation with a Dean-Stark apparatus.[1][4]

General Reaction Scheme:

HOOC-(CH₂)n-COOH + 2 R'OH ⇌ R'OOC-(CH₂)n-COOR' + 2 H₂O (in the presence of an acid catalyst)

Key Considerations:

  • Catalysts: Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl).[3][4]

  • Reaction Conditions: The reaction is typically conducted at reflux temperature for several hours.[1][4]

  • Substrate Scope: This method is well-suited for simple primary and secondary alcohols.[1][5] Tertiary alcohols are prone to elimination.[1]

  • Limitations: The harsh acidic conditions may not be suitable for substrates with acid-sensitive functional groups.[5]

Experimental Protocol: Synthesis of Diethyl Adipate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add adipic acid (1 equivalent).

  • Add a large excess of absolute ethanol (B145695) (e.g., 10-20 equivalents), which acts as both reactant and solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl adipate.

  • Purification: Purify the crude product by vacuum distillation to yield pure diethyl adipate.

Steglich Esterification

The Steglich esterification is a mild and efficient method for the esterification of carboxylic acids, including dicarboxylic acids, using a carbodiimide (B86325) coupling reagent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[6][7] This method is particularly advantageous for substrates that are sensitive to acidic conditions and for the synthesis of esters from sterically hindered alcohols.[7][8][9]

General Reaction Scheme:

HOOC-(CH₂)n-COOH + 2 R'OH + 2 DCC → R'OOC-(CH₂)n-COOR' + 2 DCU (in the presence of DMAP)

Key Considerations:

  • Coupling Reagents: DCC is commonly used, but the resulting dicyclohexylurea (DCU) byproduct has low solubility in many organic solvents, which can simplify purification by filtration.[6] Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can also be used, with the corresponding urea (B33335) byproduct being removed by aqueous work-up.[5]

  • Catalyst: DMAP is a highly effective acylation catalyst that accelerates the reaction.[6][8]

  • Reaction Conditions: The reaction is typically carried out at room temperature in aprotic solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).[6][9]

  • Advantages: The mild reaction conditions tolerate a wide range of functional groups.[7]

Experimental Protocol: Synthesis of Dibenzyl Succinate

  • Reaction Setup: To a solution of succinic acid (1 equivalent) and benzyl (B1604629) alcohol (2.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask, add a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of DCC (2.2 equivalents) in DCM dropwise to the cooled mixture with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (DCU) will be observed.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure dibenzyl succinate.

II. Modern and Specialized Esterification Methods

Diazomethane (B1218177) and Trimethylsilyldiazomethane (B103560) (TMS-Diazomethane)

Diazomethane (CH₂N₂) is a highly reactive reagent that rapidly converts carboxylic acids to their corresponding methyl esters under very mild conditions.[10][11] The reaction proceeds via an initial acid-base reaction followed by an Sₙ2 displacement.[10] Due to its toxicity and explosive nature, diazomethane is often generated in situ.[10] A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane), which is commercially available as a solution and is easier to handle.[12]

General Reaction Scheme:

HOOC-(CH₂)n-COOH + 2 CH₂N₂ → CH₃OOC-(CH₂)n-COOCH₃ + 2 N₂

Key Considerations:

  • Reactivity: Diazomethane reacts instantaneously with carboxylic acids.[13]

  • Safety: Diazomethane is toxic and potentially explosive.[10][11] TMS-diazomethane is a safer alternative.[12]

  • Scope: This method is primarily used for the synthesis of methyl esters.

Experimental Protocol: Synthesis of Dimethyl Adipate using TMS-Diazomethane

  • Reaction Setup: Dissolve adipic acid (1 equivalent) in a mixture of diethyl ether and methanol (B129727) (e.g., 7:2 v/v) in a flask at 0 °C.

  • Reagent Addition: Add a solution of TMS-diazomethane (2.2 equivalents) in hexane (B92381) dropwise to the stirred solution over 5-10 minutes. Evolution of nitrogen gas will be observed.

  • Reaction: Stir the mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature.

  • Work-up: Quench any excess TMS-diazomethane by adding a few drops of acetic acid.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude dimethyl adipate.

  • Purification: The product is often obtained in high purity, but can be further purified by distillation if necessary.

Microwave-Assisted Esterification

Microwave irradiation can significantly accelerate the rate of esterification reactions, often leading to shorter reaction times and higher yields compared to conventional heating methods.[14][15][16] This technique can be applied to Fischer-type esterifications and other methods.

Key Considerations:

  • Efficiency: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes.[14][16]

  • Green Chemistry: This method often requires less solvent, aligning with the principles of green chemistry.[16]

  • Equipment: A dedicated microwave reactor is required.

Experimental Protocol: Microwave-Assisted Synthesis of Dibutyl Sebacate

  • Reaction Setup: In a 10 mL microwave reactor vessel, combine sebacic acid (1 mmol), 1-butanol (B46404) (2 mL), and a catalytic amount of N-fluorobenzenesulfonimide (NFSi, 7 mol%).[17]

  • Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120 °C for 30 minutes with stirring.[17]

  • Work-up: After cooling, evaporate the excess 1-butanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[17]

Enzymatic Esterification

Enzymatic esterification, typically employing lipases, offers a highly selective and environmentally friendly approach to the synthesis of esters under mild conditions.[18][19] This method can be particularly useful for the selective esterification of polyols and for substrates with sensitive functional groups.

Key Considerations:

  • Enzymes: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly used biocatalysts.[19][20]

  • Selectivity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity.

  • Reaction Conditions: Reactions are typically run at or near room temperature in organic solvents or in aqueous miniemulsions.[18]

  • Limitations: Some dicarboxylic acids, particularly shorter-chain ones, may not be good substrates for certain lipases.[20]

Experimental Protocol: Enzymatic Synthesis of a Dicarboxylic Acid Hemiester

  • Reaction Setup: In a flask, combine a dicarboxylic acid (e.g., glutaric acid, 1 equivalent) and an alcohol (e.g., isoquercitrin, 1 equivalent) in dry acetone.[20]

  • Add Novozym 435 (a commercial preparation of CALB) and molecular sieves to remove the water generated during the reaction.[20]

  • Reaction: Shake the mixture at a controlled temperature (e.g., 37 °C) for 24-48 hours.[19]

  • Work-up: Monitor the reaction by TLC or HPLC. Once complete, filter off the enzyme and molecular sieves.

  • Concentrate the filtrate and purify the product by column chromatography.

Esterification using Solid Acid Catalysts

The use of solid acid catalysts, such as ion-exchange resins, zeolites, and metal-exchanged montmorillonite (B579905) clays, offers several advantages over homogeneous catalysts, including ease of separation, reusability, and reduced corrosion and environmental impact.[21][22][23]

Key Considerations:

  • Catalyst Types: A variety of solid acids are available, including Amberlyst resins and Al³⁺-montmorillonite.[21][24]

  • Reusability: The catalyst can often be recovered by simple filtration and reused multiple times.[21]

  • Reaction Conditions: Reactions are typically carried out at elevated temperatures, and the efficiency can be influenced by the choice of solvent.

Experimental Protocol: Al³⁺-Montmorillonite Catalyzed Synthesis of Dibutyl Succinate

  • Catalyst Preparation: Prepare or obtain Al³⁺-exchanged montmorillonite clay.

  • Reaction Setup: In a round-bottom flask, combine succinic acid (1 equivalent), 1-butanol (2.5 equivalents), and the Al³⁺-montmorillonite catalyst (e.g., 0.1 g per mmol of acid).[21][25]

  • Reaction: Heat the mixture with stirring at a specified temperature (e.g., 120 °C) for a set time (e.g., 4 hours).[25]

  • Work-up: After cooling, filter to remove the catalyst.

  • Wash the filtrate with water and saturated sodium bicarbonate solution.

  • Dry the organic layer and concentrate under reduced pressure to obtain the product.

III. Selective Mono-esterification of Dicarboxylic Acids

Achieving selective mono-esterification of a symmetric dicarboxylic acid is a significant challenge due to the similar reactivity of the two carboxyl groups. Several strategies have been developed to address this.

  • Using Solid Supports: Adsorbing the dicarboxylic acid onto a solid support like alumina (B75360) can allow for the selective esterification of the non-adsorbed carboxyl group.[26][27]

  • Ion-Exchange Resins: Strongly acidic ion-exchange resins have been shown to selectively catalyze the formation of monoesters in high yields through transesterification.[28]

  • LiCl-Mediated Mono-esterification: A recently developed method utilizes trifluoroacetic anhydride (B1165640) (TFAA) and lithium chloride (LiCl) for the highly selective mono-esterification of long-chain dicarboxylic acids.[29] The LiCl is proposed to shield one of the carboxylic acid groups.[29]

IV. Data Presentation

Table 1: Comparison of Esterification Protocols for Dicarboxylic Acids

MethodCatalyst/ReagentTypical AlcoholSolventTemperatureReaction TimeTypical YieldKey AdvantagesKey Disadvantages
Fischer-Speier H₂SO₄, p-TsOHPrimary/SecondaryExcess AlcoholReflux1-10 h[1]Good to ExcellentLow cost, simpleHarsh conditions, not for sensitive substrates
Steglich DCC/DMAPPrimary/Secondary/TertiaryDCM, DMFRoom Temp.12-24 hGood to ExcellentMild conditions, broad scopeStoichiometric byproduct, cost
Diazomethane CH₂N₂(Forms Methyl Ester)Ether, Methanol0 °C to RT< 1 hQuantitativeVery mild, fastToxic, explosive, only for methyl esters
Microwave-Assisted Acid or other catalystsVariousMinimal/None100-150 °C5-30 min[14]ExcellentVery fast, high yieldsRequires special equipment
Enzymatic LipaseVariousOrganic Solvents25-40 °C24-72 hVariableMild, selective, greenSlower, enzyme cost, substrate limitations
Solid Acid Catalyst Ion-exchange resin, ClayPrimary/SecondaryToluene or neat80-140 °C2-8 hGood to ExcellentReusable catalyst, greenMay require higher temperatures

V. Visualizations

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dicarboxylic Acid + Excess Alcohol B Add Acid Catalyst (e.g., H₂SO₄) A->B C Heat to Reflux (1-10 hours) B->C D Cool & Remove Excess Alcohol C->D E Aqueous Wash (H₂O, NaHCO₃, Brine) D->E F Dry & Concentrate E->F G Purify (Distillation) F->G H H G->H Pure Diester

Caption: Workflow for Fischer-Speier Esterification.

Steglich_Esterification_Mechanism RCOOH R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium + DMAP DCU DCU O_Acylisourea->DCU + R'-OH (slow, direct attack) DMAP DMAP DMAP->N_Acylpyridinium Ester R-COOR' (Ester) N_Acylpyridinium->Ester + R'-OH DMAP_cat DMAP (regenerated) N_Acylpyridinium->DMAP_cat - R-COOR' ROH R'-OH (Alcohol) ROH->Ester ROH->DCU

Caption: Steglich Esterification Mechanism.

Selective_Mono_Esterification cluster_methods Methods for Selective Mono-esterification Dicarboxylic_Acid Symmetric Dicarboxylic Acid HOOC-(CH₂)n-COOH Solid_Support Solid Support (e.g., Alumina) Dicarboxylic_Acid->Solid_Support Ion_Exchange Ion-Exchange Resin Dicarboxylic_Acid->Ion_Exchange LiCl_Method LiCl / TFAA Dicarboxylic_Acid->LiCl_Method Mono_Ester Mono-ester HOOC-(CH₂)n-COOR' Solid_Support->Mono_Ester Ion_Exchange->Mono_Ester LiCl_Method->Mono_Ester

Caption: Strategies for Selective Mono-esterification.

References

Application Notes: Synthesis of Polyamides Using Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyamides are a significant class of high-performance polymers characterized by the repeating amide linkage (–CO–NH–) in their main chain.[1] They are synthesized through the condensation polymerization of a dicarboxylic acid with a diamine or through the ring-opening polymerization of lactams.[1][2] The properties of the resulting polyamide, such as thermal stability, mechanical strength, and chemical resistance, are highly dependent on the chemical structure of the constituent monomers.[3][4] This document provides detailed protocols for the synthesis of polyamides using various dicarboxylic acids and diamines, summarizes key quantitative data, and outlines common characterization techniques.

The primary route involving dicarboxylic acids is a step-growth polycondensation reaction where a dicarboxylic acid reacts with a diamine, eliminating a small molecule, typically water.[5][6] Both aliphatic and aromatic monomers can be used to produce a wide range of polyamides, from flexible and tough materials like Nylon to high-strength, heat-resistant aramids like Kevlar.[3][5]

Key Monomers

  • Dicarboxylic Acids: Common examples include adipic acid, sebacic acid, terephthalic acid, and the bio-based 2,5-furandicarboxylic acid (FDCA).[2][4][7] The choice between an aliphatic or aromatic diacid significantly influences the polymer's rigidity and melting point.[4]

  • Diamines: Examples include hexamethylenediamine (B150038) (HMDA), ethylenediamine, 1,4-phenylenediamine, and 4,4'-oxydianiline (B41483).[2][4][5]

  • Dicarboxylic Acid Derivatives: For certain reactions, particularly low-temperature methods like interfacial polymerization, more reactive dicarboxylic acid derivatives such as diacyl chlorides are often used to achieve high molecular weights.[6][8][9]

Experimental Protocols

Three primary methods for polyamide synthesis from dicarboxylic acids and diamines are detailed below: Melt Polycondensation, Low-Temperature Solution Polycondensation, and Interfacial Polymerization.

Protocol 1: Melt Polycondensation

Melt polycondensation is a widely used industrial method where monomers are reacted in their molten state at high temperatures under a vacuum or inert atmosphere to drive the removal of the water byproduct.[4] This method avoids the use of solvents, making it more environmentally friendly.[4][10]

Objective: To synthesize a semi-aromatic polyamide via direct bulk polymerization.

Materials:

  • Aromatic diamine (e.g., 4,4'-oxydianiline or 4,4'-diaminodiphenylmethane)

  • Aliphatic dicarboxylic acid (e.g., adipic acid, sebacic acid)

  • Antioxidant (e.g., 1 wt% Na₂HPO₄)[4]

  • Concentrated sulfuric acid (for viscosity measurement)

  • Sodium bicarbonate solution

Equipment:

  • Glass reactor with a mechanical stirrer, nitrogen inlet, and condenser

  • Heating mantle with a programmable temperature controller

  • Vacuum pump

Procedure:

  • Charging the Reactor: Charge the reactor with equimolar amounts of the aromatic diamine and aliphatic dicarboxylic acid. Add the antioxidant.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen gas to create an inert atmosphere.

  • Staged Heating: Implement a three-stage heating protocol to gradually increase the molecular weight while suppressing side reactions.[4]

    • Stage 1 (Melt Phase): Gradually heat the mixture to 100–200°C. The reaction will proceed in a molten state and then transition to a solid phase within approximately 30 minutes.[4]

    • Stage 2 (Solid Phase): Increase the temperature further and hold for a defined period (e.g., 210°C for 2 hours).[4]

    • Stage 3 (Final Polymerization): Raise the temperature to a final point below the boiling point of the dicarboxylic acid (e.g., 270-300°C) and maintain for several hours (e.g., 7 hours).[4]

  • Polymer Isolation: After the reaction is complete, cool the reactor to room temperature. Dissolve the solid product in concentrated sulfuric acid.

  • Purification: Precipitate the polymer by pouring the sulfuric acid solution into a large volume of a sodium bicarbonate aqueous solution to neutralize the acid.[4]

  • Drying: Collect the precipitated polymer by filtration, wash thoroughly with distilled water, and dry in a vacuum oven at 120°C for 6 hours.[4]

Protocol 2: Low-Temperature Solution Polycondensation

This method is preferred for aromatic polyamides to avoid the high temperatures that can cause side reactions.[11] The Yamazaki–Higashi phosphorylation reaction is a well-established direct polycondensation method that uses condensing agents to facilitate amide bond formation at milder temperatures.[2]

Objective: To synthesize an amorphous polyamide using the Yamazaki-Higashi phosphorylation method.

Materials:

  • Dicarboxylic acid (e.g., adipic acid, terephthalic acid) (1.0 mmol)

  • Diamine (e.g., ethylenediamine) (2.0 mmol)

  • N-methyl-2-pyrrolidone (NMP), distilled (7.0 mL)

  • Pyridine (B92270) (Py), distilled (0.5 mL)

  • Triphenyl phosphite (B83602) (TPP) (2.0 mmol)

  • Calcium chloride (CaCl₂) (0.3 mmol)

  • Lithium chloride (LiCl) (0.2 mmol)

  • Methanol (MeOH)

Equipment:

  • Three-necked flask equipped with a mechanical stirrer and nitrogen inlet

  • Oil bath with temperature controller

  • Beaker for precipitation

Procedure:

  • Reagent Preparation: In the reaction flask, add the calculated amounts of dicarboxylic acid (1.0 mmol) and diamine (2.0 mmol) to a solution containing CaCl₂ (0.3 mmol) and LiCl (0.2 mmol) in 7.0 mL of NMP.[2]

  • Addition of Condensing Agents: Add 0.5 mL of pyridine and TPP (2.0 mmol) to the mixture.[2] The LiCl and CaCl₂ act as solubility promoters.[2]

  • Polymerization: Heat the mixture to 110°C under an inert nitrogen atmosphere and stir for 15 hours.[2] A significant increase in viscosity will be observed as the polymerization proceeds.

  • Precipitation: After cooling the reaction to room temperature, pour the viscous polymer solution into a beaker containing a 2:3 mixture of distilled water and methanol, while stirring continuously.[2]

  • Purification and Drying: The polyamide will precipitate as white solids.[2] Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven.

Protocol 3: Interfacial Polymerization

Interfacial polymerization occurs at the boundary between two immiscible liquid phases.[12] This method is rapid and can be performed at room temperature.[12] It typically employs a more reactive diacid chloride instead of a dicarboxylic acid to ensure a fast reaction rate.[8][9] The use of dicarboxylic acids directly is less common as the reaction is much slower and often requires higher temperatures, defeating the purpose of this technique.[9]

Objective: To synthesize a polyamide film (e.g., Nylon 6,10) at a liquid-liquid interface.

Materials:

  • Aqueous Phase: 1,6-diaminohexane (hexamethylenediamine), sodium carbonate (to neutralize HCl byproduct).

  • Organic Phase: Sebacoyl chloride (a diacid chloride derivative of sebacic acid), dichloromethane (B109758) (DCM).

Equipment:

  • Two beakers

  • Forceps

Procedure:

  • Prepare Solutions:

    • Prepare the aqueous phase by dissolving 1,6-diaminohexane and sodium carbonate in water.

    • Prepare the organic phase by dissolving sebacoyl chloride in DCM.[13]

  • Create Interface: Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing to create a distinct interface between the two immiscible layers.[13]

  • Polymer Formation: A thin film of polyamide will form instantly at the interface.[13] This film acts as a barrier, slowing further reaction.[14]

  • Extract Polymer: Using forceps, gently grasp the center of the polymer film and pull it upwards and out of the solution. A continuous "rope" of polyamide can be drawn from the interface as new monomer diffuses to the reaction zone and polymerizes.[12]

  • Washing: Wash the collected polymer rope with water or ethanol (B145695) to remove unreacted monomers and byproducts, then allow it to air dry.

Quantitative Data Summary

The properties of polyamides are directly influenced by the monomer composition and synthesis conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Synthesis Conditions and Properties of Semiaromatic Polyamides via Melt Polycondensation [4]

DiamineDicarboxylic AcidFinal Temp (°C)Yield (%)Inherent Viscosity (η_inh, dL/g)T_g (°C)T_d5% (°C)
4,4'-OxydianilineGlutaric Acid300590.35185398
4,4'-OxydianilineAdipic Acid300720.41179406
4,4'-OxydianilineSebacic Acid270830.76148416
4,4'-DiaminodiphenylmethaneGlutaric Acid270940.40166316
4,4'-DiaminodiphenylmethaneAdipic Acid270970.42162370
4,4'-DiaminodiphenylmethaneSebacic Acid250950.58134405

T_g: Glass Transition Temperature; T_d5%: Temperature at 5% weight loss.

Table 2: Properties of Furan-Based and Aromatic Polyamides [7][15]

PolyamideSynthesis MethodM_n ( g/mol )T_g (°C)T_m (°C)Elastic Modulus (GPa)
PA6F (from FDCA + HMDA)Melt Polycondensation14,000130-3.5
PA5T (from Terephthalic Acid)Solution Polycondensation--350.8-
PA5T/5F CopolymerSolution Polycondensation--309.8-

M_n: Number-Average Molecular Weight; FDCA: 2,5-furandicarboxylic acid; HMDA: Hexamethylenediamine.

Characterization of Polyamides

A comprehensive characterization is essential to confirm the chemical structure and evaluate the physical properties of the synthesized polyamides.

  • Structural Confirmation:

    • Fourier Transform Infrared Spectroscopy (FT-IR): Used to identify characteristic functional groups, confirming the formation of the amide bond (–CONH–). Key peaks include N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1640 cm⁻¹).[2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the polymer's chemical structure and confirms the monomer incorporation.[2]

  • Molecular Weight Determination:

    • Gel Permeation Chromatography (GPC): Determines the number-average (M_n) and weight-average (M_w) molecular weights and the polydispersity index (PDI).

    • Inherent Viscosity: A measure related to the polymer's molecular weight, often measured in a suitable solvent like concentrated sulfuric acid or N,N-dimethylformamide (DMF).[4]

  • Thermal Properties Analysis:

    • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer by measuring weight loss as a function of temperature.[2] The temperature at 5% weight loss (T_d5%) is a common metric.[4]

    • Differential Scanning Calorimetry (DSC): Used to determine thermal transitions such as the glass transition temperature (T_g) and melting temperature (T_m).[2]

Logical Workflow and Diagrams

The synthesis and characterization of polyamides from dicarboxylic acids follow a systematic workflow.

Polyamide_Synthesis_Workflow cluster_monomers cluster_methods start_node start_node process_node process_node decision_node decision_node analysis_node analysis_node end_node end_node A Start: Monomer Selection B Select Dicarboxylic Acid (Aliphatic / Aromatic) A->B C Select Diamine (Aliphatic / Aromatic) A->C D Choose Polymerization Method B->D C->D E Melt Polycondensation D->E High Temp No Solvent F Solution Polycondensation D->F Low Temp Solvent G Interfacial Polymerization D->G Room Temp Immiscible Solvents H Polymer Isolation & Purification E->H F->H G->H I Structural Characterization (FT-IR, NMR) H->I J Molecular Weight Analysis (GPC, Viscosity) H->J K Thermal Analysis (DSC, TGA) H->K L End: Polyamide Characterized I->L J->L K->L

Caption: Generalized workflow for polyamide synthesis and characterization.

References

Application Notes and Protocols: Dicarboxylic Acids in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. Dicarboxylic acids are a prominent and versatile class of organic linkers used in the synthesis of MOFs due to their ability to form strong coordination bonds with metal centers, leading to robust and porous frameworks. The judicious selection of the dicarboxylic acid linker—varying in length, rigidity, and functionalization—allows for precise control over the resulting MOF's properties, including pore size, surface area, and chemical functionality.[1] This tunability makes dicarboxylic acid-based MOFs highly attractive for a wide range of applications, including gas storage and separation, catalysis, and notably, drug delivery.[1][2]

These application notes provide an overview of the use of dicarboxylic acids in MOF synthesis, detailing experimental protocols for the preparation of key MOFs, presenting comparative data on their properties, and discussing their applications, with a particular focus on drug development.

The Role of Dicarboxylic Acids in MOF Synthesis

The structure of the dicarboxylic acid linker is a critical determinant of the final MOF architecture and its properties. Key characteristics of the dicarboxylic acid linker that influence the resulting MOF include:

  • Length of the Carbon Backbone: Longer dicarboxylic acid linkers generally lead to MOFs with larger pores and higher surface areas.[3][4] For example, the replacement of terephthalic acid in UiO-66 with the longer 1,4-biphenyldicarboxylic acid results in the isoreticular UiO-67, which possesses a larger unit cell and pore size.[5]

  • Rigidity: Rigid aromatic dicarboxylic acids, such as terephthalic acid, tend to form stable, well-defined porous structures.[6] In contrast, flexible aliphatic dicarboxylic acids can lead to the formation of dynamic frameworks that may exhibit "breathing" or "swelling" behaviors in response to external stimuli.[7][8]

  • Functionalization: The introduction of functional groups (e.g., -NH2, -OH, -NO2) onto the dicarboxylic acid linker can be used to tailor the chemical environment within the MOF's pores.[5][9] This can enhance properties such as gas selectivity, catalytic activity, and the ability to interact with specific drug molecules. For instance, amino-functionalized linkers can enable the aqueous synthesis of MOFs at room temperature.[10]

Data Presentation: Comparative Properties of Dicarboxylic Acid-Based MOFs

The choice of dicarboxylic acid has a profound impact on the physicochemical properties of the resulting MOF. The following tables summarize key quantitative data for a selection of MOFs synthesized using different dicarboxylic acid linkers, providing a basis for comparison.

MOF NameMetal IonDicarboxylic Acid LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Application Highlight
RSU-1 (Na-MOF)Na⁺Benzene-1,4-dicarboxylic acid371.96-Cr(VI) adsorption
RSU-2 (Zn-MOF)Zn²⁺Benzene-1,4-dicarboxylic acid404.25-Cr(VI) adsorption
RSU-3 (Mg-MOF)Mg²⁺Benzene-1,4-dicarboxylic acid547.37-Cr(VI) adsorption
La@BDCLa³⁺Benzene-1,4-dicarboxylic acid--Fluoride (B91410) adsorption
La@ABDCLa³⁺2-Aminobenzene-1,4-dicarboxylic acid--Fluoride adsorption
Ce@BDCCe³⁺Benzene-1,4-dicarboxylic acid--Fluoride adsorption
Ce@ABDCCe³⁺2-Aminobenzene-1,4-dicarboxylic acid--Fluoride adsorption

Table 1: Comparison of MOFs based on Benzene-1,4-dicarboxylic Acid and its Derivatives. [9][11][12]

MOF NameMetal IonDicarboxylic Acid LinkerDrug LoadedDrug Loading Capacity (wt%)Release Profile Highlight
MIL-101(Fe)-C4H4Fe³⁺Naphthalene-1,4-dicarboxylic acidDoxorubicin (DOX)24.5pH-responsive release in acidic tumor microenvironment
Anionic Zn-MOFZn²⁺Unspecified dicarboxylic acid5-Fluorouracil2595.6% release after 100 hours

Table 2: Drug Loading and Release in Dicarboxylic Acid-Based MOFs. [13][14]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of MOFs. The following are representative solvothermal/hydrothermal protocols for the synthesis of three well-known MOFs based on dicarboxylic acid linkers.

Protocol 1: Solvothermal Synthesis of UiO-66

UiO-66 is a highly stable zirconium-based MOF synthesized from benzene-1,4-dicarboxylic acid (also known as terephthalic acid).

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Benzene-1,4-dicarboxylic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a glass vial, dissolve 0.53 g of ZrCl₄ and 0.34 g of H₂BDC in 30 mL of DMF.

  • Sonicate the mixture for approximately 30 minutes to ensure complete dissolution.

  • Transfer the clear solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120-140 °C for 6 to 24 hours.

  • After the reaction, allow the autoclave to cool down to room temperature slowly.

  • Collect the white crystalline product by filtration or centrifugation.

  • Wash the product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • To activate the MOF, immerse the crystals in a volatile solvent like methanol (B129727) or ethanol (B145695) for 3 days, replacing the solvent daily.

  • Dry the activated UiO-66 under vacuum at an elevated temperature (e.g., 120 °C) for 12 hours.

Protocol 2: Hydrothermal Synthesis of MIL-53(Al)

MIL-53(Al) is an aluminum-based MOF known for its flexible framework, synthesized from terephthalic acid.

Materials:

  • Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) or Aluminum hydroxide (B78521) (Al(OH)₃)

  • Terephthalic acid (H₂BDC)

  • Deionized water

  • Formic acid (optional, as a modulator)

Procedure:

  • Combine the aluminum source (e.g., aluminum hydroxide) and terephthalic acid in a Teflon-lined stainless-steel autoclave.

  • Add deionized water to the mixture and stir thoroughly to disperse the reactants.

  • If using a modulator, add formic acid to the solution and stir.

  • Seal the autoclave and heat it in an oven at a temperature between 100 °C and 150 °C for 48 to 96 hours.[3]

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the crude product with deionized water and dry in an oven at 70-90 °C.[3]

  • The product can be further activated by heating under hydrothermal conditions at 150 °C for 24 hours.[3]

Protocol 3: Synthesis of MOF-5

MOF-5 is a prototypical zinc-based MOF synthesized from terephthalic acid, known for its high porosity.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or Zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)

  • Triethylamine (TEA) (optional, as a base)

Procedure:

  • Prepare two separate solutions:

    • Solution A: Dissolve the zinc salt in DMF.

    • Solution B: Dissolve terephthalic acid in DMF. Triethylamine can be added to this solution to aid in deprotonation.

  • Heat one of the solutions (e.g., Solution B to 105-120 °C).

  • Slowly add the other solution (Solution A) dropwise to the heated solution with constant stirring.

  • Continue the reaction with stirring for several hours (e.g., 7-24 hours) to allow for crystal formation.

  • Collect the white precipitate by filtration.

  • Wash the product with fresh DMF and then with a more volatile solvent like chloroform (B151607) or ethanol.

  • Activate the MOF-5 by heating under vacuum to remove the solvent molecules from the pores.

Mandatory Visualizations

The following diagrams illustrate key conceptual workflows and relationships in the synthesis and application of dicarboxylic acid-based MOFs.

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_purification Purification & Activation cluster_characterization Characterization Metal Salt Metal Salt Dicarboxylic Acid Linker Dicarboxylic Acid Linker Solvent (e.g., DMF) Solvent (e.g., DMF) Mixing & Dissolution Mixing & Dissolution Solvothermal/Hydrothermal Reaction\n(Heating in Autoclave) Solvothermal/Hydrothermal Reaction (Heating in Autoclave) Mixing & Dissolution->Solvothermal/Hydrothermal Reaction\n(Heating in Autoclave) Transfer to Autoclave Filtration & Washing Filtration & Washing Solvothermal/Hydrothermal Reaction\n(Heating in Autoclave)->Filtration & Washing Cooling Solvent Exchange Solvent Exchange Filtration & Washing->Solvent Exchange Activation\n(Heating under Vacuum) Activation (Heating under Vacuum) Solvent Exchange->Activation\n(Heating under Vacuum) PXRD PXRD Activation\n(Heating under Vacuum)->PXRD TGA TGA Activation\n(Heating under Vacuum)->TGA FTIR FTIR Activation\n(Heating under Vacuum)->FTIR BET Analysis BET Analysis Activation\n(Heating under Vacuum)->BET Analysis

Caption: General workflow for the synthesis and characterization of a Metal-Organic Framework.

Linker_Property_Relationship cluster_linker Dicarboxylic Acid Linker Properties cluster_mof Resulting MOF Properties Linker_Length Linker Length Porosity Porosity (Surface Area, Pore Volume) Linker_Length->Porosity Rigidity Rigidity/Flexibility Stability Thermal & Chemical Stability Rigidity->Stability Functional_Groups Functional Groups (-NH2, -OH, etc.) Functionality Chemical Functionality Functional_Groups->Functionality Porosity->Functionality Stability->Porosity

Caption: Relationship between dicarboxylic acid linker characteristics and final MOF properties.

Drug_Delivery_Pathway MOF Porous Dicarboxylic Acid-Based MOF Drug_Loading Drug Loading (e.g., via diffusion) MOF->Drug_Loading Drug_Loaded_MOF Drug-Loaded MOF Drug_Loading->Drug_Loaded_MOF Drug_Release Controlled Drug Release Drug_Loaded_MOF->Drug_Release Stimuli Stimuli (pH, Temperature, etc.) Stimuli->Drug_Release Therapeutic_Action Therapeutic Action (e.g., at tumor site) Drug_Release->Therapeutic_Action

Caption: Conceptual pathway for drug delivery using dicarboxylic acid-based MOFs.

Applications in Drug Development

The inherent properties of dicarboxylic acid-based MOFs, such as high porosity, tunable pore sizes, and the potential for surface functionalization, make them excellent candidates for drug delivery systems.[2][7]

  • High Drug Loading Capacity: The large pore volumes of many dicarboxylic acid-based MOFs allow for the encapsulation of significant quantities of therapeutic agents.[15]

  • Controlled Release: Drug release can be controlled by the diffusion of the drug out of the MOF's pores. Furthermore, the framework itself can be designed to be responsive to specific stimuli, such as changes in pH.[13][14] For example, some MOFs are stable at physiological pH but decompose in the more acidic environment of tumor cells, leading to targeted drug release.

  • Biocompatibility: The choice of biocompatible metal ions (e.g., Zn²⁺, Fe³⁺) and organic linkers is crucial for in vivo applications. Many dicarboxylic acids are endogenous or have low toxicity, making them suitable for biomedical applications.

Conclusion

Dicarboxylic acids are a cornerstone in the design and synthesis of metal-organic frameworks, offering a powerful tool to tailor the properties of these materials for specific applications. The ability to systematically vary the linker's structure provides a rational approach to designing MOFs with desired porosity, stability, and functionality. For researchers, scientists, and drug development professionals, understanding the interplay between the dicarboxylic acid linker and the final MOF properties is key to unlocking the full potential of these versatile materials in areas ranging from clean energy to advanced therapeutics. The provided protocols and comparative data serve as a foundational guide for the synthesis and exploration of novel dicarboxylic acid-based MOFs.

References

Application Notes and Protocols for the Derivatization of Dicarboxylic Acids in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of dicarboxylic acids (DCAs) to enhance their analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These techniques are crucial for accurate quantification in complex biological matrices, which is essential in various fields including biomarker discovery, metabolic studies, and pharmaceutical development.[1][2][3]

Introduction to Dicarboxylic Acid Analysis

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. They play significant roles in numerous physiological and pathological processes.[3][4] However, their inherent properties—low volatility, high polarity, and poor ionization efficiency—present analytical challenges, particularly at the low concentrations often found in biological fluids.[1][3] Derivatization is a critical sample preparation step that chemically modifies DCAs to improve their analytical characteristics, leading to enhanced sensitivity, selectivity, and chromatographic performance.[1][3][5]

Core Derivatization Strategies

The primary goals of derivatizing dicarboxylic acids are to:

  • Increase Volatility: For GC-MS analysis, derivatization converts non-volatile DCAs into more volatile compounds suitable for gas-phase separation.[3]

  • Enhance Ionization Efficiency: For LC-MS analysis, derivatization can introduce moieties that improve ionization in the mass spectrometer source.[1][6]

  • Improve Chromatographic Separation: By reducing polarity, derivatization can lead to better peak shapes and resolution on chromatographic columns.[1]

The most common derivatization techniques for dicarboxylic acids are silylation and esterification for GC-MS, and charge-reversal or amidation reactions for LC-MS.

Derivatization Techniques for GC-MS Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For dicarboxylic acids, derivatization is a mandatory step to convert the polar carboxylic acid groups into less polar and more volatile derivatives.[3][7]

Silylation

Silylation is a widely used derivatization method where the acidic protons of the carboxylic acid groups are replaced by a trimethylsilyl (B98337) (TMS) group.[8] This process significantly reduces the polarity and increases the volatility of the dicarboxylic acids.

Featured Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

BSTFA is a popular silylation reagent, often used with a catalyst like trimethylchlorosilane (TMCS).[3][9]

Experimental Protocol: Silylation with BSTFA

This protocol is a general guideline and may require optimization for specific dicarboxylic acids and sample matrices.

1. Sample Preparation (from Biological Fluid) a. Protein Precipitation: To 100 µL of biofluid (e.g., plasma, urine), add 500 µL of ice-cold acetonitrile (B52724) (-20°C). Vortex vigorously. Centrifuge at 14,000 rpm for 15 minutes at 4°C.[3] b. Extraction: Transfer the supernatant to a clean tube. Acidify the supernatant with 3% phosphoric acid. Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297), vortexing, and centrifuging to separate the phases.[3] c. Drying: Carefully transfer the organic layer to a new vial and evaporate to complete dryness under a gentle stream of nitrogen.[3]

2. Derivatization Procedure a. To the dried extract, add 50-100 µL of BSTFA (with 1% TMCS).[3] b. Add 50 µL of a suitable solvent like pyridine (B92270) or dimethylformamide (DMF).[7][10] DMF has been noted as a good medium for this reaction.[10][11] c. Seal the vial tightly and heat at 60-100°C for 30-60 minutes.[3] d. Cool the vial to room temperature before injection into the GC-MS system.

3. GC-MS Parameters (Typical)

  • Column: Non-polar stationary phase, such as 5% phenylmethylpolysiloxane (e.g., DB-5ms).[3][12]
  • Injector Temperature: 250°C[3]
  • Carrier Gas: Helium at a constant flow rate.[3]
  • Ionization Mode: Electron Ionization (EI)[3]

Esterification

Esterification converts carboxylic acids into their corresponding esters, which are more volatile. This is commonly achieved by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst.

Featured Reagent: Boron Trifluoride-Methanol (BF3-Methanol)

BF3-Methanol is a common reagent for producing methyl esters of carboxylic acids.[9]

Experimental Protocol: Esterification with BF3-Methanol

1. Sample Preparation a. Follow the same sample preparation steps (protein precipitation, extraction, and drying) as described for silylation.

2. Derivatization Procedure a. To the dried extract, add 100 µL of 14% BF3-Methanol solution. b. Seal the vial and heat at 60-100°C for 30-60 minutes. c. After cooling, the reaction may need to be quenched and the esters extracted into an organic solvent.

Derivatization Techniques for LC-MS/MS Analysis

LC-MS/MS is highly sensitive and specific, making it a preferred method for analyzing metabolites in complex matrices.[2] For dicarboxylic acids, derivatization can overcome issues of poor retention on reverse-phase columns and low ionization efficiency.[1][6]

Charge-Reversal Derivatization

This strategy involves derivatizing the negatively charged carboxyl groups to introduce a permanently positively charged moiety. This "charge reversal" significantly enhances detection sensitivity in positive ion electrospray ionization (ESI) mode.[1]

Featured Reagent: 2-dimethylamino)phenacyl bromide (DmPABr)

DmPABr reacts with carboxylic acid groups to reverse their polarity from negative to positive, which enhances detection in Multiple Reaction Monitoring (MRM) mode.[1] This method has been reported to be over 1000-fold more sensitive than previous GC-MS methods.[1]

Experimental Protocol: Charge-Reversal Derivatization with DmPABr

1. Sample Preparation (from Biological Fluid) a. Protein Precipitation: To the biofluid sample, add 5 volumes of ice-cold acetonitrile (-20°C). Vortex and then centrifuge at 14,000 rpm for 15 minutes at 4°C.[1] b. Extraction: The supernatant containing the dicarboxylic acids is collected. Acidified ethyl acetate can be used for efficient extraction.[1] The extract is then dried down.

2. Derivatization Procedure a. The dried DCA-enriched extract is reconstituted. b. DmPABr is added, along with a base catalyst such as N,N-Diisopropylethylamine (DIPEA).[1] c. The reaction is carried out in a water bath.[1] d. The reaction is quenched by the addition of formic acid.[1]

3. LC-MS/MS Parameters (Typical)

  • Ionization Mode: Positive Ion Electrospray Ionization (ESI)[1]
  • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

Amidation/Amine-based Derivatization

This approach involves coupling the carboxylic acid groups with an amine-containing reagent, often facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[6][13]

Featured Reagent: 3-Nitrophenylhydrazine (3-NPH)

3-NPH is used in combination with EDC for the derivatization of carboxylic acids. This method has shown high derivatization efficiencies, close to 100%.[13][14]

Experimental Protocol: Derivatization with 3-NPH and EDC

1. Sample Preparation a. Follow the appropriate sample preparation steps to extract the dicarboxylic acids from the matrix.

2. Derivatization Procedure a. To the extracted sample, add a solution of 3-NPH and EDC. b. The reaction is typically carried out at a controlled temperature for a specific duration. c. After the reaction, the sample is ready for LC-MS/MS analysis.

Quantitative Data Summary

The choice of derivatization technique can significantly impact the sensitivity and reproducibility of the analysis.[3] The following table summarizes performance characteristics of various derivatization methods for dicarboxylic acid analysis.

Derivatization MethodAnalytical PlatformTypical LOD/LOQReproducibility (RSD%)Key AdvantagesReference(s)
Silylation (BSTFA) GC-MSLOD: ≤ 2 ng/m³≤ 10%Good for a wide range of DCAs, high reproducibility.[9]
Esterification (BF3/Alcohol) GC-MSLOD: ≤ 4 ng/m³≤ 15%Suitable for many DCAs.[9]
Charge-Reversal (DmPABr) LC-MS/MSfg levels (>1000x more sensitive than GC-MS)Not specifiedExcellent sensitivity in positive ESI mode.[1]
Amidation (3-NPH) LC-MS/MSNot specifiedNot specifiedHigh derivatization efficiency (~100%).[13][14]
Butanolic HCl LC-MS/MSLOD: 0.05 µmol/L, LOQ: 0.1 µmol/L (for MMA)≤ 7.5%High-throughput capability.[15]

Note: LOD/LOQ values are highly dependent on the specific analyte, matrix, and instrumentation and should be considered as representative examples.

Diagrams

Experimental Workflow for Dicarboxylic Acid Analysis

DCA Analysis Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Protein_Precipitation->Extraction Drying Evaporation to Dryness (Nitrogen Stream) Extraction->Drying Add_Reagent Add Derivatization Reagent (e.g., BSTFA, DmPABr) Drying->Add_Reagent Heating Heating / Incubation Add_Reagent->Heating Quenching Quenching (if needed) Heating->Quenching GC_MS GC-MS Quenching->GC_MS LC_MS LC-MS/MS Quenching->LC_MS

Caption: General experimental workflow for the analysis of dicarboxylic acids.

Logical Relationship of Derivatization Choices

Derivatization Logic DCA Dicarboxylic Acid (Polar, Non-volatile) Goal Analytical Goal DCA->Goal GCMS GC-MS Analysis Goal->GCMS LCMS LC-MS/MS Analysis Goal->LCMS Silylation Silylation (e.g., BSTFA) GCMS->Silylation Increase Volatility Esterification Esterification (e.g., BF3-MeOH) GCMS->Esterification Increase Volatility ChargeReversal Charge-Reversal (e.g., DmPABr) LCMS->ChargeReversal Enhance Ionization Amidation Amidation (e.g., 3-NPH) LCMS->Amidation Improve Retention & Enhance Ionization

Caption: Decision tree for selecting a derivatization technique.

References

Application Notes and Protocols: The Use of Dicarboxylic Acids in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic acids, organic compounds containing two carboxylic acid functional groups (-COOH), are emerging as versatile building blocks in the design and development of advanced drug delivery systems. Their inherent biocompatibility, biodegradability, and the reactivity of their carboxyl groups make them ideal candidates for a wide range of applications, from forming the backbone of biodegradable polymers to acting as linkers for targeted drug delivery. This document provides detailed application notes and experimental protocols for the utilization of various dicarboxylic acids in drug delivery, including succinic acid, fumaric acid, glutaric acid, adipic acid, and malonic acid.

Dicarboxylic Acids as Building Blocks for Polymeric Drug Carriers

Dicarboxylic acids are key monomers in the synthesis of polyesters and polyamides, which can be formulated into nanoparticles, microparticles, and hydrogels for controlled drug release. The choice of dicarboxylic acid influences the physicochemical properties of the resulting polymer, such as its degradation rate, drug loading capacity, and release kinetics.

Application: Polyester-based Nanoparticles for Controlled Release

Biodegradable polyesters synthesized from dicarboxylic acids and diols can encapsulate therapeutic agents, protecting them from premature degradation and enabling sustained release.[1]

Quantitative Data:

Dicarboxylic AcidDiolPolymerParticle Size (nm)Encapsulation Efficiency (%)Drug Release ProfileReference
Succinic Acid1,4-ButanediolPoly(butylene succinate)150-300~75% (for hydrophobic drugs)Sustained release over 72 hours[1]
Adipic Acid1,6-HexanediolPoly(hexamethylene adipate)200-400~65% (for lipophilic drugs)Biphasic release (initial burst followed by sustained release)[2]
Fumaric AcidIsosorbidePoly(isosorbide fumarate)100-250~80% (for anticancer drugs)pH-sensitive release (faster at acidic pH)[3]
Experimental Protocol: Synthesis of Polyester (B1180765) Nanoparticles by Emulsion Solvent Evaporation

This protocol describes the synthesis of polyester nanoparticles using a dicarboxylic acid and a diol via melt polycondensation, followed by nanoparticle formulation.

Materials:

  • Dicarboxylic acid (e.g., succinic acid)

  • Diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., titanium tetrabutoxide)

  • Drug to be encapsulated

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Procedure:

  • Polymer Synthesis (Melt Polycondensation): a. In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, add equimolar amounts of the dicarboxylic acid and diol. b. Add the catalyst (e.g., 0.1% w/w of the total monomer weight). c. Heat the mixture to 180-200°C under a nitrogen atmosphere with constant stirring. d. After 4-6 hours of esterification (as water is collected), apply a vacuum to remove the byproducts and drive the polymerization for another 6-8 hours. e. Cool the reaction mixture to room temperature to obtain the polyester.

  • Nanoparticle Formulation: a. Dissolve a specific amount of the synthesized polyester and the drug in DCM. b. Prepare an aqueous solution of PVA (e.g., 1% w/v). c. Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion. d. Stir the emulsion at room temperature for several hours to allow the DCM to evaporate. e. Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize for storage.

Experimental Workflow:

G cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation Monomers Dicarboxylic Acid + Diol Reaction Melt Polycondensation (180-200°C, N2) Monomers->Reaction Catalyst Catalyst Catalyst->Reaction Vacuum Vacuum Polymerization Reaction->Vacuum Polyester Polyester Product Vacuum->Polyester Dissolve Dissolve Polyester + Drug in DCM Polyester->Dissolve Emulsify Homogenize in PVA solution Dissolve->Emulsify Evaporate Solvent Evaporation Emulsify->Evaporate Collect Centrifuge and Lyophilize Evaporate->Collect Nanoparticles Drug-loaded Nanoparticles Collect->Nanoparticles

Polyester nanoparticle synthesis workflow.

Dicarboxylic Acids as Crosslinkers in Hydrogel Drug Delivery Systems

Dicarboxylic acids can be used to crosslink hydrophilic polymers like chitosan (B1678972) and poly(vinyl alcohol) to form hydrogels. These hydrogels can swell in aqueous environments and release entrapped drugs in a controlled manner. The pH-responsive nature of the carboxylic acid groups can be exploited for targeted drug release.[4][5]

Application: pH-Responsive Hydrogels for Oral Drug Delivery

Hydrogels crosslinked with dicarboxylic acids can protect drugs from the acidic environment of the stomach and release them in the more neutral pH of the intestine.[4]

Quantitative Data:

PolymerDicarboxylic Acid CrosslinkerDrugSwelling Ratio (pH 7.4 / pH 1.2)Drug Release at pH 7.4 (24h)Reference
ChitosanGlutaric AcidZidovudine (B1683550)~8~75%[6]
N-succinyl chitosan/Poly (acrylamide-co-acrylic acid)Glutaraldehyde (B144438)5-Fluorouracil (B62378)~12~86%[5][7]
Poly(vinyl alcohol)Maleic AcidNifedipine~5~90%[8]
Experimental Protocol: Preparation of Glutaric Acid-Crosslinked Chitosan Microspheres

This protocol details the preparation of zidovudine-loaded chitosan microspheres crosslinked with glutaraldehyde, a dialdehyde (B1249045) that acts similarly to a dicarboxylic acid in crosslinking amine groups.[6]

Materials:

  • Chitosan (low molecular weight)

  • Zidovudine

  • Acetic acid

  • Light liquid paraffin (B1166041)

  • Span 80

  • Glutaraldehyde solution (25% v/v)

  • Petroleum ether

  • Deionized water

Procedure:

  • Dissolve chitosan in a 2% (v/v) acetic acid solution to a final concentration of 2% (w/v).

  • Disperse the drug (zidovudine) in the chitosan solution.

  • In a separate beaker, prepare a dispersion medium of light liquid paraffin containing 1.5% (v/v) Span 80.

  • Add the drug-polymer dispersion to the paraffin oil mixture and stir at 1500 rpm to form a water-in-oil emulsion.

  • After 30 minutes of emulsification, add a specific volume of glutaraldehyde solution dropwise to the emulsion and continue stirring for 3 hours to allow for crosslinking.

  • Collect the formed microspheres by filtration.

  • Wash the microspheres with petroleum ether to remove the paraffin oil, followed by deionized water to remove unreacted glutaraldehyde.

  • Dry the microspheres at room temperature.

Dicarboxylic Acids as Linkers in Prodrugs and Targeted Delivery

The two carboxyl groups of dicarboxylic acids make them excellent linkers to conjugate drugs to polymers, targeting moieties, or to create prodrugs. These linkages can be designed to be stable in circulation but cleavable at the target site, for example, in the acidic tumor microenvironment.[8][9]

Application: pH-Sensitive Drug Conjugates

Dicarboxylic acids can be used to create pH-sensitive linkers, such as hydrazones, for conjugating drugs like doxorubicin (B1662922) to a polymer backbone. The drug is released preferentially in the acidic environment of endosomes and lysosomes of cancer cells.[10][11]

Quantitative Data:

| Polymer Backbone | Dicarboxylic Acid Linker | Drug | Drug Loading (%) | Release at pH 5.0 (24h) | Release at pH 7.4 (24h) | Reference | |---|---|---|---|---|---| | Poly(β-L-malic acid) | Hydrazone (via malic acid derivative) | Doxorubicin | ~15 | >80% | <10% |[10][11] | | Polyvinyl alcohol | Maleic acid | Olanzapine | ~20 | Not specified (focus on amorphous stability) | Not specified |[9] |

Experimental Protocol: Synthesis of a Doxorubicin-Polymer Conjugate via a Hydrazone Linker

This protocol outlines the general steps for conjugating doxorubicin (DOX) to a polymer containing a dicarboxylic acid-derived hydrazide group.

Materials:

Procedure:

  • Polymer Hydrazide Synthesis: a. Dissolve the carboxyl-containing polymer in DMF. b. Add an excess of hydrazine hydrate and stir at room temperature for 24 hours. c. Precipitate the polymer hydrazide in a non-solvent like diethyl ether. d. Wash and dry the product.

  • Drug Conjugation: a. Dissolve the polymer hydrazide and doxorubicin hydrochloride in DMF. b. Add a coupling agent (e.g., DCC/NHS) to activate the carboxyl groups for amide bond formation with the hydrazide, or directly form the hydrazone with the ketone group of DOX under acidic catalysis. c. Stir the reaction mixture in the dark at room temperature for 48 hours. d. Remove the solvent under reduced pressure. e. Purify the conjugate by dialysis against a suitable buffer (e.g., pH 7.4 PBS) to remove unreacted drug and byproducts. f. Lyophilize the purified conjugate.

Dicarboxylic Acids in Stimuli-Responsive Drug Delivery

Signaling Pathway: Succinate (B1194679) and GPR91 in Angiogenesis

Succinate, a key intermediate in the Krebs cycle, can also act as an extracellular signaling molecule by activating the G protein-coupled receptor 91 (GPR91), also known as SUCNR1.[12] This signaling pathway has been implicated in various physiological and pathological processes, including angiogenesis, which is crucial for tumor growth and tissue repair. Targeting this pathway presents a novel strategy for drug delivery. For instance, nanoparticles loaded with pro-angiogenic drugs could be targeted to tissues where succinate levels are high, or succinate itself could be delivered to promote therapeutic angiogenesis.[13][14]

G cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Endothelial Cell) Succinate Succinate GPR91 GPR91 (SUCNR1) Succinate->GPR91 binds Gq Gq protein GPR91->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 MAPK MAPK Pathway (ERK1/2) Ca2->MAPK PKC Protein Kinase C (PKC) DAG->PKC PKC->MAPK Angiogenesis Angiogenesis (Cell proliferation, migration) MAPK->Angiogenesis

Succinate-GPR91 signaling pathway.

Dicarboxylic Acids as Excipients in Formulations

Dicarboxylic acids like succinic acid are widely used as excipients in pharmaceutical formulations.[15][16] They can function as pH modifiers, buffering agents, and stabilizers, and can also improve the solubility and bioavailability of drugs by forming salts.[15]

Application: Succinic Acid as a Buffering Agent

Succinic acid is an effective buffering agent for maintaining the pH of formulations, which is critical for the stability of many protein and small molecule drugs.[16]

Quantitative Data:

DrugDicarboxylic Acid ExcipientFormulation TypeFunctionImprovementReference
FenoldopamSuccinic AcidDissolution mediapH-adjusterEnables simultaneous quantification with drug[17]
GriseofulvinSuccinic AcidSolid dispersionSolubility enhancerIncreased dissolution rate[18]
Various BiologicsSuccinic AcidInjectableBuffering agentEnhanced protein stability[16]
Experimental Protocol: Characterization of Dicarboxylic Acid-Based Formulations

Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the melting point, crystallinity, and potential drug-polymer interactions.

  • Procedure:

    • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability and composition of the formulation.

  • Procedure:

    • Place 5-10 mg of the sample in a TGA pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere.

    • Record the weight loss as a function of temperature.

X-ray Diffraction (XRD):

  • Purpose: To analyze the physical state (crystalline or amorphous) of the drug within the delivery system.

  • Procedure:

    • Place the powdered sample on the sample holder.

    • Scan the sample over a range of 2θ angles (e.g., 5° to 50°) using a monochromatic X-ray source.

    • Analyze the resulting diffraction pattern for characteristic peaks of the crystalline drug.

Characterization Workflow:

G cluster_char Physicochemical Characterization cluster_prop Properties Analyzed Formulation Dicarboxylic Acid-based Drug Formulation DSC DSC Formulation->DSC TGA TGA Formulation->TGA XRD XRD Formulation->XRD FTIR FTIR Formulation->FTIR Thermal Thermal Properties (Melting, Stability) DSC->Thermal TGA->Thermal Physical Physical State (Crystalline/Amorphous) XRD->Physical Interaction Drug-Excipient Interactions FTIR->Interaction

Characterization of formulations.

Conclusion

Dicarboxylic acids offer a versatile and powerful platform for the development of innovative drug delivery systems. Their chemical functionality allows for the creation of a wide array of carriers with tunable properties to meet specific therapeutic needs. The protocols and data presented in these application notes provide a foundation for researchers to explore and expand the use of dicarboxylic acids in advancing pharmaceutical sciences.

References

High-Throughput Screening of Dicarboxylic Acid Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and optimization of catalysts for dicarboxylic acid transformations are pivotal in various fields, including polymer synthesis, pharmaceuticals, and the production of fine chemicals. High-throughput screening (HTS) offers a powerful platform to accelerate this process by enabling the rapid and parallel evaluation of large numbers of potential catalysts. This document provides detailed application notes and protocols for the high-throughput screening of catalysts involved in dicarboxylic acid conversions, with a focus on colorimetric and fluorescence-based assays.

Core Concepts in High-Throughput Catalyst Screening

High-throughput screening of catalysts involves the miniaturization and automation of chemical reactions and their subsequent analysis.[1] Key analytical techniques employed in HTS for catalysis include UV/Vis spectroscopy, fluorescence-based assays, and mass spectrometry.[2] The goal is to rapidly identify "hits" from a large library of diverse catalyst candidates that exhibit the desired activity and selectivity for a specific transformation of a dicarboxylic acid substrate.

A typical HTS workflow for catalyst discovery can be broken down into several key stages:

  • Library Design and Preparation: A diverse library of potential catalysts is synthesized or procured.

  • Assay Development: A robust and sensitive assay is developed to measure the catalytic activity. This is a critical step that must be tailored to the specific reaction being studied.

  • High-Throughput Screening: The catalyst library is screened in a miniaturized format (e.g., 96- or 384-well plates) using automated liquid handling systems.

  • Data Analysis: Large datasets are analyzed to identify active catalysts and determine structure-activity relationships.[3][4]

  • Hit Confirmation and Validation: The most promising candidates from the primary screen are re-tested and further characterized to confirm their activity and elucidate their catalytic properties.

Data Presentation

Quantitative data from high-throughput screening campaigns are essential for comparing the performance of different catalysts. Key parameters often include reaction yield, conversion rate, and enantiomeric excess (for asymmetric catalysis). The following tables provide a template for summarizing such data.

Table 1: Catalyst Performance in Dicarboxylic Acid Esterification

Catalyst IDLigandMetal PrecursorSubstrate Conversion (%)Diester Yield (%)Monoester Yield (%)Z' Factor
Cat-001Ligand APd(OAc)₂8570150.85
Cat-002Ligand BPd(OAc)₂928840.91
Cat-003Ligand CRuCl₃6045150.78
.....................

Table 2: Kinetic Parameters from Fluorescence-Based Hydrolysis Assay

Catalyst IDSubstrate Concentration (µM)Initial Rate (RFU/min)Kcat (s⁻¹)Km (µM)
Cat-0011015001.225
Cat-0021025002.018
Cat-003108000.635
...............

Experimental Protocols

Protocol 1: High-Throughput Colorimetric Assay for Dicarboxylic Acid Esterification

This protocol describes a colorimetric assay to screen catalysts for the esterification of a dicarboxylic acid. The assay is based on the change in pH resulting from the consumption of the acidic substrate. A pH indicator is used to monitor the reaction progress.

Materials:

  • 96-well microplates

  • Automated liquid handler

  • Microplate reader with absorbance detection capabilities

  • Dicarboxylic acid substrate (e.g., succinic acid)

  • Alcohol (e.g., methanol)

  • Catalyst library (dissolved in a suitable solvent)

  • pH indicator solution (e.g., Bromothymol Blue in a weakly buffered solution)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • Preparation of Reagent Plates:

    • Prepare a stock solution of the dicarboxylic acid in the anhydrous solvent.

    • Prepare a stock solution of the alcohol in the anhydrous solvent.

    • Prepare a plate containing the catalyst library, with each well containing a different catalyst at a known concentration.

  • Reaction Setup:

    • Using an automated liquid handler, dispense the dicarboxylic acid solution to all wells of a new 96-well plate.

    • Dispense the catalyst solutions from the library plate to the corresponding wells of the reaction plate.

    • Initiate the reaction by dispensing the alcohol solution to all wells.

    • Seal the plate and incubate at the desired reaction temperature with shaking.

  • Assay and Detection:

    • After the desired reaction time, take an aliquot from each well of the reaction plate and transfer it to a new 96-well plate containing the pH indicator solution.

    • Allow the color to develop for a specified time.

    • Measure the absorbance of each well at the wavelength of maximum absorbance for the acidic form of the pH indicator (e.g., 620 nm for Bromothymol Blue).

  • Data Analysis:

    • A decrease in absorbance indicates consumption of the dicarboxylic acid and therefore a successful esterification reaction.

    • Calculate the percent conversion for each catalyst by comparing the absorbance to control wells (no catalyst and no substrate).

    • Identify "hit" catalysts as those showing a significant decrease in absorbance compared to the negative controls.

Protocol 2: High-Throughput Fluorescence-Based Assay for Dicarboxylic Acid Ester Hydrolysis

This protocol outlines a fluorescence-based assay for screening catalysts that promote the hydrolysis of dicarboxylic acid esters. The assay utilizes a fluorogenic substrate that releases a highly fluorescent molecule upon hydrolysis.

Materials:

  • 96-well black microplates (for fluorescence measurements)

  • Automated liquid handler

  • Fluorescence microplate reader

  • Fluorogenic dicarboxylic acid ester substrate (e.g., a custom-synthesized ester of a dicarboxylic acid with a fluorescent leaving group like 4-methylumbelliferone)

  • Catalyst library (dissolved in a suitable solvent)

  • Aqueous buffer solution at the desired pH

Procedure:

  • Preparation of Reagent Plates:

    • Prepare a stock solution of the fluorogenic substrate in a water-miscible organic solvent (e.g., DMSO).

    • Prepare a plate containing the catalyst library.

  • Reaction Setup:

    • To the wells of a 96-well black microplate, dispense the aqueous buffer solution.

    • Dispense the catalyst solutions from the library plate to the corresponding wells.

    • Initiate the reaction by dispensing a small volume of the fluorogenic substrate stock solution to all wells.

  • Assay and Detection:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the released fluorophore (e.g., Ex/Em = 365/445 nm for 4-methylumbelliferone).

    • Monitor the increase in fluorescence intensity over time in a kinetic mode.

  • Data Analysis:

    • The rate of increase in fluorescence is directly proportional to the rate of the hydrolysis reaction.

    • Calculate the initial reaction rate for each catalyst from the linear portion of the kinetic curve.

    • Identify "hit" catalysts as those exhibiting the highest reaction rates.

Visualizations

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis cluster_validation Validation Catalyst_Library Catalyst Library (in solution) Dispensing Automated Dispensing (96-well plate) Catalyst_Library->Dispensing Substrate_Stock Dicarboxylic Acid Substrate Stock Substrate_Stock->Dispensing Incubation Reaction Incubation Dispensing->Incubation Assay_Addition Addition of Detection Reagent Incubation->Assay_Addition Detection Signal Detection (e.g., Absorbance) Assay_Addition->Detection Data_Processing Raw Data Processing Detection->Data_Processing Hit_Identification Hit Identification Data_Processing->Hit_Identification SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis Hit_Confirmation Hit Confirmation & Re-screening Hit_Identification->Hit_Confirmation Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Hit_Confirmation->Lead_Optimization

Caption: General workflow for high-throughput screening of dicarboxylic acid catalysts.

Colorimetric_Assay_Pathway cluster_reaction Catalytic Reaction cluster_detection Detection Principle Dicarboxylic_Acid Dicarboxylic Acid (Substrate) Ester Ester Product Dicarboxylic_Acid->Ester Esterification Proton H+ Dicarboxylic_Acid->Proton releases Alcohol Alcohol (Co-substrate) Alcohol->Ester Catalyst Catalyst Catalyst->Ester pH_Indicator_Base pH Indicator (Basic Form, Colorless) Ester->pH_Indicator_Base less H+ produced pH_Indicator_Acid pH Indicator (Acidic Form, Colored) pH_Indicator_Base->pH_Indicator_Acid equilibrium shift Proton->pH_Indicator_Base protonates

Caption: Logical diagram of the pH-based colorimetric assay for esterification.

Fluorescence_Assay_Pathway cluster_reaction Catalytic Reaction cluster_detection Detection Principle Fluorogenic_Ester Fluorogenic Dicarboxylate Ester (Non-fluorescent) Dicarboxylic_Acid Dicarboxylic Acid Fluorogenic_Ester->Dicarboxylic_Acid Hydrolysis Fluorophore Released Fluorophore (Fluorescent) Fluorogenic_Ester->Fluorophore Water Water Water->Dicarboxylic_Acid Water->Fluorophore Catalyst Catalyst Catalyst->Dicarboxylic_Acid Catalyst->Fluorophore Emission Fluorescent Emission Fluorophore->Emission Excitation Excitation Light Excitation->Fluorophore

References

Application Notes and Protocols for the Extraction of Dicarboxylic Acids from Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic acids are a class of organic compounds containing two carboxylic acid functional groups. They are pivotal in various industrial and biological processes, serving as building blocks for polymers, ingredients in food and pharmaceuticals, and key metabolites in cellular pathways. The efficient extraction and quantification of dicarboxylic acids from aqueous solutions are crucial for quality control, process optimization, and biomedical research.

This document provides detailed application notes and protocols for the primary methods used to extract dicarboxylic acids from aqueous solutions: Liquid-Liquid Extraction (LLE), Reactive Extraction (RE), Solid-Phase Extraction (SPE), and Salting-Out Extraction.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method depends on the specific dicarboxylic acid, the complexity of the sample matrix, and the desired purity and recovery. The following tables summarize quantitative data for different extraction techniques, providing a comparative overview of their efficiencies.

Table 1: Reactive Extraction Efficiency for Succinic Acid

ExtractantDiluentDistribution Coefficient (KD)Extraction Efficiency (%)Reference
Tri-n-octylamine (TOA)Benzyl (B1604629) alcoholup to 17899.44[1]
Tri-n-octylamine (TOA)2-octanol22.2995.70[1]
Tri-n-octylamine (TOA)1-decanol21.9895.64[1]
Aliquat 336Benzyl alcohol-47.15[1]
Aliquat 3362-octanol-40.28[1]
Aliquat 3361-decanol-33.23[1]
Phosphonium-based ILs-20.989[1]

Table 2: Reactive Extraction of Glutaric Acid with Trioctylamine (TOA)

DiluentDistribution Coefficient (KD)
Kerosene (B1165875)7.88
Toluene-
n-hexane-
Isoamyl alcohol-
Octan-1-ol-
Nonan-1-ol-
Decan-1-ol-
Methyl ethyl ketone (MEK)-
Diisobutyl ketone (DIBK)-
Hexan-2-one-

Note: Specific KD values for all diluents were not provided in the source material, but kerosene was highlighted as the most effective.[2]

Table 3: Solid-Phase Extraction (SPE) Recovery Rates

Dicarboxylic AcidSPE SorbentMatrixAverage Recovery (%)
Representative DCAsWeak Anion Exchange (WAX)SerumVaries

Note: Specific recovery rates for individual dicarboxylic acids were not detailed in the provided search result, but the document indicates that recovery can vary based on the specific acid and optimization of the protocol.[3]

Table 4: Salting-Out Extraction of Lactic and Acetic Acid

AcidSaltExtractantPartition CoefficientRecovery (%)
Lactic AcidDipotassium (B57713) hydrogen phosphateEthanol7.098.7
Acetic AcidDipotassium hydrogen phosphateMethanol (B129727)30.698.6

Experimental Protocols

Reactive Liquid-Liquid Extraction (RE)

Principle: Reactive extraction involves the use of an extractant in an organic solvent that chemically reacts with the dicarboxylic acid in the aqueous phase to form a complex. This complex has a higher solubility in the organic phase, thus facilitating the transfer of the acid from the aqueous to the organic layer. The efficiency of reactive extraction is influenced by the choice of extractant, diluent, pH of the aqueous phase, and temperature.[4][5]

Protocol for the Extraction of Succinic Acid using Trioctylamine (TOA):

  • Preparation of the Organic Phase:

    • Prepare a solution of tri-n-octylamine (TOA) in a suitable diluent (e.g., 1-octanol, kerosene, or benzyl alcohol). The concentration of TOA can be varied (e.g., 0.1 to 1.0 M) to optimize extraction efficiency.

  • pH Adjustment of the Aqueous Phase:

    • Prepare an aqueous solution of succinic acid at a known concentration.

    • Adjust the pH of the aqueous solution to be below the first pKa of succinic acid (pKa1 ≈ 4.2) using a mineral acid (e.g., HCl or H₂SO₄). This ensures that the succinic acid is in its undissociated form, which is more readily extracted.

  • Extraction:

    • In a separatory funnel, combine the aqueous succinic acid solution and the prepared organic phase at a defined volume ratio (e.g., 1:1).

    • Shake the funnel vigorously for a sufficient time (e.g., 30-60 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

  • Phase Separation:

    • Carefully drain the lower aqueous phase.

    • Collect the upper organic phase, which now contains the succinic acid-TOA complex.

  • Back-Extraction (Stripping):

    • To recover the succinic acid from the organic phase, a back-extraction step is performed.

    • Contact the loaded organic phase with an aqueous solution of a base (e.g., NaOH or Na₂CO₃) or by a temperature swing. This will break the acid-extractant complex and transfer the succinate (B1194679) salt into the new aqueous phase.[4]

  • Analysis:

    • Determine the concentration of succinic acid in the initial aqueous phase, the raffinate (aqueous phase after extraction), and the back-extracted aqueous phase using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]

Solid-Phase Extraction (SPE)

Principle: Solid-phase extraction is a technique that separates components of a mixture based on their physical and chemical properties as they pass through a solid adsorbent. For dicarboxylic acids, which are typically polar and can be ionized, anion exchange SPE is a common and effective method.[3]

Protocol for the Extraction of Dicarboxylic Acids from an Aqueous Sample using a Weak Anion Exchange (WAX) Cartridge:

  • Cartridge Conditioning:

    • Place a weak anion exchange (WAX) SPE cartridge on a vacuum manifold.

    • Pass 1 mL of methanol through the cartridge to wet the sorbent.

    • Pass 1 mL of deionized water through the cartridge to equilibrate the sorbent to an aqueous environment.[3]

  • Sample Loading:

    • Adjust the pH of the aqueous sample containing the dicarboxylic acid to ensure the acid is in its ionized (anionic) form (pH > pKa2).

    • Load the pH-adjusted sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, controlled rate (e.g., 1-2 drops per second). The ionized dicarboxylic acids will be retained on the positively charged sorbent.[3]

  • Washing:

    • Wash the cartridge with 1 mL of a weak acid solution (e.g., 2% formic acid in water) to remove polar, non-ionic interferences.[3]

    • Wash the cartridge with 1 mL of a non-polar solvent (e.g., methanol) to remove non-polar interferences.[3]

  • Elution:

    • Place a clean collection tube inside the vacuum manifold.

    • Elute the dicarboxylic acids from the sorbent by passing 1 mL of a basic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) through the cartridge. The basic solution neutralizes the dicarboxylic acids, disrupting their ionic interaction with the sorbent and allowing them to be eluted.[3]

  • Sample Post-processing and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent for the analytical method of choice (e.g., the initial mobile phase for LC-MS analysis).[3]

    • Analyze the reconstituted sample using HPLC or GC-MS to quantify the dicarboxylic acids.[6][7]

Salting-Out Extraction

Principle: Salting-out is a method used to decrease the solubility of a solute in an aqueous solution by the addition of a salt.[8][9] This reduction in solubility can enhance the partitioning of the solute into an organic phase during liquid-liquid extraction. The added salt ions hydrate, reducing the amount of "free" water available to dissolve the dicarboxylic acid, thereby "pushing" it into the organic phase.[10][11]

Protocol for Salting-Out Assisted Liquid-Liquid Extraction:

  • Aqueous Phase Preparation:

    • Dissolve the dicarboxylic acid in the aqueous sample.

    • Add a high concentration of a soluble inorganic salt (e.g., sodium chloride, ammonium sulfate, or dipotassium hydrogen phosphate) to the aqueous solution and stir until it is fully dissolved. The amount of salt added should be sufficient to significantly increase the ionic strength of the solution.[12]

  • Liquid-Liquid Extraction:

    • Transfer the salt-saturated aqueous solution to a separatory funnel.

    • Add an appropriate water-miscible or immiscible organic solvent (e.g., ethanol, methanol, or ethyl acetate).

    • Shake the funnel vigorously for several minutes to facilitate the transfer of the dicarboxylic acid into the organic phase.

    • Allow the two phases to separate. The addition of salt often aids in a cleaner phase separation.

  • Phase Collection:

    • Carefully separate and collect the organic phase, which now contains the enriched dicarboxylic acid.

  • Solvent Removal and Analysis:

    • Remove the organic solvent from the extract, for example, by rotary evaporation.

    • Dissolve the remaining dicarboxylic acid residue in a suitable solvent for analysis by HPLC or GC-MS.[6][7]

Mandatory Visualizations

experimental_workflow_re cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Extraction prep_aq Aqueous Phase (Dicarboxylic Acid Solution) mixing Mixing & Agitation (Separatory Funnel) prep_aq->mixing prep_org Organic Phase (Extractant + Diluent) prep_org->mixing separation Phase Separation mixing->separation raffinate Raffinate (Aqueous Phase) separation->raffinate loaded_org Loaded Organic Phase separation->loaded_org analysis Analysis (HPLC/GC-MS) raffinate->analysis back_extraction Back-Extraction (Stripping) loaded_org->back_extraction product Product (Dicarboxylic Acid Salt) back_extraction->product product->analysis

Caption: Workflow for Reactive Extraction of Dicarboxylic Acids.

experimental_workflow_spe start Start conditioning 1. Cartridge Conditioning (Methanol, Water) start->conditioning loading 2. Sample Loading (pH-adjusted sample) conditioning->loading washing 3. Washing (Weak Acid & Non-polar Solvent) loading->washing elution 4. Elution (Basic Solution) washing->elution post_processing 5. Post-processing (Evaporation & Reconstitution) elution->post_processing analysis 6. Analysis (HPLC/GC-MS) post_processing->analysis end End analysis->end

Caption: Workflow for Solid-Phase Extraction of Dicarboxylic Acids.

salting_out_principle cluster_before Before Salting-Out cluster_after After Salting-Out aq_phase_before Aqueous Phase (Water + Dicarboxylic Acid) aq_phase_after Aqueous Phase (Water + Salt + Dicarboxylic Acid) aq_phase_before->aq_phase_after + Salt org_phase_before Organic Phase org_phase_after Organic Phase (Enriched with Dicarboxylic Acid) aq_phase_after->org_phase_after Increased Partitioning

Caption: Principle of Salting-Out Extraction.

References

Application Notes and Protocols: The Role of Dicarboxylic Acids in Atmospheric Aerosol Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic acids (DCAs) are a significant component of atmospheric organic aerosols, playing a crucial role in climate and human health.[1][2] These water-soluble compounds influence the hygroscopic properties of aerosols, enabling them to act as cloud condensation nuclei (CCN) and ice nuclei (IN), thereby impacting cloud formation and the Earth's radiative balance.[1][2][3][4] Furthermore, as a major constituent of fine particulate matter (PM2.5), DCAs can penetrate deep into the respiratory system, posing potential health risks.[5][6] This document provides a comprehensive overview of the sources, formation pathways, and physicochemical properties of dicarboxylic acids in atmospheric aerosols, along with detailed experimental protocols for their analysis.

Sources and Formation of Dicarboxylic Acids in Aerosols

Dicarboxylic acids in the atmosphere originate from both primary and secondary sources. Primary emissions stem from sources like fossil fuel combustion and biomass burning.[2][7][8] However, the majority of atmospheric DCAs are formed through secondary processes, primarily the photooxidation of volatile organic compounds (VOCs) from both anthropogenic and biogenic sources.[5][6][9]

Key Precursors and Formation Pathways:

  • Anthropogenic VOCs: The oxidation of aromatic hydrocarbons such as toluene (B28343) and naphthalene (B1677914) is a significant source of C4 dicarboxylic acids, including succinic acid, maleic acid, fumaric acid, malic acid, and tartaric acid.[5]

  • Biogenic VOCs: Isoprene and α-pinene, emitted by vegetation, are precursors to malic acid and other DCAs.[5][10] Oxalic acid, the most abundant DCA, can be formed from the oxidation of isoprene.[5]

  • Aqueous-Phase Reactions: Chemical reactions within cloud and fog droplets are a major pathway for the formation of oxalic acid and other small DCAs from precursors like glyoxal (B1671930) and methylglyoxal.[3][5][7]

  • Photochemical Aging: Longer-chain dicarboxylic acids can be photochemically broken down into smaller, more stable DCAs like oxalic acid, which is considered an end-product of these oxidative processes.[7][11]

Physicochemical Properties and Atmospheric Significance

The presence of two carboxyl functional groups gives dicarboxylic acids unique properties that influence their atmospheric behavior:

  • Hygroscopicity: DCAs are highly water-soluble, which allows aerosol particles containing them to readily take up water vapor, influencing their size and ability to act as CCN.[3]

  • Low Volatility: Their low saturation vapor pressure causes them to partition into the particle phase rather than remaining in the gas phase.[5][6][11]

  • Stability: The formation of stable homodimer complexes through strong hydrogen bonds contributes to their persistence and role in the initial stages of aerosol formation.[1]

Quantitative Data on Dicarboxylic Acids in Atmospheric Aerosols

The concentrations of dicarboxylic acids in atmospheric aerosols vary significantly depending on the location, season, and influence of different sources. The following tables summarize typical concentration ranges observed in various environments.

Table 1: Concentrations of Major Dicarboxylic Acids in Urban and Rural Aerosols

Dicarboxylic AcidUrban (ng/m³)Rural (ng/m³)Reference
Oxalic Acid (C2)181 - 239Higher in summer[5][7]
Malonic Acid (C3)--[12]
Succinic Acid (C4)-Higher in summer[5]
Phthalic Acid (Ph)8.8 - 11.0-[7]

Concentrations can be significantly higher during photochemical smog events.

Table 2: Dicarboxylic Acid Concentrations from Biomass Burning Events

Dicarboxylic AcidConcentration (ng/m³)Reference
Total Dicarboxylic Acids2180 (average)[13]
Oxalic Acid (C2)Most abundant[13]
Succinic Acid (C4)Second most abundant[13]
Malonic Acid (C3)Third most abundant[13]

Biomass burning is a significant primary source of DCAs, with concentrations increasing by over 20 times during burning periods.[2]

Table 3: Ratios of Dicarboxylic Acids as Source and Aging Indicators

RatioIndicationValue RangeReference
C3/C4Photochemical aging0.4 - 1.7[14]
C4/C2Biomass burning signal~0.6 (BB) vs. ~0.3 (non-BB)[2]
Malic Acid/Succinic AcidPhotochemical agingPositively correlated with oxidant concentration[5]

Experimental Protocols

Accurate quantification of dicarboxylic acids in atmospheric aerosols requires robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique.

Protocol 1: Sample Collection and Preparation
  • Aerosol Sampling:

    • Collect PM2.5 or PM10 samples on pre-combusted quartz fiber filters using a high-volume air sampler.

    • The sampling duration will depend on the expected concentrations and the desired temporal resolution.

  • Sample Extraction:

    • Cut a portion of the filter into small pieces and place it in a vial.

    • Add a known volume of a suitable solvent mixture, such as dichloromethane (B109758) and methanol (B129727) (2:1, v/v).[3]

    • Extract the organic compounds from the filter using ultrasonication for approximately 15-20 minutes. Repeat this step three times with fresh solvent.[3]

    • Alternatively, hot water extraction followed by ultrasonication can be used.[11][15]

  • Concentration and Derivatization:

    • Combine the extracts and concentrate them to near dryness under a gentle stream of nitrogen.

    • For GC-MS analysis, the carboxylic acid functional groups must be derivatized to increase their volatility. A common method is esterification using 14% BF3/n-butanol followed by silylation of hydroxyl groups with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[14]

Protocol 2: GC-MS Analysis
  • Instrumentation:

    • Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature ramp is crucial for separating the various dicarboxylic acids. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C).

  • Mass Spectrometry:

    • Operate the mass spectrometer in electron ionization (EI) mode.

    • Acquire data in full scan mode to identify unknown compounds and in selected ion monitoring (SIM) mode for quantification of target dicarboxylic acids.

  • Quantification:

    • Prepare calibration standards of known concentrations of the target dicarboxylic acids.

    • Derivatize the standards using the same procedure as the samples.

    • Generate a calibration curve by plotting the peak area against the concentration for each compound.

    • Quantify the dicarboxylic acids in the samples by comparing their peak areas to the calibration curve.

Protocol 3: Capillary Electrophoresis for Dicarboxylic Acid Analysis

Capillary electrophoresis (CE) offers a rapid and efficient alternative for the separation and quantification of ionized dicarboxylic acids.[11][16]

  • Instrumentation:

    • A capillary electrophoresis system with an indirect UV detector.[15]

  • Electrolyte System:

    • A background electrolyte containing a chromophore for indirect detection, such as 2,6-pyridinedicarboxylic acid, and a surfactant like myristyl trimethylammonium bromide to enhance separation.[11][16]

  • Sample Preparation:

    • Extract samples as described in Protocol 1.

    • Due to the low concentrations in aerosols, a pre-concentration step using solid-phase extraction (SPE) is often necessary.[11][15]

  • Separation and Detection:

    • Inject the concentrated sample into the capillary.

    • Apply a separation voltage (e.g., -24 kV).[15]

    • The dicarboxylic acids will separate based on their electrophoretic mobility and can be detected indirectly by the displacement of the chromophore in the electrolyte.[15]

Visualizations

experimental_workflow cluster_sampling Aerosol Sampling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A High-Volume Air Sampler B Quartz Fiber Filter A->B PM2.5/PM10 Collection C Filter Extraction (Ultrasonication) B->C D Solvent Evaporation (N2 Stream) C->D G Capillary Electrophoresis C->G SPE Concentration E Derivatization (Esterification/Silylation) D->E F GC-MS Analysis E->F H Quantification F->H G->H I Data Interpretation H->I

Caption: Experimental workflow for dicarboxylic acid analysis.

formation_pathways cluster_sources Sources cluster_oxidation Atmospheric Oxidation cluster_products Products cluster_aerosol Aerosol Phase Anthro Anthropogenic VOCs (e.g., Toluene) Gas Gas-Phase Photochemical Oxidation (OH, O3) Anthro->Gas Bio Biogenic VOCs (e.g., Isoprene) Bio->Gas Primary Primary Emissions (Biomass Burning) Aerosol Secondary Organic Aerosol (SOA) Primary->Aerosol Direct Emission Intermediates Intermediate Products (Longer-chain DCAs, Glyoxal) Gas->Intermediates Final End Products (Oxalic Acid, Succinic Acid, etc.) Gas->Final Aqueous Aqueous-Phase Reactions (in clouds/fog) Aqueous->Final Intermediates->Aqueous Final->Aerosol Partitioning

Caption: Formation pathways of dicarboxylic acids in aerosols.

References

Synthetic Pathways for Long-Chain Dicarboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain dicarboxylic acids (LCDAs) are linear, aliphatic molecules with a carboxyl group at each end, typically containing 10 or more carbon atoms. These versatile bio-based chemicals are valuable building blocks for a wide range of industrial products, including high-performance polymers (such as polyamides and polyesters), lubricants, adhesives, and fragrances. Furthermore, their unique structures make them of interest in the pharmaceutical industry for drug delivery systems and as precursors for active pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for the primary synthetic pathways to produce LCDAs, focusing on microbial fermentation and chemo-enzymatic methods.

Microbial Synthesis of Long-Chain Dicarboxylic Acids

Microbial fermentation is a prominent and sustainable method for producing LCDAs from renewable feedstocks like n-alkanes and fatty acids. The key metabolic pathway exploited for this biotransformation is the ω-oxidation pathway, which is endogenous to certain yeast species, most notably Candida tropicalis. Additionally, metabolic engineering has enabled the development of recombinant Escherichia coli strains capable of efficient LCDA production.

The ω-Oxidation Pathway

The ω-oxidation pathway facilitates the terminal oxidation of the methyl group of a fatty acid or n-alkane to a carboxylic acid, thereby forming a dicarboxylic acid. This multi-step enzymatic process occurs in the endoplasmic reticulum and involves the following key enzymes:

  • Cytochrome P450 Monooxygenase (CYP450): Catalyzes the hydroxylation of the terminal methyl group to form a ω-hydroxy fatty acid.

  • Fatty Alcohol Oxidase/Dehydrogenase (FAO/FAD): Oxidizes the ω-hydroxy fatty acid to the corresponding ω-oxo fatty acid.

  • Fatty Aldehyde Dehydrogenase (FALD): Catalyzes the final oxidation of the ω-oxo fatty acid to the α,ω-dicarboxylic acid.

To enhance the accumulation of LCDAs, the competing β-oxidation pathway, which degrades fatty acids, is often genetically blocked in production strains.

Signaling Pathway: ω-Oxidation in Yeast

omega_oxidation cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome (Blocked) n_alkane n-Alkane / Fatty Acid omega_hydroxy ω-Hydroxy Fatty Acid n_alkane->omega_hydroxy CYP450 omega_oxo ω-Oxo Fatty Acid omega_hydroxy->omega_oxo FAO / FAD lcda Long-Chain Dicarboxylic Acid omega_oxo->lcda FALD lcda_perox Long-Chain Dicarboxylic Acid lcda->lcda_perox Transport beta_ox β-Oxidation lcda_perox->beta_ox

Caption: The ω-oxidation pathway for long-chain dicarboxylic acid synthesis.

Quantitative Data from Microbial Production

The following table summarizes representative quantitative data from various microbial production systems for LCDAs.

MicroorganismSubstrateProductTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Candida tropicalis (Engineered)Dodecane (B42187)Dodecanedioic acid (C12)166--[1]
Candida tropicalis (Engineered)TridecaneTridecanedioic acid (C13)172--[2]
Candida tropicalis (Engineered)TetradecaneTetradecanedioic acid (C14)138--[1]
Wickerhamiella sorbophila (Engineered)Methyl laurateDodecanedioic acid (C12)92.5-0.83[3][4]
Escherichia coli (Engineered)Myristic acid (C14)Tetradecanedioic acid (C14)0.410--[5][6][7][8]

Experimental Protocols: Microbial Synthesis

Protocol 1: Fed-Batch Fermentation of Candida tropicalis for LCDA Production

This protocol describes a general procedure for the production of LCDAs using a genetically engineered strain of Candida tropicalis with a blocked β-oxidation pathway.

1. Inoculum Preparation

1.1. Prepare YEPD medium containing 20 g/L glucose, 20 g/L peptone, and 10 g/L yeast extract.[9] 1.2. Inoculate a single colony of the Candida tropicalis production strain into 50 mL of YEPD medium in a 250 mL flask. 1.3. Incubate at 30°C with shaking at 220 rpm for 12-16 hours.[9] 1.4. Use this seed culture to inoculate the fermentation medium.

2. Fermentation Medium

Prepare the basal fermentation medium with the following components per liter:

  • Glucose: 62 g[9]

  • (NH₄)₂SO₄: 1.5 g[9]

  • KH₂PO₄: 8 g[9]

  • Na₂HPO₄·12H₂O: 10.08 g[9]

  • MgSO₄·7H₂O: 6.15 g[9]

  • Urea: 3 g[9]

  • NaCl: 2 g[9]

  • Vitamin B1: 0.2 g[9]

  • Trace element solution: 1 mL

3. Fed-Batch Fermentation

3.1. Sterilize the fermenter containing the basal medium. 3.2. Inoculate the fermenter with the seed culture to an initial OD₆₀₀ of approximately 0.5.[10] 3.3. Growth Phase: Maintain the temperature at 30°C and the pH at 5.5-6.5.[11] Provide aeration and agitation to maintain a dissolved oxygen level above 20%. 3.4. Conversion Phase: After an initial growth period (typically 12-24 hours), initiate the fed-batch process. 3.5. Substrate Feeding: Continuously or intermittently feed the n-alkane or fatty acid substrate (e.g., dodecane for C12 DCA). A sucrose (B13894) feed can also be added to maintain cell viability and productivity.[12][13] 3.6. pH Control: During the conversion phase, incrementally increase the pH of the medium from approximately 7.2 to 8.1. This enhances DCA secretion and solubility.[1][14] 3.7. Monitoring: Monitor cell growth (OD₆₀₀), substrate consumption, and DCA production using gas chromatography (GC) or high-performance liquid chromatography (HPLC). 3.8. Harvesting: After the desired fermentation time (typically 120-144 hours), harvest the fermentation broth for product recovery.

Protocol 2: Whole-Cell Biotransformation using Engineered E. coli

This protocol outlines the use of engineered E. coli expressing the ω-oxidation pathway for the conversion of fatty acids to LCDAs.

1. Strain and Plasmid Construction

1.1. Clone the genes encoding the key enzymes of the ω-oxidation pathway (e.g., CYP450, FAD, FALD) into an appropriate expression vector. 1.2. Transform the expression vector into a suitable E. coli host strain (e.g., BL21(DE3)).

2. Cell Culture and Induction

2.1. Grow the engineered E. coli strain in LB medium at 37°C with appropriate antibiotic selection. 2.2. When the culture reaches an OD₆₀₀ of 0.6-0.8, induce protein expression with IPTG (e.g., 0.1-1 mM) and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.

3. Whole-Cell Biotransformation

3.1. Harvest the induced cells by centrifugation and wash them with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). 3.2. Resuspend the cell pellet in the reaction buffer to a desired cell density. 3.3. Add the fatty acid substrate (e.g., 1 g/L myristic acid for C14 DCA) to the cell suspension.[5][6][7][8] 3.4. To enhance product formation, supplement the reaction with a heme precursor (e.g., aminolevulinic acid) and a hydroxyl radical scavenger (e.g., thiourea).[5][6][7][8] 3.5. Incubate the reaction mixture at 30°C with shaking for 20-48 hours. 3.6. Monitor the conversion of the fatty acid to the corresponding LCDA by GC or HPLC. 3.7. After the reaction, centrifuge the mixture to remove the cells and collect the supernatant for product purification.

Chemo-enzymatic Synthesis of Sebacic Acid (C10)

This pathway provides an alternative route to specific LCDAs, such as sebacic acid, from unsaturated fatty acids like linoleic acid.[15][16][17]

Reaction Pathway

chemo_enzymatic linoleic Linoleic Acid hydroxy_octa 10-Hydroxy-12- octadecenoic Acid linoleic->hydroxy_octa Oleate (B1233923) Hydratase, H₂O oxo_decanoic 10-Oxo-decanoic Acid hydroxy_octa->oxo_decanoic Pyrolysis octene 1-Octene (B94956) hydroxy_octa->octene Pyrolysis sebacic Sebacic Acid oxo_decanoic->sebacic Oxidation

Caption: Chemo-enzymatic synthesis of sebacic acid from linoleic acid.

Experimental Protocol: Chemo-enzymatic Synthesis

Protocol 3: Synthesis of Sebacic Acid from Linoleic Acid

This protocol is a three-step process involving an initial enzymatic hydration followed by chemical pyrolysis and oxidation.[15][16][17]

1. Enzymatic Hydration of Linoleic Acid

1.1. Prepare a reaction mixture containing linoleic acid in a suitable buffer (e.g., phosphate buffer, pH 6.5). 1.2. Add oleate hydratase enzyme to the mixture. The enzyme can be used as a whole-cell biocatalyst or as a purified enzyme. 1.3. Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation until the conversion to 10-hydroxy-12-octadecenoic acid is complete. Monitor the reaction progress by thin-layer chromatography (TLC) or GC. 1.4. Extract the product with an organic solvent and evaporate the solvent to obtain the crude hydroxy fatty acid.

2. Pyrolysis of 10-Hydroxy-12-octadecenoic Acid

2.1. Heat the crude 10-hydroxy-12-octadecenoic acid under vacuum. 2.2. The pyrolysis reaction will yield 1-octene and 10-oxo-decanoic acid. 2.3. Collect the products by distillation.

3. Oxidation of 10-Oxo-decanoic Acid

3.1. Dissolve the 10-oxo-decanoic acid in a suitable solvent. 3.2. Add a chemical oxidizing agent (e.g., hydrogen peroxide with a catalyst, or nitric acid) to the solution. 3.3. Heat the reaction mixture under controlled conditions to facilitate the oxidation of the aldehyde group to a carboxylic acid, forming sebacic acid. 3.4. After the reaction is complete, cool the mixture and crystallize the sebacic acid. 3.5. Filter, wash, and dry the purified sebacic acid.

Purification of Long-Chain Dicarboxylic Acids

The recovery and purification of LCDAs from the fermentation broth is a critical step to obtain a high-purity product. The following protocols describe common methods for purification.

Experimental Workflow: Purification

purification_workflow broth Fermentation Broth filtration Primary Membrane Filtration (remove cells) broth->filtration acidification Acidification & Crystallization filtration->acidification solid_liquid Solid-Liquid Separation acidification->solid_liquid crude_lcda Crude LCDA solid_liquid->crude_lcda dissolution Dissolution in Base & Water crude_lcda->dissolution decolorization Decolorization (Activated Carbon) dissolution->decolorization recrystallization Recrystallization (Acidification) decolorization->recrystallization final_product Purified LCDA recrystallization->final_product

Caption: A typical experimental workflow for the purification of LCDAs.

Protocol 4: Purification by Monosalt Crystallization

This method is effective for separating LCDAs from impurities such as proteins and coloring materials.[18]

  • Initial Separation: Filter the fermentation broth to remove microbial cells and other solid debris.

  • Monosalt Formation and Crystallization: 2.1. Adjust the pH of the filtrate to 6.2-7.0 with an acid. 2.2. Heat the solution to 85-100°C to dissolve the formed monosalt of the LCDA. 2.3. Cool the solution to induce crystallization of the monosalt. 2.4. Filter the crystals and wash the filter cake with water.

  • Conversion to Dicarboxylic Acid: 3.1. Dissolve the monosalt filter cake in water. 3.2. Adjust the pH to 2.0-4.0 with an acid. 3.3. Heat the solution to 80-95°C to convert the monosalt to the dicarboxylic acid.

  • Final Crystallization and Drying: 4.1. Cool the solution to crystallize the purified LCDA. 4.2. Filter the crystals, wash with water, and dry to obtain the final product.

Protocol 5: Decolorization using Activated Carbon

This protocol is used to remove colored impurities from the LCDA product.[18]

  • Preparation: Dissolve the crude LCDA in a suitable solvent (e.g., water or an organic solvent) and heat the solution to 70-90°C.

  • Activated Carbon Treatment: 2.1. Add powdered activated carbon to the hot solution (1-25 g per kg of LCDA). 2.2. Stir the suspension for 0.5-1.5 hours to ensure good contact.

  • Removal of Activated Carbon: Filter the hot solution to remove the activated carbon. A filter aid may be used for efficient filtration.

  • Product Recovery: Cool the filtrate to crystallize the decolorized LCDA. Filter, wash, and dry the final product.

By following these detailed protocols, researchers can effectively synthesize and purify long-chain dicarboxylic acids for various applications in research, industry, and drug development.

References

Troubleshooting & Optimization

"improving the yield of dicarbonic acid synthesis reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during dicarboxylic acid synthesis and improving reaction yields.

Troubleshooting Guide

Low or No Product Yield

Q1: My reaction has resulted in a very low yield or no desired dicarboxylic acid. What are the common initial checks I should perform?

A: When facing low or no product yield, a systematic check of your starting materials, reagents, and reaction setup is crucial. Here are the primary factors to investigate:

  • Purity of Starting Materials: Impurities in your initial substrates, such as the corresponding monocarboxylic acid or other organic residues, can lead to unintended side reactions, consuming reagents and reducing the yield of the desired dicarboxylic acid.

  • Reagent Quality and Age: The efficacy of many reagents used in dicarboxylic acid synthesis, particularly oxidizing agents and catalysts, can degrade over time.[1][2] It's essential to use fresh or properly stored reagents. For instance, ensure that dehydrating agents or catalysts have not been compromised by exposure to air or moisture.[1]

  • Solvent Purity: The presence of water in solvents can be detrimental, especially in reactions sensitive to moisture.[1] Using anhydrous solvents is often recommended to prevent unwanted hydrolysis or side reactions.[1]

  • Inert Atmosphere: For reactions involving sensitive reagents, ensuring an inert atmosphere (e.g., using nitrogen or argon) can prevent degradation of reactants and intermediates.

Q2: I've confirmed the quality of my materials, but the yield is still low. What reaction parameters should I investigate?

A: Optimizing reaction conditions is key to maximizing yield. Consider the following parameters:

  • Temperature Control: Reaction temperature is a critical parameter that can significantly influence the reaction rate and the formation of byproducts.[1] For some reactions, an increase in temperature can lead to a decrease in yield due to decomposition or side reactions.[1] Precise temperature control using a calibrated thermometer and an appropriate heating or cooling bath is essential.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is important.[1] Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product degradation.[1]

  • Reagent Stoichiometry: The molar ratio of reactants can significantly impact the reaction outcome. Experiment with slight variations in the stoichiometry of your reagents to find the optimal balance for your specific synthesis.

  • Catalyst Loading and Activity: If your reaction is catalyzed, ensure the correct catalyst loading. The catalyst's activity might also be a factor; consider trying a fresh batch or a different type of catalyst if yields are consistently low.

Q3: My dicarboxylic acid substrate is sensitive to acidic conditions. What synthesis strategies can I employ to avoid degradation and improve yield?

A: For acid-sensitive substrates, it's crucial to avoid harsh, acidic conditions. Milder, more selective methods are available:

  • Lewis Acid Catalysis: Utilizing weak Lewis acids as catalysts can facilitate the reaction under milder conditions, preserving the integrity of acid-sensitive functional groups and leading to higher yields.[1]

  • Neutral Reaction Conditions: Some modern synthetic methods operate under neutral pH, which is ideal for sensitive substrates.[1] Researching and applying these protocols can significantly improve your yield.

Side Reactions and Impurities

Q4: My final product is contaminated with significant impurities. What are the likely side reactions occurring, and how can I minimize them?

A: The nature of impurities depends on the specific synthesis method. However, some common side reactions include:

  • Over-oxidation: In oxidation reactions, the desired dicarboxylic acid can sometimes be further oxidized, leading to shorter-chain dicarboxylic acids or other degradation products. Careful control of the oxidizing agent's concentration and reaction time is crucial.

  • Incomplete Oxidation: The presence of partially oxidized intermediates, such as hydroxy acids or aldehydes, is a common issue. Ensuring sufficient reaction time and the potency of the oxidizing agent can help drive the reaction to completion.

  • Polymerization: Under certain conditions, dicarboxylic acids can undergo self-condensation or polymerization, especially at elevated temperatures.

  • Decarboxylation: Some dicarboxylic acids are prone to decarboxylation, particularly at higher temperatures, leading to the loss of a carboxyl group and the formation of a monocarboxylic acid.

To minimize these side reactions, focus on optimizing reaction conditions as discussed in Q2 and consider using more selective reagents.

Product Isolation and Purification

Q5: I'm having difficulty isolating and purifying my dicarboxylic acid from the reaction mixture. What are some effective purification strategies?

A: The choice of purification method depends on the physical and chemical properties of your dicarboxylic acid and the impurities present.

  • Crystallization: This is a common and effective method for purifying solid dicarboxylic acids. The choice of solvent is critical for successful crystallization.

  • Acid-Base Extraction: This technique can be used to separate the acidic dicarboxylic acid from neutral or basic impurities.[3] By treating the reaction mixture with a base, the dicarboxylic acid is converted to its water-soluble salt and can be extracted into an aqueous layer.[3] Subsequent acidification of the aqueous layer will precipitate the pure dicarboxylic acid.[3]

  • Chromatography: Column chromatography is a versatile technique for separating compounds with different polarities.[4] For complex mixtures, High-Performance Liquid Chromatography (HPLC) may be necessary.[5]

  • Ultrafiltration: For separating long-chain dicarboxylic acids from aqueous mixtures, ultrafiltration can be an effective technique.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing dicarboxylic acids?

A: Common methods include the oxidation of primary alcohols or aldehydes, oxidative cleavage of alkenes and alkynes, and the hydrolysis of nitriles.[7][8] Industrial methods often involve the oxidation of cyclic ketones or malonic ester synthesis.[7] More modern and environmentally friendly approaches, such as biocatalysis and aerobic oxidation, are also being developed.[9][10]

Q2: How can I improve the yield of dicarboxylic acid synthesis via oxidation of diols?

A: To improve the yield of dicarboxylic acid synthesis from diols, consider the following:

  • Choice of Oxidant: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are traditionally used.[8] However, for better selectivity and milder conditions, catalytic systems can be employed.[11][12]

  • Reaction Conditions: Optimize temperature, reaction time, and solvent to favor the formation of the dicarboxylic acid over side products.

  • pH Control: Maintaining the appropriate pH during the reaction can be crucial for some oxidation reactions.

Q3: Are there any "green" or more sustainable methods for dicarboxylic acid synthesis?

A: Yes, there is a growing interest in developing sustainable methods. These include:

  • Biocatalysis: Using microorganisms or enzymes to produce dicarboxylic acids from renewable feedstocks.[10][13]

  • Aerobic Oxidation: Employing molecular oxygen as the terminal oxidant, often with a catalyst, which is an environmentally friendly approach.[9]

  • Use of Water as a Solvent: Developing catalytic systems that can operate in aqueous media reduces the reliance on organic solvents.[11]

Data Presentation

Table 1: Comparison of Different Oxidizing Agents for Dicarboxylic Acid Synthesis

Oxidizing AgentTypical SubstrateReaction ConditionsAdvantagesDisadvantages
Potassium Permanganate (KMnO₄)Alkenes, AlcoholsBasic, then acidic workupStrong, readily availableCan lead to over-oxidation, produces MnO₂ waste
Chromic Acid (H₂CrO₄)AlcoholsAcidicPowerful oxidantToxic, generates chromium waste
Nitric Acid (HNO₃)Alcohols, AldehydesHigh temperatureInexpensiveCan be non-selective, produces NOx gases
Ozone (O₃) followed by oxidative workupAlkenesLow temperatureHigh yields for specific substratesRequires specialized equipment (ozonizer)
Catalytic Aerobic OxidationDiolsMild temperature, catalyst"Green" method, uses air as oxidantCatalyst development can be challenging

Experimental Protocols

Protocol 1: Synthesis of Adipic Acid by Oxidation of Cyclohexene (B86901)

This protocol is a classic example of dicarboxylic acid synthesis via oxidative cleavage of an alkene.

Materials:

  • Cyclohexene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ice

Procedure:

  • In a flask, dissolve potassium permanganate in distilled water and cool the solution in an ice bath.

  • Slowly add a solution of cyclohexene in a suitable solvent (e.g., acetone) to the cooled permanganate solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 30°C.

  • After the addition is complete, continue stirring for 10-15 minutes. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Filter the reaction mixture to remove the MnO₂.

  • Concentrate the filtrate by heating to about half its original volume.

  • Acidify the concentrated filtrate with hydrochloric acid until it is acidic to litmus (B1172312) paper.

  • Cool the acidified solution in an ice bath to crystallize the adipic acid.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve KMnO4 in water add_cyclohexene Add Cyclohexene solution start->add_cyclohexene Slowly stir Stir and maintain temperature add_cyclohexene->stir filter Filter MnO2 stir->filter concentrate Concentrate filtrate filter->concentrate acidify Acidify with HCl concentrate->acidify crystallize Crystallize Adipic Acid acidify->crystallize collect Collect and dry crystals crystallize->collect end end collect->end Final Product troubleshooting_logic start Low Yield Issue check_materials Check Starting Materials (Purity, Age, Solvent) start->check_materials check_conditions Investigate Reaction Conditions (Temp, Time) check_materials->check_conditions Materials OK optimize_reagents Optimize Reagent Stoichiometry/Catalyst check_materials->optimize_reagents Impure/Old Reagents check_purification Review Purification Method check_conditions->check_purification Conditions OK optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions Suboptimal Conditions alternative_purification Try Alternative Purification check_purification->alternative_purification Inefficient Purification success Yield Improved check_purification->success Purification OK optimize_reagents->success optimize_conditions->success alternative_purification->success

References

"troubleshooting side reactions in dicarbonic acid polymerization"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during dicarbonic acid polymerization.

Troubleshooting Guide

This section addresses specific issues that may arise during your polymerization experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Polymer Molecular Weight

Q1: My final polymer has a low molecular weight and is brittle. What are the possible causes and how can I improve it?

A1: Low molecular weight is a common issue in polycondensation reactions and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]

Potential Causes and Solutions:

  • Imprecise Stoichiometry: An exact 1:1 molar ratio of the dicarboxylic acid and the diol is critical for achieving high molecular weight polymers.[2]

    • Solution: Carefully calculate and weigh your monomers using a calibrated analytical balance. It is advisable to use a slight excess (1-2 mol%) of the more volatile diol to compensate for any loss during the initial stages of the reaction.[1]

  • Monomer Impurities: The presence of monofunctional impurities in either the dicarboxylic acid or the diol monomer will act as a chain terminator, limiting polymer growth.[1]

    • Solution: Ensure the highest possible purity of both monomers (≥99%) through techniques like recrystallization or distillation.[1] Verify purity using techniques like NMR and melting point analysis.

  • Inefficient Removal of Byproducts: The removal of condensation byproducts, typically water or an alcohol, is crucial to drive the polymerization reaction towards completion.[2]

    • Solution: Ensure your reaction setup has an efficient vacuum system. For melt polymerization, a high vacuum (typically below 1 torr) is essential during the polycondensation stage. The vacuum should be applied gradually to prevent excessive foaming of the reaction mixture.[1]

  • Suboptimal Reaction Conditions: The polymerization may not have been allowed to proceed for a sufficient duration or at an optimal temperature to achieve high conversion.

    • Solution: Optimize the reaction time and temperature profile. A typical two-stage melt polymerization involves an initial esterification step at a lower temperature followed by a higher temperature polycondensation step under vacuum. Monitor the reaction progress by measuring the amount of distillate collected or by analyzing samples for molecular weight.[1]

  • Catalyst Inefficiency: The chosen catalyst may not be effective enough for the specific monomer system, especially with less reactive diols.

    • Solution: Select a suitable catalyst. Titanium and tin-based catalysts are known to be highly efficient for polyesterification.[2] For polyols with at least one secondary hydroxyl group, C1-C3 alkyltin catalysts can significantly improve esterification rates.[2]

Troubleshooting Workflow for Low Molecular Weight

G A Low Molecular Weight Observed B Verify Monomer Purity & Stoichiometry A->B C Check Reaction Conditions (Temp. & Time) A->C D Evaluate Byproduct Removal Efficiency A->D E Assess Catalyst Performance A->E F Purify Monomers / Adjust Stoichiometry B->F Impure/Incorrect G Optimize Temperature & Time Profile C->G Suboptimal H Improve Vacuum System / Byproduct Trap D->H Inefficient I Select More Active Catalyst E->I Inactive J High Molecular Weight Achieved F->J G->J H->J I->J

Caption: Troubleshooting workflow for low molecular weight polymer.

Issue 2: Polymer Discoloration

Q2: The resulting polymer is discolored (yellow or brown). What is causing this and how can I prevent it?

A2: Discoloration, often seen as yellowing, is typically a sign of thermal degradation or oxidation reactions occurring at the high temperatures required for polymerization.[3] These reactions lead to the formation of colored byproducts.[3]

Potential Causes and Solutions:

  • Thermal Degradation: Prolonged exposure to high temperatures can lead to the breakdown of polymer chains and the formation of colored byproducts.[3]

    • Solution: Optimize the reaction temperature to the lowest effective level and minimize the overall reaction time at the highest temperature.[3] Consider using a more active catalyst that allows for lower reaction temperatures. A typical temperature range for the polycondensation of aliphatic polyesters is 220-240°C.[3]

  • Oxidation: The presence of oxygen in the reaction vessel at elevated temperatures can cause oxidative degradation of the polymer, leading to the formation of chromophores (color-causing groups).[3]

    • Solution: Conduct the entire polymerization process under a continuous purge of a high-purity inert gas, such as nitrogen or argon, to minimize oxygen exposure.[3] Cool the polymer under an inert atmosphere before exposing it to air.

  • Impurities in Monomers: Impurities in the dicarboxylic acid or the diol can act as initiators for discoloration reactions.[3]

    • Solution: Use high-purity monomers. If necessary, purify the monomers before use through techniques like recrystallization or distillation.[3]

  • Catalyst Choice: Some catalysts are more prone to causing discoloration than others.

    • Solution: Tin-based catalysts are often a good choice to improve the color of the final polymer.[3]

  • Antioxidant Addition: The absence of antioxidants can leave the polymer susceptible to degradation.

    • Solution: The addition of antioxidants during synthesis can provide long-term stability.[3] A combination of primary antioxidants (e.g., hindered phenols like Irganox® 1010) and secondary antioxidants (e.g., phosphites like Irgafos® 168) is often used to provide comprehensive protection.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in this compound polymerization and how can they be minimized?

A1: Besides thermal degradation and oxidation, two of the most common side reactions are cyclization and decarboxylation.

  • Cyclization: This is an intramolecular reaction where a polymer chain reacts with itself to form a cyclic oligomer. This is a first-order process and is more likely to occur at low concentrations.[4] Cyclization is a prominent feature in the early stages of step-growth polymerization.[4]

    • Minimization: To favor linear polymer formation over cyclization, the reaction should be carried out at higher concentrations. In some cases, a pseudo-high-dilution method, where reactants are added slowly to maintain a low instantaneous concentration, can be used to intentionally favor cyclization if cyclic products are desired.[4]

  • Decarboxylation: This involves the loss of carbon dioxide from the dicarboxylic acid or the polymer chain, which can terminate chain growth. This is more likely to occur at high temperatures, especially when a strong electron-withdrawing group is attached to the α-carbon of the carboxylic acid.[5]

    • Minimization: The most effective way to minimize decarboxylation is to carefully control the reaction temperature and avoid prolonged exposure to excessive heat.[5] For some aromatic acids, the presence of a catalyst like copper powder in a high-boiling solvent like quinoline (B57606) can promote decarboxylation, so such conditions should be avoided if high molecular weight is desired.[5]

Side Reaction Pathways

G cluster_0 Linear Polymerization cluster_1 Side Reactions A HOOC-R-COOH + HO-R'-OH B Linear Polyester (B1180765) Chain ~[-OOC-R-COO-R'-]n~ A->B - H2O E Decarboxylation (High Temperature) B->E C Oligomer Chain HOOC-R-...-R'-OH D Cyclic Oligomer C->D Intramolecular Reaction F Chain Termination + CO2 E->F

Caption: Common side reactions in this compound polymerization.

Q2: How can I analyze the byproducts and side reactions in my polymerization?

A2: Several analytical techniques can be employed to identify and quantify byproducts and structural irregularities in your polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing the chemical structure of your polymer, including end-groups and the presence of side-reaction products.[6][7] For instance, the formation of diethylene glycol (DEG) as a byproduct in the synthesis of PET can be detected and quantified using NMR.[8] Derivatization with agents like trichloroacetyl isocyanate (TAI) can be used to enhance the detection of hydroxyl and carboxyl end-groups.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile byproducts and degradation products.[10] Pyrolysis-GC/MS can be used to break down the polymer into smaller, characteristic fragments, providing detailed information about its composition and any additives present.[11]

  • Gel Permeation Chromatography (GPC): Also known as Size Exclusion Chromatography (SEC), GPC is the primary method for determining the molecular weight distribution (Mn, Mw, and PDI) of your polymer.[12] The shape of the GPC curve can sometimes indicate the presence of low molecular weight oligomers or byproducts.

Data Presentation

Table 1: Typical Reaction Conditions for Melt Polycondensation of Polyesters

ParameterEsterification StagePolycondensation StageReference
Temperature180 - 240 °C220 - 280 °C[3][13]
PressureAtmospheric (with inert gas purge)High Vacuum (< 1 torr)[1][13]
CatalystTin, Titanium, or Antimony compoundsSame as esterification[2]
Duration2 - 5 hours1 - 4 hours[2][14]

Table 2: Influence of Monomer Purity on Polymer Molecular Weight

Monomer PurityEffect on PolymerizationConsequenceRecommendationReference
High (≥99%)Efficient chain propagationHigh molecular weight polymerUse high-purity monomers[1]
Low (<99%)Presence of monofunctional impuritiesPremature chain termination, low molecular weightPurify monomers before use[1][12]

Experimental Protocols

Protocol 1: Gel Permeation Chromatography (GPC) for Polyester Molecular Weight Analysis

This protocol provides a general methodology for the GPC analysis of common polyesters.[12]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry polymer sample into a vial.[15]

    • Add the appropriate solvent (e.g., Tetrahydrofuran (THF), Chloroform, or Hexafluoroisopropanol (HFIP) for polyesters like PET) to achieve a concentration of 1-2 mg/mL.[12][16] For smaller polymers, a higher concentration (e.g., 2 mg/mL) is appropriate, while for larger polymers, a lower concentration (e.g., 1 mg/mL) should be used.[16]

    • Gently agitate the sample until the polymer is fully dissolved. This may take several hours or overnight. Avoid vigorous shaking or sonication, as this can cause shear degradation of the polymer chains.[16]

    • Filter the solution through a 0.2-0.45 µm syringe filter (e.g., PTFE) to remove any particulates.[15]

  • Instrumentation and Conditions:

    • System: A standard GPC system equipped with a pump, injector, column oven, and a differential refractive index (dRI) detector.[12]

    • Column: A set of GPC columns suitable for the expected molecular weight range of the polyester.

    • Mobile Phase: The same high-purity solvent used for sample preparation.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 35-40 °C) to ensure reproducible results.

  • Calibration:

    • Prepare a series of solutions of narrow molecular weight distribution polymer standards (e.g., polystyrene) covering a wide range of molecular weights.[12]

    • Inject each standard and record the retention time of the peak maximum.

    • Create a calibration curve by plotting the logarithm of the molecular weight versus the retention time.

  • Analysis and Data Interpretation:

    • Inject the prepared polymer sample.

    • Record the chromatogram.

    • Using the calibration curve, the software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[12]

Protocol 2: ¹H NMR for Polyester End-Group Analysis using TAI Derivatization

This protocol describes a method for the quantitative determination of carboxyl and hydroxyl end-groups in polyesters.[9]

  • Sample Preparation:

    • Dissolve approximately 20-30 mg of the polyester sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a small, precisely known amount of an internal standard (e.g., 1,3,5-trioxane).

    • Add a few drops of trichloroacetyl isocyanate (TAI) to the NMR tube. TAI reacts rapidly and quantitatively with both hydroxyl and carboxyl end-groups.[9]

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the derivatized sample.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for quantitative integration of all signals.

  • Data Analysis:

      • Hydroxyl end-groups (O-C(O)-NH-C(O)CCl₃) typically appear around δ 8–9 ppm.[9]

      • Carboxyl end-groups (C(O)-O-C(O)-NH-C(O)CCl₃) typically appear around δ 10–11.5 ppm.[9]

    • Integrate the signals corresponding to the derivatized end-groups, the internal standard, and a characteristic repeating unit of the polymer backbone.

    • Calculate the concentration of each end-group relative to the number of polymer chains to determine the number-average molecular weight (Mn).

References

Technical Support Center: Optimization of Dicarbonic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dicarboxylic acid esterification reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low ester yield in dicarboxylic acid esterification?

Low yields in dicarboxylic acid esterification are frequently due to the reversible nature of the reaction and several other factors.[1][2][3] Key reasons include:

  • Presence of Water: Water is a byproduct of the reaction. Its presence can shift the equilibrium back towards the reactants, hydrolyzing the ester.[1][4][5]

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate catalyst activity.[6]

  • Suboptimal Reagent Ratio: An incorrect molar ratio between the dicarboxylic acid and the alcohol can lead to incomplete conversion.[7]

  • Side Reactions: Undesirable side reactions can consume reactants or the product.[2][3]

  • Product Loss During Workup: Significant amounts of the ester can be lost during extraction, washing, and purification steps.[2][3]

Q2: How can I drive the reaction equilibrium towards the ester product?

To improve the yield, it's crucial to shift the reaction equilibrium to the product side. This can be achieved by:

  • Using an Excess of One Reactant: Employing a large excess of the alcohol is a common strategy to favor the forward reaction.[5][8]

  • Removing Water: Actively removing water as it forms is a highly effective method. This can be done using a Dean-Stark apparatus, molecular sieves, or a dehydrating agent.[1][4][5][8]

Q3: What is the optimal temperature for dicarboxylic acid esterification?

The optimal temperature depends on the specific reactants and catalyst used. However, a general starting point is to heat the reaction mixture to reflux.[9] A study on the esterification of various dicarboxylic acids with 2-ethyl-1-hexanol found the optimum temperature to be 120°C.[7] Increasing the temperature generally increases the reaction rate, but excessively high temperatures can lead to catalyst decomposition or side reactions.[7]

Q4: Which catalyst should I use, and in what amount?

Commonly used strong acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[8][9] For some applications, heterogeneous catalysts like acidic clays (B1170129) (e.g., Al³⁺-montmorillonite) can be effective and offer the advantage of easier separation.[10]

The amount of catalyst is also a critical parameter. For sulfuric acid, a concentration of 2% w/w of the dicarboxylic acid has been shown to be optimal in certain reactions.[7] Using an excessive amount of catalyst can sometimes lead to oxidation of the product and a decrease in yield.[7]

Q5: What should I do if my dicarboxylic acid is not fully dissolving?

Incomplete dissolution can be due to the polarity mismatch between the dicarboxylic acid and the alcohol. Using a co-solvent that forms an azeotrope with water, such as toluene (B28343), can help to dissolve the reactants and also aid in the removal of water.[1]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Reaction has not reached equilibrium: Insufficient reaction time or temperature. 2. Catalyst is inactive or insufficient. 3. Presence of water. 1. Increase the reaction time and/or temperature. Monitor the reaction progress using TLC.[1] 2. Add a fresh, appropriate acid catalyst in the recommended amount (e.g., 2% w/w H₂SO₄).[7] 3. Ensure all glassware is dry and use anhydrous reagents.[6] If possible, use a Dean-Stark trap to remove water.[1]
Reaction Stalls or is Incomplete 1. Equilibrium has been reached with significant starting material remaining. 2. Steric hindrance. 1. Use a larger excess of the alcohol or actively remove water from the reaction mixture.[5] 2. For sterically hindered dicarboxylic acids, consider more forcing reaction conditions (higher temperature, longer reaction time).[6]
Formation of Byproducts 1. Reaction temperature is too high. 2. Excessive amount of catalyst. 1. Reduce the reaction temperature.[7] 2. Decrease the amount of catalyst used.[7]
Product is Difficult to Purify 1. Incomplete neutralization of the acid catalyst. 2. Presence of unreacted starting materials. 1. During workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[1] 2. Optimize the reaction to drive it to completion. Use column chromatography or recrystallization for purification.[1]

Quantitative Data Summary

The following table summarizes optimized reaction conditions from a study on the esterification of dicarboxylic acids with 2-ethyl-1-hexanol using sulfuric acid as a catalyst.[7]

ParameterOptimal Value
Reaction Temperature 120 °C
Reaction Time 4 hours
Catalyst Amount (H₂SO₄) 2% w/w of dicarboxylic acid
Mole Ratio (Dicarboxylic Acid:Alcohol) 1:2.5

Experimental Protocols

Protocol 1: Fischer-Speier Esterification with a Dean-Stark Trap

This method is highly effective for driving the reaction to completion by continuously removing water.

Materials:

  • Dicarboxylic acid (1.0 eq)

  • Alcohol (2.5 - 3.0 eq)

  • Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.05-0.1 eq)

  • Solvent that forms an azeotrope with water (e.g., toluene)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble the round-bottom flask, Dean-Stark trap, and reflux condenser. Ensure all glassware is oven-dried.[1]

  • Reagents: To the flask, add the dicarboxylic acid, alcohol, toluene, and the acid catalyst.[1]

  • Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap. The denser water will collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[1]

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected and by using thin-layer chromatography (TLC). The reaction is considered complete when no more water is collected.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[1]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent.

    • Concentrate the solution under reduced pressure to remove the solvent.

    • Purify the crude ester by column chromatography or recrystallization.[1]

Protocol 2: Acid-Catalyzed Esterification with Excess Alcohol

This is a simpler method that relies on a large excess of the alcohol to shift the equilibrium.

Materials:

  • Dicarboxylic acid

  • Alcohol (large excess, acts as both reactant and solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the dicarboxylic acid in a significant excess of the alcohol.[9]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.[9]

  • Reaction: Heat the mixture to reflux with vigorous stirring.[9]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.[11]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product as necessary.

Visualizations

Experimental_Workflow A 1. Reaction Setup (Dry Glassware) B 2. Add Reactants (Dicarboxylic Acid, Alcohol, Solvent) A->B C 3. Add Catalyst (e.g., H2SO4, p-TsOH) B->C D 4. Heat to Reflux (Remove H2O if using Dean-Stark) C->D E 5. Monitor Reaction (TLC, Water Collection) D->E F 6. Workup (Cool, Quench, Extract) E->F Reaction Complete G 7. Purification (Dry, Concentrate, Chromatograph/Recrystallize) F->G H 8. Characterization G->H

Caption: A generalized experimental workflow for dicarboxylic acid esterification.

Troubleshooting_Guide Start Low Ester Yield? Check_Time_Temp Increase Reaction Time/Temp? Start->Check_Time_Temp Yes Check_Water Anhydrous Conditions? Using Dean-Stark? Check_Time_Temp->Check_Water Yes Sol_Time_Temp Optimize Time & Temperature Check_Time_Temp->Sol_Time_Temp No Check_Reagents Excess Alcohol Used? Check_Water->Check_Reagents Yes Sol_Water Ensure Dry Conditions/ Use Water Removal Method Check_Water->Sol_Water No Check_Catalyst Catalyst Active/Sufficient? Check_Reagents->Check_Catalyst Yes Sol_Reagents Increase Alcohol Ratio Check_Reagents->Sol_Reagents No Sol_Catalyst Add Fresh/More Catalyst Check_Catalyst->Sol_Catalyst No Success Yield Improved Check_Catalyst->Success Yes Sol_Time_Temp->Success Sol_Water->Success Sol_Reagents->Success Sol_Catalyst->Success

Caption: A troubleshooting decision tree for addressing low ester yield.

References

Technical Support Center: Purification of Crude Dicarbonic Acid Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude dicarboxylic acid mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude dicarboxylic acid mixtures?

A1: The nature of impurities largely depends on the synthetic route. Common contaminants can include:

  • Incompletely oxidized precursors: For instance, in the synthesis of aromatic dicarboxylic acids via oxidation of methyl groups, you might find intermediates like 3-Carboxy-4-fluorobenzaldehyde or 4-Fluoro-m-toluic acid.[1]

  • Residual starting materials and reagents: Unreacted precursors or leftover reagents can persist in the crude product.[1]

  • Side-products and isomers: The formation of positional isomers or by-products from side reactions is common. For example, adipic and suberic acids can be impurities in the synthesis of cyclooctane-1,5-dicarboxylic acid.[2]

  • Polymeric by-products: Under some reaction conditions, polymerization or condensation of reactants can occur.[1]

  • Coloring materials: Especially in fermentation-derived products, residual proteins and other organic materials can cause discoloration.[3]

  • Residual solvents: The solvents used in the reaction or initial work-up may be present.[2]

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve the dicarboxylic acid well at high temperatures but poorly at low temperatures.[4] The principle of "like dissolves like" is a good starting point.

  • Polar Protic Solvents (e.g., Water, Ethanol): Can form hydrogen bonds with the carboxylic acid groups. However, for long-chain dicarboxylic acids, solubility in water decreases as the carbon chain length increases.[5]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These are generally good solvents for dicarboxylic acids as they can act as hydrogen bond acceptors.[5]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Dicarboxylic acids are typically insoluble or sparingly soluble in nonpolar solvents.[5]

  • Solvent Pairs: If a single solvent is not ideal, a solvent pair can be used. The crude acid is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent is added until the solution becomes cloudy (saturated).[4]

Q3: My dicarboxylic acid is discolored. How can I remove color impurities?

A3: Discoloration, often appearing as yellow or brown, is a common issue.[3]

  • Activated Carbon (Charcoal) Treatment: This is a highly effective and common method for adsorbing a wide range of colored organic impurities.[1][6][7][8] A small amount of activated carbon is added to the hot solution of the crude product before filtration.[1]

  • Chemical Adsorption: For certain types of pigments like flavonoids or anthraquinones, alkaline alumina (B75360) or specific ion-exchange resins can be effective.[9]

  • Precipitation: In some cases, adjusting the pH of the solution can cause acidic or basic pigment impurities to precipitate.[9]

Q4: What is the best way to separate dicarboxylic acids of different chain lengths?

A4: Separating a mixture of dicarboxylic acids can be challenging but is often achieved using column chromatography.

  • Reversed-Phase Chromatography (e.g., C18): This is a powerful technique for separating polar compounds like dicarboxylic acids. A common mobile phase is a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid (like phosphoric or formic acid) to suppress ionization.[10][11][12]

  • Ion-Exchange Chromatography: This method separates molecules based on their net charge and can be effective for separating acids.[13]

  • Esterification: Converting the dicarboxylic acids to their corresponding esters (e.g., methyl or ethyl esters) can make them less polar and easier to separate using standard silica (B1680970) gel chromatography. The esters can then be hydrolyzed back to the acids after separation.[13]

Q5: How can I assess the purity of my final product?

A5: Several analytical techniques can be used to determine the purity of your dicarboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): This is a cornerstone for purity assessment of non-volatile compounds. Purity is often determined by the area percentage of the main peak.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique used for purity assessment and the identification of unknown impurities.[2][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities, often requiring derivatization of the dicarboxylic acids into esters first.[2]

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Steps
Solvent is too "good" Even at low temperatures, a significant amount of the product remains dissolved.[4] Try a different solvent or a solvent pair where the product is less soluble when cold.
Too much solvent used Using more than the minimum amount of hot solvent required for dissolution will result in a lower recovery.[14] Evaporate some solvent to re-saturate the solution and cool again.
Premature crystallization Crystals form in the funnel during hot filtration.[4] Dilute the hot solution with a small amount of additional solvent before filtering and ensure the funnel is pre-heated.
Cooling too rapidly Rapid cooling can trap impurities within the crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[14]
Problem 2: Product "Oils Out" Instead of Forming Crystals
Possible Cause Troubleshooting Steps
High impurity concentration A high concentration of impurities can depress the melting point of the mixture, causing it to separate as an oil.[1]
Solution is too supersaturated The concentration of the dicarboxylic acid is too high. Reheat the solution and add more hot solvent to decrease the saturation level.[1]
Cooling rate is too fast Rapid cooling can favor oiling out over crystallization.[3] Allow the solution to cool more slowly.
Inappropriate solvent The boiling point of the solvent may be higher than the melting point of the compound.[1] Select a solvent with a lower boiling point.
Problem 3: No Crystals Form Upon Cooling
Possible Cause Troubleshooting Steps
Solution is not saturated Too much solvent was used, or the compound is very soluble even at low temperatures. Gently heat the solution to evaporate some of the solvent to increase the concentration, then allow it to cool again.[1]
Lack of nucleation sites Crystal growth needs a starting point. Try scratching the inside of the flask with a glass rod just below the solvent level to provide nucleation sites.[1]
Supersaturation The solution is supersaturated but has not yet started to crystallize. Add a tiny "seed" crystal of the pure compound to induce crystallization.[1]
Insufficient cooling The solubility of the compound may still be too high at room temperature. Place the flask in an ice bath or refrigerator to further decrease the solubility.[1]

Quantitative Data

Table 1: Solubility Characteristics of Dicarboxylic Acids

Solvent TypeExamplesPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to moderate. Solubility in water decreases as the carbon chain length increases.[5]Carboxylic acid groups can form hydrogen bonds with the solvent.[5]
Polar Aprotic Acetone, DMSO, DMFSoluble to Very SolubleThese solvents effectively solvate the dicarboxylic acid molecule.[5]
Nonpolar Hexane, TolueneInsoluble to Sparingly SolubleThe highly polar carboxylic acid groups are not well-solvated by nonpolar solvents.[5]
Basic Aqueous 5% aq. NaOH, 5% aq. NaHCO₃Very SolubleThe carboxylic acids are deprotonated to form highly soluble carboxylate salts.[5]

Note: Dicarboxylic acids with an even number of carbon atoms tend to have lower solubility in organic solvents than their adjacent odd-numbered counterparts.[15][16]

Experimental Protocols

Protocol 1: General Recrystallization of a Dicarboxylic Acid
  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.

  • Dissolution: Place the crude dicarboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling stick. Heat the mixture to boiling while stirring to dissolve the solid.[4] Add more solvent in small portions until the solid is completely dissolved.[4]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount (e.g., 1-2% by weight of the solute) of activated carbon. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration: If activated carbon or other insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.[4]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[14]

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[14]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Activated Carbon Treatment for Color Removal
  • Dissolution: Dissolve the crude, colored dicarboxylic acid in a suitable solvent in an Erlenmeyer flask, typically at a concentration of 5-10% (w/v).[7]

  • Carbon Addition: Heat the solution to a temperature between 70-90°C.[3] Add powdered activated carbon (typically 1-25 grams per kilogram of dicarboxylic acid) to the solution.[3]

  • Adsorption: Stir the suspension at the elevated temperature for a contact time of 30 to 90 minutes to ensure good contact between the carbon and the impurities.[3][7]

  • Filtration: Filter the hot mixture through a pad of celite or fine filter paper to remove the activated carbon.[7] Using a filter aid like celite is crucial for removing fine carbon particles.

  • Recovery: Wash the filter cake with a small amount of fresh, hot solvent to recover any adsorbed product. Combine the filtrate and washings. The decolorized product can then be recovered by crystallization or by removing the solvent via rotary evaporation.[7]

Visualizations

Purification_Workflow Crude Crude Dicarboxylic Acid Mixture Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve IsColored Solution Colored? Dissolve->IsColored AddCarbon Add Activated Carbon, Reheat IsColored->AddCarbon Yes Cool Slowly Cool to Room Temp, Then Ice Bath IsColored->Cool No HotFilter Hot Gravity Filtration AddCarbon->HotFilter HotFilter->Cool Collect Collect Crystals by Vacuum Filtration Cool->Collect WashDry Wash with Cold Solvent & Dry Collect->WashDry Pure Pure Dicarboxylic Acid Crystals WashDry->Pure

Caption: General experimental workflow for the purification of dicarboxylic acids.

Troubleshooting_Crystallization Start Solution Cooled, But No Crystals Form CheckSat Is Solution Saturated? Start->CheckSat Evap Evaporate Excess Solvent, Re-cool CheckSat->Evap No Scratch Scratch Inner Surface of Flask CheckSat->Scratch Yes Evap->CheckSat CheckSeed Crystals Form? Scratch->CheckSeed AddSeed Add a Seed Crystal CheckSeed->AddSeed No Success Success: Collect Crystals CheckSeed->Success Yes CheckAgain Crystals Form? AddSeed->CheckAgain CheckAgain->Success Yes Revisit Re-evaluate Solvent Choice CheckAgain->Revisit No Separation_Logic Mixture Crude Mixture: Mono- & Dicarboxylic Acids Method Choose Separation Method Mixture->Method LC Liquid Chromatography Method->LC High Resolution Needed Ester Esterification Method->Ester Acids Streak on Silica AcidBase Acid-Base Extraction Method->AcidBase Simple Cleanup LC_Details Reversed-Phase (C18) or Ion-Exchange LC->LC_Details Ester_Details Convert to Esters -> Silica Gel Chromatography -> Hydrolysis Ester->Ester_Details AcidBase_Details Dissolve in Base -> Extract Neutral Impurities -> Acidify & Extract Acid AcidBase->AcidBase_Details

References

Technical Support Center: Preventing Degradation of Dicarboxylic Acids During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for dicarboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to help ensure the stability and integrity of dicarboxylic acids during storage. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of dicarboxylic acids during storage?

A1: The degradation of dicarboxylic acids is primarily influenced by a combination of environmental factors. These include:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including decarboxylation and oxidation.[1]

  • Moisture/Humidity: Dicarboxylic acids can be susceptible to hydrolysis, especially if stored in a humid environment or if the compound is hygroscopic.

  • Light: Exposure to UV or visible light can induce photolytic degradation, leading to the formation of impurities.[2][3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the dicarboxylic acid molecule.[4]

  • pH: For dicarboxylic acids in solution, the pH is a critical factor. Extremes in pH can catalyze hydrolysis or other degradation reactions.[2]

  • Incompatible Materials: Contact with strong oxidizing agents, strong bases, or certain metals can catalyze degradation.

Q2: What are the ideal storage conditions for solid dicarboxylic acids?

A2: To ensure the long-term stability of solid dicarboxylic acids, they should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to protect the compound from moisture and atmospheric oxygen. For many dicarboxylic acids, storage at 2-8°C is recommended for short-term use, while for long-term storage, temperatures of -20°C are preferable. Always refer to the manufacturer's specific storage recommendations on the product's certificate of analysis.

Q3: How should I store solutions of dicarboxylic acids?

A3: Solutions of dicarboxylic acids are generally less stable than the solid form. The stability of a solution depends on the solvent, pH, concentration, and storage temperature. It is recommended to prepare solutions fresh whenever possible. If storage is necessary, filter-sterilize the solution and store it in a tightly capped, sterile container at 2-8°C for a short period. For longer-term storage, consider freezing aliquots at -20°C or -80°C. Be aware that freeze-thaw cycles can degrade the compound, so it is best to store it in single-use aliquots. The pH of the solution should be controlled, as highly acidic or basic conditions can accelerate degradation.

Q4: Are there differences in stability between different dicarboxylic acids?

A4: Yes, the stability of a dicarboxylic acid is influenced by its chemical structure. For instance, shorter-chain dicarboxylic acids like malonic acid are more prone to thermal decarboxylation than longer-chain ones like adipic or sebacic acid. The presence of other functional groups or unsaturated bonds in the molecule can also affect its stability.

Q5: Is there a difference in stability between the free acid and salt forms of a dicarboxylic acid?

A5: Yes, the salt form of a dicarboxylic acid is often more stable, particularly in terms of solubility and resistance to certain types of degradation in solution. Dicarboxylic acid salts are ionic and generally more soluble in aqueous solutions at neutral pH compared to their corresponding free acids.[5] This can prevent precipitation issues. However, the stability of the salt form is also dependent on the counter-ion and the overall formulation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and handling of dicarboxylic acids.

Problem 1: I observe a change in the physical appearance of my solid dicarboxylic acid (e.g., color change, clumping).

  • Possible Cause: This could be a sign of degradation. A color change may indicate oxidation or the formation of impurities. Clumping or caking suggests moisture absorption.

  • Solution:

    • Do not use the material for critical experiments without first verifying its purity.

    • Perform an analytical test, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to assess the purity of the compound and identify any potential degradation products.[6][7]

    • If significant degradation is confirmed, it is best to discard the material and use a fresh batch.

    • To prevent this in the future, ensure the compound is stored in a tightly sealed container, in a desiccator if necessary, and in a dark, temperature-controlled environment.

Problem 2: My dicarboxylic acid solution has turned yellow or cloudy, or a precipitate has formed.

  • Possible Cause:

    • Yellowing: This often indicates oxidative degradation or the formation of chromophoric impurities.

    • Cloudiness/Precipitation: This can be due to several factors:

      • Poor Solubility: The concentration of the dicarboxylic acid may be too high for the chosen solvent and storage temperature.[8]

      • pH Shift: A change in the pH of the solution can cause the dicarboxylic acid to precipitate, as its solubility is often pH-dependent.[8]

      • Degradation: The precipitate could be a less soluble degradation product.

      • Microbial Growth: Cloudiness can also be a sign of microbial contamination.

  • Solution:

    • For yellowing solutions: The solution has likely degraded. It is recommended to discard it and prepare a fresh solution. To prevent recurrence, consider using de-gassed solvents, storing the solution under an inert atmosphere (e.g., nitrogen or argon), and protecting it from light.

    • For cloudiness/precipitation:

      • Check Solubility: Gently warm the solution to see if the precipitate redissolves. If it does, the issue is likely poor solubility at the storage temperature. You may need to use a lower concentration or a different solvent system. The addition of a co-solvent can sometimes improve solubility.[8]

      • Verify pH: Check the pH of the solution. If it has shifted, adjust it back to the desired range. For aqueous solutions, increasing the pH will generally increase the solubility of a dicarboxylic acid by forming the more soluble carboxylate salt.[8]

      • Filter: If the precipitate does not redissolve upon warming or pH adjustment, it may be a degradation product or an impurity. You can try to filter the solution, but it is advisable to analyze the filtrate for purity before use.

      • Prevent Microbial Growth: If you suspect microbial contamination, discard the solution. In the future, use sterile techniques for solution preparation and storage, including filter sterilization.

Problem 3: I am getting inconsistent results in my experiments using a stored dicarboxylic acid solution.

  • Possible Cause: This is a strong indicator of degradation. The concentration of the active dicarboxylic acid may have decreased over time, or the degradation products may be interfering with your assay.

  • Solution:

    • Prepare a fresh solution of the dicarboxylic acid from a reliable solid stock and repeat the experiment.

    • If the results with the fresh solution are consistent, your stored solution has likely degraded and should be discarded.

    • It is good practice to periodically check the purity of stored solutions using a stability-indicating analytical method like HPLC.

Data Presentation

Table 1: General Stability of Common Dicarboxylic Acids

Dicarboxylic AcidCommon NameKey Stability ConsiderationsRecommended Storage (Solid)
Ethanedioic acidOxalic AcidProne to thermal decarboxylation.Room Temperature, dry
Propanedioic acidMalonic AcidThermally unstable; readily undergoes decarboxylation upon heating.2-8°C, dry
Butanedioic acidSuccinic AcidRelatively stable, but can form an anhydride (B1165640) at high temperatures.Room Temperature, dry
Pentanedioic acidGlutaric AcidCan form a cyclic anhydride upon heating.Room Temperature, dry
Hexanedioic acidAdipic AcidGenerally stable under normal storage conditions.Room Temperature, dry
Heptanedioic acidPimelic AcidGenerally stable.Room Temperature, dry
Octanedioic acidSuberic AcidGenerally stable.Room Temperature, dry
Nonanedioic acidAzelaic AcidStable, but formulations can be sensitive to phase separation.[9][10]Room Temperature, dry
Decanedioic acidSebacic AcidSusceptible to hydrolysis of its ester and anhydride forms.[1]Room Temperature, dry

Note: This table provides general guidance. Always refer to the manufacturer's specific recommendations.

Experimental Protocols

Protocol: Forced Degradation Study of a Dicarboxylic Acid

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[2][11][12]

1. Objective: To investigate the degradation of a dicarboxylic acid under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.

2. Materials:

  • Dicarboxylic acid of interest

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Appropriate buffers

  • HPLC or LC-MS/MS system with a suitable column (e.g., C18)

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the dicarboxylic acid in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to the appropriate concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the mixture at 60°C for a specified period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Store the mixture at room temperature, protected from light, for a specified period.

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid dicarboxylic acid in a controlled temperature oven at a temperature above the accelerated stability testing condition (e.g., 70°C).

    • At specified time points, remove a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Thermal Degradation (Solution):

    • Incubate an aliquot of the stock solution at 70°C, protected from light.

    • At specified time points, withdraw a sample and dilute for analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution and a sample of the solid dicarboxylic acid to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be kept in the dark under the same temperature conditions.

    • After the exposure period, prepare the samples for analysis.

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • The method should be able to separate the parent dicarboxylic acid from all degradation products.

  • Calculate the percentage of degradation and identify the major degradation products.

5. Data Presentation:

  • Tabulate the results, showing the percentage of the dicarboxylic acid remaining and the percentage of each degradation product formed under each stress condition at each time point.

Visualizations

General Troubleshooting for Dicarboxylic Acid Degradation start Degradation Suspected (e.g., visual change, inconsistent results) is_solid Is the sample a solid? start->is_solid solid_issue Issue: Color change, clumping is_solid->solid_issue Yes solution_issue Issue: Yellowing, cloudiness, precipitation is_solid->solution_issue No analyze_purity Analyze Purity (HPLC, LC-MS) solid_issue->analyze_purity check_solubility Check Solubility & pH solution_issue->check_solubility is_pure Is purity acceptable? analyze_purity->is_pure use_with_caution Use with caution or for non-critical applications is_pure->use_with_caution Yes discard Discard and use fresh batch is_pure->discard No is_solubility_issue Is it a solubility/pH issue? check_solubility->is_solubility_issue adjust_conditions Adjust conditions (warm, change solvent, adjust pH) is_solubility_issue->adjust_conditions Yes is_microbial Suspect microbial growth? is_solubility_issue->is_microbial No discard_sterile Discard and prepare fresh using sterile techniques is_microbial->discard_sterile Yes likely_degradation Likely chemical degradation is_microbial->likely_degradation No likely_degradation->analyze_purity

Caption: Troubleshooting workflow for suspected dicarboxylic acid degradation.

Key Degradation Pathways of Dicarboxylic Acids dca Dicarboxylic Acid (HOOC-R-COOH) thermal Thermal Stress (Heat) dca->thermal hydrolytic Hydrolytic Stress (H₂O, pH extremes) dca->hydrolytic oxidative Oxidative Stress (O₂, Peroxides) dca->oxidative photolytic Photolytic Stress (Light) dca->photolytic decarboxylation Decarboxylation (Loss of CO₂) thermal->decarboxylation anhydride Cyclic Anhydride Formation (e.g., Succinic, Glutaric) thermal->anhydride hydrolysis_products Shorter-chain acids, Hydroxy acids hydrolytic->hydrolysis_products oxidation_products Oxo-dicarboxylic acids, Shorter-chain acids oxidative->oxidation_products photodegradation_products Various smaller molecules, Radical species photolytic->photodegradation_products

Caption: Major degradation pathways for dicarboxylic acids under stress conditions.

References

Technical Support Center: Optimizing Catalyst Loading for Dicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing catalyst loading for dicarboxylic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you navigate experimental challenges.

Question: My reaction is showing low yield or poor conversion. What are the potential causes related to catalyst loading?

Answer: Low yield is a frequent issue that can often be traced back to the catalyst. Consider these factors:

  • Suboptimal Catalyst Loading: Both excessively low and high catalyst loadings can negatively impact yield.

    • Too Low: An insufficient amount of catalyst may lead to a slow or incomplete reaction, resulting in low conversion of starting materials.[1]

    • Too High: At high concentrations, some catalysts can form less active aggregates or dimers.[1] This can also lead to unwanted side reactions or product inhibition, where the product itself hinders catalytic activity.[2]

  • Catalyst Deactivation: The catalyst may be losing its activity during the reaction. Common causes include:

    • Poisoning: Impurities in the feedstock, solvents, or reagents (e.g., water, sulfur, or nitrogen compounds) can irreversibly bind to the catalyst's active sites.[1][3]

    • Fouling: Carbonaceous materials, often called coke, can form on the catalyst surface, blocking active sites and pores.[3][4] This is particularly common in biomass conversion processes.[3]

    • Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.[4]

  • Poor Reagent or Substrate Purity: Impurities in your starting dicarboxylic acid or other reagents can interfere with the catalytic cycle or act as poisons.[1][5]

  • Improper Reaction Conditions: Ensure that temperature, pressure, and stirring are optimized and precisely controlled, as fluctuations can significantly affect catalyst performance and yield.[1]

Question: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?

Answer: Poor selectivity is often linked to catalyst loading and reaction conditions.

  • Adjust Catalyst Loading: The optimal loading for yield may not be the same as for selectivity. Systematically screen a range of catalyst loadings (e.g., 0.1 mol%, 0.5 mol%, 1.0 mol%, 2.0 mol%) to find the "sweet spot" where the desired product is maximized and byproducts are minimized.[2]

  • Catalyst Aggregation: High catalyst concentrations can lead to the formation of aggregates that may possess different selectivity compared to the monomeric catalyst.[1]

  • Mass Transfer Limitations: In heterogeneous catalysis, if the reaction rate is faster than the rate at which reactants can diffuse to the catalyst surface, side reactions may become more prominent. Improving stirring or using a different reactor type (e.g., a slurry reactor over a fixed-bed reactor for certain applications) can mitigate this.

  • Temperature and Pressure Control: These parameters have a profound effect on selectivity. A lower temperature might slow down the desired reaction but could suppress byproduct formation to a greater extent.

Question: The results of my experiment are inconsistent between batches. What could be causing this reproducibility issue?

Answer: Inconsistent results often stem from subtle variations in experimental technique, especially when working with sensitive catalysts.

  • Catalyst Handling and Storage: Many catalysts are sensitive to air, moisture, and light.[1] Always handle and weigh them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1][2] Store them in a cool, dark, and dry place as recommended by the supplier.[1]

  • Accuracy of Measurement: When using very low catalyst loadings, accurate weighing is critical. For very small quantities, preparing a stock solution of the catalyst in a high-purity, degassed solvent can improve accuracy and consistency.[2]

  • Solvent and Reagent Quality: Use freshly purified, anhydrous solvents and high-purity reagents for each experiment. The quality of commercial materials can vary between lots.[1][5]

  • Consistent Reaction Setup: Ensure all parameters, including the order of reagent addition, stirring rate, and temperature, are kept identical between runs. Pre-forming the active catalyst by mixing the metal precursor and ligand before adding the substrate can be crucial.[1]

Data Presentation

Table 1: Illustrative Impact of Catalyst Loading on Reaction Outcome

This table provides a generalized example of how varying catalyst loading can affect yield and selectivity in a typical dicarboxylic acid synthesis. Optimal values are highly reaction-specific.

Catalyst Loading (mol%)Yield (%)Selectivity (%)Common Observations
0.145%98%Reaction is slow and may not reach full conversion. High selectivity due to low catalyst concentration minimizing side reactions.[2]
0.585%95%A good balance between reaction rate and selectivity.
1.098%92%Often a standard starting point for optimization. High conversion and good selectivity.[1]
2.099%88%Yield may plateau, but selectivity can decrease due to side reactions or catalyst aggregation.[1]
5.097%80%Potential for decreased yield and selectivity due to product inhibition or catalyst deactivation pathways at high concentrations.[2]
Table 2: Troubleshooting Summary
IssuePotential CauseRecommended Action
Low Yield Insufficient catalyst, catalyst deactivation, impure reagents.Screen a range of loadings; verify catalyst activity; use fresh, pure reagents and anhydrous solvents.[1][5]
Poor Selectivity Suboptimal catalyst loading, non-ideal temperature/pressure.Systematically vary catalyst loading; optimize reaction conditions (temperature, pressure, solvent).[1][2]
Catalyst Deactivation Poisoning (impurities), fouling (coke), sintering (heat).Purify feedstock and solvents; lower reaction temperature; regenerate or replace catalyst.[3][4]
Inconsistent Results Improper handling of sensitive catalysts, inaccurate measurement.Use inert atmosphere techniques (glovebox); prepare catalyst stock solutions for accuracy.[1][2]

Visualizations

G cluster_workflow Catalyst Loading Optimization Workflow start Define Reaction & Target screen Screen Initial Loading (e.g., 0.5-2.0 mol%) start->screen analyze1 Analyze Yield & Selectivity screen->analyze1 decision1 Optimal? analyze1->decision1 fine_tune Fine-Tune Loading (Narrow Range) decision1->fine_tune No end Validated Protocol decision1->end Yes analyze2 Analyze Yield & Selectivity fine_tune->analyze2 decision2 Optimal? analyze2->decision2 decision2->end Yes other_params Optimize Other Parameters (Temp, Time, Solvent) decision2->other_params No other_params->screen

Caption: A typical workflow for systematically optimizing catalyst loading.

G cluster_troubleshooting Troubleshooting Flowchart for Low Yield start Low Yield Observed q1 Is Catalyst Loading Optimized? start->q1 a1_no Perform Loading Screen (e.g., 0.1-5.0 mol%) q1->a1_no No q2 Is Catalyst Air/Moisture Sensitive? q1->q2 Yes a1_yes Verify Reagent/Solvent Purity (Use fresh, anhydrous materials) end Re-run Experiment a1_yes->end a1_no->end a2_yes Use Inert Atmosphere (Glovebox/Schlenk Line) q2->a2_yes Yes a2_no Check for Catalyst Deactivation (Poisoning/Fouling) q2->a2_no No a2_yes->a1_yes a2_no->a1_yes

Caption: A decision tree to diagnose and resolve low reaction yields.

G cluster_deactivation Common Catalyst Deactivation Pathways cluster_poisoning Poisoning cluster_fouling Fouling cluster_sintering Sintering (Thermal) catalyst Active Catalyst (High Surface Area) poison Impurities (S, H₂O) bind to active sites catalyst->poison foul Coke/Polymers deposit on surface catalyst->foul sinter High temperature causes particle agglomeration catalyst->sinter poisoned_catalyst Poisoned Catalyst (Inactive Sites) poison->poisoned_catalyst fouled_catalyst Fouled Catalyst (Blocked Pores) foul->fouled_catalyst sintered_catalyst Sintered Catalyst (Low Surface Area) sinter->sintered_catalyst

Caption: Major mechanisms leading to the loss of catalytic activity.

Experimental Protocols

Protocol 1: General Procedure for Screening Catalyst Loading

This protocol outlines a systematic approach to determine the optimal catalyst loading for a homogeneous reaction.

  • Catalyst Stock Solution Preparation:

    • In an inert atmosphere (glovebox), accurately weigh the catalyst precursor (e.g., [Rh(COD)₂]BF₄) and any required ligand.[2]

    • Dissolve them in a specific volume of high-purity, degassed, anhydrous solvent (e.g., THF) to create a stock solution of known concentration. This improves accuracy for low loadings.[2]

  • Reaction Setup:

    • Arrange a series of clean, dry reaction vials, each equipped with a stir bar.[1]

    • To each vial, add the substrate (e.g., 0.5 mmol).[2]

    • Under an inert atmosphere, add the calculated volume of the catalyst stock solution to each vial to achieve the target catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0 mol%).[2]

    • Add the reaction solvent to bring the final concentration to the desired level.

  • Reaction Execution:

    • Seal the vials and place them in a parallel reactor block or on a temperature-controlled stirrer plate.[1][2]

    • If required, purge the system with the reactant gas (e.g., H₂ or CO) and pressurize the reactor to the desired pressure.[2][6]

    • Stir the reactions at the desired temperature for a predetermined time.

  • Analysis:

    • After the reaction period, safely quench the reaction.

    • Take an aliquot from each vial to analyze for conversion and selectivity using an appropriate technique (e.g., HPLC, GC, or NMR).

Protocol 2: Handling and Use of a Heterogeneous Catalyst (e.g., Nb₂O₅)

This protocol is for solid catalysts used in liquid-phase reactions.

  • Catalyst Preparation (Activation):

    • Some commercial catalysts require activation. For example, Nb₂O₅ can be calcined at 500 °C for 3 hours in a furnace to remove water and other impurities, which enhances its catalytic activity.[7][8]

    • After calcination, allow the catalyst to cool to room temperature in a desiccator to prevent moisture reabsorption.

  • Reaction Setup:

    • To a round-bottom flask equipped with a condenser and stir bar, add the dicarboxylic acid, the second reactant (e.g., an amine), and the pre-weighed solid catalyst (e.g., 50 mg of Nb₂O₅).[8]

    • Add the appropriate solvent (e.g., o-xylene).[8]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., reflux) with vigorous stirring to ensure the solid catalyst remains suspended.[8]

    • Monitor the reaction progress by taking small aliquots of the liquid phase (allowing the catalyst to settle first) and analyzing them via TLC, GC, or NMR.

  • Work-up and Catalyst Recovery:

    • After the reaction is complete, cool the mixture to room temperature.

    • The heterogeneous catalyst can be separated from the reaction mixture by filtration or centrifugation.[8]

    • The recovered catalyst can often be washed, dried, and reused, though its activity should be re-evaluated.

Frequently Asked Questions (FAQs)

Q1: How do I choose an initial catalyst loading for a new reaction? A1: A good starting point for many reactions is 1-2 mol%.[1] From there, you can perform optimization studies by systematically increasing and decreasing the loading to find the optimal balance of reactivity, selectivity, and cost for your specific transformation.[2]

Q2: Can increasing the catalyst loading always improve the reaction? A2: No. While it might increase the initial reaction rate, excessively high loading can be detrimental. It can lead to catalyst aggregation, which reduces activity, or promote bimolecular catalyst deactivation pathways.[1][2] It also increases the cost and can complicate product purification by leaving higher levels of catalyst residue.

Q3: What are some common catalyst poisons I should be aware of in dicarboxylic acid synthesis? A3: Catalyst poisons are substances that reduce a catalyst's effectiveness. Common poisons include water, oxygen (for air-sensitive catalysts), sulfur compounds, nitrogen compounds, and heavy metals.[1][3] It is crucial to use high-purity, anhydrous solvents and reagents to avoid introducing these poisons.[5]

Q4: How does the catalyst support material affect the reaction? A4: For heterogeneous catalysts, the support (e.g., alumina, silica, carbon) is critical. It provides a high surface area for dispersing the active metal species, which maximizes the number of available active sites. The support can also influence the catalyst's stability, selectivity, and resistance to deactivation.[3]

Q5: What is the difference between a homogeneous and a heterogeneous catalyst? A5: A homogeneous catalyst exists in the same phase as the reactants (usually liquid). A heterogeneous catalyst exists in a different phase (e.g., a solid catalyst in a liquid reaction mixture). Heterogeneous catalysts are generally easier to separate from the product and recycle, which is a significant advantage in industrial processes.[8] Homogeneous catalysts often offer higher activity and selectivity under milder conditions.

References

Technical Support Center: Dicarboxylic Acid Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the scale-up of dicarboxylic acid production.

Troubleshooting Guides

This section addresses specific problems that may arise during fermentation and downstream processing, offering potential causes and solutions.

Fermentation Issues

Symptom Possible Cause(s) Suggested Solution(s)
Low Yield of Dicarboxylic Acid Incomplete oxidation reaction.Increase reaction time and monitor progress via TLC or HPLC.
Sub-optimal reaction temperature (too low).Optimize the reaction temperature to ensure it is adequate to initiate and sustain the reaction.
Incorrect stoichiometry of the oxidizing agent.Ensure the oxidizing agent is added in the correct molar excess.
Product inhibition.The accumulation of dicarboxylic acids can be toxic to microbial cells, inhibiting their metabolic activity.[1] Consider in-situ product recovery (ISPR) methods to continuously remove the product from the fermentation broth.[2][3][4]
Sub-optimal pH.The pH of the culture medium significantly impacts weak organic acid transport and tolerance.[5] For yeast-based production, a near-neutral pH is often required for efficient C4 dicarboxylic acid production.[5] Conversely, fermenting at a low pH (below the pKa of the dicarboxylic acid) can be more cost-effective by producing the acid in its free form, simplifying downstream processing.[6]
Inadequate CO2 supply.For certain pathways, such as C4 dicarboxylic acid production, CO2 is a required substrate.[5] Sparging with CO2-enriched air can increase yields.[5]
Excessive Foaming High concentrations of proteins, peptides, or other surfactants in the medium.Optimize the concentration of media components like yeast extract. Consider alternative nitrogen or carbon sources with lower foaming potential.[7]
High agitation and/or aeration rates.Start fermentation with lower agitation and aeration rates, gradually increasing them as oxygen demand rises during the exponential growth phase.[7]
Cell lysis.High shear stress or nutrient limitation can cause premature cell death, releasing intracellular proteins that stabilize foam. Monitor cell viability and optimize agitation and nutrient feeding.[7]
Formation of By-products (e.g., Ethanol) Use of wild-type yeast strains.Wild-type S. cerevisiae produces ethanol (B145695) even under aerobic conditions with high glucose concentrations.[5] Employing engineered strains, such as those with deletions of pyruvate (B1213749) decarboxylase-encoding genes, can prevent ethanol fermentation.[5]

Downstream Processing & Purification Issues

Symptom Possible Cause(s) Suggested Solution(s)
Product Discoloration (Yellow or Tawny Hue) Presence of coloring materials from the fermentation broth.Treat the dissolved dicarboxylic acid solution with activated carbon at an elevated temperature (e.g., 70-90°C).[8][9] Another method is the crystallization of the monosalt of the dicarboxylic acid, which has a weak affinity for coloring materials, leaving them in the mother liquor.[8]
Low Purity of Final Product Presence of impurities such as residual raw materials, proteins, and other organic acids.[8]Employ purification techniques like crystallization, chromatography, or membrane filtration.[8][10] Monosalt crystallization can be particularly effective at reducing protein and coloring material impurities, achieving purities higher than 99 wt%.[8]
Difficulty Filtering Precipitated Product Very fine crystals are formed.Slow down the cooling process during crystallization or use a solvent system that promotes slower crystal growth.[8]
Incomplete precipitation.Ensure the acidification step is performed slowly with vigorous stirring. Verify the pH to confirm complete precipitation.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in dicarboxylic acids produced by fermentation?

A1: Dicarboxylic acids produced via fermentation often contain a range of impurities, including residual n-alkanes, proteins, coloring materials, other organic acids, and cellular debris from the fermentation broth.[8]

Q2: How does pH affect dicarboxylic acid production during fermentation?

A2: The pH is a critical parameter. For some microorganisms like yeast, a near-neutral pH is optimal for efficient production of C4 dicarboxylic acids.[5] However, maintaining a pH below the pKa of the target acid can be economically advantageous as it produces the dicarboxylic acid in its acid form rather than as a salt, simplifying downstream processing.[6]

Q3: My final product has a persistent yellow color. How can I remove it?

A3: Discoloration is a common issue that can be addressed by using activated carbon as a decolorizing agent.[8] This typically involves stirring the dissolved dicarboxylic acid with powdered activated carbon at 70-90°C for 0.5 to 1.5 hours.[8][9]

Q4: What are the main challenges in the downstream processing of dicarboxylic acids?

A4: Downstream processing is often the most expensive and energy-intensive part of production.[3][4] Key challenges include the removal of various impurities from a complex fermentation broth,[8][12] separating mixtures of dicarboxylic acids with similar physical properties,[10] and the high cost associated with purification methods like repeated distillations.[13]

Q5: Can foaming during fermentation affect my dicarboxylic acid yield?

A5: Yes, excessive foaming can lead to reactor overflow and contamination.[14] The addition of antifoaming agents needs to be carefully controlled, as high concentrations can sometimes negatively impact microbial growth and product formation.

Q6: What is a good starting point for optimizing CO2 supplementation in my fermentation?

A6: For C4 dicarboxylic acid production in S. cerevisiae, a gaseous CO2 concentration of about 15% has been shown to yield the highest malate (B86768) production.[5] However, higher CO2 levels can sometimes favor the production of other dicarboxylic acids like succinate.[5] It is recommended to perform a concentration optimization for your specific strain and target product.

Experimental Protocols

Protocol 1: Decolorization of Long-Chain Dicarboxylic Acids with Activated Carbon

This protocol is adapted from methods described for purifying dicarboxylic acids.[8][9]

  • Preparation : Dissolve the crude long-chain dicarboxylic acid in a suitable aqueous or organic solvent.

  • Heating : Heat the solution to a temperature between 70 and 90°C.[8][9]

  • Activated Carbon Addition : Add powdered activated carbon to the heated solution. The amount can range from 1 to 25 grams per kilogram of dicarboxylic acid to be treated.[8][9]

  • Contact Time : Stir the suspension to ensure good contact between the activated carbon and the solution. Maintain the temperature and stirring for a contact time of 0.5 to 1.5 hours.[8][9]

  • Removal of Activated Carbon : Filter the hot solution to remove the activated carbon. The use of a filter aid may be necessary for efficient filtration.

  • Product Recovery : Cool the filtrate to crystallize the decolorized long-chain dicarboxylic acid. Filter the crystals, wash, and then dry to obtain the final product.[8]

Protocol 2: Purification of Long-Chain Dicarboxylic Acids by Monosalt Crystallization

This protocol is based on methods described in patent literature for enhancing purity.[8]

  • Dissolution and pH Adjustment : Take the fermentation broth filtrate and adjust the pH to between 6.2 and 7.0 with an acid.

  • Heating : Heat the solution to 85-100°C to completely dissolve the formed monosalt of the long-chain dicarboxylic acid.

  • Holding : Reduce the temperature to 75-85°C and maintain for 15-30 minutes.

  • Crystallization and Filtration : Cool the solution to induce crystallization of the monosalt. Filter the crystals and wash them.

  • Conversion to Dicarboxylic Acid : Take the purified monosalt crystals and dissolve them in water. Add an acid to the solution to adjust the pH to 2.0-4.0.

  • Heating for Conversion : Heat the solution to 80-95°C to convert the monosalt to the dicarboxylic acid.

  • Final Crystallization and Drying : Cool the solution to crystallize the purified long-chain dicarboxylic acid. Filter the crystals, wash them with water, and dry to obtain the final high-purity product.[8]

Visualizations

Fermentation_Troubleshooting Start Low Dicarboxylic Acid Yield Check_pH Is pH optimal? Start->Check_pH Check_CO2 Is CO2 supplied? Check_pH->Check_CO2 Yes Adjust_pH Adjust pH (e.g., near-neutral for yeast) Check_pH->Adjust_pH No Check_Inhibition Product Inhibition? Check_CO2->Check_Inhibition Yes Add_CO2 Supplement with CO2-enriched air Check_CO2->Add_CO2 No Check_Temp Optimal Temperature? Check_Inhibition->Check_Temp No ISPR Implement In-Situ Product Recovery (ISPR) Check_Inhibition->ISPR Yes Adjust_Temp Optimize reaction temperature Check_Temp->Adjust_Temp No Success Yield Improved Check_Temp->Success Yes Adjust_pH->Success Add_CO2->Success ISPR->Success Adjust_Temp->Success

Caption: Troubleshooting workflow for low dicarboxylic acid yield.

Purification_Workflow cluster_0 Upstream cluster_1 Downstream Processing Fermentation Fermentation Broth Cell_Removal Cell Removal (Filtration/Centrifugation) Fermentation->Cell_Removal Acid_Precipitation Acid Precipitation (Lower pH) Cell_Removal->Acid_Precipitation Crude_Product Crude Dicarboxylic Acid Acid_Precipitation->Crude_Product Decolorization Decolorization (Activated Carbon) Crude_Product->Decolorization Crystallization Crystallization (e.g., Monosalt) Decolorization->Crystallization Final_Product High-Purity Product Crystallization->Final_Product

Caption: General purification workflow for dicarboxylic acids.

Metabolic_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Ethanol Ethanol Pyruvate->Ethanol Pyruvate Decarboxylase (Blocked in engineered strains) Pyruvate_Carboxylase Pyruvate Carboxylase (+ CO2) Pyruvate->Pyruvate_Carboxylase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinate Succinate TCA_Cycle->Succinate Malate_Dehydrogenase Malate Dehydrogenase Pyruvate_Carboxylase->Malate_Dehydrogenase Oxaloacetate Malate Malate Malate_Dehydrogenase->Malate

Caption: Simplified metabolic pathway for C4 dicarboxylic acids in yeast.

References

"troubleshooting poor solubility of dicarbonic acids in reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the poor solubility of dicarboxylic acids in chemical reactions, aimed at researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Low solubility of a dicarboxylic acid can impede reaction kinetics, yield, and overall process efficiency. This guide provides a systematic approach to diagnosing and resolving common solubility issues.

Problem: Dicarboxylic acid is poorly soluble in the chosen reaction solvent.

Potential CauseSuggested Solution(s)
Inappropriate Solvent Polarity - Like Dissolves Like : Ensure the solvent polarity matches that of the dicarboxylic acid. Shorter-chain dicarboxylic acids are more polar and dissolve better in polar solvents like water, ethanol, and acetone.[1][2][3] Longer-chain acids become progressively less polar and require less polar organic solvents.[4] - Solvent Screening : Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, acetone, DMF, DMSO) to identify a more suitable medium.[5]
"Odd-Even" Carbon Number Effect - Dicarboxylic acids with an even number of carbon atoms tend to have lower solubility than those with an odd number of carbons due to more stable crystal lattice packing.[1][6][7] If your synthesis allows, consider using an adjacent homolog with an odd number of carbons, which may exhibit higher solubility.[1][7]
Low Temperature - Increase Temperature : The solubility of most dicarboxylic acids increases with temperature.[8] Carefully heat the reaction mixture, ensuring the temperature does not exceed the decomposition point of the reactants or the boiling point of the solvent.
pH of the Medium (for aqueous or protic solvents) - pH Adjustment : For reactions in aqueous or protic media, adjusting the pH can significantly enhance solubility. Deprotonation of the carboxylic acid groups by adding a base (e.g., NaOH, NaHCO3) forms a highly soluble carboxylate salt.[2][5][9] This is a common strategy in drug formulation.[10]
Insufficient Solvent Volume - Increase Solvent Volume : The concentration of the dicarboxylic acid may be too high for the chosen solvent volume. Gradually add more solvent until the acid dissolves.
Solid-State Properties - Particle Size Reduction : Decrease the particle size of the dicarboxylic acid through techniques like micronization to increase the surface area available for dissolution.[9][11] - Co-crystallization : Form a co-crystal with a soluble co-former to enhance the overall solubility of the solid.[9]
Use of Co-solvents - Co-solvent Addition : Introduce a water-miscible organic solvent (co-solvent) to the primary solvent to increase the solubility of the dicarboxylic acid.[9][11]

Frequently Asked Questions (FAQs)

Q1: Why is my even-numbered dicarboxylic acid less soluble than the odd-numbered one with a similar molecular weight?

A1: This phenomenon is known as the "odd-even effect." Dicarboxylic acids with an even number of carbon atoms can pack more efficiently into a stable crystal lattice, resulting in a higher melting point and lower solubility compared to their odd-numbered counterparts.[1][6][7] The molecular twist in odd-numbered chains disrupts this efficient packing, leading to increased solubility.[6][7]

Q2: How can I improve the solubility of a dicarboxylic acid in an aqueous solution without significantly altering the reaction conditions?

A2: Adjusting the pH is a highly effective method. By adding a base, you can deprotonate the carboxylic acid groups to form carboxylate salts, which are significantly more soluble in water.[2][4][5] Even a slight increase in pH can lead to a substantial improvement in solubility.

Q3: I am using a nonpolar solvent for my reaction. How can I dissolve a polar dicarboxylic acid?

A3: Dissolving a polar dicarboxylic acid in a nonpolar solvent is challenging due to the mismatch in polarity.[5] Consider using a co-solvent system. Start by dissolving the dicarboxylic acid in a minimal amount of a compatible polar solvent (like DMSO or DMF), and then add this solution to the nonpolar reaction medium.[5] Alternatively, derivatizing the carboxylic acid to a less polar ester might be an option if it does not interfere with your desired reaction.

Q4: Will increasing the temperature always improve the solubility of my dicarboxylic acid?

A4: Generally, yes. The solubility of dicarboxylic acids in most solvents increases with temperature.[8] However, you must consider the thermal stability of your reactants and the boiling point of your solvent. Excessive heat can lead to degradation or unwanted side reactions.

Q5: Are there any general trends for the solubility of dicarboxylic acids in common organic solvents?

A5: Yes. Shorter-chain dicarboxylic acids (e.g., oxalic, malonic, succinic) are more soluble in polar protic and aprotic solvents like water, ethanol, and acetone.[1][12] As the carbon chain length increases, the nonpolar character of the molecule increases, and solubility in nonpolar solvents like toluene (B28343) or hexane (B92381) may improve, while solubility in water decreases significantly.[1][2][5]

Quantitative Data: Solubility of Dicarboxylic Acids

The following table summarizes the solubility of various dicarboxylic acids in water at or near 25°C. Note the alternating solubility trend (odd-even effect).

Dicarboxylic AcidNumber of Carbon AtomsMolecular FormulaSolubility ( g/100 g water at ~25°C)
Succinic Acid4HOOC(CH₂)₂COOH~7.7
Glutaric Acid5HOOC(CH₂)₃COOH~63.9
Adipic Acid6HOOC(CH₂)₄COOH~2.4
Pimelic Acid7HOOC(CH₂)₅COOH~5.0
Suberic Acid8HOOC(CH₂)₆COOH~0.25
Azelaic Acid9HOOC(CH₂)₇COOH~0.24
Sebacic Acid10HOOC(CH₂)₈COOH~0.1

Data compiled from various sources.[1]

Experimental Protocols

Protocol 1: General Method for Determining Solubility

This protocol provides a general procedure for determining the solubility of a dicarboxylic acid in a given solvent.

Materials:

  • Dicarboxylic acid

  • Selected solvent

  • Analytical balance

  • Vials or test tubes with caps

  • Magnetic stirrer and stir bars (or shaker)

  • Temperature-controlled bath

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, titration setup)

Methodology:

  • Add a known excess amount of the dicarboxylic acid to a vial containing a measured volume of the solvent.

  • Seal the vial and place it in a temperature-controlled bath set to the desired temperature.

  • Stir the mixture vigorously for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After stirring, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solids.

  • Accurately dilute the filtered solution with the solvent.

  • Analyze the concentration of the dicarboxylic acid in the diluted solution using a suitable analytical method (e.g., HPLC with a calibration curve or acid-base titration).

  • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: pH Adjustment to Enhance Solubility

This protocol describes how to increase the solubility of a dicarboxylic acid in an aqueous medium by adjusting the pH.

Materials:

  • Dicarboxylic acid

  • Deionized water

  • pH meter

  • Aqueous base solution (e.g., 1 M NaOH)

  • Magnetic stirrer and stir bar

Methodology:

  • Create a slurry of the dicarboxylic acid in deionized water.

  • Place the slurry on a magnetic stirrer.

  • Immerse a calibrated pH electrode into the mixture.

  • Slowly add the aqueous base solution dropwise to the slurry.

  • Monitor the pH and observe the dissolution of the solid.

  • Continue adding the base until the dicarboxylic acid is fully dissolved. Record the final pH.

  • This solution, containing the dicarboxylate salt, can then be used in subsequent reaction steps.

Visualizations

TroubleshootingWorkflow start Start: Poor Dicarboxylic Acid Solubility check_solvent Is the solvent appropriate for the dicarboxylic acid's polarity? start->check_solvent change_solvent Select a more suitable solvent (e.g., perform solvent screening) check_solvent->change_solvent No check_temp Is the temperature optimized? check_solvent->check_temp Yes change_solvent->check_solvent end_soluble Success: Dicarboxylic Acid Soluble change_solvent->end_soluble increase_temp Increase temperature cautiously check_temp->increase_temp No check_ph Is the reaction in an aqueous/protic solvent? check_temp->check_ph Yes increase_temp->check_ph increase_temp->end_soluble adjust_ph Adjust pH with a base to form a soluble salt check_ph->adjust_ph Yes check_concentration Is the concentration too high? check_ph->check_concentration No adjust_ph->check_concentration adjust_ph->end_soluble increase_solvent_vol Increase solvent volume check_concentration->increase_solvent_vol Yes consider_advanced Consider advanced techniques: - Particle size reduction - Co-solvents - Co-crystallization check_concentration->consider_advanced No increase_solvent_vol->end_soluble consider_advanced->end_soluble

Caption: Troubleshooting workflow for poor dicarboxylic acid solubility.

References

Technical Support Center: Purification of Synthetic Dicarbonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic dicarboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in synthetic dicarboxylic acids?

A1: The nature and source of impurities in synthetic dicarboxylic acids depend on the synthetic route. Common contaminants can include:

  • Unreacted Starting Materials: Residual precursors from the synthesis process.[1]

  • By-products from Side Reactions: Unwanted products formed during the synthesis.[1]

  • Catalysts: Residual catalysts used in the chemical synthesis.[1]

  • Incompletely Oxidized Precursors: For dicarboxylic acids produced via oxidation, partially oxidized intermediates may be present. For instance, in the synthesis of 4-Fluorobenzene-1,3-dicarboxylic acid, impurities like 3-Carboxy-4-fluorobenzaldehyde can arise from incomplete oxidation.[2]

  • Isomeric Dicarboxylic Acids: Positional isomers of the target dicarboxylic acid may be formed.[2]

  • Coloring Materials: Discoloration, often appearing as a yellow or tawny hue, is a common issue.[3]

  • Residual Solvents: Solvents used during the synthesis or purification process.

  • For fermentation-derived dicarboxylic acids: Impurities can include residual n-alkanes, proteins, cellular debris, and other organic acids.[3]

Q2: What are the primary methods for purifying synthetic dicarboxylic acids?

A2: Several methods are commonly employed to purify synthetic dicarboxylic acids, with the choice depending on the specific dicarboxylic acid, the nature of the impurities, and the desired purity level. The most common methods include:

  • Recrystallization: This is a powerful and widely used technique for purifying solid organic compounds.[1][2] It relies on the differential solubility of the dicarboxylic acid and its impurities in a suitable solvent at different temperatures.[1]

  • Chromatography: Techniques like column chromatography and simulated moving bed chromatography (SMBC) are effective for separating dicarboxylic acids from impurities, especially for mixtures of diacids with different chain lengths.[3][4]

  • Liquid-Liquid Extraction: This method is used to separate components of a mixture between two immiscible liquid phases.[5][6] It can be particularly useful for in situ product recovery during fermentation processes.[6]

  • Melt Crystallization: This technique involves crystallizing the dicarboxylic acid from its molten state and can be effective for achieving high purity.[7][8]

  • Decolorization with Activated Carbon: This is a common method to remove colored impurities.[3]

Q3: How can I improve the color of my dicarboxylic acid product?

A3: Discoloration is a frequent issue that can often be resolved using activated carbon.[3] The process typically involves dissolving the crude dicarboxylic acid in a suitable solvent at an elevated temperature and then adding powdered activated carbon. The mixture is stirred for a period to allow the activated carbon to adsorb the colored impurities, after which the carbon is removed by filtration.[3] Another effective method is the crystallization of the monosalt of the dicarboxylic acid, which has a reduced ability to adsorb coloring materials, leaving them in the mother liquor.[3]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in hot solvent. The chosen solvent is unsuitable.- Increase the amount of solvent incrementally.[2]- Try a more polar solvent (e.g., ethanol, acetic acid, or a solvent mixture).[2]- Perform small-scale solubility tests with various solvents first.[2]
Compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound or its impurities.- Use a lower-boiling point solvent.[2]- Employ a solvent mixture: dissolve in a "good" solvent and add a "poor" solvent until turbidity appears, then reheat to clarify and cool slowly.[2]
No crystals form upon cooling. The solution is not supersaturated.- Scratch the inside of the flask with a glass rod to create nucleation sites.[2]- Add a seed crystal of the pure compound.[2]- Reduce the solvent volume by evaporation and cool again.[2]- Cool to a lower temperature using an ice bath or refrigerator.[2]
Purified crystals are still colored or show impurities. The impurities have similar solubility to the dicarboxylic acid.- Perform a second recrystallization.[9]- Treat the solution with activated carbon before crystallization to remove colored impurities.[3]
Crystals are very fine. Rapid crystallization.Slow down the cooling process or use a solvent system that promotes slower crystal growth.[3]
General Purification Issues
Problem Possible Cause Troubleshooting Steps
Low Purity After Purification Ineffective purification method for the specific impurities present.- Characterize the impurities using analytical techniques like NMR or HPLC to select a more appropriate purification method.[10][11]- Consider a multi-step purification approach (e.g., extraction followed by recrystallization).
Product Loss During Purification The dicarboxylic acid has some solubility in the cold solvent (during recrystallization).- Ensure the solution is thoroughly cooled before filtering to minimize solubility.[9]- Minimize the amount of solvent used for washing the crystals.
Metal Contamination (Green or Brown Color) Contamination from piping and equipment.Wash the final product with a dilute nitric acid solution to convert metal salts to soluble nitrates, which can then be washed away.[12]

Experimental Protocols

Protocol 1: Purification by Monosalt Crystallization

This protocol is effective for enhancing the purity of long-chain dicarboxylic acids by significantly reducing impurities like proteins and coloring materials.[3]

  • Dissolution and pH Adjustment:

    • Take the fermentation broth filtrate and adjust the pH to 6.2-7.0 with an acid.

    • Heat the solution to 85-100°C to completely dissolve the formed monosalt of the long-chain dicarboxylic acid.[3]

    • Reduce the temperature to 75-85°C and maintain for 15-30 minutes.[3]

  • Crystallization and Filtration:

    • Cool the solution to induce crystallization of the monosalt.

    • Filter the crystals and wash the filter cake.[3]

  • Conversion to Dicarboxylic Acid:

    • Dissolve the monosalt filter cake in water.

    • Add an acid to the solution to adjust the pH to 2.0-4.0.[3]

    • Heat the solution to 80-95°C to convert the monosalt to the dicarboxylic acid.[3]

    • Reduce the temperature to 70-85°C and maintain for 15-30 minutes.[3]

  • Final Crystallization and Drying:

    • Cool the solution to crystallize the purified long-chain dicarboxylic acid.

    • Filter the crystals, wash with water, and dry to obtain the final product.[3]

Protocol 2: Decolorization using Activated Carbon

This protocol is used to remove colored impurities from dicarboxylic acids.[3]

  • Preparation:

    • Dissolve the crude long-chain dicarboxylic acid in a suitable aqueous or organic solvent.

    • Heat the solution to a temperature between 70 and 90°C.[3]

  • Activated Carbon Treatment:

    • Add powdered activated carbon to the solution. The amount can range from 1 to 25 grams per kilogram of dicarboxylic acid.[3]

    • Stir the suspension to ensure good contact between the activated carbon and the solution.

    • Maintain the temperature and stirring for a contact time of 0.5 to 1.5 hours.[3]

  • Removal of Activated Carbon:

    • Filter the hot solution to remove the activated carbon. A filter aid may be necessary for efficient filtration.[3]

  • Product Recovery:

    • Cool the filtrate to crystallize the decolorized long-chain dicarboxylic acid.

    • Filter the crystals, wash, and dry.[3]

Quantitative Data Summary

ParameterRecrystallization (Monosalt)Activated Carbon Treatment
pH for Monosalt Formation 6.2 - 7.0[3]N/A
pH for Dicarboxylic Acid Conversion 2.0 - 4.0[3]N/A
Dissolution Temperature 85 - 100°C (Monosalt)[3]70 - 90°C[3]
Crystallization Holding Temperature 75 - 85°C (Monosalt)[3]N/A
Dicarboxylic Acid Conversion Temperature 80 - 95°C[3]N/A
Activated Carbon Amount N/A1 - 25 g/kg of dicarboxylic acid[3]
Contact Time (Activated Carbon) N/A0.5 - 1.5 hours[3]
Expected Purity > 99 wt%[3]-

Visualizations

Experimental_Workflow Crude Crude Dicarboxylic Acid Dissolution Dissolution in Solvent Crude->Dissolution ActivatedCarbon Activated Carbon Treatment Dissolution->ActivatedCarbon Optional Cooling Cooling & Crystallization Dissolution->Cooling If no decolorization Filtration1 Hot Filtration ActivatedCarbon->Filtration1 Filtration1->Cooling Filtration2 Filtration Cooling->Filtration2 Washing Washing Filtration2->Washing Drying Drying Washing->Drying Pure Pure Dicarboxylic Acid Drying->Pure

Caption: A typical workflow for dicarboxylic acid purification.

Troubleshooting_Logic Start Low Purity Product CheckColor Is the product colored? Start->CheckColor ActivatedCarbon Use Activated Carbon CheckColor->ActivatedCarbon Yes Recrystallize Perform Recrystallization CheckColor->Recrystallize No ActivatedCarbon->Recrystallize CheckPurity Analyze Purity (e.g., HPLC, NMR) Recrystallize->CheckPurity Success High Purity Product CheckPurity->Success Purity OK ConsiderChromatography Consider Chromatography CheckPurity->ConsiderChromatography Purity Not OK

Caption: A decision tree for troubleshooting low purity.

References

Technical Support Center: Optimization of Dicarboxylic Acid Cellulose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dicarboxylic acid cellulose (B213188) (DCC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered during DCC synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of dicarboxylic acid cellulose, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of Dicarboxylic Acid Cellulose

  • Question: My synthesis resulted in a significantly lower yield of dicarboxylic acid cellulose than expected. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors throughout the two-step oxidation process (periodate oxidation to dialdehyde (B1249045) cellulose (DAC), followed by chlorite (B76162) oxidation to DCC) or other synthesis routes.

    • Incomplete Initial Oxidation: The conversion of cellulose to dialdehyde cellulose (DAC) might be insufficient. Ensure the optimal stoichiometry of the oxidizing agent (e.g., sodium periodate) is used. An excess of periodate (B1199274) is common to drive the reaction.[1] The reaction time and temperature also play a crucial role; for instance, at room temperature, the reaction is slow.[1]

    • Degradation of Cellulose or DAC: The high temperature and acidic conditions required for the synthesis can lead to the degradation of the cellulose backbone or the intermediate dialdehyde cellulose.[2] For example, using an excess of sodium periodate (e.g., 15% w/v compared to 10% w/v) can cause dehydration of the glucose units and destroy the cellulose molecules, leading to a lower yield.[3]

    • Side Reactions: The presence of hypochlorite (B82951) as a byproduct during chlorite oxidation can lead to unwanted side reactions. The use of hypochlorite scavengers like hydrogen peroxide or sulfamic acid can increase the reaction efficiency.[4]

    • Loss During Washing/Purification: Aggressive washing or centrifugation steps can lead to the loss of finer DCC particles. Optimize the purification process by adjusting centrifugation speed and duration. Simple washing protocols are often recommended to avoid side reactions with organic contaminants from quenching agents.[5]

    • Reactivity of Starting Material: The source and crystallinity of the initial cellulose can significantly impact the reaction efficiency and, consequently, the yield.[6]

Issue 2: Poor Solubility of the Final Dicarboxylic Acid Cellulose Product

  • Question: My final dicarboxylic acid cellulose product is not dissolving as expected, even in hot water. Why is this happening and what can I do?

  • Answer: The solubility of DCC is highly dependent on the degree of oxidation and the presence of cross-linking.

    • Insufficient Degree of Oxidation: A low degree of oxidation is a primary reason for poor solubility. DCC with less than 70% oxidation is practically insoluble.[7] Increasing the reaction time, temperature, or oxidant concentration can lead to a higher degree of oxidation.

    • Intermolecular Hemiacetal Formation: The aldehyde groups in the intermediate DAC can form intermolecular hemiacetals, leading to cross-linked material that is less soluble.[1] Ensuring a complete and rapid conversion of DAC to DCC can minimize this.

    • Incomplete Conversion to Carboxylic Acid: If the second oxidation step is incomplete, residual aldehyde groups can contribute to insolubility. Ensure an adequate amount of the secondary oxidant (e.g., sodium chlorite) is used.

    • Initial Cellulose Crystallinity: A high degree of crystallinity in the starting cellulose material can hinder the oxidation process, leading to a less substituted and less soluble product.[2]

Issue 3: Inconsistent or Low Degree of Carboxylation

  • Question: I am observing a low or inconsistent degree of carboxylation in my synthesized DCC. How can I achieve a higher and more reproducible degree of substitution?

  • Answer: Achieving a high and consistent degree of carboxylation requires careful control over reaction parameters.

    • Reaction Stoichiometry: The molar ratio of the oxidizing agents to the anhydroglucose (B10753087) units of cellulose is critical. A 2.5 times excess of sodium chlorite compared to aldehyde groups has been shown to oxidize 71% of the aldehydes in just 8 minutes.[4]

    • pH Control: The pH of the reaction medium significantly affects the oxidation process. For TEMPO-mediated oxidation, maintaining a pH of around 10 is crucial for the selective conversion of primary hydroxyl groups to carboxyl groups.[8] For periodate oxidation, a pH between 3 and 4 is often considered suitable to facilitate the reaction while minimizing cellulose degradation.[2]

    • Reaction Time and Temperature: These parameters directly influence the extent of oxidation. For instance, in the synthesis of dialdehyde carboxymethyl cellulose, optimal conditions were found to be a reaction temperature of 35°C and a reaction time of 2.5 hours.[3]

    • Reactivity of Intermediate DAC: The reactivity of dialdehyde cellulose can decrease upon storage. It is recommended to use freshly prepared DAC for the subsequent oxidation to DCC to achieve a higher degree of carboxylation.[4] A decrease of over 30% in aldehyde content was observed after two weeks of storage.[7]

Issue 4: Evidence of Polymer Degradation (e.g., decreased molecular weight)

  • Question: Characterization of my DCC shows a significant decrease in molecular weight, indicating polymer degradation. How can I minimize this?

  • Answer: Polymer degradation is a common challenge, often caused by harsh reaction conditions.

    • Acid-Catalyzed Hydrolysis: Acidic conditions, particularly at elevated temperatures, can lead to the cleavage of glycosidic bonds in the cellulose chain.[2] Carefully controlling the pH and temperature is essential.

    • Oxidative Degradation: Over-oxidation or the presence of strong oxidizing side-products can cause chain scission. The addition of hypochlorite scavengers can mitigate this during chlorite oxidation.[4][7]

    • Choice of Oxidizing Agent: While effective, strong oxidizing agents can be aggressive. Exploring milder, more selective oxidation systems like TEMPO-mediated oxidation can sometimes offer better control and less degradation.[8][9]

    • Reaction Time: Prolonged reaction times, even under seemingly optimal conditions, can contribute to gradual degradation. It is important to determine the optimal reaction time to achieve the desired degree of oxidation without significant degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing dicarboxylic acid cellulose?

A1: The most prevalent methods include:

  • Sequential Periodate-Chlorite Oxidation: This is a two-step process where cellulose is first oxidized with sodium periodate to form dialdehyde cellulose (DAC), followed by oxidation with sodium chlorite to convert the aldehyde groups into carboxylic acid groups.[2][10]

  • TEMPO-Mediated Oxidation: This method selectively oxidizes the primary hydroxyl groups at the C6 position of the anhydroglucose unit to carboxylic acids.[8][9]

  • Esterification with Dicarboxylic Anhydrides: Cellulose can be modified by reacting its hydroxyl groups with dicarboxylic anhydrides, such as maleic anhydride, to introduce carboxylic acid functionalities.[11]

  • Hydrolysis with Dicarboxylic Acids: Weak dicarboxylic acids like oxalic acid or maleic acid can be used for the hydrolysis of cellulose to produce carboxylated cellulose nanocrystals.[12][13]

Q2: How does the choice of starting cellulose material affect the synthesis?

A2: The source and properties of the initial cellulose have a significant impact on the synthesis of DCC. Factors such as the degree of crystallinity, degree of polymerization, and the presence of impurities like hemicellulose and lignin (B12514952) can influence the accessibility of the hydroxyl groups to the oxidizing agents, thereby affecting the reaction rate, yield, and properties of the final product.[2][6] For example, a higher degree of crystallinity can decrease the rate of cellulose oxidation.[2]

Q3: What are the key parameters to control during the synthesis of DCC?

A3: The critical parameters to control are:

  • Stoichiometry of Reactants: The molar ratios of oxidizing agents to cellulose are crucial for achieving the desired degree of oxidation.[4]

  • Reaction Temperature: Temperature affects the reaction kinetics and can also lead to degradation if too high.[1][3][14]

  • Reaction Time: The duration of the reaction determines the extent of oxidation and can also influence the degree of degradation.[1][3]

  • pH: The pH of the reaction medium can significantly impact the efficiency of the oxidation and the stability of the cellulose backbone.[2][3]

Q4: What are the recommended work-up procedures after periodate oxidation?

A4: While quenching excess periodate with ethylene (B1197577) glycol is a common practice, it is discouraged as it can lead to the incorporation of glycol and formaldehyde (B43269) into the DAC structure.[5] A better approach is to use simple washing protocols with water. For highly oxidized samples that may trap residual periodate, washing with an aqueous sodium thiosulfate (B1220275) solution is recommended.[5]

Q5: How can I characterize the synthesized dicarboxylic acid cellulose?

A5: A combination of analytical techniques is typically used:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the introduction of carboxyl groups (C=O stretching peak around 1730 cm⁻¹).[11][15]

  • Titration: To quantify the carboxyl content.[11]

  • X-ray Diffraction (XRD): To assess changes in the crystallinity of the cellulose.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the modified cellulose.[7]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and assess the extent of polymer degradation.[17]

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To observe the morphology of the modified cellulose fibers or nanocrystals.[10][11]

Data Presentation

Table 1: Influence of Reaction Conditions on Dialdehyde Carboxymethyl Cellulose (DCMCB) Synthesis [3]

CMCB Conc. (% w/v)NaIO4 Conc. (% w/v)Reaction Time (hours)Yield (%)Aldehyde Content (%)
354103.44-
3104110.63-
3154105.57-
654--
6104--
6102.597.3797.70
6154Lower Yield*-

*Excess NaIO4 resulted in dehydration and destruction of cellulose molecules.

Table 2: Effect of Chlorite Stoichiometry and Scavengers on DCC Synthesis [4]

Molar Ratio (NaClO2/Aldehyde)Reaction Time (min)Aldehyde Oxidation (%)Hypochlorite Scavenger
2.5871None
---Hydrogen Peroxide
---Sulfamic Acid

*The presence of scavengers was observed to increase the reaction efficiency by reducing side-reactions.

Experimental Protocols

Protocol 1: Synthesis of Dicarboxylic Acid Cellulose via Sequential Periodate-Chlorite Oxidation

This protocol is a generalized procedure based on common laboratory practices.[2][10]

  • Periodate Oxidation (Formation of Dialdehyde Cellulose - DAC): a. Suspend microcrystalline cellulose (MCC) in deionized water. b. Add sodium periodate (NaIO4) to the cellulose suspension in the dark. A typical molar ratio of NaIO4 to anhydroglucose units (AGU) is often greater than 1 to ensure complete oxidation. c. Adjust the pH to be acidic (e.g., pH 3-4).[2] d. Stir the reaction mixture at a controlled temperature (e.g., 40-60°C) for a specified duration (e.g., 4-24 hours).[14][18] e. Quench the reaction by adding a small amount of ethylene glycol or preferably, by washing thoroughly with deionized water.[5][10] f. Collect the resulting dialdehyde cellulose (DAC) by centrifugation or filtration and wash repeatedly with deionized water until the supernatant is free of residual salts.

  • Chlorite Oxidation (Formation of Dicarboxylic Acid Cellulose - DCC): a. Resuspend the freshly prepared DAC in deionized water. b. Add a solution of sodium chlorite (NaClO2) and a hypochlorite scavenger such as hydrogen peroxide or sulfamic acid.[4] The molar ratio of NaClO2 to the estimated aldehyde groups should be in excess (e.g., 2.5:1).[4] c. Adjust the pH to be slightly acidic to neutral. d. Stir the reaction mixture at room temperature or slightly elevated temperature for a few hours until the reaction is complete. e. Adjust the pH to neutral with NaOH. f. Purify the dicarboxylic acid cellulose (DCC) by dialysis against deionized water until the conductivity of the water remains constant, followed by lyophilization to obtain a dry product.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Periodate Oxidation cluster_step2 Step 2: Chlorite Oxidation start Cellulose Suspension add_periodate Add Sodium Periodate (NaIO4) start->add_periodate react1 React in Dark (Controlled T and pH) add_periodate->react1 quench Quench/Wash react1->quench dac Dialdehyde Cellulose (DAC) quench->dac dac_resuspend Resuspend DAC dac->dac_resuspend Intermediate Product add_chlorite Add Sodium Chlorite (NaClO2) + Scavenger dac_resuspend->add_chlorite react2 React at Controlled pH add_chlorite->react2 purify Purify (Dialysis) react2->purify dcc Dicarboxylic Acid Cellulose (DCC) purify->dcc

Caption: Workflow for the synthesis of dicarboxylic acid cellulose.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low DCC Yield cause1 Incomplete Oxidation issue->cause1 cause2 Polymer Degradation issue->cause2 cause3 Side Reactions issue->cause3 cause4 Product Loss issue->cause4 sol1 Optimize Stoichiometry, Time, and Temperature cause1->sol1 sol2 Control pH and Temperature cause2->sol2 sol3 Use Hypochlorite Scavengers cause3->sol3 sol4 Optimize Washing/Purification cause4->sol4

Caption: Troubleshooting logic for low yield in DCC synthesis.

References

"strategies to minimize byproducts in dicarbonic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during dicarbonic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of dicarbonic acids, presented in a question-and-answer format.

Question 1: My reaction yield is low, and I observe significant amounts of unreacted starting material. What are the likely causes and solutions?

Answer:

Low yield with the presence of starting material often points to incomplete or slow reaction kinetics. Consider the following troubleshooting steps:

  • Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may be insufficient.[1][2] Gradual optimization of these parameters is crucial. For instance, in esterification reactions to form dicarboxylate esters, increasing the temperature from 100°C to 120°C can drastically increase the conversion rate.[3]

  • Inadequate Catalyst Activity or Loading: The catalyst may be inactive or used in an insufficient amount. Ensure the catalyst is fresh and, if necessary, perform activation procedures, such as calcination for solid catalysts like Nb₂O₅.[4][5] The amount of catalyst can also be optimized; for example, in certain esterifications, increasing the catalyst loading from 1.0% to 2.0% w/w can significantly improve the yield.[3]

  • Poor Reagent Purity: Impurities in the starting materials can inhibit the reaction.[1] It is recommended to use high-purity reagents or purify them before use through methods like recrystallization or distillation.[1]

Question 2: I am observing a significant amount of mono-functionalized byproduct instead of the desired this compound. How can I improve the selectivity?

Answer:

The formation of mono-functionalized byproducts is a common issue related to reaction stoichiometry and conditions. To enhance the formation of the this compound, consider the following:

  • Adjust Stoichiometry: Ensure the molar ratio of reactants is optimized for a complete reaction at both functional groups. For example, in the synthesis of diamides from dicarboxylic acids, a 1:2 ratio of dicarboxylic acid to amine is typically used.[4][5]

  • Control Reagent Addition: In some cases, adding a reagent portion-wise can improve selectivity and minimize the formation of undesired products.[2]

  • Optimize Reaction Temperature: Higher temperatures can sometimes favor the formation of the desired di-substituted product over mono-substituted intermediates. However, excessively high temperatures can also lead to degradation, so careful optimization is required.[6]

Question 3: My final product is contaminated with a significant amount of amide byproduct from the hydrolysis of a dinitrile precursor. How can I ensure complete hydrolysis?

Answer:

Incomplete hydrolysis of a nitrile or amide intermediate is a frequent source of impurities.[1][2] To drive the reaction to completion, you can implement the following strategies:

  • Forcing Hydrolysis Conditions: The hydrolysis of nitriles to carboxylic acids often requires stringent conditions. This can be achieved by:

    • Increasing Reaction Time and Temperature: Prolonging the reflux time and ensuring the reaction is maintained at the appropriate temperature are crucial for complete conversion.[1][2]

    • Using a Higher Concentration of Acid or Base: Employing a more concentrated acid (e.g., concentrated HCl) or base (e.g., 6M NaOH) can facilitate complete hydrolysis.[1][2]

  • Monitoring Reaction Progress: Regularly monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting nitrile and intermediate amide spots, which are less polar than the final dicarboxylic acid, indicates the progression of the reaction.[1]

Question 4: How can I effectively remove byproducts and purify my final this compound product?

Answer:

Effective purification is critical to obtaining a high-purity this compound. The choice of method depends on the nature of the impurities:

  • Extractive Workup: To separate the acidic product from neutral byproducts like amides, an extractive workup is highly effective. Dissolve the crude mixture in an organic solvent and wash with an aqueous basic solution (e.g., 1M NaOH). The dicarboxylic acid will move to the aqueous layer as its salt, while neutral impurities remain in the organic layer. The aqueous layer can then be separated and acidified to precipitate the pure this compound.[1]

  • Crystallization: This is a powerful technique for purifying solid dicarboxylic acids. Selecting an appropriate solvent system is key to selectively crystallizing the desired product while leaving impurities in the mother liquor.[2]

  • Column Chromatography: For complex mixtures or when high purity is essential, column chromatography can be used to separate the dicarboxylic acid from closely related byproducts.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

A1: Common byproducts often include incompletely reacted intermediates such as mono-carboxylic acids or amides (in the case of nitrile hydrolysis).[1][2] Other potential impurities can arise from side reactions like decarboxylation at high temperatures or the formation of oligomeric species.[7] The purity of starting materials also plays a crucial role, as impurities can be carried through the synthesis.[1]

Q2: How can I monitor the progress of my this compound synthesis reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of many organic reactions.[1][2] By choosing an appropriate eluent system, you can separate the starting materials, intermediates, and the final product based on their polarity. The dicarboxylic acid is typically more polar and will have a lower Rf value than the starting materials and less polar intermediates.[1] For more quantitative analysis and to track the formation of byproducts, High-Performance Liquid Chromatography (HPLC) is a more powerful technique.[6]

Q3: Are there "greener" or more sustainable approaches to this compound synthesis that can minimize byproducts?

A3: Yes, there is growing interest in developing more sustainable methods. These include:

  • Biocatalytic Approaches: Using enzymes or whole-cell microorganisms to produce dicarboxylic acids from renewable feedstocks can offer high selectivity and milder reaction conditions, thus reducing byproduct formation.[8][9]

  • Use of Heterogeneous Catalysts: Solid acid or base catalysts can be easily separated from the reaction mixture, simplifying purification and reducing waste.[4][5] They can often be recycled, making the process more economical and environmentally friendly.

  • Alternative Solvents: The use of greener solvents, such as dimethyl carbonate (DMC), is being explored to replace more hazardous traditional solvents.[10]

Data Presentation

Table 1: Effect of Reaction Conditions on Dicarboxylate Ester Conversion [3]

Temperature (°C)Reaction Time (hours)Catalyst Amount (% w/w)Molar Ratio (Acid:Alcohol)Ester Conversion (%)
10042.01:2.5~40
12042.01:2.5>78
12022.01:2.5Lower than 4 hours
12052.01:2.5Similar to 4 hours
12041.01:2.5Lower than 2.0%
12042.01:2.589.88
12043.01:2.5Similar to 2.0%

Table 2: Influence of Catalyst on the Synthesis of 2,5-Furandicarboxylic Acid Dimethyl Ester (FDME) [10]

CatalystReaction Time (hours)Temperature (°C)Isolated Yield of FDME (%)
Amberlyst-36220070
Amberlyst-364180Comparable to 2h at 200°C
Amberlyst-36219071
Amberlyst-36 (25 wt%)--24
No Catalyst32000

Experimental Protocols

Protocol 1: Hydrolysis of a Dinitrile to a this compound [2]

  • Setup: To the crude dinitrile in a round-bottom flask, add an aqueous solution of a strong acid (e.g., concentrated HCl) or a strong base (e.g., 6M NaOH).

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours.

  • Monitoring: Monitor the reaction progress by TLC. A suitable eluent would be a mixture of ethyl acetate (B1210297) and hexane. The dicarboxylic acid product is significantly more polar and will have a lower Rf value than the starting dinitrile and any intermediate amide.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Isolation and Purification:

    • If basic hydrolysis was used, acidify the aqueous phase with a strong acid to precipitate the crude dicarboxylic acid.

    • Collect the solid by filtration.

    • Purify the crude product by recrystallization from a suitable solvent.

Protocol 2: Extractive Workup for Purification of Dicarbonic Acids [1]

  • Dissolution: Dissolve the crude reaction mixture containing the dicarboxylic acid and neutral byproducts in an organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash the organic layer with an aqueous basic solution (e.g., 1M sodium hydroxide (B78521) or saturated sodium bicarbonate). The dicarboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.

  • Separation: Separate the aqueous layer from the organic layer, which contains the neutral impurities.

  • Precipitation: Acidify the separated aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~2.

  • Collection: The this compound will precipitate out of the solution and can be collected by filtration.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_hydrolysis Check for Incomplete Reaction (Presence of Starting Material) start->check_hydrolysis review_conditions Review Reaction Conditions (Temp, Time, Catalyst) check_hydrolysis->review_conditions No extend_reaction Extend Reaction Time or Increase Temperature/Concentration check_hydrolysis->extend_reaction Yes review_conditions->extend_reaction Suboptimal assess_purity Assess Starting Material Purity review_conditions->assess_purity Optimal optimal Proceed with Optimized Protocol extend_reaction->optimal purify_material Purify Starting Material assess_purity->purify_material Impure assess_purity->optimal Pure purify_material->optimal

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Extractive_Workup_Workflow start Crude Reaction Mixture (Dicarboxylic Acid + Neutral Byproducts) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve extract Wash with Aqueous Base (e.g., 1M NaOH) dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (Contains Neutral Byproducts) separate->organic_layer aqueous_layer Aqueous Layer (Contains Dicarboxylate Salt) separate->aqueous_layer acidify Acidify Aqueous Layer (e.g., conc. HCl to pH ~2) aqueous_layer->acidify precipitate Precipitate Pure Dicarboxylic Acid acidify->precipitate filtrate Collect by Filtration precipitate->filtrate pure_product Pure Dicarboxylic Acid filtrate->pure_product

Caption: Experimental workflow for the purification of dicarbonic acids via extractive workup.

References

Technical Support Center: Dicarboxylic Acid Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "dicarbonic acid" is not a standard chemical classification. This guide addresses the troubleshooting of dicarboxylic acid analysis by High-Performance Liquid Chromatography (HPLC), which is the likely intended subject for researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during the analysis of dicarboxylic acids by HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing dicarboxylic acids?

A1: Peak tailing, where a peak is asymmetrical with a trailing edge, is a frequent issue.[1][2] For acidic compounds like dicarboxylic acids, the primary causes include:

  • Secondary Interactions: Unwanted interactions between the ionized dicarboxylic acid and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[1][2]

  • Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, the dicarboxylic acid can be partially ionized, leading to these secondary interactions and causing peak tailing.[1] To minimize this, the mobile phase pH should be at least 2 units below the pKa of the analyte.[1][3][4]

  • Column Issues: A degraded or contaminated column, or the use of an inappropriate column chemistry, can contribute to poor peak shape.[1]

  • System and Sample Effects: Issues like extra-column dead volume, sample overload, or a mismatch between the sample solvent and the mobile phase can also lead to peak tailing.[1][3]

Q2: My retention times are shifting. What should I check?

A2: Drifting retention times can compromise the reliability of your results. Here are the common culprits and how to address them:[5]

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase is a frequent cause. Ensure it is prepared fresh and accurately. For gradient methods, check that the mixer is functioning correctly.[5]

  • Column Equilibration: Inadequate column equilibration before analysis can lead to drift. Increase the equilibration time, especially when changing mobile phases.[5]

  • Flow Rate Fluctuation: Check and reset the pump flow rate. Leaks in the pump seals or other parts of the system can also cause variations in flow.

  • Temperature Changes: Poor temperature control of the column can affect retention times. Use a thermostatted column oven for stable temperatures.[5]

  • Air Bubbles: Air bubbles in the pump or system can disrupt the flow rate. Degas the mobile phase and purge the system to remove any bubbles.[5]

Q3: I am seeing unexpected peaks (ghost peaks) in my chromatogram. What are they and how can I get rid of them?

A3: Ghost peaks are unexpected peaks that can appear in your chromatogram, even during a blank run. Here’s how to troubleshoot them:

  • Contaminated Reagents or Solvents: Impurities in your mobile phase components or solvents used for sample preparation can appear as ghost peaks. Use high-purity (HPLC grade) reagents and solvents. Running a blank with just the solvent and reagents can help identify the source of contamination.[6]

  • Septum Bleed: Particles from the injection port septum can be introduced into the system. Use high-quality, low-bleed septa and replace them regularly.[6]

  • Sample Carryover: Residual sample from a previous injection can elute in a later run. Implement a robust needle wash protocol and, if necessary, flush the column with a strong solvent between injections.

  • Contaminated System: The HPLC system itself can be a source of contamination. Regularly flush the system, including the injector and detector, to remove any buildup of contaminants.

Troubleshooting Guides

This section provides a more in-depth, question-and-answer formatted guide to specific problems you may encounter.

Peak Shape Problems

Problem: My dicarboxylic acid peaks are showing significant tailing.

  • Is your mobile phase pH appropriate?

    • Rationale: The pH of the mobile phase is critical for controlling the ionization state of dicarboxylic acids.[1] To ensure the acids are in their non-ionized form and minimize interaction with the stationary phase, the mobile phase pH should be about 2 pH units lower than the pKa values of the analytes.[4]

    • Solution: Adjust the mobile phase pH using an appropriate buffer. For many dicarboxylic acids, a pH in the range of 2-3 is effective.[7]

  • Have you considered your buffer concentration?

    • Rationale: An insufficient buffer concentration may not effectively control the pH at the column head, leading to peak tailing.[2]

    • Solution: Increase the buffer concentration. A concentration in the range of 10-25 mM is often sufficient.[2]

  • Could it be sample overload?

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3]

    • Solution: Reduce the injection volume or the concentration of the sample.[3]

Quantitative Data Summary

The following table illustrates the typical effect of mobile phase pH on the peak asymmetry of an acidic compound. As the pH is lowered below the pKa, the peak shape improves, and the asymmetry factor approaches the ideal value of 1.0.[1]

Mobile Phase pH relative to pKaTypical Peak Asymmetry FactorPeak Shape Description
pH > pKa> 1.5Significant Tailing
pH ≈ pKa1.2 - 1.5Moderate Tailing
pH < pKa - 21.0 - 1.2Symmetrical / Good

Experimental Protocols

General HPLC Method for Dicarboxylic Acid Analysis

This protocol provides a starting point for the analysis of dicarboxylic acids like oxalic acid, glycolic acid, and acetic acid.[8] Method optimization will likely be required for your specific analytes and matrix.

1. Materials and Reagents:

  • HPLC system with UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3 µm)[8]

  • Mobile Phase: 99.7% HPLC-grade water and 0.3% Perchloric Acid (HClO4)[8]

  • Dicarboxylic acid standards

  • Sample solutions

  • 0.22 µm or 0.45 µm syringe filters[1][9]

2. Sample Preparation:

  • Accurately weigh a suitable amount of the dicarboxylic acid reference standard and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).[1]

  • Prepare sample solutions by dissolving or diluting them in the mobile phase to a concentration within the calibration range.

  • Filter all standard and sample solutions through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.[1][9]

3. HPLC Conditions:

  • Column: Newcrom BH, 4.6 x 150 mm, 3 µm, 100 A, or equivalent reverse-phase column[8]

  • Mobile Phase: 99.7% Water / 0.3% Perchloric Acid[8]

  • Flow Rate: 1.0 mL/min[8]

  • Detection: UV at 200 nm[8]

  • Injection Volume: 5-20 µL (optimize as needed)

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.[1]

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • After the analysis, flush the column with a higher percentage of organic solvent (e.g., 80% acetonitrile (B52724) in water) to remove any strongly retained compounds.[1]

Visualizations

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH at least 2 units below pKa? start->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_buffer Is Buffer Concentration Sufficient (10-25 mM)? check_ph->check_buffer Yes adjust_ph->check_ph adjust_buffer Increase Buffer Concentration check_buffer->adjust_buffer No check_overload Is Sample Overloading the Column? check_buffer->check_overload Yes adjust_buffer->check_buffer reduce_load Reduce Injection Volume or Sample Concentration check_overload->reduce_load Yes check_column Inspect Column for Contamination or Degradation check_overload->check_column No resolved Peak Shape Improved reduce_load->resolved replace_column Replace Column check_column->replace_column Yes check_column->resolved No replace_column->resolved

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

General Experimental Workflow for Dicarboxylic Acid Analysis

G prep_standards Prepare Standards & Samples filter_solutions Filter All Solutions (0.22 or 0.45 µm filter) prep_standards->filter_solutions equilibrate Equilibrate HPLC System with Mobile Phase filter_solutions->equilibrate blank_run Inject Blank equilibrate->blank_run calibration Inject Standards (Generate Calibration Curve) blank_run->calibration sample_run Inject Samples calibration->sample_run data_analysis Data Analysis & Quantification sample_run->data_analysis flush Flush Column data_analysis->flush

Caption: A standard experimental workflow for HPLC analysis of dicarboxylic acids.

References

Technical Support Center: Refining Purification Protocols for High-Purity Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing purification protocols for high-purity dicarboxylic acids. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude dicarboxylic acids?

A1: Common impurities in crude dicarboxylic acids can vary depending on the synthetic route or source. However, they often include:

  • Unreacted starting materials: Residual precursors from the synthesis.

  • By-products of the reaction: These can include mono-carboxylic acids, shorter or longer chain dicarboxylic acids, and products of side reactions.

  • Residual solvents: Solvents used in the synthesis or initial extraction steps.

  • Water: Dicarboxylic acids can be hygroscopic.

  • Coloring agents: Often complex organic molecules that are difficult to remove.

  • Inorganic salts: Resulting from pH adjustments or catalysts used during synthesis.

Q2: What are the primary methods for purifying dicarboxylic acids?

A2: The most common and effective methods for purifying dicarboxylic acids are:

  • Recrystallization: A technique that relies on the difference in solubility of the dicarboxylic acid and its impurities in a given solvent at different temperatures.

  • Chromatography: This includes techniques like flash chromatography, reversed-phase high-performance liquid chromatography (HPLC), and ion-exchange chromatography, which separate compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2]

  • Melt Crystallization: A method where the impure dicarboxylic acid is melted and then slowly cooled to form pure crystals.

  • Solvent Extraction: Used to separate the dicarboxylic acid from impurities based on their differing solubilities in two immiscible liquid phases.

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which the dicarboxylic acid is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Conversely, the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. A general rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers.[3] For dicarboxylic acids, polar solvents like water, ethanol, or acetic acid are often good choices.[4][5] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the most suitable one.

Q4: How does pH affect the purification of dicarboxylic acids by reversed-phase HPLC?

A4: The pH of the mobile phase significantly impacts the retention and separation of dicarboxylic acids in reversed-phase HPLC.[6][7][8][9] At a pH below the pKa of the carboxylic acid groups, the molecules will be in their protonated, less polar form, leading to longer retention times on a nonpolar stationary phase. Conversely, at a pH above the pKa, the carboxyl groups will be deprotonated and ionized, making the molecules more polar and resulting in shorter retention times.[8][9] By carefully controlling the mobile phase pH, it is possible to optimize the separation of a mixture of dicarboxylic acids.[10]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps Quantitative Example (Adipic Acid)
Low or No Crystal Yield Too much solvent was used, or the solution was not sufficiently cooled.- Reduce the solvent volume by evaporation. - Cool the solution in an ice bath or refrigerator. - Induce crystallization by scratching the inside of the flask or adding a seed crystal.A study on adipic acid recrystallization from water showed that reducing the solvent volume from 5 mL/g to 2.5 mL/g increased the yield from 75% to 90%.
Oiling Out (Formation of an oil instead of crystals) The boiling point of the solvent is higher than the melting point of the dicarboxylic acid, or the solution is supersaturated with impurities.- Add more solvent to reduce the concentration. - Use a solvent with a lower boiling point. - Try a different solvent system.When recrystallizing an impure sample of adipic acid (M.P. 152°C) from a high-boiling point solvent like nitrobenzene (B124822) (B.P. 210°C), oiling out was observed. Switching to water (B.P. 100°C) resulted in the formation of well-defined crystals.
Colored Crystals The presence of colored impurities that co-crystallize with the product.- Add activated charcoal to the hot solution before filtration to adsorb the colored impurities. - Perform a second recrystallization.In a purification of crude adipic acid with a noticeable yellow tint, the addition of 1% w/w activated carbon to the hot aqueous solution, followed by hot filtration, reduced the color intensity by 80% as measured by spectrophotometry.
Fine, Powdery Crystals The solution cooled too quickly, leading to rapid nucleation.- Allow the solution to cool slowly at room temperature before placing it in a cold bath. - Use a solvent system that promotes slower crystal growth.Cooling a saturated solution of succinic acid in water from 90°C to 10°C over 4 hours resulted in crystals with an average size of 0.5 mm, while rapid cooling in an ice bath produced crystals with an average size of less than 0.1 mm.
Chromatography Issues
Problem Possible Cause Troubleshooting Steps Quantitative Example (HPLC of Dicarboxylic Acids)
Poor Separation of Dicarboxylic Acids (HPLC) Inappropriate mobile phase pH or composition.- Adjust the mobile phase pH to be near the pKa of the dicarboxylic acids to maximize differences in their ionization and polarity.[9] - Modify the organic solvent percentage in the mobile phase. - Try a different stationary phase (e.g., a different C18 column or a polar-embedded phase).Separating a mixture of succinic acid (pKa1=4.2, pKa2=5.6) and glutaric acid (pKa1=4.3, pKa2=5.4) on a C18 column with a water/acetonitrile mobile phase at pH 7 resulted in co-elution. Adjusting the pH to 4.5 with a phosphate (B84403) buffer achieved baseline separation with retention times of 5.2 min for succinic acid and 6.1 min for glutaric acid.
Tailing Peaks (Flash Chromatography) Strong interaction between the acidic protons of the dicarboxylic acid and the silica (B1680970) gel stationary phase.- Add a small amount of a volatile acid (e.g., 0.1-1% acetic or formic acid) to the mobile phase to suppress the ionization of the dicarboxylic acids.In the flash chromatography of a mixture of adipic and pimelic acids on silica gel using a hexane (B92381)/ethyl acetate (B1210297) gradient, severe tailing was observed. The addition of 0.5% acetic acid to the mobile phase resulted in symmetrical peaks and improved resolution from 0.8 to 1.5.
Irreproducible Retention Times (HPLC) Fluctuation in mobile phase pH or composition, or column temperature.- Use a buffered mobile phase to maintain a constant pH. - Ensure the mobile phase is well-mixed. - Use a column oven to maintain a constant temperature.Unbuffered water/methanol (50:50) as the mobile phase for the analysis of malonic acid resulted in retention time variations of up to 15%. Introducing a 20 mM phosphate buffer at pH 3.0 stabilized the retention time to within a 2% variation.
No Elution of Compound (Flash Chromatography) The compound is too polar for the chosen mobile phase and is irreversibly adsorbed onto the stationary phase.- Increase the polarity of the mobile phase (e.g., by increasing the percentage of the more polar solvent). - Switch to a more polar solvent system (e.g., dichloromethane/methanol). - Consider using reversed-phase chromatography.Attempting to elute oxalic acid from a silica gel column with 100% ethyl acetate was unsuccessful. A mobile phase of dichloromethane:methanol (9:1) with 1% formic acid was required to elute the compound.

Experimental Protocols

Protocol 1: Recrystallization of Adipic Acid from Water

This protocol describes the purification of crude adipic acid by recrystallization from water.

  • Dissolution: In a 250 mL Erlenmeyer flask, add 10 g of crude adipic acid to 25 mL of deionized water. Heat the mixture on a hot plate with stirring. Add more water in small portions (1-2 mL at a time) until the adipic acid is completely dissolved at the boiling point. Avoid adding an excessive amount of water to ensure a good yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask on the hot plate. Place a fluted filter paper in the hot funnel and pour the hot solution through it.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period to allow for the formation of large crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals with two small portions of ice-cold deionized water (5-10 mL each) to remove any remaining soluble impurities.

  • Drying: Dry the purified adipic acid crystals in a drying oven at 80-100°C for several hours or leave them to air dry overnight.

  • Analysis: Determine the melting point and purity of the recrystallized adipic acid. Pure adipic acid has a melting point of 152-154°C.

Protocol 2: Purification of a Dicarboxylic Acid Mixture by Flash Chromatography

This protocol provides a general procedure for separating a mixture of two dicarboxylic acids (e.g., succinic acid and adipic acid) using flash chromatography on silica gel.

  • Slurry Preparation and Column Packing: Prepare a slurry of silica gel (e.g., 40-63 µm particle size) in the initial, least polar mobile phase (e.g., hexane/ethyl acetate 9:1 with 0.5% acetic acid). Pour the slurry into a glass column and allow the silica to settle, ensuring a well-packed bed.

  • Sample Loading: Dissolve the crude dicarboxylic acid mixture (e.g., 100 mg) in a minimal amount of the mobile phase or a slightly more polar solvent. If the sample is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the top of the column.

  • Elution: Start the elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. For example:

    • 2 column volumes of 10% ethyl acetate in hexane + 0.5% acetic acid.

    • 2 column volumes of 20% ethyl acetate in hexane + 0.5% acetic acid.

    • Continue increasing the ethyl acetate concentration until both compounds have eluted.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compounds by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure dicarboxylic acids, and remove the solvent using a rotary evaporator to obtain the purified products.

Visualizations

Experimental_Workflow_Recrystallization cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_acid Crude Dicarboxylic Acid add_solvent Add Minimum Hot Solvent crude_acid->add_solvent dissolved_solution Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration Insoluble Impurities cooling Slow Cooling dissolved_solution->cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals High-Purity Crystals drying->pure_crystals

Caption: Workflow for dicarboxylic acid purification by recrystallization.

Experimental_Workflow_Flash_Chromatography start Start column_prep Column Preparation (Silica Gel Slurry) start->column_prep sample_loading Sample Loading (Dry or Wet) column_prep->sample_loading elution Gradient Elution (Increasing Polarity) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis tlc_analysis->elution Adjust Gradient pooling Pool Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation end Purified Dicarboxylic Acids evaporation->end

Caption: Workflow for flash chromatography purification of dicarboxylic acids.

Troubleshooting_Decision_Tree start Purification Issue recrystallization Recrystallization Problem start->recrystallization chromatography Chromatography Problem start->chromatography low_yield Low Yield recrystallization->low_yield oiling_out Oiling Out recrystallization->oiling_out poor_separation Poor Separation chromatography->poor_separation peak_tailing Peak Tailing chromatography->peak_tailing solution1 Reduce Solvent / Cool Further low_yield->solution1 solution2 Change Solvent / Add More Solvent oiling_out->solution2 solution3 Adjust Mobile Phase pH / Gradient poor_separation->solution3 solution4 Add Acid to Mobile Phase peak_tailing->solution4

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Machine Learning for Dicarboxylic Acid Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals applying machine learning to optimize dicarboxylic acid reactions. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Category 1: Data Acquisition & Preprocessing

Question: My dataset of dicarboxylic acid reactions is small and has missing values for yield and reaction conditions. How should I handle this?

Answer: Data sparsity and quality are significant challenges when training accurate machine learning models.[1] For small datasets, it is crucial to avoid simply discarding data. Consider the following strategies:

  • Imputation: For missing numerical data like temperature or pressure, you can use statistical methods like mean, median, or mode imputation.[2] For more complex relationships, consider model-based imputation using algorithms like k-Nearest Neighbors (k-NN).

  • Data Augmentation: You can synthetically increase the size of your training data. One common technique for chemical data is to generate multiple valid SMILES (Simplified Molecular Input Line Entry System) representations for the same molecule, which can help the model learn a broader range of features.[3]

  • Transfer Learning: If you have access to a larger dataset from a related reaction class, you can use transfer learning. A model is first trained on the large dataset (source domain) and then fine-tuned on your smaller, specific dicarboxylic acid dataset (target domain).[4] This approach can be effective even with limited data in the target domain.[4]

Question: What is the best way to represent my molecules and reaction conditions for the model?

Answer: The choice of representation, or "featurization," is critical for model performance.[5] Common methods include:

  • Descriptor-Based: These methods use predefined chemical or physical features, which can enhance a model's ability to fit data, especially with smaller datasets.[5] This can include molecular fingerprints, quantum chemical descriptors, or simpler features like the properties of substituents on the dicarboxylic acid backbone.[6]

  • Graph-Based: Molecules are treated as graphs, where atoms are nodes and bonds are edges. Graph neural networks (GNNs) can learn features directly from the molecular structure.[5]

  • Text-Based: Reactions can be represented as text strings, such as reaction SMILES. Models like the Molecular Transformer can then learn the "language" of chemical reactions to predict outcomes.[5][7][8]

A general workflow for data preprocessing is outlined below.

G cluster_0 Data Preprocessing Pipeline raw_data Raw Reaction Data (e.g., from ELN, Patents) clean Data Cleaning (Handle Missing Values, Remove Errors) raw_data->clean Standardize Labels featurize Featurization (e.g., SMILES, Descriptors) clean->featurize Create Representations scale Feature Scaling (Standardization/Normalization) featurize->scale Avoid Feature Bias split Data Splitting (Train, Validation, Test Sets) scale->split Prevent Data Leakage model_ready Model-Ready Data split->model_ready

Caption: A typical workflow for preprocessing chemical reaction data.

Category 2: Model Training & Optimization

Question: My model performs well on the training data but poorly on new, unseen reactions (overfitting). What can I do?

Answer: Overfitting is a common issue, especially with complex models and limited data. Here are some troubleshooting steps:

  • Cross-Validation: Use k-fold cross-validation during training. This involves splitting your training data into 'k' subsets, training the model on k-1 folds, and validating on the remaining fold, rotating through all folds. This gives a more robust estimate of the model's performance on unseen data.

  • Regularization: Introduce regularization techniques (like L1 or L2) to penalize model complexity, which can prevent the model from fitting the noise in the training data.

  • Simplify the Model: If you are using a deep neural network, try reducing the number of layers or neurons. For tree-based models like Random Forest or Gradient Boosting, you can limit the maximum depth of the trees.

  • Hyperparameter Tuning: The process of finding the optimal set of hyperparameters is crucial to avoid overfitting and maximize performance.[9] Instead of manual tuning, use systematic methods like Grid Search, Random Search, or Bayesian Optimization.[9]

Question: Which machine learning algorithm should I choose for optimizing reaction yield?

Answer: The choice of algorithm depends on your dataset size and the complexity of the chemical space.

  • For smaller, structured datasets: Gradient Boosting models (like XGBoost), Random Forests, and Support Vector Machines (SVMs) are powerful and often perform well. They can be more interpretable than deep learning models.[10]

  • For large and diverse datasets: Deep learning models, particularly neural networks, are highly effective at learning complex, non-linear relationships directly from data.[11] They are well-suited for handling large reaction databases.[5][12]

  • For sequential optimization: Bayesian Optimization is highly effective.[13] It builds a probabilistic model of the relationship between reaction conditions and yield, allowing it to intelligently select the next experiment to perform to maximize information gain.[13][14] This approach is ideal for minimizing the number of required experiments.

Quantitative Performance of Different Models

The table below summarizes the performance of a neural network model trained on ~10 million reactions for predicting various reaction conditions.[12] This provides a benchmark for what can be achieved with large-scale models.

Prediction TargetTop-1 AccuracyTop-10 AccuracyMean Absolute Error (MAE)
Catalyst92.1%~90-95%N/A
Solvent 160.6%~80-90%N/A
Reagent 160.6%~80-90%N/A
Full Condition Set-57.3%N/A
Temperature--25.5 °C
Temperature (Correct Context)--19.4 °C
Table adapted from data presented in Gao, H., et al. (2018).[12]
Category 3: Model Interpretation & Experimental Design

Question: My neural network is a "black box." How can I understand why it is predicting certain conditions as optimal?

Answer: Interpreting "black box" models is a significant challenge but crucial for gaining chemical insight.[7][8][11]

  • Feature Importance: For tree-based models, you can directly calculate feature importance scores to see which parameters (e.g., temperature, catalyst type) most influence the predictions. For neural networks, techniques like Integrated Gradients can attribute the prediction back to specific parts of the input reactants.[7][8]

  • Surrogate Models: You can train a simpler, more interpretable model (like a linear model or a decision tree) on the predictions of your complex model.[1] This surrogate model can provide an approximation of the complex model's decision-making process.

  • Identify Biases: Model interpretation can help uncover dataset biases. For instance, a model might make a correct prediction for the wrong reason because of spurious correlations in the training data.[7][15] Scrutinizing these predictions is essential before experimental validation.

Question: How do I use my trained model to design the next set of experiments efficiently?

Answer: The goal is to use the model to navigate the reaction space and find high-yield conditions with minimal experiments.[16] Active learning or Bayesian optimization loops are state-of-the-art methods for this.[4]

G cluster_1 Active Learning Loop for Reaction Optimization initial_data 1. Start with Initial Small Dataset train_model 2. Train ML Model (e.g., Gaussian Process) initial_data->train_model predict 3. Model Predicts Yield & Uncertainty Across Unexplored Conditions train_model->predict acquisition 4. Acquisition Function Selects Next Experiment (Balances Exploration & Exploitation) predict->acquisition experiment 5. Perform Experiment (Automated or Manual) acquisition->experiment Suggests Optimal Next Conditions update_data 6. Add New Data Point to Dataset experiment->update_data Get New Yield update_data->train_model Re-train Model

Caption: An active learning loop using Bayesian optimization.

Experimental Protocol Guide

Protocol: Machine Learning-Guided Optimization of a Dicarboxylic Acid Synthesis

This protocol outlines a general methodology for optimizing the yield of a dicarboxylic acid synthesis (e.g., an oxidation or coupling reaction) using an active learning approach.

Objective: To identify reaction conditions (temperature, catalyst loading, solvent ratio, etc.) that maximize product yield while minimizing the number of experiments.

Methodology:

  • Define the Experimental Space:

    • Identify the key continuous variables (e.g., Temperature: 80-140°C, Catalyst Loading: 0.5-5 mol%).

    • Identify the key categorical variables (e.g., Catalyst: [Catalyst A, Catalyst B, Catalyst C], Solvent: [Toluene, DMF, Acetonitrile]).

  • Initial Data Collection (Design of Experiments - DoE):

    • Perform an initial set of 5-10 experiments to seed the model.[17]

    • Use a space-filling DoE method (e.g., Latin Hypercube sampling) to ensure the initial experiments cover the parameter space broadly rather than focusing on one area.

  • Model Training:

    • Represent the collected experimental conditions and corresponding yields in a machine-readable format.

    • Train a regression model (a Gaussian Process model is recommended for Bayesian optimization) on this initial dataset.[14]

  • Prediction and Suggestion of Next Experiment:

    • Use the trained model to predict the yield across the entire defined experimental space.

    • Employ an acquisition function (e.g., Expected Improvement) to suggest the next set of experimental conditions. This function balances exploitation (sampling in areas the model predicts high yields) and exploration (sampling in areas of high uncertainty).[14]

  • Experimental Validation:

    • Perform the single experiment suggested by the model.

    • Analyze the reaction outcome to determine the experimental yield.

  • Iterative Improvement:

    • Add the new data point (conditions and yield) to your dataset.

    • Re-train the machine learning model with the updated dataset.

    • Repeat steps 4-6. The model will become progressively more accurate in identifying the optimal reaction conditions. Continue for a predefined number of experiments or until the yield converges at a maximum.[17]

Logical Relationship of Model Components

G cluster_input Inputs cluster_model Machine Learning Model cluster_output Outputs reactants Reactant Structures (e.g., Dicarboxylic Acid Precursor) featurizer Featurizer (Molecular Fingerprints, One-Hot Encoding) reactants->featurizer conditions Reaction Conditions (Temp, Solvent, Catalyst) conditions->featurizer algorithm Prediction Algorithm (Random Forest, GNN, etc.) featurizer->algorithm yield Predicted Yield (%) algorithm->yield interpretation Model Interpretation (Feature Importance) algorithm->interpretation

Caption: Logical flow from reaction inputs to model outputs.

References

Validation & Comparative

A Comparative Analysis of Dicarboxylic and Monocarboxylic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of dicarboxylic acids versus monocarboxylic acids. We will explore key differences in acidity and performance in common organic reactions such as esterification, amide formation, and decarboxylation, supported by experimental data and detailed protocols.

Introduction to Carboxylic Acids

Carboxylic acids are organic compounds characterized by the presence of at least one carboxyl functional group (-COOH). Monocarboxylic acids contain a single carboxyl group, while dicarboxylic acids possess two. This fundamental structural difference leads to distinct chemical properties and reactivity patterns that are crucial in the fields of chemical synthesis, materials science, and pharmacology.

Acidity and pKa Values

The acidity of a carboxylic acid is quantified by its acid dissociation constant (pKa). A lower pKa value indicates a stronger acid.

Dicarboxylic acids exhibit two pKa values, pKa1 and pKa2, corresponding to the sequential loss of their two acidic protons. The first proton of a dicarboxylic acid is generally more acidic (lower pKa1) than a comparable monocarboxylic acid. This is due to the electron-withdrawing inductive effect of the second carboxyl group, which stabilizes the resulting carboxylate anion.

Conversely, the second proton is less acidic (higher pKa2) because it requires removing a proton from an already negatively charged molecule, which is an electrostatically unfavorable process. As the distance between the two carboxyl groups increases, the inductive effect diminishes, and the pKa1 value approaches that of a monocarboxylic acid.

Table 1: Comparison of pKa Values in Water
Acid NameStructurepKa (Monocarboxylic)pKa1 (Dicarboxylic)pKa2 (Dicarboxylic)
Acetic AcidCH₃COOH4.76--
Oxalic AcidHOOC-COOH-1.254.27
Malonic AcidHOOC-CH₂-COOH-2.835.69
Succinic AcidHOOC-(CH₂)₂-COOH-4.205.60
Butanoic AcidCH₃(CH₂)₂COOH4.82--
Adipic AcidHOOC-(CH₂)₄-COOH-4.415.41

Reactivity Comparison

The presence of one versus two carboxyl groups dictates different reactive pathways and efficiencies.

Esterification

Esterification, typically the acid-catalyzed reaction between a carboxylic acid and an alcohol (Fischer esterification), is a fundamental transformation for both acid types.[1][2][3][4]

  • Monocarboxylic Acids: Undergo esterification to form a monoester. The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it forms.[2][4]

  • Dicarboxylic Acids: Can form either a monoester or a diester. The first esterification step is often faster than that for a comparable monocarboxylic acid due to the activating inductive effect of the second carboxyl group. However, the second esterification is generally slower. If the carbon chain is of appropriate length (typically forming a 5- or 6-membered ring), dicarboxylic acids can undergo intramolecular esterification to yield cyclic esters known as lactones.[1]

  • Setup: In a round-bottom flask, combine the carboxylic acid (1 equivalent) and an excess of the alcohol (e.g., 3-5 equivalents, which can also serve as the solvent).

  • Catalyst Addition: Cautiously add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, a few drops) to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 1-4 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling, dilute the mixture with an organic solvent (e.g., diethyl ether) and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude ester can be purified by distillation.

Amide Formation

The direct reaction of a carboxylic acid with an amine is challenging because the acidic carboxyl group and the basic amine readily form a non-reactive ammonium (B1175870) carboxylate salt.[5] Therefore, the reaction typically requires heating to dehydrate this salt or the use of a coupling agent.

  • Monocarboxylic Acids: Form a single amide bond.

  • Dicarboxylic Acids: Can react with one or two equivalents of an amine to form a monoamide or a diamide, respectively. This property makes them essential monomers for the synthesis of polyamides, such as nylon. Intramolecular amide formation can also occur to produce lactams.

  • Salt Formation: Add solid ammonium carbonate slowly to an excess of the carboxylic acid until the cessation of CO₂ evolution.[5] This forms the ammonium carboxylate salt.

  • Dehydration: Heat the mixture under reflux for approximately 30-60 minutes to dehydrate the salt, forming the amide.[5]

  • Purification: Distill the mixture to remove excess carboxylic acid and water, leaving the crude amide product, which can be further purified by recrystallization or chromatography.[5]

Decarboxylation

Decarboxylation is a reaction that removes a carboxyl group, releasing carbon dioxide (CO₂).

  • Monocarboxylic Acids: Simple aliphatic monocarboxylic acids are generally stable and do not undergo decarboxylation easily, requiring high temperatures and harsh conditions. However, decarboxylation is facilitated if there is a carbonyl group at the β-position (two carbons away) to the carboxyl group.

  • Dicarboxylic Acids: The presence of a second carboxyl group significantly influences decarboxylation. Specifically, β-dicarboxylic acids (e.g., malonic acid and its derivatives) readily decarboxylate upon mild heating. The reaction proceeds through a cyclic six-membered transition state, which is a key step in important synthetic routes like the Malonic Ester Synthesis.

ReactionMonocarboxylic Acid ReactivityDicarboxylic Acid ReactivityKey Differences
Esterification Forms monoesters.Forms mono- or diesters; can form cyclic lactones (intramolecular).Dicarboxylic acids offer pathways to polyesters and cyclic compounds.
Amide Formation Forms monoamides.Forms monoamides, diamides, or polyamides; can form cyclic lactams.Dicarboxylic acids are key building blocks for important polymers like nylon.
Decarboxylation Generally difficult without a β-carbonyl group.Facile for β-dicarboxylic acids upon heating.The β-dicarboxylic acid motif enables decarboxylation under mild conditions.

Visualizing Reaction Pathways

Diagrams generated using Graphviz DOT language help illustrate the structural and mechanistic differences discussed.

Acidity Comparison

AcidityComparison cluster_mono Monocarboxylic Acid Ionization cluster_di Dicarboxylic Acid Ionization M_Acid R-COOH M_Conj R-COO⁻ M_Acid->M_Conj + H₂O - H₃O⁺ D_Acid HOOC-R-COOH D_Conj1 ⁻OOC-R-COOH D_Acid->D_Conj1 + H₂O - H₃O⁺ (pKa1) D_Conj2 ⁻OOC-R-COO⁻ D_Conj1->D_Conj2 + H₂O - H₃O⁺ (pKa2)

Caption: Ionization pathways for mono- and dicarboxylic acids.

Experimental Workflow: Fischer Esterification

EsterificationWorkflow start Combine Carboxylic Acid, Alcohol, & Acid Catalyst reflux Heat to Reflux (1-4 hours) start->reflux workup Cool & Perform Aqueous Workup reflux->workup wash Wash with NaHCO₃ and Brine workup->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry purify Filter & Evaporate Solvent dry->purify end Purify Ester (Distillation) purify->end

Caption: General workflow for Fischer esterification.

Decarboxylation of a β-Dicarboxylic Acid

DecarboxylationMechanism cluster_mech Mechanism via Cyclic Transition State start β-Dicarboxylic Acid (Heat) ts [ Six-Membered Cyclic T.S. ] start->ts Internal H-transfer enol Enol Intermediate + CO₂ ts->enol C-C bond cleavage product Monocarboxylic Acid enol->product Tautomerization

Caption: Decarboxylation mechanism for a β-dicarboxylic acid.

Conclusion

The presence of a second carboxyl group endows dicarboxylic acids with unique chemical characteristics compared to their monocarboxylic counterparts. Key distinctions include a more acidic first proton, the capacity to form polyesters and polyamides, and the ability to undergo intramolecular cyclization reactions. Furthermore, the specific arrangement of the two carboxyl groups, as seen in β-dicarboxylic acids, enables facile decarboxylation reactions that are not readily accessible for most monocarboxylic acids. Understanding these differences in reactivity is essential for designing synthetic strategies and developing novel molecules in research and industry.

References

A Comparative Guide to the Validation of a New Analytical Method for Dicarbonic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient quantification of dicarbonic acids is paramount for applications ranging from biomarker discovery to monitoring therapeutic efficacy. This guide provides a comprehensive comparison of a novel Direct Injection Liquid Chromatography-High-Resolution Mass Spectrometry (DI-LC-HRMS) method against two established analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). This objective comparison is supported by experimental data to aid in the selection of the most appropriate method for your research needs.

Method Comparison: DI-LC-HRMS vs. HPLC and GC-MS

The choice of an analytical method for dicarbonic acid quantification hinges on a balance of sensitivity, specificity, sample throughput, and the complexity of the sample matrix. While HPLC and GC-MS are powerful and well-established techniques, the new DI-LC-HRMS method offers significant advantages in terms of simplified sample preparation and high-throughput capabilities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like dicarboxylic acids, often employing UV detection.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, provides excellent sensitivity and selectivity; however, it necessitates a derivatization step to convert the non-volatile dicarboxylic acids into more volatile and thermally stable compounds suitable for GC analysis.[3][4]

The novel Direct Injection Liquid Chromatography-High-Resolution Mass Spectrometry (DI-LC-HRMS) method combines the separation power of liquid chromatography with the high sensitivity and specificity of high-resolution mass spectrometry. This approach allows for the direct analysis of dicarboxylic acids in biological matrices with minimal sample preparation, eliminating the need for derivatization.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters of the three analytical methods for the quantification of dicarbonic acids.

ParameterHPLC-UVGC-MSDI-LC-HRMS (New Method)
Limit of Detection (LOD) ~1 µg/mL≤ 2 ng/m³[4]5–40 pg[5]
Limit of Quantification (LOQ) ~5 µg/mL~0.1 µmol/L[6][7]~0.1 µmol/L[6][7]
Linearity (r²) > 0.995[1]> 0.99> 0.999
Precision (%RSD) < 10%≤ 10%[4]< 5%
Accuracy (% Recovery) 90-110%95-105%98-102%
Sample Preparation FiltrationExtraction & DerivatizationDilution & Filtration
Analysis Time per Sample 15-20 min30-40 min< 5 min
Specificity ModerateHighVery High

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the direct analysis of dicarboxylic acids in relatively simple matrices.

  • Sample Preparation:

    • Prepare samples by dissolving them in the mobile phase.

    • Filter the samples through a 0.45 µm filter to remove particulate matter.[1]

  • HPLC Conditions:

    • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 210 nm.[2]

    • Injection Volume: 20 µL.

  • Validation Parameters:

    • Linearity: A series of at least five concentrations of this compound standards are analyzed, and the peak area is plotted against the concentration. The correlation coefficient (r²) should be greater than 0.995.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and is ideal for trace-level analysis, but requires a derivatization step.

  • Sample Preparation:

    • Protein Precipitation: For biological samples, add ice-cold acetonitrile (B52724) (in a 5:1 volume ratio) to precipitate proteins. Vortex and centrifuge at 14,000 RPM for 15 minutes at 4°C.[3][8]

    • Liquid-Liquid Extraction (LLE): Acidify the supernatant and extract the dicarboxylic acids into an immiscible organic solvent like ethyl acetate.[3][8]

    • Derivatization (Silylation): Evaporate the organic extract to dryness under a stream of nitrogen. Add a silylating agent such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) and heat to convert the dicarboxylic acids into their volatile trimethylsilyl (B98337) (TMS) esters.[4]

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.[3]

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

    • Carrier Gas: Helium at a constant flow rate.[3]

    • Ionization Mode: Electron Ionization (EI).[3]

    • Detection Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for qualitative analysis.

Direct Injection Liquid Chromatography-High-Resolution Mass Spectrometry (DI-LC-HRMS) (New Method)

This novel method provides a rapid and highly sensitive analysis with minimal sample preparation.

  • Sample Preparation:

    • Dilution: Dilute the sample (e.g., plasma, urine) with a suitable solvent (e.g., methanol/water).

    • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.[9]

  • LC-HRMS Conditions:

    • Column: A suitable reversed-phase or HILIC column.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.

    • Flow Rate: 0.4 mL/min.[9]

    • Injection Volume: 5 µL.[9]

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[9]

    • Detection Mode: Full scan with high resolution to ensure high specificity and accurate mass measurement.

Mandatory Visualization

Experimental Workflows

experimental_workflows cluster_hplc HPLC-UV Workflow cluster_gcms GC-MS Workflow cluster_dilchrms DI-LC-HRMS Workflow (New Method) hplc_prep Sample Preparation (Filtration) hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Data Acquisition (Peak Area) hplc_analysis->hplc_data gcms_prep Sample Preparation (Extraction & Derivatization) gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data Data Acquisition (Mass Spectra) gcms_analysis->gcms_data dilchrms_prep Sample Preparation (Dilution & Filtration) dilchrms_analysis LC-HRMS Analysis dilchrms_prep->dilchrms_analysis dilchrms_data Data Acquisition (Accurate Mass) dilchrms_analysis->dilchrms_data

Caption: Comparative workflows for this compound analysis.

Generalized Metabolic Pathway

metabolic_pathway cluster_pathway Role of Dicarboxylic Acids in Metabolism fatty_acids Fatty Acids beta_oxidation β-Oxidation fatty_acids->beta_oxidation omega_oxidation ω-Oxidation fatty_acids->omega_oxidation tca_cycle TCA Cycle beta_oxidation->tca_cycle dicarboxylic_acids Dicarboxylic Acids omega_oxidation->dicarboxylic_acids dicarboxylic_acids->beta_oxidation energy Energy Production (ATP) tca_cycle->energy

Caption: Dicarboxylic acids as intermediates in fatty acid metabolism.

References

"spectroscopic data for the structural validation of dicarbonic acid derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of dicarbonic acid derivatives is paramount. This guide provides a comparative overview of key spectroscopic techniques—Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and X-ray Crystallography—offering experimental data and detailed protocols to support the structural validation of these valuable compounds.

The structural integrity of this compound derivatives is a critical determinant of their chemical and biological activity. Spectroscopic methods provide the necessary tools to confirm molecular structure, identify functional groups, and elucidate stereochemistry. This guide compares the utility of various spectroscopic techniques, presenting quantitative data in accessible formats and outlining the methodologies for their application.

Spectroscopic Data at a Glance: A Comparative Analysis

The choice of spectroscopic technique often depends on the specific structural question being addressed. The following tables summarize key quantitative data obtained from different methods for the analysis of this compound derivatives.

Table 1: Mass Spectrometry Data for this compound Derivatives

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of this compound derivatives, which is particularly useful for distinguishing between isomers.[1] To enhance volatility and ionization, dicarboxylic acids are often derivatized, for example, by esterification to form dibutyl esters.[2]

Spectroscopic FeatureTypical Value/ObservationSignificance
Molecular Ion Peak (M+H)⁺ Varies with molecular weightConfirms the molecular mass of the derivatized compound.
Fragmentation of n-butyl esters Loss of 56 Da and 112 DaThese fragmentations are characteristic of certain dicarboxylic acid n-butyl esters, aiding in structural identification.[1]
Isomer Differentiation Different fragmentation patternsIsomers, such as methylmalonic acid (MMA) and succinic acid (SA), exhibit significantly different fragmentation pathways and relative abundances of product ions, allowing for their differentiation.[1][2]
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it indispensable for structural elucidation. A comparative analysis of an unsaturated versus a saturated dicarboxylic acid highlights the key differences in their NMR spectra.[3]

Spectroscopic FeatureUnsaturated Dicarboxylic Acid (e.g., trans-3-Hexenedioic Acid)Saturated Dicarboxylic Acid (e.g., Hexanedioic Acid)Rationale for Difference
¹H NMR: Vinyl Protons (-CH=CH-) ~5.61 ppmAbsentThis signal is a key differentiator, present only in the unsaturated compound.[3]
¹H NMR: Allylic Protons (-CH₂-C=C) ~2.94 ppmAbsentProtons adjacent to the double bond are deshielded compared to standard alkyl protons.[3]
¹H NMR: Alkyl Protons (-CH₂-) Absent~2.2-2.4 ppm (α to COOH), ~1.5-1.7 ppm (β to COOH)In the saturated acid, the protons alpha to the carboxyl group are the most deshielded alkyl protons.[3]
¹H NMR: Carboxylic Acid Proton (-COOH) Variable, often not observed in D₂OVariable, often not observed in D₂OThese protons readily exchange with deuterium (B1214612) in D₂O.[3][4]
¹³C NMR: Carbonyl Carbon (-COOH) ~170-185 ppm~170-185 ppmThe chemical shift of the carbonyl carbon is characteristic for carboxylic acids.[5]
¹³C NMR: Olefinic Carbons (-C=C-) ~120-140 ppmAbsentThe presence of these signals confirms the double bond in the unsaturated acid.
Table 3: Infrared (IR) Spectroscopic Data for Dicarbonic Acids

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For dicarboxylic acids, the characteristic absorptions of the carbonyl (C=O) and hydroxyl (O-H) groups are of primary importance.[4]

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)Observations and Notes
Carboxylic Acid O-H Stretching3300-2500 (very broad)The broadness is a hallmark of the hydrogen-bonded dimers typically formed by carboxylic acids.[6]
Carboxylic Acid C=O Stretching1760-1690 (strong)The exact position can be influenced by saturation, conjugation, and dimerization.[4][6]
Carboxylic Acid C-O Stretching1320-1210-
Carboxylic Acid O-H Bending1440-1395 and 950-910The 1440-1395 cm⁻¹ band can sometimes be obscured by C-H bending bands.[6]
Table 4: X-ray Crystallography Data for 1-Alkylimidazole-4,5-dicarboxylic Acids

X-ray crystallography provides definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. A study on 1-alkylimidazole-4,5-dicarboxylic acids revealed that the length of the alkyl chain significantly influences the tautomeric form of the molecule in the crystalline state.[7]

CompoundAlkyl GroupTautomeric Form in CrystalKey Structural Features
1-Methylimidazole-4,5-dicarboxylic acid MethylZwitterionicThe molecule is planar and exhibits intramolecular hydrogen bonding.[7]
1-Ethylimidazole-4,5-dicarboxylic acid EthylZwitterionicForms a zwitterion with a protonated imidazole (B134444) nitrogen and a deprotonated carboxylate group.[7]
1-Propylimidazole-4,5-dicarboxylic acid PropylEquimolar mixture of neutral and zwitterionic formsThe increase in alkyl chain length leads to changes in crystal and molecular structures.[7]
1-Butylimidazole-4,5-dicarboxylic acid ButylEquimolar mixture of neutral and zwitterionic forms-

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data. The following sections provide methodologies for the key experiments cited.

Mass Spectrometry Protocol for Dicarboxylic Acid Analysis

This protocol is adapted for the analysis of dicarboxylic acids like methylmalonic acid (MMA) in biological samples.[1][8]

  • Sample Preparation (Extraction and Derivatization):

    • Extract dicarboxylic acids from the sample using methyl-tert-butyl ether.

    • Derivatize the extracted acids with butanolic HCl to form their respective dibutyl esters.[2]

  • Instrumentation and Analysis:

    • Inject the derivatized sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Utilize a TurboIonSpray™ (nebulizer-assisted electrospray) ionization source.

    • Quantify the analytes using the multiple reaction monitoring (MRM) mode of the tandem mass spectrometer.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is suitable for obtaining ¹H and ¹³C NMR spectra of dicarboxylic acids.[3]

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the dicarboxylic acid derivative in about 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence to enhance signal intensity and simplify the spectrum.

Infrared (IR) Spectroscopy Protocol

This protocol describes the general procedure for obtaining an IR spectrum of a solid dicarboxylic acid derivative.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

    • Place the mixture into a pellet-forming die and apply pressure to form a transparent or translucent pellet.

  • Instrumentation and Analysis:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty spectrometer to subtract atmospheric and instrumental interferences.

X-ray Crystallography Protocol

This protocol outlines the steps for obtaining single crystals of dicarboxylic acid derivatives suitable for X-ray diffraction analysis.[7]

  • Synthesis of the Dicarboxylic Acid Derivative:

    • Synthesize the target dicarboxylic acid derivative using an appropriate chemical method. For example, 1-alkylimidazole-4,5-dicarboxylic acids can be synthesized by reacting the corresponding 1-alkylimidazole with an excess of an organolithium reagent followed by carboxylation with carbon dioxide.[7]

  • Purification:

    • Purify the synthesized product by recrystallization from a suitable solvent (e.g., water or ethanol).

  • Single Crystal Growth:

    • Obtain single crystals suitable for X-ray diffraction by the slow evaporation of a saturated solution of the purified dicarboxylic acid.

  • Data Collection and Structure Determination:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

    • Solve and refine the crystal structure using appropriate software packages.

Visualizing Experimental Workflows and Relationships

Graphical representations can aid in understanding complex experimental workflows and logical relationships between different spectroscopic features.

Experimental_Workflow_Spectroscopic_Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Derivative Purification Purification Synthesis->Purification Derivatization Derivatization (for MS) Purification->Derivatization Dissolution Dissolution in Deuterated Solvent (for NMR) Purification->Dissolution KBr_Pellet KBr Pellet Formation (for IR) Purification->KBr_Pellet Crystal_Growth Single Crystal Growth (for X-ray) Purification->Crystal_Growth MS Mass Spectrometry Derivatization->MS NMR NMR Spectroscopy Dissolution->NMR IR IR Spectroscopy KBr_Pellet->IR Xray X-ray Crystallography Crystal_Growth->Xray Structure_Validation Structural Validation MS->Structure_Validation NMR->Structure_Validation IR->Structure_Validation Xray->Structure_Validation

Caption: Workflow for the spectroscopic analysis of this compound derivatives.

Spectroscopic_Feature_Comparison cluster_common Common Features Unsat_Features Key Spectroscopic Features: - ¹H NMR: Vinyl Protons (~5.6 ppm) - ¹H NMR: Allylic Protons (~2.9 ppm) - ¹³C NMR: Olefinic Carbons (~120-140 ppm) Common_Features Shared Spectroscopic Features: - IR: Broad O-H stretch (3300-2500 cm⁻¹) - IR: Strong C=O stretch (1760-1690 cm⁻¹) - ¹³C NMR: Carbonyl Carbon (170-185 ppm) Sat_Features Key Spectroscopic Features: - ¹H NMR: Alkyl Protons - Absence of Vinyl/Allylic Signals

Caption: Comparison of key spectroscopic features for unsaturated vs. saturated dicarboxylic acids.

References

A Comparative Guide to the Cross-Reactivity Assessment of Dicarboxylic Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dicarboxylic acids is crucial for various applications, from metabolic studies to pharmaceutical development. A key performance characteristic of any assay is its specificity, or the ability to measure the analyte of interest without interference from structurally related compounds. This guide provides a comparative overview of common analytical methods for dicarboxylic acid quantification, with a focus on cross-reactivity assessment.

Comparison of Analytical Methods

The primary methods for the quantitative analysis of dicarboxylic acids are chromatography-based techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are favored for their high sensitivity and, most importantly, their high specificity. Immunoassays, such as ELISA, for a broad range of dicarboxylic acids are not widely available, limiting the direct comparison of cross-reactivity data across platforms.

Analytical MethodPrincipleSpecificity/Cross-ReactivityKey AdvantagesKey Limitations
LC-MS/MS Chromatographic separation followed by mass-based detection of precursor and product ions.Very High. Can distinguish between isomers with identical molecular weights (e.g., methylmalonic acid and succinic acid) based on unique fragmentation patterns.[1][2] Derivatization can further enhance specificity.[3]High sensitivity and specificity, suitable for complex matrices like plasma and urine.[1][3]Requires sophisticated instrumentation and expertise. Potential for matrix effects.
GC-MS Chromatographic separation of volatile derivatives followed by mass-based detection.High. Derivatization is required, and the choice of derivatization agent can influence specificity. Can resolve many dicarboxylic acids.Excellent separation efficiency for volatile compounds. Established and robust technique.Requires derivatization, which adds a step to the workflow and can introduce variability. Not suitable for non-volatile compounds.
HPLC-UV Chromatographic separation followed by detection using UV absorbance.Moderate to Low. Specificity is dependent on the chromatographic separation of all potentially interfering compounds that absorb at the same wavelength.Relatively simple and widely available instrumentation.Lower sensitivity and specificity compared to MS-based methods, especially in complex samples.[4] High potential for cross-reactivity from co-eluting compounds.
Immunoassay (ELISA) Antibody-based detection of the target analyte.Variable. Highly dependent on the specificity of the antibody. Cross-reactivity with structurally similar molecules is a common issue.High throughput and relatively simple to perform.Limited commercial availability for a wide range of dicarboxylic acids. Susceptible to cross-reactivity.

Experimental Protocols for Cross-Reactivity Assessment

A standardized protocol is essential for evaluating the cross-reactivity of an assay. The following methodology is a general guideline that can be adapted for various assay formats.

Protocol: Cross-Reactivity Assessment for a Dicarboxylic Acid Assay

1. Objective: To determine the percentage of cross-reactivity of a dicarboxylic acid assay with structurally related molecules (analogs).

2. Materials:

  • The dicarboxylic acid assay kit or system (e.g., LC-MS/MS, GC-MS, or a hypothetical ELISA kit).

  • Certified reference standard of the target dicarboxylic acid (the analyte).

  • Certified reference standards of potential cross-reactants (structurally similar dicarboxylic acids, isomers, or related metabolites).

  • Assay-specific buffers and reagents.

  • Appropriate laboratory equipment (e.g., chromatograph, mass spectrometer, plate reader, pipettes, etc.).

3. Procedure:

  • Preparation of Standard Curve: Prepare a standard curve for the target analyte according to the assay protocol. This will be used to determine the concentration of the analyte that yields a 50% response (e.g., 50% of the maximum signal).

  • Preparation of Cross-Reactant Solutions: Prepare a series of dilutions for each potential cross-reactant in the same buffer used for the standard curve. The concentration range should be sufficient to elicit a response curve.

  • Assay Performance:

    • Run the standard curve for the target analyte.

    • Run the dilution series for each potential cross-reactant in the same manner as the standards.

  • Data Analysis:

    • From the target analyte's standard curve, determine the concentration that gives a 50% response (Canalyte).

    • For each cross-reactant, determine the concentration that produces a 50% response (Ccross-reactant).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Canalyte at 50% response / Ccross-reactant at 50% response) x 100

4. Interpretation of Results: A higher percentage indicates a greater degree of cross-reactivity. For highly specific assays, the percent cross-reactivity with even closely related molecules should be very low (ideally <0.1%).

Visualizing Experimental Workflows and Molecular Relationships

Workflow for Cross-Reactivity Assessment

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Analyte Standard Curve C Run Standards and Cross-Reactants in Assay A->C B Prepare Cross-Reactant Dilution Series B->C D Determine Concentration at 50% Response for Analyte (C_analyte) C->D E Determine Concentration at 50% Response for Cross-Reactants (C_cross-reactant) C->E F Calculate % Cross-Reactivity: (C_analyte / C_cross-reactant) x 100 D->F E->F

Caption: Workflow for determining the percent cross-reactivity of an assay.

Structural Similarity of Dicarboxylic Acids

The potential for cross-reactivity is often rooted in the structural similarities between molecules.

Caption: Structural comparison of common linear-chain dicarboxylic acids.

Conclusion

The assessment of cross-reactivity is a critical component of assay validation for dicarboxylic acids. While highly specific methods like LC-MS/MS can effectively distinguish between closely related structures, it is imperative for researchers to empirically determine the specificity of their chosen analytical method. The provided protocol offers a framework for conducting such assessments. For immunoassays, a thorough evaluation of cross-reactivity with a panel of structurally related dicarboxylic acids is essential to ensure data accuracy and reliability. The lack of commercially available ELISA kits for a broad range of dicarboxylic acids underscores the current reliance on chromatography-based methods for their precise and specific quantification.

References

A Comparative Guide to Dicarboxylic Acid Synthesis: Bio-based vs. Petroleum-based Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of dicarboxylic acids is a critical process with wide-ranging applications. Traditionally dominated by petroleum-based methods, the rise of biotechnology has introduced viable bio-based alternatives. This guide provides an objective comparison of these two approaches, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways to inform your research and development decisions.

At a Glance: Performance Comparison

The choice between bio-based and petroleum-based synthesis of dicarboxylic acids involves a trade-off between sustainability, cost, and production scale. Bio-based methods offer a renewable pathway with a potentially lower environmental footprint, while petroleum-based routes are well-established, often with higher throughput and lower immediate costs. The following tables summarize the key quantitative metrics for the synthesis of two representative dicarboxylic acids: succinic acid and adipic acid.

Table 1: Comparison of Succinic Acid Synthesis

Performance MetricBio-based (Fermentation of Sugars)Petroleum-based (Hydrogenation of Maleic Anhydride)
Yield 0.71 - 1.09 mol/mol of glucose[1][2]>95%
Purity >99% after purification[3]High purity achievable with standard crystallization
Energy Consumption Lower non-renewable energy demand[4][5]Higher, reliant on fossil fuels
Production Cost Selling price: $1.4 - $2.26 USD/kg[5][6]Approx. $2.0 USD/kg, subject to oil price volatility[5]
Feedstock Renewable (e.g., glucose, glycerol, corn stover)[4][7][8]Non-renewable (Maleic anhydride (B1165640) from butane/benzene)
Environmental Impact Lower greenhouse gas emissions[4][5]Generation of hazardous byproducts

Table 2: Comparison of Adipic Acid Synthesis

Performance MetricBio-based (from Glucose/Oils)Petroleum-based (from Cyclohexane)
Yield Up to 95% (from waste biomass)[1]94% - 96% (from KA oil)[9]
Purity High purity achievableHigh purity (>99.8%) with recrystallization
Energy Consumption Potentially lower, dependent on specific pathwayEnergy-intensive oxidation and hydrogenation steps
Production Cost Higher in many current processes, but with potential for reduction[10]Established and cost-effective at large scale; influenced by crude oil prices.[11][12][13][14][15]
Feedstock Renewable (e.g., glucose, vegetable oils)[1]Non-renewable (Cyclohexane from benzene)[15]
Environmental Impact Avoids nitrous oxide emissions[10]Significant nitrous oxide (a potent greenhouse gas) emissions[9][16]

Key Synthesis Pathways: A Visual Guide

To understand the fundamental differences between these two approaches, it is essential to visualize the core reaction pathways.

Biobased_Succinic_Acid_Pathway Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Glycolysis Pyruvate Pyruvate PEP->Pyruvate OAA Oxaloacetate PEP->OAA PEP Carboxylase Pyruvate->OAA Pyruvate Carboxylase Malate Malate OAA->Malate Malate Dehydrogenase Fumarate Fumarate Malate->Fumarate Fumarase Succinate (B1194679) Succinic Acid Fumarate->Succinate Fumarate Reductase

Bio-based synthesis of succinic acid from glucose via fermentation.

Petroleum_Adipic_Acid_Pathway Benzene Benzene Cyclohexane (B81311) Cyclohexane Benzene->Cyclohexane Hydrogenation KA_Oil Cyclohexanol (B46403) & Cyclohexanone (KA Oil) Cyclohexane->KA_Oil Air Oxidation Adipic_Acid Adipic Acid KA_Oil->Adipic_Acid Nitric Acid Oxidation

Petroleum-based synthesis of adipic acid from benzene.

Experimental Protocols

This section provides detailed methodologies for key experiments representative of both bio-based and petroleum-based dicarboxylic acid synthesis.

Experimental Protocol 1: Bio-based Synthesis of Succinic Acid via E. coli Fermentation

This protocol outlines the steps for the laboratory-scale production of succinic acid from glucose using a metabolically engineered strain of Escherichia coli.

1. Strain and Media Preparation:

  • Strain: Escherichia coli AFP184 (or a similar engineered strain with enhanced succinate production pathways).

  • Pre-culture Medium (LB Broth): 10 g/L Tryptone, 5 g/L Yeast Extract, 10 g/L NaCl. Autoclave for 20 minutes at 121°C.

  • Fermentation Medium: A minimal salts medium containing glucose (e.g., 100 g/L), a nitrogen source (e.g., corn steep liquor), and essential minerals. The exact composition should be optimized for the specific strain. Sterilize by autoclaving.

2. Inoculum Preparation:

  • Inoculate a single colony of E. coli AFP184 from an agar (B569324) plate into 5 mL of sterile LB broth.

  • Incubate overnight at 37°C with shaking (250 rpm).

  • Use this overnight culture to inoculate a larger volume of fermentation medium for the main fermentation.

3. Fermentation:

  • Bioreactor Setup: Use a 12 L laboratory-scale bioreactor with controls for temperature, pH, and dissolved oxygen.

  • Initial Conditions: Set the temperature to 37°C. Maintain the pH at 6.5-6.7 by the automated addition of a base (e.g., NaOH or Na2CO3).

  • Inoculation: Inoculate the fermentation medium with the prepared seed culture to an initial optical density (OD600) of approximately 0.1.

  • Aerobic Growth Phase: Initially, supply air to the bioreactor to allow for biomass accumulation.

  • Anaerobic Production Phase: Once a sufficient cell density is reached, switch to anaerobic conditions by sparging with CO2 or N2. This shift induces the metabolic pathways for succinic acid production.

  • Sampling: Periodically withdraw samples to monitor cell growth (OD600) and the concentration of glucose and succinic acid using HPLC.

  • Duration: Continue the fermentation for 48-72 hours or until glucose is depleted.

4. Product Recovery and Purification:

  • Cell Removal: Centrifuge the fermentation broth to pellet the bacterial cells. The supernatant contains the succinic acid.

  • Acidification and Crystallization: Adjust the pH of the supernatant to approximately 2.0 with a strong acid (e.g., H2SO4). Cool the solution to induce crystallization of succinic acid.

  • Filtration: Collect the succinic acid crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with cold deionized water to remove impurities and then dry them in an oven.

  • Purity Analysis: Determine the purity of the final product using techniques such as HPLC or melting point analysis.

Biobased_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_purify Purification Strain E. coli Strain Inoculum Inoculum Preparation Strain->Inoculum Media Media Preparation Media->Inoculum Bioreactor Bioreactor Fermentation (Aerobic -> Anaerobic) Inoculum->Bioreactor Centrifugation Cell Removal Bioreactor->Centrifugation Crystallization Acidification & Crystallization Centrifugation->Crystallization Filtration Filtration & Drying Crystallization->Filtration Analysis Purity Analysis Filtration->Analysis

Experimental workflow for bio-based succinic acid synthesis.
Experimental Protocol 2: Petroleum-based Synthesis of Adipic Acid from Cyclohexanol

This protocol details the laboratory-scale synthesis of adipic acid through the nitric acid oxidation of cyclohexanol, a key intermediate in the petroleum-based route.

1. Materials and Setup:

  • Reactants: Cyclohexanol, concentrated nitric acid (67%), ammonium (B1175870) metavanadate (catalyst).

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a thermometer. The setup should be placed in an ice-water bath and a heating mantle. Caution: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic nitrogen oxide gases.

2. Reaction Procedure:

  • Place 40 mL of concentrated nitric acid into the round-bottom flask.

  • Add a catalytic amount (approximately 0.05 g) of ammonium metavanadate to the nitric acid.

  • Heat the mixture gently.

  • Slowly add 13 g of cyclohexanol dropwise from the dropping funnel into the flask while stirring vigorously. The reaction is exothermic, and the temperature should be maintained between 55-65°C using the ice-water bath. The addition of cyclohexanol should be controlled to prevent the temperature from exceeding this range.

  • After the addition is complete, remove the ice bath and reflux the mixture for 15-30 minutes to ensure the reaction goes to completion.

3. Product Isolation and Purification:

  • Cool the reaction mixture in an ice-water bath to induce the crystallization of adipic acid.

  • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold distilled water to remove residual nitric acid and other impurities.

  • Dry the purified adipic acid crystals in a desiccator or a low-temperature oven.

4. Characterization:

  • Determine the yield of the synthesized adipic acid.

  • Measure the melting point of the product (pure adipic acid melts at 152°C) to assess its purity.

  • Further characterization can be performed using techniques such as Infrared (IR) spectroscopy to confirm the presence of the carboxylic acid functional groups.

Petroleum_Workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Setup Apparatus Setup Addition Controlled Addition of Cyclohexanol Setup->Addition Reflux Reflux Addition->Reflux Crystallization Cooling & Crystallization Reflux->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Drying Drying Filtration->Drying Yield Yield Calculation Drying->Yield MeltingPoint Melting Point Determination Drying->MeltingPoint

Experimental workflow for petroleum-based adipic acid synthesis.

Conclusion

The synthesis of dicarboxylic acids is at a crossroads. While petroleum-based methods are mature and economically competitive for large-scale production, their environmental impact and reliance on finite resources are significant drawbacks. Bio-based synthesis, on the other hand, offers a more sustainable and environmentally friendly alternative. Although challenges in terms of cost and scale-up remain for some bio-based processes, ongoing research in metabolic engineering and bioprocess optimization is continuously improving their economic viability. For researchers and developers, the choice of synthesis route will depend on a careful consideration of factors including the specific dicarboxylic acid required, production scale, cost constraints, and sustainability goals. This guide provides a foundational understanding to aid in making these critical decisions.

References

"validation of dicarbonic acid as a biomarker in metabolic studies"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dicarboxylic acids as biomarkers in various metabolic studies. It includes supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid in the validation and application of these important metabolic indicators.

Dicarboxylic acids (DCAs), organic compounds containing two carboxylic acid functional groups, are emerging as significant biomarkers in a range of metabolic disorders. Their presence and concentration in biological fluids can reflect underlying physiological and pathological processes, particularly those related to fatty acid oxidation and oxidative stress. This guide evaluates their performance against other established biomarkers in peroxisomal biogenesis disorders, diabetes, and Alzheimer's disease.

Peroxisomal Biogenesis Disorders (PBDs)

PBDs are a group of severe, inherited metabolic diseases characterized by impaired peroxisome assembly. The diagnosis relies on the detection of accumulated metabolites that are normally processed in peroxisomes.

Comparative Analysis of Biomarkers for PBDs

Biomarker ClassSpecific AnalytesMatrixPerformance CharacteristicsAlternative Biomarkers
Dicarboxylic Acylcarnitines C20-DC, C22-DCPlasmaSensitivity: C20-DC: 100% for PBD detection.[1] C22-DC: 68% for PBD detection.[1] False Positive Rate: 0.35% for both C20-DC and C22-DC.[1]Very-Long-Chain Fatty Acids (VLCFAs), Plasmalogens, Pipecolic Acid[1][2]
Very-Long-Chain Fatty Acids (VLCFAs)C26:0, C24:0/C22:0 ratioPlasmaEstablished screening tool for peroxisomal disorders.[2]-
Plasmalogens-Red Blood CellsDeficient in PBDs.[2]-

Dicarboxylic acylcarnitines, particularly very-long-chain species, have demonstrated high sensitivity and specificity in the detection of PBDs.[1] Their analysis can be integrated into existing acylcarnitine profiles, potentially streamlining the diagnostic process.[1]

Diabetes Mellitus

Increased oxidative stress is a hallmark of diabetes mellitus, leading to the peroxidation of lipids. Dicarboxylic acids are stable end-products of this process and their urinary excretion is often elevated in diabetic patients.[3][4]

Comparative Analysis of Oxidative Stress Biomarkers in Diabetes

Biomarker ClassSpecific AnalytesMatrixPerformance CharacteristicsAlternative Biomarkers
Dicarboxylic Acids Adipic acid, Suberic acid, Sebacic acidUrineSignificantly higher levels in type 2 diabetic patients compared to healthy subjects (P<0.01).[3] Considered stable and easily detectable markers of oxidative attack on polyunsaturated fatty acids.[3]Malondialdehyde (MDA), Conjugated Dienes[3][4]
Malondialdehyde (MDA)-SerumSignificantly higher levels in diabetic patients compared to controls.[5] A widely used marker of lipid peroxidation.-

While both dicarboxylic acids and MDA indicate increased oxidative stress in diabetes, dicarboxylic acids may offer an advantage in terms of stability.[3] Further studies are needed to directly compare their diagnostic and prognostic utility.

Alzheimer's Disease (AD)

Recent studies suggest a link between altered energy metabolism and the pathophysiology of Alzheimer's disease. Urinary and plasma dicarboxylic acids are being investigated as non-invasive biomarkers reflecting these metabolic changes.

Comparative Analysis of Biomarkers for Alzheimer's Disease

Biomarker ClassSpecific Analytes/RatioMatrixPerformance CharacteristicsAlternative Biomarkers
Dicarboxylic Acids Ratio of short-chain (C4-C5) to long-chain (C7-C9) DCAsUrineAn 82% ability to predict cognitively healthy participants with normal CSF amyloid/tau levels.[6] Short-chain DCAs positively correlate with CSF Aβ42, while longer-chain DCAs negatively correlate with CSF Aβ42 and positively with CSF Tau.[7]CSF Amyloid-β (Aβ42), CSF Tau Protein[7][8]
CSF BiomarkersAβ42, Phosphorylated Tau (p-Tau)Cerebrospinal Fluid (CSF)Considered the gold standard for biochemical diagnosis of AD.[8][9]-

Urinary dicarboxylic acid profiles show a strong correlation with the core cerebrospinal fluid biomarkers of AD, suggesting their potential as a less invasive screening tool for early-stage disease.[6][7]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the role and analysis of dicarboxylic acids, the following diagrams illustrate their metabolic pathway, a typical analytical workflow, and a general biomarker validation process.

cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Monocarboxylic Fatty Acid Monocarboxylic Fatty Acid Omega-Oxidation Omega-Oxidation Monocarboxylic Fatty Acid->Omega-Oxidation CYP450 Dicarboxylic Acid Dicarboxylic Acid Omega-Oxidation->Dicarboxylic Acid DCA-CoA DCA-CoA Dicarboxylic Acid->DCA-CoA Acyl-CoA Synthetase Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation DCA-CoA->Peroxisomal Beta-Oxidation ACOX1 Chain-shortened DCA-CoA Chain-shortened DCA-CoA Peroxisomal Beta-Oxidation->Chain-shortened DCA-CoA Acetyl-CoA Acetyl-CoA Peroxisomal Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Mitochondria

Metabolic pathway of dicarboxylic acid formation and degradation.

Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation e.g., Plasma, Urine Derivatization Derivatization Sample Preparation->Derivatization Protein Precipitation, Liquid-Liquid Extraction Analytical Separation Analytical Separation Derivatization->Analytical Separation Silylation or Esterification (for GC-MS) Detection Detection Analytical Separation->Detection GC or LC Data Analysis Data Analysis Detection->Data Analysis MS/MS

General experimental workflow for dicarboxylic acid analysis.

Discovery Discovery Analytical Validation Analytical Validation Discovery->Analytical Validation Candidate Biomarker Clinical Qualification Clinical Qualification Analytical Validation->Clinical Qualification Assay Performance (Accuracy, Precision, etc.) Clinical Validation Clinical Validation Clinical Qualification->Clinical Validation Link to Biological Process and Clinical Endpoint Implementation Implementation Clinical Validation->Implementation

Logical workflow for biomarker validation.

Experimental Protocols

Accurate and reproducible quantification of dicarboxylic acids is crucial for their validation as biomarkers. The following are generalized protocols for their analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: GC-MS Analysis of Dicarboxylic Acids

This method is suitable for the analysis of a range of dicarboxylic acids but requires a derivatization step to increase their volatility.

1. Sample Preparation (from Plasma/Urine):

  • Protein Precipitation: Add 5 volumes of ice-cold acetonitrile (B52724) to 1 volume of the biological sample. Vortex thoroughly and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Acidify with 3% phosphoric acid. Add an equal volume of ethyl acetate, vortex, and centrifuge to separate the phases. Collect the organic (upper) layer.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried extract, add 50-100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 60-90 minutes.

3. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Ionization Mode: Electron Ionization (EI).

  • MS Data Acquisition: Selected Ion Monitoring (SIM) for targeted analysis or full scan for untargeted analysis.

Protocol 2: LC-MS/MS Analysis of Dicarboxylic Acids

LC-MS/MS offers high sensitivity and specificity and can often analyze dicarboxylic acids with minimal or no derivatization, although derivatization can enhance sensitivity for low-abundance species.

1. Sample Preparation (from Plasma/Urine):

  • Protein Precipitation: Add 3 volumes of ice-cold methanol (B129727) to 1 volume of the biological sample. Vortex and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Drying and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. Reconstitute the residue in the initial mobile phase.

2. LC Conditions:

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for each dicarboxylic acid of interest should be optimized.

Conclusion

Dicarboxylic acids represent a promising class of biomarkers for a variety of metabolic disorders. Their validation, particularly in the context of peroxisomal diseases and early-stage Alzheimer's disease, is supported by growing evidence of their strong correlation with disease pathology and established diagnostic markers. While further head-to-head comparative studies are warranted, especially in the context of diabetes, the analytical methods for their reliable quantification are well-established. The integration of dicarboxylic acid analysis into metabolic profiling platforms has the potential to enhance diagnostic accuracy and provide deeper insights into disease mechanisms.

References

"comparative analysis of dicarbonic acid catalysts"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Dicarbonic Acid Catalysts for Diamide Synthesis

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Heterogeneous Lewis Acid Catalysts in the Direct Amidation of Dicarboxylic Acids.

The direct synthesis of diamides from dicarboxylic acids and amines is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and polymer industries. The efficiency of this reaction is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various heterogeneous Lewis acid catalysts, focusing on their performance in the direct amidation reaction. The data presented is compiled from peer-reviewed studies to ensure objectivity and reliability.

Performance Comparison of Lewis Acid Catalysts

The catalytic activity of several metal oxides for the synthesis of N1,N4-dioctylsuccinamide from succinic acid and n-octylamine has been evaluated under consistent reaction conditions. The results, summarized in the table below, highlight significant differences in their catalytic efficiency.

Catalyst (50 mg)Dicarboxylic AcidAmineSolventTemperature (°C)Time (h)Yield (%)Reference
Nb₂O₅ Succinic Acidn-octylamineo-xylene (B151617)1353095 [1][2]
TiO₂ Succinic Acidn-octylamineo-xylene1353045[1][3]
Al₂O₃ Succinic Acidn-octylamineo-xylene1353035[1][3]
SnO₂ Succinic Acidn-octylamineo-xylene1353025[1]
Cu₂O Succinic Acidn-octylamineo-xylene13530<5[1]
No Catalyst Succinic Acidn-octylamineo-xylene13530<5[1]

As the data indicates, Niobium(V) oxide (Nb₂O₅) demonstrates superior catalytic activity, achieving a 95% yield of the corresponding diamide.[1][2] The significantly lower yields obtained with other Lewis acidic oxides, such as TiO₂ and Al₂O₃, underscore the unique catalytic properties of Nb₂O₅ in this transformation.[1][3] The superior performance of Nb₂O₅ is attributed to its water- and base-tolerant Lewis acid sites, which are not easily deactivated by the water produced as a byproduct or the basic amine reactants.[1][3][4]

Experimental Protocols

To ensure reproducibility, the detailed experimental methodology for the comparative study is provided below.

Catalyst Preparation:

Commercially available metal oxides were calcined to remove moisture and potential impurities. For instance, Nb₂O₅ was calcined at 500 °C for 3 hours in a furnace.[1][3] The other metal oxides (TiO₂, Al₂O₃, SnO₂, and Cu₂O) were prepared using the same calcination method at 500 °C for 3 hours.[1][3]

General Procedure for Diamide Synthesis:

  • A mixture of the dicarboxylic acid (1 mmol), amine (2 mmol), the catalyst (50 mg), and o-xylene (4 mL) was placed in a round-bottom flask.[1][3]

  • The reaction mixture was heated to 135 °C under reflux with continuous stirring.[1][3]

  • The progress of the reaction was monitored over a period of 30 hours.

  • Upon completion, the reaction mixture was cooled, and the product was separated from the catalyst by centrifugation.[1][3]

  • The isolated product was then purified by recrystallization.[3]

Catalytic Cycle and Catalyst Properties

The following diagrams illustrate the proposed catalytic cycle for the Nb₂O₅-catalyzed direct amidation and the logical relationship between catalyst properties and performance.

G cluster_0 Catalytic Cycle Catalyst Nb₂O₅ Catalyst Activation Activation of Carboxylic Acid (Coordination to Nb⁵⁺) Catalyst->Activation Dicarboxylic Acid Nucleophilic_Attack Nucleophilic Attack by Amine Activation->Nucleophilic_Attack Amine Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration - H₂O Product_Release Amide Product Release & Catalyst Regeneration Dehydration->Product_Release Product_Release->Catalyst Regenerated Catalyst

Caption: Proposed catalytic cycle for Nb₂O₅-catalyzed direct amidation.

G cluster_1 Catalyst Property - Performance Relationship Lewis_Acidity Lewis Acidity (e.g., exposed Nb⁵⁺ sites) Catalytic_Activity High Catalytic Activity & Product Yield Lewis_Acidity->Catalytic_Activity Water_Tolerance Water Tolerance Water_Tolerance->Catalytic_Activity Base_Tolerance Base (Amine) Tolerance Base_Tolerance->Catalytic_Activity Surface_Area High Surface Area Surface_Area->Catalytic_Activity

Caption: Relationship between catalyst properties and performance in amidation.

References

Benchmarking the Performance of Dicarboxylic Acid-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continuously evolving, with dicarboxylic acid-based polymers emerging as a versatile and promising class of materials. Their inherent biodegradability, biocompatibility, and tunable physicochemical properties make them ideal candidates for developing sophisticated drug delivery systems. This guide provides an objective comparison of the performance of various dicarboxylic acid-based polymers, supported by experimental data and detailed methodologies to aid researchers in their selection and application.

Comparative Performance Data

The performance of dicarboxylic acid-based polymers in drug delivery is a multifactorial equation. Key parameters such as drug loading capacity, encapsulation efficiency, and release kinetics are critical for the development of effective therapeutics. The following tables summarize quantitative data from various studies to facilitate a comparative analysis of different polymer systems.

Table 1: Drug Loading and Encapsulation Efficiency of Dicarboxylic Acid-Based Polymer Nanoparticles

Polymer SystemDicarboxylic Acid MonomerDiol MonomerDrug ModelDrug Loading (%)Encapsulation Efficiency (%)Reference
Poly(butylene succinate) (PBS)Succinic Acid1,4-ButanediolRopinirole HCl16 - 23High[1]
Poly(butylene adipate) (PBA)Adipic Acid1,4-ButanediolNot Specified--[2]
Poly(butylene suberate) (PBSub)Suberic Acid1,4-ButanediolNot Specified--[2]
Poly(lactic-co-glycolic acid) (PLGA)Not Applicable (Ring Opening)Not Applicable (Ring Opening)Capecitabine (B1668275)16.9888.4[3]
Poly(lactic-co-glycolic acid) (PLGA)Not Applicable (Ring Opening)Not Applicable (Ring Opening)Emtricitabine-74.34[4]
Poly(ester-anhydride)Sebacic Acid / Ricinoleic AcidXylitolAspirin (B1665792)53-[5]

Note: "-" indicates data not available in the cited sources. Drug loading and encapsulation efficiency are highly dependent on the specific drug, polymer characteristics, and fabrication method.

Table 2: Mechanical Properties of Dicarboxylic Acid-Based Polyesters

PolymerDicarboxylic AcidDiolTensile Strength (MPa)Elongation at Break (%)Reference
Poly(butylene succinate) (PBS)Succinic Acid1,4-Butanediol--[2]
Poly(butylene adipate) (PBA)Adipic Acid1,4-Butanediol--[2]
Poly(butylene suberate) (PBSub)Suberic Acid1,4-Butanediol--[2]
Poly(butylene succinate-co-adipate) (PBSA)Succinic Acid, Adipic Acid1,4-Butanediol21.5766.2[2][6]
Poly(1,5-pentylene azelate) (PPeAz)Azelaic Acid1,5-Pentanediol~40~700[7]
Poly(1,5-pentylene sebacate) (PPeSe)Sebacic Acid1,5-Pentanediol~45~650[7]
Poly(1,5-pentylene dodecanedioate) (PPeDo)Dodecanedioic Acid1,5-Pentanediol~50~600[7]
Poly(hexylene 2,5-furandicarboxylate) (PHF)2,5-Furandicarboxylic Acid1,6-Hexanediol~55~5[8]

Note: Mechanical properties can vary significantly based on molecular weight, crystallinity, and testing conditions.

Experimental Protocols

To ensure reproducibility and enable accurate comparison between different studies, detailed experimental protocols are crucial. The following sections outline methodologies for key experiments in the evaluation of dicarboxylic acid-based polymers for drug delivery.

Synthesis of Dicarboxylic Acid-Based Polyesters via Melt Polycondensation

This method is commonly used for the synthesis of high molecular weight polyesters from dicarboxylic acids and diols.[7][9]

Materials:

  • Dicarboxylic acid (e.g., succinic acid, adipic acid)

  • Diol (e.g., 1,4-butanediol, 1,5-pentanediol)

  • Catalyst (e.g., titanium(IV) butoxide, tin(II) 2-ethylhexanoate)

  • Antioxidant (e.g., triphenyl phosphite)[8]

  • High-vacuum reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

  • Charge the dicarboxylic acid and diol into the reaction vessel in a desired molar ratio (typically a slight excess of diol).

  • Add the catalyst and antioxidant to the mixture.

  • Heat the reactor under a nitrogen atmosphere to a temperature of 150-180°C with continuous stirring until a clear, homogenous melt is formed (esterification stage). Water will be distilled off.

  • Gradually increase the temperature to 200-240°C and slowly reduce the pressure to below 1 Torr to facilitate the removal of the diol byproduct and increase the polymer molecular weight (polycondensation stage).

  • Continue the reaction for several hours until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Cool the reactor to room temperature and collect the resulting polymer.

  • The synthesized polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).

Preparation of Drug-Loaded Nanoparticles by Solvent Evaporation/Displacement Method

This technique is widely used for the encapsulation of both hydrophobic and hydrophilic drugs within polymeric nanoparticles.[3]

Materials:

  • Dicarboxylic acid-based polymer (e.g., PLGA, PBS)

  • Drug to be encapsulated

  • Organic solvent (e.g., acetone, dichloromethane)

  • Aqueous phase (e.g., deionized water)

  • Stabilizer/surfactant (e.g., polyvinyl alcohol (PVA), poloxamer 188)

Procedure:

  • Dissolve the polymer and the drug in the organic solvent to form the organic phase.

  • Dissolve the stabilizer in the aqueous phase.

  • Add the organic phase dropwise to the aqueous phase under continuous stirring (e.g., magnetic stirring or homogenization) to form an oil-in-water (o/w) emulsion.

  • Evaporate the organic solvent from the emulsion under reduced pressure (e.g., using a rotavapor).

  • As the solvent evaporates, the polymer precipitates, entrapping the drug to form nanoparticles.

  • Collect the nanoparticles by centrifugation at high speed (e.g., 15,000 rpm).

  • Wash the collected nanoparticles with deionized water to remove any free drug and excess stabilizer.

  • Lyophilize the nanoparticles to obtain a dry powder for storage and further characterization.

Determination of Drug Loading and Encapsulation Efficiency

These parameters quantify the amount of drug successfully incorporated into the nanoparticles.[4][10]

Procedure:

  • Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.

  • Dissolve the nanoparticles in a suitable solvent to release the encapsulated drug.

  • Quantify the amount of drug in the solution using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Alternatively, the amount of free, unencapsulated drug in the supernatant after centrifugation can be measured to indirectly determine the encapsulated drug.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100 [10]

    Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100 [10]

In-Vitro Drug Release Study

This experiment evaluates the rate and mechanism of drug release from the polymer matrix under simulated physiological conditions.[4][11][12]

Materials:

  • Drug-loaded nanoparticles

  • Release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath maintained at 37°C.

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of the release medium.

  • Place the dispersion in a dialysis bag and seal it.

  • Immerse the dialysis bag in a larger volume of the release medium in a container.

  • Place the container in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a sample of the release medium from outside the dialysis bag and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizing the Workflow

To provide a clear overview of the benchmarking process, the following diagrams illustrate the key experimental workflows.

Experimental_Workflow_for_Polymer_Synthesis_and_Characterization start Start monomers Select Dicarboxylic Acid and Diol Monomers start->monomers synthesis Melt Polycondensation Synthesis monomers->synthesis purification Purification of Polymer synthesis->purification characterization Characterize Polymer (GPC, NMR, DSC, TGA) purification->characterization end End characterization->end

Diagram 1: Workflow for polymer synthesis and characterization.

Drug_Delivery_System_Evaluation_Workflow start Start polymer_drug Select Synthesized Polymer and Model Drug start->polymer_drug nanoparticle_prep Prepare Drug-Loaded Nanoparticles polymer_drug->nanoparticle_prep characterization Characterize Nanoparticles (Size, Zeta Potential, Morphology) nanoparticle_prep->characterization drug_loading Determine Drug Loading & Encapsulation Efficiency nanoparticle_prep->drug_loading release_study In-Vitro Drug Release Study characterization->release_study drug_loading->release_study data_analysis Analyze Release Kinetics and Mechanism release_study->data_analysis end End data_analysis->end

Diagram 2: Workflow for drug delivery system evaluation.

Conclusion

Dicarboxylic acid-based polymers offer a highly adaptable platform for the development of advanced drug delivery systems. The choice of dicarboxylic acid and diol monomers significantly influences the polymer's mechanical properties, degradation rate, and drug compatibility.[2][13] This guide provides a foundational framework for comparing the performance of these polymers. By utilizing the presented data and adhering to the detailed experimental protocols, researchers can make more informed decisions in the design and optimization of novel drug carriers tailored to specific therapeutic needs. Further research focusing on direct, side-by-side comparisons of various dicarboxylic acid-based polymers under standardized conditions is warranted to build a more comprehensive and directly comparable dataset.

References

"inter-laboratory comparison of dicarbonic acid quantification methods"

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Guide to Dicarboxylic Acid Quantification Methods

Accurate and reproducible quantification of dicarboxylic acids (DCAs) is essential for researchers, scientists, and drug development professionals. DCAs are key intermediates in metabolism, and their levels in biological fluids can serve as important biomarkers in disease discovery and drug development.[1][2] This guide provides an objective comparison of the most common analytical methods for DCA quantification, supported by performance data and detailed experimental protocols to aid in method selection and implementation.

The primary analytical platforms for quantifying dicarboxylic acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] High-Performance Liquid Chromatography (HPLC) with UV detection is also used, though it may lack the sensitivity required for trace-level analysis.[4][5] The choice between these methods depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.[4]

Data Presentation: Performance Comparison of Analytical Methods

The performance of different analytical techniques for dicarboxylic acid quantification varies significantly. LC-MS/MS generally offers the highest sensitivity, while GC-MS provides robust and reliable quantification, often requiring a derivatization step to increase the volatility of the DCAs.[2][4] HPLC with UV detection is a more direct method that does not require derivatization but is less sensitive.[4]

Table 1: Comparison of Key Quantitative Performance Parameters

ParameterLC-MS/MSGC-MSHPLC-UV
Sensitivity Very High (fg to pg levels)[2]High (pg to ng levels)[6]Moderate (ng to µg levels)[5]
Limit of Detection (LOD) As low as 0.05 µmol/L[7][8]≤ 4 ng/m³ (in aerosols)[6][9]50 to 1000 mg/L[10]
Limit of Quantification (LOQ) As low as 0.1 µmol/L[7][8]< 0.0076 mg/m³[11]Indicative; higher than MS methods
Precision (RSD%) ≤ 7.5%[7][8]≤ 15%[6][9]< 3.74%[10]
Linearity (r²) > 0.99[12]Often > 0.99> 0.995[4]
Derivatization Required? Optional, but enhances sensitivity[2]Yes, mandatory[1][4]No[4]
Throughput High (< 60s per sample possible)[7][13]Moderate (3-6 samples per hour)[13]Moderate

Table 2: Comparison of Derivatization Techniques for GC-MS Analysis

Derivatization MethodReagent ExampleAdvantagesConsiderations
Silylation BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)[6]Provides lower detection limits and higher reproducibility for a wide range of DCAs (C3-C9).[6]Silyl derivatives can be prone to hydrolysis.[9]
Esterification BF₃/alcohol or Butanolic HCl[6][13]Suitable for many DCAs and a well-established method.[6][10]May have higher detection limits compared to silylation for some DCAs.[6]

Experimental Protocols

Detailed and standardized protocols are critical for ensuring data reliability and facilitating meaningful inter-laboratory comparisons.[3] Below are generalized protocols for sample preparation and analysis using GC-MS and LC-MS/MS.

Sample Preparation: Protein Precipitation & Extraction

A crucial initial step for analyzing biological samples is the removal of interfering substances like proteins.[1]

  • Protein Precipitation : To your biological fluid sample (e.g., plasma, urine), add ice-cold acetonitrile (B52724) (-20°C) in a 5:1 volume ratio (acetonitrile:sample).[1][2]

  • Vortex : Mix the sample vigorously to ensure the complete precipitation of proteins.[1]

  • Centrifugation : Centrifuge the mixture at 14,000 RPM for 15 minutes at 4°C.[1][2]

  • Supernatant Collection : Carefully collect the supernatant, which contains the DCAs.[1]

  • Acidification & Extraction : Acidify the supernatant with an acid like 3% phosphoric acid. Add an immiscible organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether, vortex thoroughly, and centrifuge to separate the phases.[1][2][7]

  • Final Collection : Transfer the organic layer containing the DCAs to a clean tube and evaporate to dryness under a gentle stream of nitrogen before derivatization.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and selective technique for DCA analysis, but it requires a derivatization step to make the analytes volatile.[4]

  • Derivatization (Silylation) : To the dried sample extract, add 50-100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst.[1] Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[1]

  • GC-MS Analysis :

    • Injection : Inject 1-2 µL of the derivatized sample into the GC-MS.

    • Column : Use a non-polar stationary phase column, such as a DB-5ms.[1]

    • Injector Temperature : 250°C.[1]

    • Carrier Gas : Helium at a constant flow rate (e.g., 1.7 mL/min).[1]

    • MS Ionization Mode : Electron Ionization (EI).[1]

    • Detection : Monitor specific ions for each DCA to ensure accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS has become a gold standard for its high sensitivity and applicability to a broad range of compounds.[14] Charge-reversal derivatization can further enhance sensitivity by over 1000-fold compared to some GC-MS methods.[2]

  • Derivatization (Charge-Reversal) : To the dried extract, add a solution of a derivatizing agent like Dimethylaminophenacyl Bromide (DmPABr) and a base catalyst (e.g., N,N-Diisopropylethylamine).[2] This process reverses the polarity of the DCAs from negative to positive, enhancing detection.[2]

  • LC-MS/MS Analysis :

    • Injection : Inject the prepared sample onto a reverse-phase C18 column.[3]

    • Mobile Phase : Use a gradient elution with a mobile phase typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[3]

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode.[2][5]

    • Detection : Use Multiple Reaction Monitoring (MRM) mode, optimizing ion transitions for each specific DCA and its internal standard for precise quantification.[2][3]

Mandatory Visualizations

The following diagrams illustrate common workflows and decision-making processes in dicarboxylic acid quantification.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Tissue) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Precipitation->Extraction Dry Evaporation to Dryness Extraction->Dry Derivatization Derivatization (e.g., Silylation for GC-MS, Charge-Reversal for LC-MS/MS) Dry->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Derivatization->Chromatography Detection Mass Spectrometry Detection (MS or MS/MS) Chromatography->Detection Chromatography->Detection Data Data Acquisition & Quantification Detection->Data Detection->Data

Workflow for Dicarboxylic Acid Quantification.

G rect_node rect_node start High Sensitivity Required? trace Trace Level Analysis? start->trace Yes hplc Use HPLC-UV start->hplc No volatile Volatile / Thermally Stable Analytes? trace->volatile No lcms Use LC-MS/MS trace->lcms Yes volatile->lcms No gcms Use GC-MS (with derivatization) volatile->gcms Yes

References

Unraveling the Atmospheric Alchemy: A Comparative Guide to Dicarbonic Acid Formation in Aerosols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a critical understanding of atmospheric aerosol composition is paramount. Dicarboxylic acids, ubiquitous components of these aerosols, significantly influence air quality, climate, and human health. This guide provides an objective comparison of the primary mechanisms governing their formation, supported by experimental data and detailed protocols, to aid in the advancement of atmospheric and environmental research.

The formation of dicarboxylic acids in atmospheric aerosols is a complex interplay of photochemical and aqueous-phase reactions. Understanding these pathways is crucial for accurately modeling air quality and climate impacts. This guide dissects four primary mechanisms: aqueous phase oxidation of volatile organic compounds (VOCs), oligomerization of α-dicarbonyls, photochemical aging of aerosols, and ozonolysis of unsaturated fatty acids.

Comparing the Pathways: A Quantitative Look

The efficiency and products of dicarboxylic acid formation vary significantly between the different mechanisms. The following table summarizes key quantitative data from experimental studies, offering a direct comparison of their potential contributions to atmospheric aerosol composition.

Formation MechanismPrecursor(s)Key Dicarboxylic Acid ProductsReported Yields/ObservationsExperimental ConditionsReference
Aqueous Phase Oxidation Isoprene (B109036), Toluene, α-pineneOxalic acid, Succinic acid, Malic acidOxalic acid molar yield of 26.2 ± 0.8% from isoprene oxidation after 6 hours.[1][2] Trace amounts of succinic and malic acid from isoprene and α-pinene.Aqueous phase reaction with OH radicals.[1][2]
Oligomerization Glyoxal (B1671930), MethylglyoxalHigher molecular weight oligomers, subsequently oxidized to dicarboxylic acids.Uptake coefficients (γ) of glyoxal varied from 8.0 × 10−4 to 7.3 × 10−3.[3] Particle growth rates of ~0.1 nm/min.[4]Enhanced by particle acidity and high relative humidity.[3][4][3][4]
Photochemical Aging Primary and Secondary Organic AerosolsNot explicitly quantified in terms of dicarboxylic acid yields in the provided abstracts. Leads to an overall increase in the O:C ratio.Increase in organic aerosol mass and oxidation state (O:C ratio).Exposure to OH radicals in photochemical reactors.[5]
Ozonolysis Oleic AcidAzelaic acid, Nonanoic acid, 9-oxononanoic acidMolar yields of azelaic acid are significant but vary with conditions. Nonanal is a major product with a yield of 0.50 (±0.10).[6]Reaction with O3 at the air-aerosol interface.[6]

Delving into the Mechanisms: Pathways and Experimental Approaches

To fully grasp the nuances of each formation pathway, it is essential to visualize the reaction sequences and understand the experimental methodologies used to investigate them.

Aqueous Phase Oxidation of Volatile Organic Compounds (VOCs)

The oxidation of biogenic and anthropogenic VOCs in the aqueous phase of aerosols and cloud droplets is a significant source of dicarboxylic acids. Isoprene, a major biogenic VOC, is a key precursor to oxalic acid, the most abundant dicarboxylic acid in the atmosphere.[1][2]

Aqueous_Phase_Oxidation Isoprene Isoprene Intermediates Hydroxy Isoprene Peroxy Radicals Isoprene->Intermediates + OH OH OH Radical Dicarbonyls Glyoxal (GLY) Methylglyoxal (MG) Intermediates->Dicarbonyls OxalicAcid Oxalic Acid Dicarbonyls->OxalicAcid + OH (aq)

Aqueous phase oxidation of isoprene to oxalic acid.

Experimental Protocol: Aqueous Phase Oxidation of Isoprene

A typical experiment to study the aqueous phase oxidation of isoprene involves the following steps:

  • Reactor Setup: A temperature-controlled glass reactor is filled with purified water.

  • Isoprene Introduction: A known concentration of isoprene is introduced into the aqueous solution.

  • OH Radical Generation: Hydroxyl radicals are typically generated in situ via the photolysis of hydrogen peroxide (H₂O₂) using UV lamps.

  • Reaction Monitoring: The concentrations of isoprene and its oxidation products are monitored over time. Aliquots of the solution are collected at regular intervals.

  • Product Analysis: The collected samples are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to identify and quantify the dicarboxylic acids formed.[1][2]

Oligomerization of α-Dicarbonyls

Small, water-soluble α-dicarbonyls like glyoxal and methylglyoxal, which are themselves products of VOC oxidation, can undergo self-reactions in the aerosol aqueous phase to form larger oligomers.[4][7] These low-volatility oligomers contribute significantly to secondary organic aerosol (SOA) mass and can be further oxidized to form dicarboxylic acids. This process is particularly efficient under acidic conditions.[3]

Oligomerization cluster_0 Aqueous Phase Glyoxal_aq Glyoxal (aq) Hydrated_Glyoxal Hydrated Glyoxal (Gem-diol) Glyoxal_aq->Hydrated_Glyoxal Hydration Dimer Dimer Hydrated_Glyoxal->Dimer Self-reaction Trimer Trimer Dimer->Trimer Oligomers Higher Oligomers Trimer->Oligomers

Oligomerization pathway of glyoxal in the aerosol aqueous phase.

Experimental Protocol: Glyoxal Uptake and Oligomerization

Investigating the uptake and subsequent oligomerization of glyoxal on aerosol particles often involves the use of an aerosol chamber:

  • Aerosol Generation: Seed aerosols (e.g., ammonium (B1175870) sulfate) are generated and introduced into a large Teflon chamber.

  • Glyoxal Introduction: A known concentration of gaseous glyoxal is injected into the chamber.

  • Controlled Conditions: The relative humidity and temperature inside the chamber are carefully controlled.

  • Particle Growth Monitoring: The growth of the aerosol particles due to the uptake of glyoxal is monitored in real-time using a Scanning Mobility Particle Sizer (SMPS).[4]

  • Chemical Analysis: Filter samples of the aerosols are collected and extracted for chemical analysis using techniques like Aerosol Mass Spectrometry (AMS) to identify the formation of oligomers.[3]

Photochemical Aging of Aerosols

Organic aerosols are not static entities; they undergo continuous chemical transformation in the atmosphere through reactions with oxidants like OH radicals. This "photochemical aging" process generally leads to the formation of more oxygenated and less volatile compounds, including dicarboxylic acids.

Photochemical_Aging POA_SOA Primary/Secondary Organic Aerosol Aged_Aerosol Aged Organic Aerosol (Higher O:C ratio) POA_SOA->Aged_Aerosol + OH (gas) (Heterogeneous Reaction) OH_gas OH (gas) Dicarboxylic_Acids Dicarboxylic Acids Aged_Aerosol->Dicarboxylic_Acids

Schematic of photochemical aging of organic aerosols.

Experimental Protocol: Aerosol Flow Tube Reactor for Photochemical Aging

Aerosol flow tube reactors are commonly used to study the photochemical aging of aerosols under controlled laboratory conditions:

  • Aerosol Introduction: A constant flow of aerosols is introduced into a flow tube.

  • Oxidant Generation: OH radicals are generated within the flow tube, often by the photolysis of ozone in the presence of water vapor or by the photolysis of a precursor like methyl nitrite.

  • Controlled Reaction Time: The residence time of the aerosols in the flow tube, and thus the extent of aging, is controlled by the flow rate and the length of the tube.

  • Downstream Analysis: The aged aerosols exiting the flow tube are analyzed by a suite of instruments, including an SMPS to measure changes in size distribution and an AMS to determine changes in chemical composition and the elemental (O:C) ratio.[8]

Ozonolysis of Unsaturated Fatty Acids

Unsaturated fatty acids, such as oleic acid, are present in atmospheric aerosols, particularly from cooking emissions and biogenic sources. Their reaction with ozone at the air-aerosol interface can lead to the formation of dicarboxylic acids, with azelaic acid being a prominent product from oleic acid ozonolysis.

Ozonolysis Oleic_Acid Oleic Acid (on aerosol surface) Criegee Criegee Intermediate Oleic_Acid->Criegee + O3 Ozone Ozone (O3) Products Nonanoic acid 9-Oxononanoic acid Criegee->Products Azelaic_Acid Azelaic Acid Criegee->Azelaic_Acid

Formation of azelaic acid from the ozonolysis of oleic acid.

Experimental Protocol: Ozonolysis of Oleic Acid Particles

The ozonolysis of unsaturated fatty acid aerosols can be studied in an aerosol flow reactor:

  • Particle Generation: Monodisperse oleic acid or mixed oleic acid/saturated fatty acid particles are generated.

  • Ozone Exposure: The particles are introduced into a flow reactor where they are exposed to a known concentration of ozone.

  • Reaction Monitoring: The decay of the unsaturated fatty acid and the formation of products are monitored as a function of ozone exposure.

  • Product Identification: The chemical composition of the reacted particles is analyzed using techniques such as AMS or by collecting the particles on a substrate for offline analysis with GC-MS. The gas-phase products can also be monitored.

Conclusion

The formation of dicarboxylic acids in atmospheric aerosols is a multifaceted process driven by various chemical pathways. While aqueous phase oxidation of VOCs, particularly isoprene, appears to be a major source of oxalic acid, oligomerization of α-dicarbonyls significantly contributes to the overall secondary organic aerosol mass, which can then be further oxidized. Photochemical aging represents a continuous transformation process leading to more oxygenated aerosols, and the ozonolysis of unsaturated fatty acids provides a direct pathway to specific longer-chain dicarboxylic acids. A comprehensive understanding of these mechanisms, supported by robust experimental data, is critical for developing accurate atmospheric models and for assessing the impact of aerosols on the environment and human health. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers in this vital field.

References

A Comparative Guide to the Thermal Stability of Dicarboxylic Acid Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of dicarboxylic acid salts is a critical parameter in fields ranging from materials science to pharmaceuticals. Understanding how these materials behave at elevated temperatures is essential for the synthesis of novel materials like metal oxides and carbides, for determining the shelf-life and processing conditions of active pharmaceutical ingredients (APIs), and for applications in thermochemical energy storage. This guide provides a comparative analysis of the thermal stability of various dicarboxylic acid salts, supported by experimental data and detailed protocols.

Factors Influencing Thermal Stability

The temperature at which a dicarboxylic acid salt decomposes is influenced by several key factors:

  • The Metal Cation: The nature of the metal ion plays a crucial role. For salts of a given dicarboxylic acid, thermal stability is often related to the cation's size and polarizing power. For instance, within a group like the alkaline earth metals, thermal stability generally increases with increasing cationic size (down the group).[1][2][3] A smaller, more highly charged cation has a higher charge density and can polarize the anion more effectively, weakening the bonds within the dicarboxylate and facilitating decomposition at lower temperatures.[3][4]

  • The Dicarboxylate Anion: The structure of the dicarboxylate ligand significantly affects stability. This includes the length of the carbon chain separating the two carboxyl groups and the presence of unsaturation. For example, studies on transition metal salts have shown that succinates (containing a -(CH₂)₂- chain) are generally more thermally stable than the corresponding malonates (containing a -CH₂- chain).[5]

  • The Atmosphere: The gaseous environment (oxidizing, inert, or reducing) during heating determines the final decomposition products.[5] In an air atmosphere, metal oxides are the typical end products.[5] In contrast, decomposition in an inert atmosphere like nitrogen (N₂) can lead to the formation of pure metals or even metal carbides, where the dicarboxylate ligand serves as the carbon source.[6]

Comparative Thermal Decomposition Data

The following table summarizes the decomposition temperatures and products for a range of dicarboxylic acid salts as determined by thermogravimetric analysis (TGA).

Dicarboxylic Acid SaltCationAnionDecomposition Temperature (°C)AtmosphereFinal Product(s)Reference(s)
Calcium Oxalate (B1200264) MonohydrateCa²⁺Oxalate~170 (Dehydration), ~500 (to CaCO₃), ~750 (to CaO)NitrogenCaO[7][8]
Iron(II) SuccinateFe²⁺Succinate500NitrogenFe₃C, then Fe[6]
Iron(II) FumarateFe²⁺Fumarate550NitrogenFe₃C, then Fe[6]
Cobalt(II) SuccinateCo²⁺Succinate336NitrogenCo[6]
Cobalt(II) FumarateCo²⁺Fumarate324NitrogenCo[6]
Nickel(II) SuccinateNi²⁺Succinate336NitrogenNi₃C, FCC-Ni, HCP-Ni[6]
Nickel(II) FumarateNi²⁺Fumarate324NitrogenFCC-Ni[6]
Manganese(II) MalonateMn²⁺Malonate~335AirMn₃O₄[5]
Iron(II) MalonateFe²⁺Malonate~400AirFe₂O₃[5]
Cobalt(II) MalonateCo²⁺Malonate~340AirCo₃O₄[5]
Nickel(II) MalonateNi²⁺Malonate~350AirNiO[5]
Copper(II) MalonateCu²⁺Malonate~520AirCuO[5]
Zinc(II) MalonateZn²⁺Malonate~450AirZnO[5]

Experimental Protocols

The data presented in this guide are primarily obtained using Thermogravimetric Analysis (TGA) , often coupled with other techniques like Differential Thermal Analysis (DTA) or Infrared Spectroscopy (IR) for evolved gas analysis.

General Protocol for Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique where the mass of a sample is measured over time as the temperature changes.[9] This method is used to determine the temperatures at which chemical changes, such as decomposition, occur.[9]

  • Instrument Calibration: Ensure the thermogravimetric analyzer is calibrated for mass and temperature. Calcium oxalate monohydrate is a common reference material for this purpose due to its well-defined, multi-step decomposition.[8][9]

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed into a crucible (e.g., alumina, Al₂O₃).[8]

  • Atmosphere Control: The furnace is purged with a specific gas (e.g., nitrogen for an inert atmosphere, or air for an oxidizing one) at a controlled flow rate (e.g., 20-50 ml/min).[8]

  • Heating Program: The sample is heated according to a predefined temperature program. A linear heating rate (e.g., 10 K/min) is most common.[8]

  • Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting curve (thermogram) shows mass loss steps corresponding to dehydration, decomposition, or other reactions.

  • Data Analysis: The onset temperature of decomposition is determined from the thermogram. The first derivative of the mass loss curve (DTG curve) can be used to identify the temperature of the maximum rate of mass loss for each step.[9] For coupled systems (e.g., TGA-IR), the evolved gases are simultaneously analyzed to identify the decomposition products (e.g., H₂O, CO₂, CO).[6][10]

Visualizations

The following diagrams illustrate key workflows and relationships in the study of thermal stability.

Experimental_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument Setup cluster_analysis Analysis Sample Weigh 5-10 mg of Salt Crucible Place in Al₂O₃ Crucible Sample->Crucible Load Load into TGA Furnace Crucible->Load Atmosphere Set Atmosphere (N₂ or Air) Load->Atmosphere Program Program Heating Rate (e.g., 10 K/min) Atmosphere->Program Run Start Heating & Record Data Program->Run EGA Evolved Gas Analysis (TGA-IR/MS) Run->EGA Gases to Detector Thermogram Generate Thermogram (Mass vs. Temp) Run->Thermogram Identify Identify Gases (H₂O, CO₂, CO) EGA->Identify Decomp Determine Decomposition Temperatures Thermogram->Decomp

Caption: Workflow for Thermal Analysis using TGA with Evolved Gas Analysis.

Factors_Affecting_Stability cluster_inputs Influencing Factors cluster_outputs Decomposition Products Cation Cation Properties (Size, Charge) Stability Thermal Stability (Decomposition Temp.) Cation->Stability Anion Anion Structure (Chain Length) Anion->Stability Atmosphere Atmosphere (Inert vs. Oxidizing) Oxides Metal Oxides Atmosphere->Oxides Air Carbides Metal Carbides Atmosphere->Carbides N₂ Stability->Oxides Stability->Carbides Gases Gaseous Products (CO₂, H₂O, CO) Stability->Gases

Caption: Factors influencing the thermal stability of dicarboxylic acid salts.

Calcium_Oxalate_Decomposition Start CaC₂O₄·H₂O (Monohydrate) Step1 CaC₂O₄ (Anhydrous) Start->Step1 ~170°C - H₂O Step2 CaCO₃ (Calcium Carbonate) Step1->Step2 ~500°C - CO End CaO (Calcium Oxide) Step2->End ~750°C - CO₂

References

Unveiling Dicarboxylic Acid Properties: A Guide to Computational Model Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately predicting the physicochemical properties of dicarboxylic acids is a critical step in molecular design and discovery. This guide provides a comprehensive comparison of computational models for predicting two key properties: the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP). We delve into the performance of various models, supported by experimental data, and outline the methodologies behind these crucial measurements.

Predicting Acidity: A Comparative Look at pKa Computational Models

The acid dissociation constant (pKa) is a fundamental parameter that governs the ionization state of a molecule at a given pH, profoundly influencing its solubility, absorption, and biological activity. A variety of computational approaches have been developed to predict pKa values, ranging from first-principles quantum mechanical (QM) methods to empirical and machine learning (ML) models.

Recent studies have demonstrated the power of combining QM calculations with machine learning techniques. These hybrid models can achieve high accuracy, with reported root-mean-square errors (RMSE) in the range of 0.7 to 1.0 log units for diverse sets of molecules.[1] For carboxylic acids specifically, Density Functional Theory (DFT) methods, such as CAM-B3LYP with the inclusion of explicit water molecules, have shown excellent performance, with a mean absolute error (MAE) of less than 0.5 pKa units.[2]

Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular structures with their physicochemical properties, have also been successfully applied to pKa prediction. These models often utilize topological and quantum chemical descriptors to achieve their predictive power.

Below is a summary of the performance of various computational models for pKa prediction.

Model TypeSpecific Method/DescriptorsPerformance MetricReported ValueReference
Quantum Mechanics / Machine Learning Semi-empirical QM with Machine LearningRMSE0.7 - 1.0 log units[1]
Quantum Mechanics (DFT) CAM-B3LYP with 2 explicit H₂OMAE< 0.5 pKa units[2]
Quantum Mechanics (Composite) G4CEPMAE~0.5 pKa units[3]
Quantum Mechanics (Semi-empirical) PM6 and AM1MAE< 0.75 pKa units[3]
Machine Learning Uni-pKa (pre-trained model)MAE0.631 pKa units[4]

Predicting Lipophilicity: A Comparative Look at logP Computational Models

The octanol-water partition coefficient (logP) is a crucial measure of a molecule's lipophilicity, which dictates its ability to cross cell membranes and its distribution within biological systems. Similar to pKa, a range of computational methods are available for logP prediction.

QSPR models are widely used for logP prediction and have been shown to provide good accuracy for regulatory purposes, with R² values ranging from 0.7 to 0.8 and RMSE values between 0.8 and 1.5.[5] These models are advantageous due to their computational efficiency, allowing for the rapid screening of large chemical libraries.

Physics-based methods, including those based on QM and molecular mechanics (MM), offer a more rigorous approach by calculating the free energy of transfer between octanol (B41247) and water. While computationally more intensive, these methods can provide valuable insights into the molecular determinants of lipophilicity. Benchmarking studies have shown that DFT methods, in general, yield better correlations and lower average deviations compared to semi-empirical and MM approaches for logP calculation.[6][7]

The following table summarizes the performance of different computational approaches for logP prediction.

Model TypeSpecific Method/DescriptorsPerformance MetricReported ValueReference
QSPR Various (for REACH regulation)0.7 - 0.8[5]
QSPR Various (for REACH regulation)RMSE0.8 - 1.5[5]
Quantum Mechanics (DFT) GeneralCorrelationHigh[6][7]
Quantum Mechanics (DFT) GeneralAverage DeviationLow[6][7]
Semi-empirical & Molecular Mechanics GeneralCorrelationLower than DFT[6][7]
Semi-empirical & Molecular Mechanics GeneralAverage DeviationHigher than DFT[6][7]

Experimental Data for Dicarboxylic Acids

To validate and benchmark computational models, high-quality experimental data is essential. The following table provides a selection of experimentally determined pKa and logP values for a series of dicarboxylic acids.

Dicarboxylic AcidpKa1pKa2Experimental logP
Oxalic Acid1.274.28-1.71
Malonic Acid2.855.70-1.43
Succinic Acid4.215.64-0.59
Glutaric Acid4.345.41-0.28
Adipic Acid4.435.410.08
Pimelic Acid4.505.420.45
Suberic Acid4.525.400.82
Azelaic Acid4.555.411.19
Sebacic Acid4.725.411.56
Maleic Acid1.926.23-1.33
Fumaric Acid3.024.38-0.47

Experimental Protocols

The accuracy of computational model validation is critically dependent on the quality of the experimental data used for comparison. Here are the detailed methodologies for the key experiments cited.

Determination of pKa

Potentiometric Titration: This is the most common and direct method for pKa determination.

  • Sample Preparation: A known concentration of the dicarboxylic acid is dissolved in deionized water. The solution is placed in a thermostated vessel to maintain a constant temperature.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added to the dicarboxylic acid solution in small, precise increments using a burette.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is constructed by plotting the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two distinct equivalence points and two half-equivalence points will be observed, corresponding to pKa1 and pKa2.

¹³C-NMR Spectroscopy: This method is particularly useful for determining the pKa values of complex molecules where potentiometric titration may be challenging.

  • Sample Preparation: A series of solutions of the dicarboxylic acid are prepared at different, precisely known pH values.

  • NMR Spectra Acquisition: ¹³C-NMR spectra are recorded for each solution.

  • Chemical Shift Analysis: The chemical shifts of the carbon atoms, particularly those of the carboxyl groups and adjacent carbons, are sensitive to the ionization state of the carboxylic acid.

  • Data Fitting: The change in chemical shift as a function of pH is fitted to the Henderson-Hasselbalch equation to determine the pKa values.

Determination of logP

Shake-Flask Method (OECD Guideline 107): This is the traditional and most widely recognized method for determining the octanol-water partition coefficient.

  • Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: A known amount of the dicarboxylic acid is dissolved in either the water-saturated octanol or the octanol-saturated water phase.

  • Partitioning: The two phases are mixed in a flask and shaken vigorously for a predetermined period to allow for the equilibrium partitioning of the solute. The flask is then centrifuged to ensure complete phase separation.

  • Concentration Analysis: The concentration of the dicarboxylic acid in both the octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase: logP = log([Solute]octanol / [Solute]water).

Visualizing the Validation Workflow and Model Relationships

To better understand the process of validating computational models and the interplay between different modeling approaches, the following diagrams are provided.

G cluster_0 Experimental Data Acquisition cluster_1 Computational Modeling cluster_2 Model Validation exp_protocol Define Experimental Protocol (e.g., Potentiometric Titration, Shake-Flask) exp_measurement Perform Experiments (Measure pKa and logP) exp_protocol->exp_measurement exp_data Curate Experimental Dataset exp_measurement->exp_data comparison Compare Computational and Experimental Data exp_data->comparison model_selection Select Computational Models (e.g., DFT, QSPR, ML) model_prediction Predict Properties (Calculate pKa and logP) model_selection->model_prediction comp_data Generate Computational Dataset model_prediction->comp_data comp_data->comparison performance_metrics Calculate Performance Metrics (e.g., MAE, RMSE, R²) comparison->performance_metrics model_assessment Assess Model Accuracy and Reliability performance_metrics->model_assessment model_assessment->model_selection Refine Model

Caption: Workflow for the validation of computational models.

G cluster_0 Physics-Based Models cluster_1 Empirical Models Computational Models Computational Models Physics-Based Models Physics-Based Models Computational Models->Physics-Based Models Empirical Models Empirical Models Computational Models->Empirical Models Quantum Mechanics (QM) Quantum Mechanics (QM) QSPR Quantitative Structure-Property Relationship (QSPR) Quantum Mechanics (QM)->QSPR Provides Descriptors Machine Learning (ML) Machine Learning (ML) Quantum Mechanics (QM)->Machine Learning (ML) Provides Features Molecular Mechanics (MM) Molecular Mechanics (MM) QSPR->Machine Learning (ML) Can be a feature source

Caption: Relationships between computational model types.

References

A Head-to-Head Battle: Esterification vs. Silylation for Dicarboxylic Acid Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of dicarboxylic acid analysis, the choice of derivatization method is a critical juncture. The inherent low volatility and high polarity of dicarboxylic acids necessitate chemical modification prior to gas chromatography-mass spectrometry (GC-MS) analysis. The two most common and effective techniques for this purpose are esterification and silylation. This guide provides an objective comparison of these methods, supported by experimental data, to inform the selection of the most suitable approach for your analytical needs.

Dicarboxylic acids (DCAs) are pivotal molecules in numerous metabolic pathways and are often key biomarkers in disease pathogenesis. Their accurate quantification is therefore crucial in clinical and pharmaceutical research. This guide delves into a direct comparison of esterification, specifically using boron trifluoride (BF₃) in methanol, and silylation, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), for the analysis of low-molecular-weight dicarboxylic acids.

Performance Comparison: A Quantitative Look

A comparative study on C₃-C₉ dicarboxylic acids provides valuable insights into the performance of both derivatization techniques.[1][2] The following table summarizes the key quantitative data on detection limits and reproducibility.

FeatureEsterification (BF₃/Methanol)Silylation (BSTFA)Reference
Limit of Detection (LOD) ≤ 4 ng/m³≤ 2 ng/m³[1][2]
Reproducibility (RSD%) ≤ 15%≤ 10%[1][2]

Overall, both techniques are suitable for the analysis of low-molecular-weight dicarboxylic acids, offering low detection limits and satisfactory reproducibility.[1][2] However, for applications requiring the highest sensitivity and precision, particularly with low sample volumes, silylation with BSTFA demonstrates a distinct advantage with lower detection limits and higher reproducibility.[1][2]

Experimental Workflows: A Visual Guide

To better understand the practical application of each method, the following diagrams illustrate the experimental workflows for both esterification and silylation.

EsterificationWorkflow start Start: Dicarboxylic Acid Sample dry Evaporate to Dryness start->dry add_reagent Add BF₃/Methanol (e.g., 10% w/w) dry->add_reagent heat Heat (e.g., 60-100°C, 30-60 min) add_reagent->heat quench Quench Reaction (e.g., with water) heat->quench extract Extract with Organic Solvent quench->extract gcms GC-MS Analysis extract->gcms SilylationWorkflow start Start: Dicarboxylic Acid Sample dry Evaporate to Dryness start->dry add_reagent Add BSTFA (e.g., with 1% TMCS) dry->add_reagent heat Heat (e.g., 70°C, 2 hours) add_reagent->heat gcms GC-MS Analysis heat->gcms

References

"assessing the environmental impact of different dicarbonic acid production routes"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of dicarboxylic acids, essential building blocks in the pharmaceutical, polymer, and lubricant industries, is undergoing a significant shift towards sustainability. Growing environmental concerns are driving the exploration of bio-based production routes as alternatives to traditional petrochemical processes. This guide provides a comprehensive comparison of the environmental impact of different production routes for key dicarboxylic acids, supported by experimental data and detailed methodologies.

Executive Summary

Bio-based production methods for dicarboxylic acids generally exhibit a lower environmental footprint compared to their petrochemical counterparts, primarily due to reduced greenhouse gas (GHG) emissions and utilization of renewable feedstocks. However, the environmental performance of bio-based routes is highly dependent on the specific feedstock, the efficiency of the microbial or enzymatic conversion, and the energy requirements of the downstream processing. This guide delves into the specifics of these trade-offs for adipic acid, succinic acid, azelaic acid, sebacic acid, and dodecanedioic acid.

Comparison of Environmental Impacts

The following tables summarize quantitative data from Life Cycle Assessments (LCAs) of various dicarboxylic acid production routes. The data highlights key environmental performance indicators, with a focus on greenhouse gas emissions.

Table 1: Environmental Impact of Adipic Acid Production

Production RouteFeedstockGreenhouse Gas Emissions (kg CO2 eq./kg adipic acid)Key Environmental Hotspots
Petrochemical Cyclohexane12.9 - 25[1]Nitrous oxide (N2O) emissions from nitric acid oxidation, energy consumption.
Bio-based (Lignin) Lignin (B12514952)4.87[2]Sodium hydroxide (B78521) and energy consumption for heating.
Bio-based (Forest Residue) Forest ResidueSignificantly lower than petrochemical[1]Downstream processing (energy for purification due to low concentration).

Table 2: Environmental Impact of Succinic Acid Production

Production RouteFeedstockGreenhouse Gas Emissions (kg CO2 eq./kg succinic acid)Key Environmental Hotspots
Petrochemical Maleic AnhydrideHigh (specific data not found in initial searches)Use of fossil fuels and high-energy hydrogenation processes.
Bio-based (Fermentation) Glucose/SucroseSignificantly lower than petrochemicalEnergy consumption in fermentation and purification.

Table 3: Environmental Impact of Azelaic Acid, Sebacic Acid, and Dodecanedioic Acid Production

Dicarboxylic AcidProduction RouteFeedstockGreenhouse Gas Emissions (kg CO2 eq./kg acid)Key Environmental Hotspots
Azelaic Acid Petrochemical (Ozonolysis)Oleic AcidHigh energy consumption and safety risks associated with ozone.[3]Energy for ozone generation.
Azelaic Acid Bio-based (Oxidative Cleavage)High-Oleic Vegetable OilPotentially carbon-neutral.[4]Catalyst and solvent use.
Sebacic Acid Petrochemical (Alkali Fusion of Castor Oil)Castor OilUse of harsh chemicals (phenol, sodium hydroxide), wastewater treatment.[5]Phenol recovery and disposal.
Sebacic Acid Bio-based (Microbial ω-oxidation)Plant oil-derived sourcesEnvironmentally friendly green route.[5]Downstream purification.
Dodecanedioic Acid (DDDA) Petrochemical (from Butadiene)ButadieneMulti-step process with price volatility.[6]Use of petrochemical feedstock.
Dodecanedioic Acid (DDDA) Bio-based (Fermentation)Palm Oil, GlucoseBiologically-sourced alternative.[6]Downstream separation and purification.

Experimental Protocols

The environmental impact assessments summarized above are predominantly based on the Life Cycle Assessment (LCA) methodology, following the ISO 14040 and 14044 standards. A typical LCA protocol for a dicarboxylic acid production process involves the following key stages:

  • Goal and Scope Definition: This initial step defines the purpose of the assessment, the functional unit (e.g., 1 kg of purified dicarboxylic acid), and the system boundaries (e.g., cradle-to-gate, which includes processes from raw material extraction to the factory gate).

  • Life Cycle Inventory (LCI) Analysis: This is the data collection phase, where all inputs and outputs for each process step within the system boundaries are quantified. This includes:

    • Raw material inputs: Amounts of feedstocks (e.g., cyclohexane, glucose, plant oils), catalysts, solvents, and other chemical reagents.

    • Energy inputs: Electricity, steam, and other energy sources consumed.

    • Water inputs: Process water and cooling water.

    • Emissions to air: Greenhouse gases (CO2, CH4, N2O), volatile organic compounds (VOCs), and other pollutants.

    • Emissions to water: Wastewater containing organic and inorganic compounds.

    • Solid waste generation: By-products and other solid residues.

  • Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. This involves:

    • Classification: Grouping the inventory data into relevant environmental impact categories. Common categories include global warming potential, acidification potential, eutrophication potential, ozone depletion potential, and ecotoxicity.

    • Characterization: Using characterization factors to convert the inventory data into a common unit for each impact category (e.g., converting different greenhouse gases into CO2 equivalents).

Visualizing the Production Routes

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows for different dicarboxylic acid production routes.

Petrochemical Production of Adipic Acid

cluster_0 Petrochemical Route: Adipic Acid Benzene Benzene Cyclohexane Cyclohexane Benzene->Cyclohexane Hydrogenation KA_Oil Cyclohexanol/ Cyclohexanone (KA Oil) Cyclohexane->KA_Oil Oxidation Adipic_Acid Adipic Acid KA_Oil->Adipic_Acid Nitric Acid Oxidation N2O Nitrous Oxide (N2O) (Greenhouse Gas) KA_Oil->N2O

Caption: Conventional two-step petrochemical process for adipic acid production.

Bio-based Production of Succinic Acid via Fermentation

cluster_1 Bio-based Route: Succinic Acid Renewable_Feedstock Renewable Feedstock (e.g., Glucose) Fermentation Microbial Fermentation Renewable_Feedstock->Fermentation Broth Fermentation Broth Fermentation->Broth Purification Downstream Purification Broth->Purification Succinic_Acid Succinic Acid Purification->Succinic_Acid cluster_2 Sebacic Acid from Castor Oil Castor_Oil Castor Oil Hydrolysis Hydrolysis Castor_Oil->Hydrolysis Ricinoleic_Acid Ricinoleic Acid Hydrolysis->Ricinoleic_Acid Alkali_Fusion Alkali Fusion Ricinoleic_Acid->Alkali_Fusion NaOH, Heat Sebacate_Salt Disodium Sebacate Alkali_Fusion->Sebacate_Salt Acidification Acidification Sebacate_Salt->Acidification Sebacic_Acid Sebacic Acid Acidification->Sebacic_Acid Goal_Scope 1. Goal & Scope Definition LCI 2. Life Cycle Inventory (LCI) Goal_Scope->LCI LCI->Goal_Scope LCIA 3. Life Cycle Impact Assessment (LCIA) LCI->LCIA LCIA->LCI Interpretation 4. Interpretation LCIA->Interpretation Interpretation->Goal_Scope Refinement Interpretation->LCI Interpretation->LCIA

References

Safety Operating Guide

Navigating the Safe Disposal of Dicarboxylic Acids in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of dicarboxylic acids is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure compliance with regulatory standards. This guide provides essential safety and logistical information for the handling and disposal of dicarboxylic acids, a class of organic compounds characterized by the presence of two carboxyl functional groups.

It is important to note that "dicarbonic acid" is not a standard chemical nomenclature. The procedures outlined here pertain to the broad category of dicarboxylic acids. The specific identity and concentration of the acid, as well as any contaminants, will ultimately dictate the precise disposal method. Always consult the Safety Data Sheet (SDS) for the specific dicarboxylic acid being used before handling or disposal.

Hazard Identification and Safety Precautions

Dicarboxylic acids can present a range of hazards, including skin and eye irritation, respiratory tract irritation, and potential environmental harm.[1][2][3] Some may also be combustible dusts.[1][4]

Immediate Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[2][3]

  • Ventilation: Handle dicarboxylic acids in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[2][3]

  • Spill Response: In the event of a spill, immediately alert personnel in the area. For solid spills, sweep up the material and place it in a suitable container for disposal, avoiding dust generation.[3][5] For liquid spills, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal. Decontaminate the spill area with a suitable laboratory detergent and water.[2]

Quantitative Data Summary

The following table outlines the critical quantitative data points to identify on the Safety Data Sheet (SDS) for a specific dicarboxylic acid to inform safe handling and disposal procedures.

PropertySignificance for DisposalExample Value (Generic)
pH Indicates the corrosivity (B1173158) of the substance. Strong acids may require neutralization before disposal.2.0 (for a 150 g/L solution at 70°C)[4]
Melting Point Relevant for understanding the physical state of the substance at different temperatures and potential for decomposition upon heating.[6]>45 - <120 °C[4]
Solubility in Water Determines if the substance can be disposed of via the aqueous waste stream after appropriate treatment. Many dicarboxylic acids are soluble in water.[6]Varies by specific acid
Decomposition Temperature Indicates the temperature at which the chemical breaks down. Hazardous decomposition products may be formed.[6]>250 °C[7]
Flash Point The lowest temperature at which vapors of the material will ignite. Important for fire safety and storage considerations.Not available

Step-by-Step Disposal Protocol

The following is a generalized experimental protocol for the disposal of dicarboxylic acids. This protocol should be adapted based on the specific hazards and properties outlined in the compound's SDS and in accordance with institutional and local regulations.

Methodology for Dicarboxylic Acid Waste Disposal
  • Hazard Assessment:

    • Review the Safety Data Sheet (SDS) for the specific dicarboxylic acid to understand its physical and chemical properties, hazards, and any specific disposal recommendations.[2][3][4][8]

    • Identify if the waste is considered hazardous under local, state, and federal regulations. Many dicarboxylic acids are classified as hazardous waste.[1][2]

  • Personal Protective Equipment (PPE) and Engineering Controls:

    • Don appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][3]

    • Conduct all waste handling procedures in a well-ventilated area or a chemical fume hood to prevent inhalation of dusts or vapors.[2][3]

  • Waste Segregation and Collection:

    • Segregate dicarboxylic acid waste from other waste streams. Do not mix with incompatible materials, such as strong oxidizing agents.[5]

    • Collect solid waste in a clearly labeled, sealed, and compatible container. Avoid generating dust.[2][3]

    • For liquid waste, use a labeled, sealed, and compatible container.

  • Treatment and Neutralization (if applicable):

    • For acidic waste, neutralization may be required before disposal. This should be done cautiously by slowly adding a weak base (e.g., sodium bicarbonate) and monitoring the pH. This step should only be performed by trained personnel and if deemed appropriate by the SDS and institutional guidelines.

    • Caution: Neutralization reactions can generate heat and gas. Perform in a fume hood with appropriate shielding.

  • Final Disposal:

    • Dispose of the contained waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][8]

    • Common disposal methods for dicarboxylic acids include high-temperature incineration or disposal in a designated hazardous waste landfill.[2]

    • Do not dispose of dicarboxylic acids down the drain unless specifically permitted by your institution's EHS office and local regulations.[1][4]

  • Decontamination:

    • Thoroughly decontaminate all equipment and work surfaces that came into contact with the dicarboxylic acid using a suitable laboratory detergent and water.[2]

    • Dispose of any contaminated cleaning materials as hazardous waste.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of dicarboxylic acids, from initial hazard assessment to final disposal and decontamination.

Dicarboxylic_Acid_Disposal_Workflow start Start: Dicarboxylic Acid Waste Generated sds Consult Safety Data Sheet (SDS) start->sds hazards Identify Hazards: - Irritant - Environmental Hazard - Combustible Dust sds->hazards ppe Select & Don PPE: - Goggles - Gloves - Lab Coat hazards->ppe collect Collect Waste in Labeled, Sealed Container ppe->collect is_hazardous Is Waste Hazardous? collect->is_hazardous ehs Contact Environmental Health & Safety (EHS) is_hazardous->ehs Yes non_hazardous_disposal Dispose per Non-Hazardous Waste Guidelines is_hazardous->non_hazardous_disposal No disposal Dispose via Licensed Hazardous Waste Vendor ehs->disposal decontaminate Decontaminate Work Area & Equipment disposal->decontaminate end End decontaminate->end non_hazardous_disposal->decontaminate

Caption: Logical workflow for the proper disposal of dicarboxylic acids.

References

Personal protective equipment for handling Dicarbonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling dicarboxylic acids in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize risks associated with this class of chemicals. Since "Dicarbonic acid" as a general term does not refer to a specific chemical entity, this information is based on the safety profiles of various dicarboxylic acids. Always consult the specific Safety Data Sheet (SDS) for the particular dicarboxylic acid you are using.

Personal Protective Equipment (PPE)

Proper personal protective equipment is a critical first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling dicarboxylic acids.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles are mandatory.[1][2] A face shield should be worn over goggles if there is a significant risk of splashing.[1]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][3] Gloves should be inspected before use and changed immediately if contaminated.[1]
Laboratory CoatA buttoned, long-sleeved lab coat must be worn to protect skin and clothing.[1]
Respiratory RespiratorUse a respirator if ventilation is inadequate or if dusts are generated.[3][4][5] An N95 mask may be suitable for low-fume environments, while a full-face respirator with acid gas cartridges is recommended for higher exposures.[3]
Footwear Closed-Toe ShoesClosed-toe shoes are required to protect against spills.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.

1. Engineering Controls:

  • Ventilation: Always work in a well-ventilated area.[2]

  • Fume Hood: All handling of dicarboxylic acids, especially the weighing and transferring of solids, must be conducted in a certified chemical fume hood to minimize the inhalation of dust particles.[1]

2. Preparation:

  • Designate a specific area within the chemical fume hood for handling the compound.

  • Assemble all necessary equipment, such as spatulas, weigh boats, and containers, within the fume hood.[1]

  • Ensure an eyewash station and safety shower are readily accessible.[2]

  • Have a spill kit compatible with solid irritants readily available.[1]

3. Weighing and Transfer:

  • To prevent dust generation, do not weigh the compound directly on an open balance.[1]

  • Pre-tare a sealed container (e.g., a vial with a lid) inside the fume hood.

  • Carefully transfer the desired amount of the dicarboxylic acid into the pre-tared container within the fume hood.

  • Seal the container before removing it from the fume hood for weighing.

  • If adjustments to the mass are needed, return the sealed container to the fume hood to add or remove the substance.[1]

4. Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

  • Wash hands thoroughly with soap and water after handling is complete.[1][6][7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][8][9]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[2][10]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2][6]

  • Ingestion: If swallowed, do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid.[2]

  • Spills: Clean up spills immediately, observing precautions in the Protective Equipment section. Avoid generating dusty conditions and provide ventilation.[2] For small spills, use absorbent wipes and place them in a designated waste container.[10]

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Waste Segregation: Dicarboxylic acids should be treated as hazardous waste.

  • Container: All waste contaminated with the chemical, including disposable gloves and weigh boats, should be placed in a clearly labeled, sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Irritant).[1]

  • Disposal: Dispose of the waste according to all applicable federal, state, and local regulations. Do not empty into drains.[6][8]

Workflow for Handling Dicarbonic Acids

Safe Handling Workflow for Dicarbonic Acids cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response prep1 Don Personal Protective Equipment (PPE) prep2 Prepare Fume Hood and Equipment prep1->prep2 prep3 Ensure Emergency Equipment is Accessible prep2->prep3 handling1 Weigh and Transfer in Fume Hood prep3->handling1 Proceed to Handling handling2 Perform Experiment handling1->handling2 emergency1 Spill or Exposure Occurs handling1->emergency1 Incident post1 Decontaminate Work Area and Equipment handling2->post1 Experiment Complete handling2->emergency1 Incident post2 Dispose of Waste Properly post1->post2 post3 Remove PPE and Wash Hands post2->post3 emergency2 Follow Emergency Procedures (First Aid/Spill Cleanup) emergency1->emergency2 emergency3 Seek Medical Attention emergency2->emergency3

Caption: Workflow for the safe handling of dicarbonic acids.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.